molecular formula C7H6N2O B017493 3-oxo-3-(1H-pyrrol-2-yl)propanenitrile CAS No. 90908-89-7

3-oxo-3-(1H-pyrrol-2-yl)propanenitrile

Cat. No.: B017493
CAS No.: 90908-89-7
M. Wt: 134.14 g/mol
InChI Key: LMNWETGSSJEVSH-UHFFFAOYSA-N
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Description

3-oxo-3-(1H-pyrrol-2-yl)propanenitrile, also known as this compound, is a useful research compound. Its molecular formula is C7H6N2O and its molecular weight is 134.14 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

3-oxo-3-(1H-pyrrol-2-yl)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O/c8-4-3-7(10)6-2-1-5-9-6/h1-2,5,9H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMNWETGSSJEVSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=C1)C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20458241
Record name 3-oxo-3-(1H-pyrrol-2-yl)propanenitrile
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Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90908-89-7
Record name 3-oxo-3-(1H-pyrrol-2-yl)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20458241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-oxo-3-(1H-pyrrol-2-yl)propanenitrile chemical structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-oxo-3-(1H-pyrrol-2-yl)propanenitrile: Structure, Synthesis, and Applications

Introduction: A Versatile Heterocyclic Building Block

This compound, also known as 2-cyanoacetylpyrrole, is a heterocyclic organic compound featuring a pyrrole ring substituted at the C2 position with a β-ketonitrile functional group.[1][2][3] This unique structural arrangement makes it a highly valuable and versatile intermediate in organic synthesis, particularly for the construction of more complex heterocyclic systems.[1][4] The convergence of the electron-rich pyrrole nucleus with the reactive β-ketonitrile moiety imparts a rich chemical profile, opening avenues for diverse functionalization.

Pyrrole and its derivatives are foundational scaffolds in medicinal chemistry, appearing in numerous natural products and pharmacologically active agents exhibiting a wide spectrum of biological activities, including anti-inflammatory, antibacterial, and anticancer properties.[5][6][7][8] Consequently, this compound has garnered significant attention from researchers in drug discovery and materials science as a key precursor for novel molecular entities.[1] This guide provides a comprehensive technical overview of its chemical structure, a field-proven synthesis protocol, spectroscopic characterization, and known biological significance, tailored for professionals in chemical research and development.

PART 1: Molecular Structure and Physicochemical Properties

The fundamental identity of this compound is defined by its molecular structure and resulting physical properties. Its molecular formula is C₇H₆N₂O, with a molecular weight of approximately 134.14 g/mol .[1][2][9]

Structural Analysis

The molecule consists of two key functional domains:

  • The 1H-Pyrrole Ring: An aromatic five-membered heterocycle containing a nitrogen atom. Its aromaticity and the lone pair of electrons on the nitrogen atom make it an electron-rich system, influencing the reactivity of the attached acyl group.

  • The 3-Oxopropanenitrile Sidechain: This is a β-ketonitrile group (-COCH₂CN). The methylene group (CH₂) is positioned between two electron-withdrawing groups (a ketone and a nitrile), rendering its protons acidic and making it a key site for various chemical reactions.

The interplay between these two groups dictates the molecule's chemical behavior and synthetic potential.

Caption: Chemical structure of this compound.

Physicochemical Data Summary

The following table summarizes key physicochemical properties, which are critical for handling, storage, and experimental design.

PropertyValueSource(s)
IUPAC Name This compound[1][2]
CAS Number 90908-89-7[1][2][9]
Molecular Formula C₇H₆N₂O[1][2]
Molecular Weight 134.14 g/mol [1][2]
Physical Form Solid[3][9]
Melting Point 75–77 °C[1]
pKa (Predicted) 8.68 ± 0.10[1]
InChIKey LMNWETGSSJEVSH-UHFFFAOYSA-N[1][2][9]

PART 2: Synthesis and Mechanistic Insights

The most direct and widely cited method for preparing this compound is the cyanoacetylation of pyrrole.[10][11][12] This reaction leverages the activation of cyanoacetic acid with acetic anhydride, which serves as both a reagent and a solvent.[11][13]

G Pyrrole Pyrrole Mixing Mix Reactants at 50°C Pyrrole->Mixing Reagents Cyanoacetic Acid & Acetic Anhydride Reagents->Mixing Heating Heat to 85°C (5 minutes) Mixing->Heating Crystallization Product Crystallizes from solution Heating->Crystallization Cooling Cool Mixture Crystallization->Cooling Filtration Filter Solid Cooling->Filtration Washing Wash with Methanol Filtration->Washing Product Final Product (>95% Purity) Washing->Product

Caption: Experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures.[1][11] It is designed to be self-validating, as the crystallization of the product from the reaction mixture provides a strong visual cue of success.

Materials:

  • Pyrrole (5.85 g, 50 mmol)

  • Cyanoacetic acid (5.0 g, 50 mmol)

  • Acetic anhydride (Ac₂O, 50 mL)

  • Methanol (for washing)

Procedure:

  • Reagent Preparation: Pre-heat 50 mL of acetic anhydride to 50°C in a suitable reaction flask equipped with a magnetic stirrer and a condenser.

  • Initiation: To the pre-heated acetic anhydride, add cyanoacetic acid (5.0 g) and stir until dissolved. Once a clear solution is obtained, add pyrrole (5.85 g) to the mixture.

  • Reaction: Increase the temperature of the reaction mixture to 85°C. This temperature is critical; it provides sufficient energy for the acylation to proceed efficiently while minimizing the formation of polymeric side products.[1] Maintain this temperature for approximately 5 minutes.

  • Crystallization: The product will begin to crystallize and precipitate from the hot reaction mixture. This is a key indicator that the reaction is proceeding as expected.

  • Isolation: After the 5-minute heating period, remove the heat source and allow the mixture to cool to room temperature. Further cool the flask in an ice bath to maximize product precipitation.

  • Purification: Collect the solid product by vacuum filtration. Wash the filtered solid with cold methanol to remove any residual acetic anhydride and unreacted starting materials.

  • Drying: Dry the purified solid under vacuum to yield this compound.

Expected Yield: 70–75% under optimized conditions.[1] Purity: >95%.[1]

Causality and Mechanistic Considerations

The use of acetic anhydride is pivotal. It reacts with cyanoacetic acid to form a mixed anhydride, a highly reactive acylating agent. This in situ generated electrophile is then attacked by the electron-rich pyrrole ring, preferentially at the C2 position, in a Friedel-Crafts-type acylation reaction. The short reaction time at a controlled temperature of 85°C is a deliberate choice to favor the desired product over potential side reactions, such as N-acylation or polymerization of the pyrrole.[1]

PART 3: Spectroscopic Characterization

Structural confirmation of the synthesized compound relies on standard spectroscopic techniques. The data presented here are based on reported values for this compound and its close analogs.[1]

Spectroscopic TechniqueCharacteristic SignalInterpretation
Infrared (IR) Spectroscopy ~2214 cm⁻¹Strong, sharp absorption characteristic of a C≡N (nitrile) stretch.
~1703 cm⁻¹Strong absorption characteristic of a C=O (ketone) stretch, conjugated with the pyrrole ring.
¹H NMR Spectroscopy δ ~4.4 ppm (s, 2H)Singlet corresponding to the active methylene (CH₂) protons.
δ ~7.0-8.1 ppm (m, 3H)Multiplets corresponding to the three protons on the pyrrole ring.
δ > 9.0 ppm (br s, 1H)Broad singlet for the N-H proton of the pyrrole ring.
Mass Spectrometry (MS) m/z ≈ 134.14Corresponds to the molecular ion [M]⁺.

Note: NMR chemical shifts (δ) are approximate and can vary based on the solvent and instrument used.

PART 4: Chemical Reactivity and Synthetic Applications

This compound is a valuable synthon primarily because its functional groups can be selectively targeted.

G Ketonitrile This compound Reduction Reduction (e.g., NaBH₄) Ketonitrile->Reduction Oxidation Oxidation Ketonitrile->Oxidation Nucleophilic_Sub Nucleophilic Substitution (at Nitrile) Ketonitrile->Nucleophilic_Sub Cyclocondensation Cyclocondensation (at active CH₂) Ketonitrile->Cyclocondensation Alcohol β-Hydroxy Nitrile Reduction->Alcohol Targets Ketone Oxidized_Prod Oxidized Derivatives Oxidation->Oxidized_Prod Targets Pyrrole/Sidechain Amide Amides / Esters Nucleophilic_Sub->Amide Targets Nitrile Heterocycles Fused Heterocycles (e.g., Pyridines, Pyrazoles) Cyclocondensation->Heterocycles Targets Ketone & CH₂

Caption: General reactivity pathways for this compound.

  • Reactions at the Ketone: The carbonyl group can be reduced to a secondary alcohol using standard reducing agents like sodium borohydride, yielding a β-hydroxy nitrile derivative.[1]

  • Reactions at the Nitrile: The nitrile group can undergo hydrolysis to form amides or carboxylic acids, or participate in nucleophilic additions. This versatility allows for its conversion into other important functional groups.[1]

  • Reactions at the Methylene Group: The acidic protons of the CH₂ group facilitate its use in condensation reactions (e.g., Knoevenagel condensation) and as a nucleophile for building larger molecular frameworks. This is a cornerstone of β-ketonitrile chemistry.[14][15]

  • Cyclocondensation: The 1,3-dicarbonyl-like nature of the sidechain makes it an ideal precursor for forming new heterocyclic rings. For instance, reaction with hydrazines can yield pyrazole derivatives, while reactions with other bifunctional reagents can lead to pyridines, pyrimidines, and other fused systems.[1][15]

PART 5: Biological Activity and Therapeutic Potential

The incorporation of both a pyrrole ring and a nitrile group suggests significant potential for biological activity. The pyrrole scaffold is a well-established pharmacophore, and nitrile-containing compounds are integral to many pharmaceuticals.[6][16]

  • Antimicrobial Activity: Studies have shown that this compound exhibits inhibitory activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli.[1] Its minimum inhibitory concentration (MIC) data supports its investigation as a lead compound for the development of new antibiotics.[1]

  • Cytotoxic and Anticancer Potential: In vitro evaluations have indicated that the compound can induce apoptosis in certain cancer cell lines.[1] While the precise mechanism of action requires further elucidation, it is hypothesized to involve interaction with key enzymes or receptors within cellular signaling pathways.[1] The electrophilic nature of the molecule may allow it to react with biological nucleophiles, contributing to its cytotoxic effects.[1]

The compound serves as an excellent starting point for generating libraries of more complex molecules for high-throughput screening in drug discovery programs. Its proven synthetic accessibility and documented bioactivity make it a molecule of high interest to medicinal chemists.

Conclusion

This compound is more than just a chemical intermediate; it is a strategically designed building block that bridges the gap between simple starting materials and complex, high-value molecules. Its straightforward and efficient synthesis, combined with the versatile reactivity of its β-ketonitrile and pyrrole moieties, ensures its continued application in both academic and industrial research. The preliminary evidence of its antimicrobial and cytotoxic properties underscores its potential as a scaffold for the development of next-generation therapeutic agents. This guide provides the foundational knowledge for researchers to confidently synthesize, characterize, and creatively utilize this potent chemical tool.

References

  • Benchchem. (n.d.). This compound | 90908-89-7.
  • PubChem. (n.d.). This compound.
  • Slatt, J. (2005). Cyanoacetylation of indoles, pyrroles and amines, and synthetic uses of these products. Karolinska Institutet - Figshare.
  • Slätt, J., Romero, I., & Bergman, J. (2004). Cyanoacetylation of indoles, pyrroles and aromatic amines with the combination cyanoacetic acid and acetic anhydride. Synthesis, (16), 2760-2765.
  • ResearchGate. (2004). Cyanoacetylation of Indoles, Pyrroles and Aromatic Amines with the Combination Cyanoacetic Acid and Acetic Anhydride.
  • Semantic Scholar. (2004). Cyanoacetylation of indoles, pyrroles and aromatic amines with the combination cyanoacetic acid and acetic anhydride.
  • Scotti, C., & Barlow, J. (2022). Natural Products Containing the Nitrile Functional Group and Their Biological Activities. Natural Product Communications.
  • National Institutes of Health (NIH). (n.d.). Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators.
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  • ResearchGate. (2024). A review article on biological importance of pyrrole.
  • National Institutes of Health (NIH). (2019). A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones.
  • Reddit. (2016). Looking for published work on the synthesis of this compound.
  • ResearchGate. (n.d.). Synthesis of new 3-cyanoacetamide pyrrole and 3-acetonitrile pyrrole derivatives.
  • Kazemi, M., & Karezani, N. (2023). Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds. Biological and Molecular Chemistry.
  • MDPI. (n.d.). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential.
  • Springer. (2024). Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole.
  • Royal Society of Chemistry. (n.d.). Pyrroles and related compounds. Part XXVI. Pyrrole β-keto-esters.

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A Technical Guide to 2-Cyanoacetylpyrrole (CAS 90908-89-7): Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 2-Cyanoacetylpyrrole (CAS No. 90908-89-7), a heterocyclic compound of significant interest in synthetic and medicinal chemistry. We will explore its fundamental physicochemical properties, spectroscopic signature, synthetic routes, chemical reactivity, and its emerging role as a versatile building block in the development of novel therapeutic agents.

Core Physicochemical and Spectroscopic Profile

2-Cyanoacetylpyrrole, also known as 3-oxo-3-(1H-pyrrol-2-yl)propanenitrile, is an off-white solid at room temperature.[1] Its structure is characterized by a pyrrole ring substituted at the C2 position with a β-ketonitrile moiety.[2] This unique combination of a π-excessive aromatic heterocycle and a highly functionalized side chain dictates its chemical behavior and utility.

Physicochemical Properties

The key physical and chemical properties of 2-Cyanoacetylpyrrole are summarized below. It is important to note that some parameters, such as the boiling point and pKa, are predicted values derived from computational models.[2]

PropertyValueSource
CAS Number 90908-89-7[1][3]
Molecular Formula C₇H₆N₂O[1][3]
Molecular Weight 134.14 g/mol [1][3]
Appearance Off-White Solid[1]
Melting Point 75-77 °C[1][2]
Boiling Point 354.5 ± 22.0 °C (Predicted)[2]
Density 1.228 ± 0.06 g/cm³ (Predicted)[2]
pKa 8.68 ± 0.10 (Predicted)[2]
Synonyms This compound; 2-PYRROLOYLACETONITRILE[1]
Predicted Spectroscopic Data

While specific experimental spectra for this compound are not widely published, its spectroscopic profile can be reliably predicted based on its functional groups and data from analogous structures like 2-acetylpyrrole.[4][5] Spectroscopic analysis is crucial for confirming the identity and purity of the synthesized compound.[6]

1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show four distinct signals: three in the aromatic region corresponding to the non-equivalent protons on the pyrrole ring, a singlet for the methylene (CH₂) protons, and a broad singlet for the N-H proton. The methylene protons are adjacent to two electron-withdrawing groups (carbonyl and nitrile), which would shift their resonance downfield.

  • ¹³C NMR: The carbon NMR spectrum should display seven unique signals corresponding to each carbon atom. Key diagnostic peaks would include the carbonyl carbon (~180-190 ppm), the nitrile carbon (~115-120 ppm), and the methylene carbon, alongside the four carbons of the pyrrole ring.

1.2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

The IR spectrum provides direct evidence of the key functional groups.

Predicted Wavenumber (cm⁻¹)Vibrational ModeSignificance
~3300 (broad)N-H stretchConfirms the presence of the pyrrole secondary amine.
~3100Aromatic C-H stretchIndicates the C-H bonds on the pyrrole ring.
~2950Aliphatic C-H stretchCorresponds to the methylene (CH₂) group.
~2260C≡N stretch (strong)A sharp, strong peak characteristic of the nitrile group.
~1650C=O stretch (strong)Confirms the ketone carbonyl group. Conjugation with the pyrrole ring shifts this to a lower frequency compared to a simple alkyl ketone.[4]
~1550C=C stretchAromatic ring stretching of the pyrrole nucleus.

1.2.3. Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight of the compound.

m/z ValueInterpretation
134Molecular Ion (M⁺) peak, corresponding to the molecular weight.
106Fragment corresponding to the loss of carbon monoxide ([M-CO]⁺).
94Pyrroyl cation, a common fragment for 2-substituted pyrroles.

Synthesis and Purification

2-Cyanoacetylpyrrole is a valuable compound for organic synthesis.[1][7] While multiple strategies exist for synthesizing pyrrole derivatives[8][9], the most direct approach for this target involves the electrophilic acylation of pyrrole. A plausible and efficient method is the Friedel-Crafts acylation using an activated form of cyanoacetic acid.

Experimental Protocol: Synthesis via Friedel-Crafts Acylation

This protocol describes a representative synthesis. The causality for key steps is explained to ensure reproducibility and understanding.

Reagents & Equipment:

  • 1H-Pyrrole

  • Cyanoacetic acid

  • Trifluoroacetic anhydride (TFAA)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes/Ethyl Acetate solvent system

  • Round-bottom flask, magnetic stirrer, addition funnel, ice bath

Procedure:

  • Activation of Carboxylic Acid: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve cyanoacetic acid (1.0 eq) in anhydrous DCM. Cool the solution to 0 °C using an ice bath. Causality: This cooling step is critical to control the exothermic reaction during the formation of the mixed anhydride.

  • Formation of Mixed Anhydride: Add trifluoroacetic anhydride (TFAA, 1.1 eq) dropwise to the stirred solution over 15 minutes. Allow the reaction to stir at 0 °C for an additional 30 minutes. Causality: TFAA acts as an activating agent, converting the less reactive cyanoacetic acid into a highly electrophilic mixed anhydride, which is necessary for the acylation of the electron-rich pyrrole ring.

  • Acylation of Pyrrole: In a separate flask, dissolve 1H-Pyrrole (1.2 eq) in anhydrous DCM. Add this solution dropwise to the cold mixed anhydride solution. Causality: A slight excess of pyrrole ensures the complete consumption of the limiting anhydride reagent.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Aqueous Workup: Quench the reaction by slowly adding saturated NaHCO₃ solution until effervescence ceases. Causality: The basic bicarbonate solution neutralizes the trifluoroacetic acid byproduct and any unreacted anhydride. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer three times with DCM. Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous MgSO₄. Causality: The brine wash removes residual water and inorganic salts, while MgSO₄ removes the final traces of water from the organic solvent.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product. Purify the residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford 2-Cyanoacetylpyrrole as an off-white solid.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_activation Step 1: Acid Activation cluster_acylation Step 2: Acylation cluster_purification Step 3: Workup & Purification CAA Cyanoacetic Acid MA Mixed Anhydride CAA->MA + TFAA, 0°C TFAA TFAA (in DCM) TFAA->MA Crude Crude Product Mixture MA->Crude + Pyrrole, RT Pyrrole Pyrrole (in DCM) Pyrrole->Crude Workup Aqueous Workup (NaHCO₃, Extraction) Crude->Workup Column Column Chromatography Workup->Column Final Pure 2-Cyanoacetylpyrrole Column->Final

Caption: Workflow for the synthesis of 2-Cyanoacetylpyrrole.

Chemical Reactivity and Mechanistic Pathways

The reactivity of 2-Cyanoacetylpyrrole is governed by its three primary functional components: the pyrrole ring, the ketone, and the nitrile. The most significant feature is the β-ketonitrile moiety, which contains an "active methylene" group—the CH₂ protons are acidic due to the electron-withdrawing effects of the adjacent carbonyl and nitrile groups.

Key Reactions
  • Condensation Reactions: The active methylene group is a potent nucleophile after deprotonation. It readily participates in Knoevenagel condensations with aldehydes and ketones to form more complex α,β-unsaturated systems.

  • Heterocycle Synthesis: This compound is an excellent precursor for building larger heterocyclic systems. For example, reaction with hydrazine or hydroxylamine can form pyrazoles or isoxazoles, respectively.

  • Reduction: The carbonyl group can be selectively reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄), providing access to chiral building blocks.

  • Nitrile Group Modifications: The nitrile can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions, or reduced to a primary amine.

Mechanism: Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone reaction for this molecule, used to form new carbon-carbon bonds.

Caption: Mechanism of the Knoevenagel condensation reaction.

Applications in Research and Drug Development

The true value of 2-Cyanoacetylpyrrole lies in its application as a scaffold in medicinal chemistry. The pyrrole nucleus is a "privileged structure," appearing in numerous natural products and FDA-approved drugs.[10][11] Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[10]

  • Tyrosinase Inhibitors: Derivatives of 2-cyanopyrrole have been synthesized and screened for their ability to inhibit tyrosinase, an enzyme involved in melanin production. One such derivative showed inhibitory activity significantly more potent than the reference standard, kojic acid.[12]

  • Anti-inflammatory Agents: The related (E)-2-cyano-N,3-diphenylacrylamide scaffold has shown promising anti-inflammatory potential in preclinical models.[13] This suggests that derivatives of 2-Cyanoacetylpyrrole could be explored for similar activities.

  • Kinase Inhibitors: The pyrrole core is central to many kinase inhibitors used in oncology. The functional handles on 2-Cyanoacetylpyrrole allow for the systematic elaboration of molecular complexity to target specific enzyme active sites.

Drug Discovery Pathway

DrugDiscovery cluster_synthesis Library Synthesis cluster_screening Biological Screening Start 2-Cyanoacetylpyrrole (Core Scaffold) Reaction1 Knoevenagel Condensation Start->Reaction1 Reaction2 Heterocycle Formation Start->Reaction2 Reaction3 Reduction/ Functionalization Start->Reaction3 Library Diverse Compound Library Reaction1->Library Reaction2->Library Reaction3->Library Screen1 Enzyme Assays (e.g., Tyrosinase, Kinases) Library->Screen1 Screen2 Cell-Based Assays (e.g., Anti-proliferative) Library->Screen2 Hits Hit Compounds (Active Molecules) Screen1->Hits Screen2->Hits Leads Lead Optimization Hits->Leads

Caption: From core scaffold to potential drug leads.

Safety and Handling

2-Cyanoacetylpyrrole is classified as an irritant.[1] Standard laboratory safety protocols should be strictly followed.

  • Hazard Identification: Causes skin and serious eye irritation.[14] May be harmful if swallowed or inhaled.

  • Recommended Handling:

    • Use in a well-ventilated area or under a chemical fume hood.[15]

    • Wear appropriate Personal Protective Equipment (PPE), including safety goggles with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[14][16]

    • Avoid generating dust.[17] Wash hands thoroughly after handling.[14][16]

  • First Aid Measures:

    • Eyes: Immediately rinse with plenty of water for at least 15 minutes, removing contact lenses if present. Seek medical attention.[14][16]

    • Skin: Wash off immediately with plenty of soap and water. Remove contaminated clothing. Seek medical advice if irritation persists.[14][16]

    • Inhalation: Remove person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[16]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[15]

  • Storage and Disposal:

    • Store in a cool, dry, well-ventilated place in a tightly sealed container.[16]

    • Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[16]

Conclusion

2-Cyanoacetylpyrrole (CAS 90908-89-7) is more than a simple chemical intermediate; it is a highly versatile platform for chemical innovation. Its unique structural combination of an electron-rich pyrrole ring and an electrophilic/nucleophilic β-ketonitrile side chain provides a rich landscape for synthetic transformations. For researchers in drug discovery, this compound represents a valuable starting point for the development of compound libraries targeting a range of diseases. With a clear understanding of its properties, synthesis, and reactivity, scientists can effectively harness the potential of this powerful molecular scaffold.

References

  • LookChem. (n.d.). Cas 90908-89-7, this compound.
  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). A synthesis of fuctionalized 2-amino-3-cyano pyrroles from terminal alkynes, sulfonyl azides and phenacylmalononitriles.
  • PubMed Central. (2022, June 17). Synthesis and Biological Activity Evaluation of 2-Cyanopyrrole Derivatives as Potential Tyrosinase Inhibitors.
  • Beilstein Journal of Organic Chemistry. (2014, February 24). Simple two-step synthesis of 2,4-disubstituted pyrroles and 3,5-disubstituted pyrrole-2-carbonitriles from enones.
  • Organic Chemistry Portal. (n.d.). Pyrrole synthesis.
  • ResearchGate. (n.d.). IR spectra of 2-acetylpyrrole (AP) showing the carbonyl absorption....
  • PubMed Central. (n.d.). Bioactive pyrrole-based compounds with target selectivity.
  • OpenReview. (n.d.). Spectro: A multi-modal approach for molecule elucidation using IR and NMR data.
  • MDPI. (n.d.). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential.
  • MDPI. (2022, January 13). The Compound (E)-2-Cyano-N,3-diphenylacrylamide (JMPR-01): A Potential Drug for Treatment of Inflammatory Diseases.
  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Pyrrolidone.

Sources

A Comprehensive Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of 2-Cyanoacetylpyrrole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of novel heterocyclic compounds is a cornerstone of successful research. 2-Cyanoacetylpyrrole, a functionalized pyrrole derivative, presents a unique spectroscopic challenge and opportunity. This technical guide provides an in-depth analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-Cyanoacetylpyrrole. Moving beyond a simple data sheet, this document elucidates the causal principles behind chemical shifts and coupling constants, grounded in the electronic effects of the cyanoacetyl substituent on the pyrrole ring. Furthermore, it offers a robust, field-proven experimental protocol for the acquisition and interpretation of NMR data, designed to serve as a self-validating system for structural confirmation.

Core Principles: The Influence of Substitution on the Pyrrole Ring

The pyrrole scaffold is a five-membered aromatic heterocycle that provides the foundation for a vast array of pharmaceuticals and natural products.[1] In its unsubstituted form, the molecule's symmetry results in two unique carbon signals and three unique proton signals.[1] The protons and carbons adjacent to the nitrogen atom are designated as α (C2/C5, H2/H5), while those further away are β (C3/C4, H3/H4).[1]

The introduction of a substituent at the C2 position, such as the electron-withdrawing cyanoacetyl group (-COCH₂CN), breaks this symmetry and profoundly influences the electronic environment of the entire ring. This influence is the primary determinant of the resulting NMR spectrum. The carbonyl and cyano functionalities withdraw electron density from the aromatic system via resonance and inductive effects. This deshielding effect causes the nearby ring protons and carbons to resonate at a higher chemical shift (further downfield) compared to unsubstituted pyrrole.[2][3] Understanding this fundamental principle is critical for the accurate assignment of each signal.

Caption: Molecular structure of 2-Cyanoacetylpyrrole with atom numbering for NMR assignment.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum provides critical information on the number of distinct protons and their connectivity. For 2-cyanoacetylpyrrole, five unique signals are anticipated. The analysis below is based on established substituent effects and data from analogous compounds like 2-acetylpyrrole.[4][5]

Table 1: Predicted ¹H NMR Spectral Data for 2-Cyanoacetylpyrrole

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
N-H 9.0 - 12.0Broad SingletN/AThe N-H proton is acidic and subject to quadrupolar broadening by the ¹⁴N nucleus, often appearing as a low, broad signal.[6] Its chemical shift is highly dependent on solvent and concentration.
H5 ~7.1 - 7.3Doublet of Doublets (dd)J₅,₄ ≈ 2.5-3.0 Hz, J₅,NH ≈ 2.5 HzLocated α to the nitrogen and adjacent to the unsubstituted side, this proton is significantly deshielded by the C2 substituent. It will show coupling to both H4 and the N-H proton.
H3 ~7.0 - 7.2Doublet of Doublets (dd)J₃,₄ ≈ 3.5-4.0 Hz, J₃,₅ ≈ 1.5 HzSituated β to the nitrogen but adjacent to the electron-withdrawing group, it is strongly deshielded. It exhibits coupling to H4 and a smaller long-range coupling to H5.
H4 ~6.3 - 6.5Doublet of Doublets (dd)J₄,₃ ≈ 3.5-4.0 Hz, J₄,₅ ≈ 2.5-3.0 HzThis proton is β to the nitrogen and furthest from the substituent, making it the most upfield (shielded) of the ring protons. It couples to both H3 and H5.
-CH₂- ~4.0 - 4.3SingletN/AThis methylene group is an α-ketone methylene, and its protons are deshielded by both the adjacent carbonyl (C=O) and cyano (-CN) groups. With no adjacent protons, it will appear as a singlet.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For 2-cyanoacetylpyrrole, seven distinct carbon signals are expected. The chemical shifts are predicted based on the known effects of substituents on aromatic systems and typical values for carbonyl, methylene, and nitrile carbons.[3][7]

Table 2: Predicted ¹³C NMR Spectral Data for 2-Cyanoacetylpyrrole

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C=O 185 - 195The carbonyl carbon of a ketone is highly deshielded and typically resonates in this downfield region.[7]
C2 130 - 135This is a quaternary carbon directly attached to the electron-withdrawing substituent, causing it to be significantly deshielded.
C5 125 - 130The α-carbon adjacent to the nitrogen is deshielded compared to the β-carbons.
CN 115 - 120The nitrile carbon atom characteristically appears in this region of the spectrum.
C3 117 - 122This β-carbon is adjacent to the C2 substituent, leading to a downfield shift compared to C4.
C4 110 - 115Being furthest from the substituent, this β-carbon is the most shielded of the pyrrole ring carbons.
-CH₂- 30 - 35The methylene carbon, positioned between two electron-withdrawing groups (carbonyl and cyano), will be found in this range.

Experimental Protocol: A Self-Validating Workflow

To ensure the acquisition of high-quality, unambiguous data, a systematic approach is essential. The following protocol outlines the steps for sample preparation and data acquisition on a standard 400 MHz NMR spectrometer.

Sample Preparation
  • Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable first choice due to its excellent dissolving power for many organic compounds.[8] If solubility is poor, or if hydrogen bonding with the N-H proton is to be investigated, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative.[8]

  • Concentration:

    • For ¹H NMR , dissolve approximately 5-10 mg of 2-cyanoacetylpyrrole in 0.6-0.7 mL of the chosen deuterated solvent.[1]

    • For ¹³C NMR , a more concentrated sample of 20-50 mg in 0.6-0.7 mL is recommended to obtain a good signal-to-noise ratio in a reasonable time, compensating for the low natural abundance of the ¹³C isotope.[1]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard to reference the chemical shifts to 0.00 ppm.

  • Transfer: Filter the solution into a 5 mm NMR tube to remove any particulate matter that could degrade spectral quality.

NMR Data Acquisition

The following are typical acquisition parameters that may require optimization based on the specific instrument and sample.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8-16 scans.

  • ¹³C NMR Acquisition:

    • Pulse Program: Standard proton-decoupled pulse experiment.

    • Spectral Width: 220-240 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096 scans (or more, depending on concentration).

Advanced Structural Confirmation

While 1D spectra are powerful, complex cases may require two-dimensional (2D) NMR experiments for complete and unambiguous assignment.

  • COSY (Correlation Spectroscopy): Identifies proton-proton couplings. A COSY spectrum would show correlations between H3-H4, H4-H5, and potentially the long-range H3-H5 coupling, confirming their connectivity within the ring.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms. This experiment would definitively link the H3, H4, H5, and -CH₂- signals to their respective carbon signals (C3, C4, C5, and -CH₂-), validating the assignments made in Tables 1 and 2.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_analysis Data Analysis & Confirmation cluster_adv Advanced Analysis (If Needed) Select_Solvent Select Solvent (CDCl3 or DMSO-d6) Weigh_Sample Weigh Sample (5-10mg for 1H, 20-50mg for 13C) Select_Solvent->Weigh_Sample Dissolve Dissolve & Add TMS Weigh_Sample->Dissolve Transfer Filter into NMR Tube Dissolve->Transfer Acquire_1H Acquire 1D ¹H Spectrum Transfer->Acquire_1H Acquire_13C Acquire 1D ¹³C Spectrum Acquire_1H->Acquire_13C Process_Spectra Process & Reference Spectra Acquire_13C->Process_Spectra Assign_1D Assign 1D Signals Process_Spectra->Assign_1D Confirm_Structure Structure Consistent? Assign_1D->Confirm_Structure Acquire_2D Acquire 2D Spectra (COSY, HSQC) Confirm_Structure->Acquire_2D No Final_Report Final Structural Report Confirm_Structure->Final_Report Yes Assign_2D Unambiguous Assignment Acquire_2D->Assign_2D Assign_2D->Confirm_Structure Re-evaluate

Caption: A self-validating workflow for the NMR analysis of 2-Cyanoacetylpyrrole.

References

  • 2-Acetylpyrrole | C6H7NO | CID 14079. PubChem.
  • NMR spectra of Pyrrole. eXe.
  • The chemical shifts of the C-2 hydrogen in the spectra of pyrrole... Pearson+.
  • Carbon-13 nuclear magnetic resonance spectra of some substituted pyrroles. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
  • Pyrrole - Optional[1H NMR] - Chemical Shifts. SpectraBase.
  • ¹H NMR Chemical Shifts. Organic Chemistry Data.
  • 13 C NMR Spectra of Pyrroles 1 and 4*. ResearchGate.
  • ¹H NMR spectra of 1H‐pyrrole (1) in different solvents. ResearchGate.
  • 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0035924). Human Metabolome Database.
  • Synthesis, conformational, spectroscopic and chemical reactivity analysis of 2-cyano-3-(1H-pyrrol-2-yl)acrylohydrazide... ResearchGate.
  • 13C NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0034239). Human Metabolome Database.
  • Chemical shifts and coupling constants for protons of new formed pyrrole ring in compounds 7a,b. ResearchGate.
  • 2-acetyl pyrrole, 1072-83-9. The Good Scents Company.
  • 2-Acetylpyrrole. SIELC Technologies.
  • Synthesis and spectroscopic characterization of pyrrole-2,3- diones and their following reactions with 1,2-aromatic diamines.
  • Proton NMR chemical shifts and coupling constants for brain metabolites.
  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
  • 13C NMR Chemical Shifts. Organic Chemistry Data.
  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.
  • interpreting C-13 NMR spectra. Chemguide.
  • Notes on NMR Solvents.
  • 13-C NMR - How Many Signals. Master Organic Chemistry.
  • Lecture 3: Coupling Constants. Eugene E. Kwan.
  • Topic 2: Nuclear Magnetic Resonance (NMR). CHEMISTRY 1000.

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Infrared (IR) spectrum of 3-oxo-3-(1H-pyrrol-2-yl)propanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Infrared (IR) Spectrum of 3-oxo-3-(1H-pyrrol-2-yl)propanenitrile

Executive Summary

This compound, a key heterocyclic building block in medicinal chemistry and organic synthesis, possesses a unique molecular architecture defined by a pyrrole ring, a ketone, and a nitrile moiety.[1] Infrared (IR) spectroscopy serves as a rapid, non-destructive, and highly informative analytical technique for the structural confirmation and quality assessment of this compound. This guide provides a comprehensive analysis of its IR spectrum, grounded in first principles and experimental best practices. We will dissect the expected vibrational modes, provide a robust protocol for data acquisition, interpret the resulting spectral data, and discuss the important phenomenon of keto-enol tautomerism. This document is intended for researchers, chemists, and quality control professionals who require a definitive understanding of this molecule's spectroscopic signature.

Molecular Structure and Vibrational Characteristics

The structure of this compound (Figure 1) contains several distinct functional groups, each with characteristic vibrational frequencies that are IR-active. The analysis of its spectrum is predicated on identifying these unique absorptions.

  • Pyrrole Ring: Features N-H stretching, aromatic C-H stretching, and C=C/C-N ring stretching and bending modes.

  • Ketone (C=O): A highly polar carbonyl group that produces a strong, characteristic stretching absorption.

  • Nitrile (C≡N): A carbon-nitrogen triple bond with a distinct and sharp stretching frequency in a relatively uncongested region of the spectrum.

  • Methylene Bridge (-CH₂-): Aliphatic C-H bonds that exhibit characteristic stretching and bending vibrations.

A critical feature of this molecule is the conjugation between the pyrrole ring and the adjacent carbonyl group. This electronic interaction influences the bond order and, consequently, the absorption frequency of the C=O bond, causing a shift to a lower wavenumber compared to a simple aliphatic ketone.[2] A similar, though less pronounced, effect can be anticipated for the nitrile group.

The Spectroscopic Landscape: Keto-Enol Tautomerism

As a β-ketonitrile, the compound can theoretically exist in equilibrium between its keto and enol forms (Figure 2). This phenomenon, known as keto-enol tautomerism, involves the migration of a proton and the shifting of pi-electrons.[3][4]

  • Keto Form: Characterized by the distinct C=O absorption.

  • Enol Form: Would display a broad O-H stretching band and a C=C stretching band, while the C=O absorption would be absent.[3]

For most simple ketone-containing compounds, the equilibrium heavily favors the more stable keto form due to the greater strength of the C=O double bond compared to a C=C double bond.[4] IR spectroscopy is an excellent tool to empirically determine the dominant tautomer in a given sample; the absence of significant O-H and C=C bands alongside a strong C=O absorption would confirm the prevalence of the keto form.[5][6]

Experimental Protocol: High-Fidelity Data Acquisition

The following protocol outlines a self-validating methodology for obtaining a high-quality FTIR spectrum of solid-phase this compound. The choice of the KBr pellet method is based on its ability to produce sharp, well-resolved spectra for solid samples by minimizing scattering effects.

4.1 Materials and Instrumentation

  • Sample: this compound (>95% purity)[1]

  • Matrix: Spectroscopy-grade Potassium Bromide (KBr), desiccated

  • Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer

  • Equipment: Agate mortar and pestle, pellet-pressing die, hydraulic press

4.2 Step-by-Step Methodology

  • Background Spectrum Acquisition:

    • Ensure the spectrometer's sample compartment is empty and clean.

    • Purge the instrument with dry air or nitrogen to minimize atmospheric H₂O and CO₂ interference.

    • Collect a background spectrum (typically 16-32 scans at a resolution of 4 cm⁻¹). This is a critical step that the instrument uses to subtract the spectral signature of the atmosphere and optics from the final sample spectrum.

  • Sample Preparation (KBr Pellet Technique):

    • Place ~1-2 mg of the sample and ~100-200 mg of dry KBr into an agate mortar. The 1:100 ratio is crucial for achieving a translucent pellet and avoiding band saturation.

    • Gently mix the powders with a spatula before grinding vigorously with the pestle for 2-3 minutes to achieve a fine, homogenous powder. This ensures the sample is evenly dispersed within the IR-transparent KBr matrix.

    • Transfer the powder to the pellet-pressing die.

    • Place the die under a hydraulic press and apply pressure (typically 7-10 tons) for ~2 minutes to form a transparent or translucent pellet.

  • Sample Spectrum Acquisition:

    • Place the KBr pellet into the sample holder within the spectrometer.

    • Acquire the sample spectrum using the same parameters as the background scan (16-32 scans, 4 cm⁻¹ resolution).

    • The resulting spectrum should be plotted as Percent Transmittance (%) vs. Wavenumber (cm⁻¹).

Spectral Analysis and Interpretation

The IR spectrum of this compound is dominated by several key absorption bands that confirm its structure. The expected peak assignments are summarized in Table 1 and discussed below.

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group Assignment
~3250 - 3400Medium, BroadN-H StretchPyrrole N-H
~3120MediumC-H StretchPyrrole Aromatic C-H
~2950WeakC-H StretchMethylene (-CH₂-)
~2214Strong, SharpC≡N StretchNitrile
~1703Strong, SharpC=O StretchConjugated Ketone
~1550MediumC=C StretchPyrrole Ring Vibration
~1475MediumC-N Stretch / Ring ModePyrrole Ring Vibration
~1410MediumCH₂ Bend (Scissoring)Methylene (-CH₂-)

Detailed Interpretation:

  • N-H and C-H Stretching Region (>3000 cm⁻¹): A medium, somewhat broad absorption centered around 3250-3400 cm⁻¹ is characteristic of the N-H stretching vibration of the pyrrole ring.[7] Just below this, a weaker peak around 3120 cm⁻¹ corresponds to the C-H stretching of the sp²-hybridized carbons in the pyrrole ring.[8] The aliphatic C-H stretching from the methylene group is expected as a weak absorption just under 3000 cm⁻¹.

  • Nitrile Stretching Region (~2200 cm⁻¹): A strong and sharp absorption peak is predicted at approximately 2214 cm⁻¹.[1] This is a highly diagnostic band for the nitrile (C≡N) functional group.[9][10] Its position, slightly lower than a purely aliphatic nitrile (2260-2240 cm⁻¹), reflects a degree of electronic conjugation with the rest of the molecule.[11]

  • Carbonyl Stretching Region (~1700 cm⁻¹): The most intense band in the spectrum is expected around 1703 cm⁻¹.[1] This powerful absorption is unequivocally due to the C=O stretching of the ketone. Its position is significantly lower than that of a saturated aliphatic ketone (~1715 cm⁻¹) due to the delocalization of pi-electrons between the carbonyl group and the adjacent aromatic pyrrole ring, which reduces the double-bond character of the C=O bond.[2][12]

  • Fingerprint Region (<1600 cm⁻¹): This region contains a complex series of absorptions. Key peaks include C=C and C-N stretching vibrations from the pyrrole ring system, typically observed around 1550 cm⁻¹ and 1475 cm⁻¹.[7] The scissoring (bending) vibration of the methylene (-CH₂-) group is also expected in this region, often near 1410 cm⁻¹.

Visualization of Structure-Spectrum Correlation

The following diagram illustrates the direct relationship between the functional groups within this compound and their corresponding absorption regions in the infrared spectrum.

G cluster_mol Molecular Structure cluster_spectrum Characteristic IR Absorption Regions (cm⁻¹) mol NH_stretch ~3300 (N-H Stretch) mol->NH_stretch Pyrrole N-H Aromatic_CH_stretch ~3120 (Aromatic C-H Stretch) mol->Aromatic_CH_stretch Pyrrole C-H CN_stretch ~2214 (C≡N Stretch) mol->CN_stretch Nitrile CO_stretch ~1703 (C=O Stretch) mol->CO_stretch Ketone Ring_stretch ~1550 (Ring C=C Stretch) mol->Ring_stretch Pyrrole Ring CH2_stretch ~2950 (Aliphatic C-H Stretch) mol->CH2_stretch Methylene

Figure 3: Correlation map between the molecular structure and its key IR vibrational regions.

Conclusion

References

  • Berkeley Learning Hub. (2024). Ketone IR Spectroscopy Analysis.
  • Bernstein, M. P., et al. (1997). The infrared spectra of nitriles and related compounds frozen in Ar and H2O. The Astrophysical Journal, 483(1), 537.
  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Ketones.
  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.
  • Simon Fraser University. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I.
  • Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
  • Scribd. (n.d.). 05 Notes On Nitriles IR Spectra.
  • Chemistry LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones.
  • ResearchGate. (n.d.). The FTIR spectrum for Pyrrole.
  • Fiveable. (n.d.). Keto-enol tautomerism | Organic Chemistry II Class Notes.
  • Mironov, A. F., et al. (1965). INFRARED SPECTRA OF PYRROLES AND DIPYRRYLMETHANES. Chemistry of Heterocyclic Compounds, 1(1), 49-53.
  • Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles.
  • Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table.
  • ResearchGate. (n.d.). FTIR of Pyrrole (PYR) and of polypyrrole (PPYR).
  • INFLIBNET Centre. (n.d.). INFRARED SPECTROSCOPY (IR).
  • ResearchGate. (2025). Spectrometric studies and theoretical calculations of some β-ketonitriles.
  • Chemistry LibreTexts. (2023). 22.1: Keto-Enol Tautomerism.
  • Physics Forums. (2010). Determining keto/enol ratio with IR.

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An In-depth Technical Guide to the Mass Spectrometry Analysis of 2-Cyanoacetylpyrrole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Cyanoacetylpyrrole is a heterocyclic organic compound of significant interest to researchers in medicinal chemistry and drug development. Its unique chemical architecture, featuring a pyrrole ring, a carbonyl group, and a nitrile moiety, presents both opportunities for novel therapeutic applications and challenges for analytical characterization. A thorough understanding of its behavior under mass spectrometric analysis is paramount for its unambiguous identification, structural elucidation, and quantitation in complex matrices. This guide provides a comprehensive overview of the mass spectrometry analysis of 2-cyanoacetylpyrrole, offering field-proven insights and detailed experimental protocols.

Molecular Structure and Physicochemical Properties

2-Cyanoacetylpyrrole possesses a molecular formula of C₇H₆N₂O and a molecular weight of 134.14 g/mol .[1] The presence of both a proton-accepting carbonyl group and a nitrogen-containing pyrrole ring suggests that it can be readily ionized by various mass spectrometry techniques.

PropertyValueSource
Molecular FormulaC₇H₆N₂O[1]
Molecular Weight134.14 g/mol [1]
CAS Number22292-34-4

Mass Spectrometry Analysis: A Tale of Two Techniques

The choice of mass spectrometry technique for the analysis of 2-cyanoacetylpyrrole is dictated by the research question, the nature of the sample matrix, and the desired level of sensitivity and structural information. Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are viable approaches, each with its own set of advantages and considerations.

Gas Chromatography-Mass Spectrometry (GC-MS): A Volatility-Driven Approach

For pure, thermally stable samples of 2-cyanoacetylpyrrole, GC-MS offers excellent chromatographic resolution and the generation of highly reproducible mass spectra upon electron ionization (EI).

  • Sample Preparation:

    • Dissolve a small amount (typically 1 mg) of 2-cyanoacetylpyrrole in a volatile organic solvent such as dichloromethane or ethyl acetate to a final concentration of 100 µg/mL.

    • Ensure the sample is completely dissolved before injection.

  • GC-MS Instrumentation and Parameters:

    • Gas Chromatograph: Agilent 8890 GC System or equivalent.

    • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

    • Injection Volume: 1 µL.

    • Inlet Temperature: 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 1 minute.

      • Ramp: 15 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

The molecular ion ([M]⁺˙) at m/z 134 is expected to be observed. Key fragmentation pathways are likely to involve:

  • α-Cleavage: Cleavage of the bond between the carbonyl carbon and the pyrrole ring, leading to the formation of the pyrrole-2-carbonyl cation (m/z 94) and a cyanoacetyl radical.

  • Loss of CO: Elimination of a neutral carbon monoxide molecule from the molecular ion to yield an ion at m/z 106.

  • Loss of HCN: Cleavage of the nitrile group as hydrogen cyanide, resulting in an ion at m/z 107.

  • Pyrrole Ring Fragmentation: The pyrrole ring itself can undergo fragmentation, leading to characteristic ions at m/z 67 and 41.[3][4]

graph G { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

M [label="[C₇H₆N₂O]⁺˙\nm/z 134\n(Molecular Ion)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; frag94 [label="[C₅H₄NO]⁺\nm/z 94"]; frag106 [label="[C₆H₆N₂]⁺˙\nm/z 106"]; frag107 [label="[C₆H₅NO]⁺˙\nm/z 107"]; frag67 [label="[C₄H₅N]⁺˙\nm/z 67"];

M -> frag94 [label="- CH₂CN"]; M -> frag106 [label="- CO"]; M -> frag107 [label="- HCN"]; frag94 -> frag67 [label="- CO"]; }

Predicted EI Fragmentation of 2-Cyanoacetylpyrrole
Liquid Chromatography-Mass Spectrometry (LC-MS): Versatility for Complex Samples

LC-MS is the preferred method for analyzing 2-cyanoacetylpyrrole in complex matrices, such as biological fluids or reaction mixtures, and for obtaining accurate mass measurements for elemental composition determination. Electrospray ionization (ESI) is the most suitable ionization technique for this purpose.

  • Sample Preparation:

    • Dissolve the sample in a solvent compatible with the mobile phase, such as methanol or acetonitrile, to a concentration of 1-10 µg/mL.

    • For complex matrices, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interferences.

  • LC-MS Instrumentation and Parameters:

    • Liquid Chromatograph: Waters ACQUITY UPLC I-Class System or equivalent.

    • Mass Spectrometer: Waters Xevo G2-XS QTof or equivalent high-resolution mass spectrometer.

    • Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent reversed-phase column.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient:

      • Initial: 5% B.

      • 0-5 min: Ramp to 95% B.

      • 5-7 min: Hold at 95% B.

      • 7.1-9 min: Return to 5% B and equilibrate.

    • Flow Rate: 0.4 mL/min.

    • Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

    • Capillary Voltage: 3.0 kV.

    • Cone Voltage: 30 V.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Mass Range: m/z 50-500.

In positive ion mode ESI, 2-cyanoacetylpyrrole is expected to readily form the protonated molecule, [M+H]⁺, at m/z 135. Collision-induced dissociation (CID) of this precursor ion will provide valuable structural information. Based on studies of similar 2-substituted pyrrole derivatives, the fragmentation pathways are influenced by the substituents on the side chain.[2]

Key predicted fragmentations of the [M+H]⁺ ion include:

  • Loss of Water: A neutral loss of water (18 Da) is a common fragmentation pathway for compounds with a carbonyl group and an adjacent protonatable site, leading to an ion at m/z 117.

  • Loss of the Cyanoacetyl Side Chain: Cleavage of the bond between the pyrrole ring and the side chain can result in the formation of the protonated pyrrole ion (m/z 68).

graph G { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

MH [label="[C₇H₇N₂O]⁺\nm/z 135\n([M+H]⁺)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; frag117 [label="[C₇H₅N₂]⁺\nm/z 117"]; frag68 [label="[C₄H₆N]⁺\nm/z 68"];

MH -> frag117 [label="- H₂O"]; MH -> frag68 [label="- C₃H₂NO"]; }

Predicted ESI Fragmentation of Protonated 2-Cyanoacetylpyrrole

Data Interpretation and Structural Confirmation

The interpretation of the mass spectrum of 2-cyanoacetylpyrrole relies on a combination of the accurate mass measurement of the molecular ion and the logical fragmentation patterns observed. High-resolution mass spectrometry (HRMS) is invaluable for confirming the elemental composition of the parent and fragment ions, providing a high degree of confidence in the identification.

For unequivocal structural confirmation, particularly in the absence of a reference standard, tandem mass spectrometry (MS/MS) experiments are essential. By isolating the molecular ion and subjecting it to CID, a characteristic fragmentation pattern can be generated, which serves as a fingerprint for the molecule.

Conclusion

The mass spectrometric analysis of 2-cyanoacetylpyrrole is a powerful tool for its characterization. Both GC-MS and LC-MS offer complementary information, and the choice of technique should be guided by the specific analytical needs. The predicted fragmentation pathways outlined in this guide provide a solid foundation for the interpretation of experimental data and the confident identification of this important heterocyclic compound. As research into 2-cyanoacetylpyrrole and its derivatives continues, mass spectrometry will undoubtedly play a pivotal role in advancing our understanding of their chemistry and biological activity.

References

  • Wang, Y., et al. (2013). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry, 27(23), 2679-2688. [Link]
  • ResearchGate. (n.d.). Mass spectra of pyrrole with 67.0 u as the molecule mass and 41.0 u as the mass of the characteristic fragment C-C=N⁺.
  • ResearchGate. (n.d.). The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I ˆ 4 Â 10 16 Wacm 2 and k ˆ 790 nm.
  • Cheméo. (n.d.). 2-Acetyl-1-pyrroline.

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Tautomerism in β-Keto Pyrrole Nitriles: A Structural and Mechanistic Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

Introduction: The Dynamic Nature of β-Keto Pyrrole Nitriles

Tautomerism, the chemical equilibrium between two readily interconvertible structural isomers, is a fundamental concept in organic chemistry with profound implications in drug design and biological activity.[1] The phenomenon is particularly prominent in 1,3-dicarbonyl compounds, which exist as a dynamic mixture of keto and enol forms.[2][3] When this dicarbonyl scaffold is integrated with a pyrrole nucleus and a nitrile functional group, as in β-keto pyrrole nitriles, the potential for structural diversity and chemical reactivity expands significantly.

The pyrrole ring is a cornerstone of numerous biologically active molecules, while the nitrile group is a valuable functional group in medicinal chemistry, capable of acting as a hydrogen bond acceptor, a bioisostere for other groups, and a reactive handle for further synthetic transformations.[4][5] The presence of both the keto-enol system and the electron-withdrawing nitrile group on a pyrrole scaffold creates a unique electronic environment where the tautomeric equilibrium is delicately balanced.[6] Understanding and controlling this equilibrium is paramount, as the dominant tautomer can dictate the molecule's shape, polarity, hydrogen bonding capability, and ultimately, its interaction with biological targets.[1]

This guide will explore the core principles governing tautomerism in this specific class of compounds, providing both theoretical grounding and practical, field-proven experimental insights.

The Tautomeric Landscape

β-Keto pyrrole nitriles primarily exhibit keto-enol tautomerism. However, the presence of the pyrrole nitrogen and the nitrile group introduces the possibility of other forms, such as the enamine, although the keto and enol forms are typically the most significant contributors to the equilibrium.

The fundamental equilibrium involves the migration of a proton from the α-carbon (in the keto form) to the carbonyl oxygen (in the enol form), accompanied by a rearrangement of π-electrons.[6]

Tautomers Keto Keto Form (Pyrrole-C(=O)-CH(CN)-R) Enol Enol Form (Z-isomer) (Pyrrole-C(OH)=C(CN)-R) (Intramolecular H-Bond) Keto->Enol Equilibrium (Keq)

Caption: Primary keto-enol tautomeric equilibrium in β-keto pyrrole nitriles.

The Z-enol tautomer is often significantly stabilized by the formation of a strong intramolecular hydrogen bond between the enolic hydroxyl group and the carbonyl oxygen, forming a pseudo-six-membered ring.[7][8] This stabilization is a key factor driving the equilibrium towards the enol form in many cases.

Key Factors Influencing Tautomeric Equilibrium

The position of the keto-enol equilibrium is not static; it is a finely tuned balance influenced by a confluence of structural and environmental factors. Manipulating these factors is a key strategy in synthetic and medicinal chemistry.

Solvent Effects

Solvent polarity and hydrogen-bonding capability play a crucial role in determining the predominant tautomer.[2][9] The causality behind this effect lies in the differential solvation of the keto and enol forms.

  • Non-polar, Aprotic Solvents (e.g., CCl₄, CDCl₃, Benzene): These solvents favor the enol form. The enol tautomer, stabilized by a strong intramolecular hydrogen bond, is less polar than the keto form. In a non-polar environment, this self-contained, stabilized structure is energetically preferred as it minimizes unfavorable interactions with the solvent.[7][10]

  • Polar, Aprotic Solvents (e.g., DMSO, DMF): These solvents are strong hydrogen bond acceptors. While they can solvate the polar keto form, they can also disrupt the intramolecular hydrogen bond of the enol by forming strong intermolecular hydrogen bonds with the enolic proton.[2] The outcome can be variable, but often there is a significant population of both tautomers.

  • Polar, Protic Solvents (e.g., D₂O, Methanol-d₄): These solvents strongly favor the more polar keto form. They can act as both hydrogen bond donors and acceptors, effectively solvating the exposed carbonyl group of the keto tautomer and disrupting the enol's internal hydrogen bond.[6]

Table 1: Representative Solvent Effects on Enol Tautomer Percentage

Solvent Dielectric Constant (ε) H-Bonding Capability Typical % Enol (Illustrative)
Carbon Tetrachloride (CCl₄) 2.2 None >95%
Chloroform-d (CDCl₃) 4.8 Weak Donor 80-90%
Acetone-d₆ 21 Acceptor 50-60%
DMSO-d₆ 47 Strong Acceptor 60-75%
Methanol-d₄ 33 Donor & Acceptor 15-25%
Water-d₂ (D₂O) 80 Donor & Acceptor <5%

Note: Values are illustrative and depend on the specific substituents on the pyrrole and R-group.

Substituent Effects

The electronic nature of substituents on the pyrrole ring and the R-group attached to the dicarbonyl system significantly perturbs the equilibrium.[11]

  • Electron-Withdrawing Groups (EWGs) : Substituents like -NO₂ or additional -CN groups on the α-carbon or the pyrrole ring increase the acidity of the α-proton.[6] This facilitates its removal and subsequent enolization, thus shifting the equilibrium towards the enol form. The nitrile group itself is a potent EWG, inherently predisposing these molecules towards a high enol content compared to their β-keto ester or β-diketone analogs.

  • Electron-Donating Groups (EDGs) : Substituents like alkyl or alkoxy groups (-OR) tend to destabilize the enolate anion intermediate, generally shifting the equilibrium towards the keto form.[6]

  • Steric Hindrance : Bulky substituents on the pyrrole ring or as the R-group can favor the enol form by relieving steric strain present in the sp³-hybridized keto tautomer.[8]

Temperature

Increasing the temperature generally shifts the equilibrium toward the more polar triketo form in related β-triketone systems.[12] This is often attributed to the entropic penalty associated with the ordered, hydrogen-bonded structure of the enol tautomer. At higher temperatures, the entropic contribution to the Gibbs free energy becomes more significant, favoring the less ordered keto form.

Analytical Characterization: A Self-Validating Workflow

A robust and reliable characterization of the tautomeric equilibrium requires a multi-faceted analytical approach. The workflow described below is designed as a self-validating system, where results from one technique corroborate the findings of another.

Caption: Experimental workflow for the characterization of tautomeric equilibrium.

NMR Spectroscopy

Proton (¹H) and Carbon (¹³C) NMR are the most powerful tools for studying tautomeric equilibria in solution, as the keto-enol interconversion is typically slow on the NMR timescale.[2][12]

  • ¹H NMR Signatures :

    • Enol Form : A highly deshielded signal between 12-17 ppm is characteristic of the intramolecularly hydrogen-bonded enolic proton (-OH). This is a definitive marker. The vinyl proton (=CH-) signal also appears, typically between 5-7 ppm.

    • Keto Form : The presence of the keto tautomer is confirmed by a signal for the α-protons (-CH-) adjacent to the carbonyl and nitrile groups, usually appearing between 3.5-5.0 ppm .[13]

    • Quantification : The ratio of the tautomers can be accurately determined by integrating the characteristic signals (e.g., the enol -OH proton vs. the keto α-protons) and normalizing for the number of protons each signal represents.

  • ¹³C NMR Signatures :

    • Enol Form : Shows two sp² carbon signals for the C=C double bond, typically in the 90-160 ppm range. The carbonyl carbon signal is shifted upfield compared to the keto form.

    • Keto Form : Characterized by a carbonyl carbon (C=O) signal in the 190-210 ppm region and an sp³ α-carbon signal around 40-60 ppm .[13] The nitrile carbon (-C≡N) appears around 115-120 ppm in both forms but may show slight shifts.[13]

X-Ray Crystallography

Single-crystal X-ray diffraction provides unambiguous proof of the tautomeric form present in the solid state.[14][15] It allows for precise measurement of bond lengths. For instance, in the enol form, the C-C bonds within the pseudo-aromatic ring will have lengths intermediate between a pure single and pure double bond, confirming delocalization. This technique is the gold standard for structural validation but only provides a static picture of the solid-state structure, which may differ from the equilibrium in solution.

Experimental Protocols

Protocol 1: Synthesis of a Model β-Keto Pyrrole Nitrile

This protocol describes a plausible synthesis adapted from established methods for preparing β-keto esters and pyrroles.[16][17]

Objective: To synthesize 2-(1-cyano-2-oxopropyl)-1H-pyrrole.

Methodology:

  • Preparation of Pyrrole Grignard Reagent: To a solution of ethylmagnesium bromide (1.1 eq) in THF at 0 °C, add a solution of pyrrole (1.0 eq) in THF dropwise. Stir the mixture at room temperature for 1 hour to form the pyrrole Grignard reagent.

  • Acylation: Cool the reaction mixture to -78 °C. Add a solution of cyanoacetyl chloride (1.2 eq) in THF dropwise.

  • Reaction Progression: Allow the mixture to slowly warm to room temperature and stir for 12 hours. Monitor the reaction by TLC.

  • Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the title compound.

Protocol 2: ¹H NMR Analysis of Tautomeric Equilibrium

Objective: To determine the keto:enol ratio of a β-keto pyrrole nitrile in CDCl₃ and DMSO-d₆.

Methodology:

  • Sample Preparation: Accurately weigh ~10 mg of the purified β-keto pyrrole nitrile into two separate NMR tubes.

  • Solvent Addition: To the first tube, add ~0.7 mL of CDCl₃. To the second tube, add ~0.7 mL of DMSO-d₆. Ensure complete dissolution.

  • Equilibration: Allow the samples to equilibrate at a constant temperature (e.g., 25 °C) for at least 1 hour before analysis to ensure the tautomeric equilibrium has been reached.

  • Data Acquisition: Acquire a quantitative ¹H NMR spectrum for each sample. Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals being integrated to allow for full relaxation and accurate integration.

  • Data Processing: Phase and baseline correct the spectra carefully.

  • Integration and Calculation:

    • Identify the characteristic enol signal (e.g., -OH proton, ~14 ppm, integral I_enol).

    • Identify the characteristic keto signal (e.g., α-CH₂ protons, ~4.5 ppm, integral I_keto).

    • Calculate the percentage of the enol form using the formula: % Enol = [I_enol / (I_enol + (I_keto / n))] * 100 (where n is the number of protons for the keto signal, e.g., n=2 for a CH₂ group).

  • Validation: The sum of the calculated mole fractions of keto and enol forms should equal 1.0.

Applications in Drug Discovery

The ability to exist in different tautomeric forms makes β-keto pyrrole nitriles attractive scaffolds in drug development.[1] The nitrile group itself is found in over 30 FDA-approved pharmaceuticals.[4]

  • Target Binding: The keto and enol tautomers present different pharmacophoric features. The enol form offers a hydrogen bond donor (-OH) and acceptor (C=O) in a rigid, planar conformation, ideal for specific receptor interactions. The keto form provides two hydrogen bond acceptors. The dominant tautomer in a physiological environment will determine the binding mode.

  • Modulating Physicochemical Properties: By synthetically "locking" the molecule into a specific tautomeric form (e.g., through O-alkylation of the enol), chemists can fine-tune properties like solubility, lipophilicity (LogP), and metabolic stability.[5]

  • Bioisosterism: The nitrile group can act as a bioisostere for a carbonyl or hydroxyl group, offering a way to modify a lead compound's electronic profile and hydrogen bonding potential while maintaining key interactions.[5]

Conclusion

Tautomerism in β-keto pyrrole nitriles is a complex interplay of structural and environmental factors. A thorough understanding of the keto-enol equilibrium, supported by robust analytical techniques like NMR spectroscopy and X-ray crystallography, is essential for any researcher working with this class of compounds. The insights gained from such studies are not merely academic; they provide a powerful tool for the rational design of novel therapeutics and functional materials by enabling precise control over molecular structure, reactivity, and biological function.

References

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  • Allen, G., & Dwek, R. A. (1966). Keto–enol tautomerism in β-dicarbonyls studied by nuclear magnetic resonance spectroscopy. II. Solvent effects on proton chemical shifts and on equilibrium constants. Journal of the Chemical Society B: Physical Organic, 161-163. [Link]
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Electronic properties of 3-oxo-3-(1H-pyrrol-2-yl)propanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Electronic Properties of 3-oxo-3-(1H-pyrrol-2-yl)propanenitrile

Abstract

This technical guide provides a comprehensive framework for understanding and characterizing the electronic properties of this compound, also known as 2-cyanoacetylpyrrole.[1][2] This molecule is a noteworthy heterocyclic compound, integrating the electron-rich pyrrole nucleus with the electron-withdrawing β-ketonitrile group. This "push-pull" electronic character suggests potential applications in materials science, organic electronics, and medicinal chemistry as a versatile building block or a functional chromophore.[3][4] This document details both theoretical and experimental methodologies for elucidating its electronic structure, including computational modeling via Density Functional Theory (DFT), electrochemical analysis by Cyclic Voltammetry (CV), and spectroscopic characterization through UV-Visible absorption. By presenting detailed protocols and the scientific rationale behind them, this guide serves as a foundational resource for researchers engaged in the study of novel heterocyclic functional materials.

Introduction and Molecular Overview

This compound (Figure 1) is a derivative of pyrrole, a fundamental five-membered aromatic heterocycle. Pyrrole and its derivatives are cornerstones in the synthesis of conducting polymers, advanced materials, and biologically active compounds.[3][5][6] The electronic nature of the pyrrole ring is π-excessive, making it highly susceptible to electrophilic substitution and oxidation.[6]

The substitution at the C2 position with a cyanoacetyl group introduces a strong electron-withdrawing moiety. This structural feature is critical as it establishes an intramolecular charge-transfer character. The carbonyl (C=O) and nitrile (C≡N) groups pull electron density from the pyrrole ring, profoundly influencing the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. Understanding this interplay is key to predicting and manipulating the material's electrochemical and photophysical behavior.

This guide provides the necessary protocols to:

  • Synthesize and confirm the structure of the target compound.

  • Computationally model its electronic structure and predict its spectral properties.

  • Experimentally measure its redox behavior and optical absorption profile.

Caption: Figure 1. Chemical Structure of this compound.

Synthesis and Structural Characterization

While numerous methods exist for the synthesis of substituted pyrroles[6][7], a common and effective route to 2-acylpyrroles is through Friedel-Crafts acylation of a protected pyrrole, followed by deprotection.

Synthetic Protocol: Two-Step Acylation Route

This protocol is based on established methods for pyrrole acylation.[8]

Step 1: N-Protection of Pyrrole

  • Dissolve pyrrole in anhydrous tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (N₂ or Ar).

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) portion-wise. Causality: NaH is a strong, non-nucleophilic base that deprotonates the pyrrole N-H, forming the pyrrolide anion, which is a much stronger nucleophile for the subsequent protection step.

  • After cessation of H₂ evolution (approx. 30 minutes), add a suitable protecting group reagent, such as benzenesulfonyl chloride (1.05 equivalents).

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor reaction completion via Thin Layer Chromatography (TLC).

  • Quench the reaction carefully with saturated aqueous NH₄Cl solution and extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield N-phenylsulfonylpyrrole.

Step 2: Friedel-Crafts Acylation and Deprotection

  • Dissolve N-phenylsulfonylpyrrole in an anhydrous solvent like dichloromethane (DCM).

  • Add cyanoacetyl chloride (1.2 equivalents).

  • Cool the mixture to 0 °C and add a Lewis acid catalyst, such as aluminum chloride (AlCl₃, 1.3 equivalents), portion-wise. Causality: The Lewis acid coordinates to the acyl chloride, forming a highly electrophilic acylium ion, which then undergoes electrophilic aromatic substitution, preferentially at the electron-rich C2 position of the pyrrole ring.

  • Stir at 0 °C for 1 hour, then at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, pour the reaction mixture into ice-water and extract with DCM.

  • Combine organic layers, wash with brine, dry over MgSO₄, and concentrate.

  • Dissolve the crude product in a protic solvent (e.g., methanol) and add a base (e.g., aqueous NaOH or KOH) to facilitate the deprotection of the phenylsulfonyl group.

  • Stir at room temperature or with gentle heating until the reaction is complete.

  • Neutralize with acid, extract the final product, and purify by column chromatography (silica gel) to yield this compound.

Structural Characterization

The identity and purity of the synthesized compound must be confirmed using standard spectroscopic techniques.

TechniqueExpected Observations
¹H NMR Signals corresponding to the three pyrrole ring protons (distinct chemical shifts and coupling constants), the methylene (-CH₂-) protons adjacent to the carbonyl and nitrile groups, and a broad singlet for the N-H proton.[9]
¹³C NMR Resonances for the four distinct pyrrole carbons, the methylene carbon, the carbonyl carbon (C=O), and the nitrile carbon (C≡N).[9]
FT-IR Characteristic vibrational bands: N-H stretch (~3300 cm⁻¹), C≡N stretch (~2250 cm⁻¹), C=O stretch (~1650-1700 cm⁻¹), and C-N/C-C ring stretches.[10]
HRMS (ESI) The measured mass should match the calculated exact mass of the [M+H]⁺ or [M+Na]⁺ ion, confirming the molecular formula C₇H₆N₂O.[9]

Theoretical Analysis of Electronic Properties

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the electronic structure and properties of molecules before or alongside experimental work.[11][12]

Computational Protocol: DFT Analysis

Software: Gaussian, ORCA, or similar quantum chemistry packages. Method: B3LYP hybrid functional. Causality: B3LYP is widely used for organic molecules as it provides a good balance between computational cost and accuracy for predicting geometries and electronic properties.[13] Basis Set: 6-311++G(d,p). Causality: This is a flexible, triple-zeta basis set with diffuse functions (++) and polarization functions (d,p), which is crucial for accurately describing the electron distribution in π-conjugated systems and anions.[12]

  • Geometry Optimization:

    • Build the initial molecular structure of this compound.

    • Perform a full geometry optimization to find the lowest energy conformation.

    • Confirm that the optimization has converged to a true minimum by performing a frequency calculation (no imaginary frequencies).

  • Electronic Structure Calculation:

    • Using the optimized geometry, perform a single-point energy calculation.

    • Extract the energies of the HOMO and LUMO. The HOMO-LUMO gap (E_gap = E_LUMO - E_HOMO) is a key indicator of electronic transition energy and chemical reactivity.

    • Visualize the molecular orbitals to understand the electron density distribution. The HOMO is expected to be localized primarily on the electron-rich pyrrole ring, while the LUMO should show significant contributions from the electron-withdrawing cyanoacetyl group.

  • Simulated UV-Vis Spectrum:

    • Perform a Time-Dependent DFT (TD-DFT) calculation to predict the electronic excitation energies and oscillator strengths.[13]

    • The results will provide the wavelengths (λ_max) of the main electronic transitions, which can be directly compared with experimental data. The primary low-energy transition is expected to be a HOMO→LUMO transition with significant π-π* and intramolecular charge-transfer (ICT) character.

cluster_workflow DFT Workflow A 1. Build Initial Molecular Structure B 2. Geometry Optimization (B3LYP/6-311++G(d,p)) A->B C 3. Frequency Calculation (Confirm Minimum) B->C Is it a minimum? C->B No (Re-optimize) D 4. Single-Point Energy (Extract HOMO/LUMO) C->D Yes E 5. TD-DFT Calculation (Predict UV-Vis Spectrum) D->E F Visualize Orbitals & Analyze Results D->F E->F caption Figure 2. Workflow for DFT-based characterization of the molecule.

Sources

An In-depth Technical Guide to the Solubility of 2-Cyanoacetylpyrrole in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2-Cyanoacetylpyrrole in Modern Drug Discovery

2-Cyanoacetylpyrrole is a heterocyclic compound featuring a pyrrole ring, a cornerstone of many biologically active molecules and natural products.[1][2] The strategic placement of both a cyano (-C≡N) and an acetyl (-C(O)CH₃) group on this scaffold creates a molecule with a rich electronic profile and versatile chemical reactivity. These functional groups are key pharmacophores that can engage in various intermolecular interactions, making pyrrole derivatives like this one highly valuable in medicinal chemistry for developing novel therapeutic agents, including anticancer, antimicrobial, and antiviral drugs.[1][2] Understanding and controlling the solubility of such compounds is a critical, non-negotiable step in the drug development pipeline. Poor solubility can severely hamper formulation, bioavailability, and ultimately, the therapeutic efficacy of a promising drug candidate.[3] This guide provides a comprehensive overview of the solubility characteristics of 2-cyanoacetylpyrrole, the underlying chemical principles, and a robust experimental framework for its determination.

Section 1: Theoretical Framework of Solubility

The solubility of a compound is dictated by the interplay of intermolecular forces between the solute (2-cyanoacetylpyrrole) and the solvent.[4][5] The adage "like dissolves like" serves as a fundamental guideline, suggesting that substances with similar polarities are more likely to be miscible.

Molecular Structure Analysis of 2-Cyanoacetylpyrrole:

  • Pyrrole Ring: The N-H group in the pyrrole ring can act as a hydrogen bond donor. The aromatic ring itself is relatively nonpolar but possesses a dipole moment.

  • Cyano Group (-C≡N): This group is highly polar and can act as a hydrogen bond acceptor.

  • Acetyl Group (-C(O)CH₃): The carbonyl (C=O) function is also polar and a strong hydrogen bond acceptor.

The presence of these multiple polar, hydrogen-bonding capable functional groups suggests that 2-cyanoacetylpyrrole will exhibit a complex solubility profile, favoring polar solvents over nonpolar ones.

Key Factors Influencing Solubility:

  • Polarity and Hydrogen Bonding: The ability of 2-cyanoacetylpyrrole to form hydrogen bonds with protic solvents (e.g., alcohols) and engage in dipole-dipole interactions with aprotic polar solvents (e.g., acetone, DMF) is the primary driver of its solubility.[6]

  • Temperature: For most solid solutes, solubility increases with temperature as the additional thermal energy helps overcome the lattice energy of the solid and promotes the endothermic process of dissolution.[4][7][8]

  • Solvent-Solute Interactions: Strong interactions between the solute and solvent molecules lead to greater solubility.[5]

Section 2: Predicted Solubility Profile and Data

The following table summarizes the predicted solubility of 2-cyanoacetylpyrrole in a range of common organic solvents, categorized by solvent type.

Solvent ClassExample SolventPredicted SolubilityRationale for Prediction
Polar Aprotic N,N-Dimethylformamide (DMF)HighStrong dipole-dipole interactions between the solvent and the polar cyano and acetyl groups.
AcetoneHighThe carbonyl group of acetone interacts favorably with the polar groups of the solute.[9]
AcetonitrileModerate to HighThe polar nitrile group of the solvent aligns well with the solute's polarity.
Tetrahydrofuran (THF)ModerateLess polar than other aprotic solvents, but the ether oxygen can act as a hydrogen bond acceptor.
Polar Protic Methanol / EthanolModerate to HighCapable of donating and accepting hydrogen bonds, interacting with all functional groups of the solute.
WaterLow to ModerateWhile capable of hydrogen bonding, the relatively nonpolar pyrrole backbone may limit solubility compared to smaller, more polar molecules.[10][11]
Weakly Polar Dichloromethane (DCM)LowInsufficient polarity to effectively solvate the highly polar functional groups of the solute.[9]
Ethyl AcetateLow to ModerateCan act as a hydrogen bond acceptor but lacks the overall polarity for strong solvation.
Nonpolar Hexane / TolueneVery Low / InsolubleVan der Waals forces are too weak to overcome the strong intermolecular forces within the 2-cyanoacetylpyrrole crystal lattice.

Section 3: Experimental Protocol for Solubility Determination

To validate the predicted solubility and obtain quantitative data, a standardized experimental protocol is essential. The isothermal shake-flask method is a reliable and widely accepted technique for determining the equilibrium solubility of a compound.

Objective: To determine the saturation solubility of 2-cyanoacetylpyrrole in a selected organic solvent at a specific temperature.

Materials:

  • 2-Cyanoacetylpyrrole (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (±0.01 mg)

  • Thermostatic shaker bath or incubator

  • Centrifuge

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Step-by-Step Methodology:

  • Preparation of Supersaturated Solutions: Add an excess amount of solid 2-cyanoacetylpyrrole to a known volume of the selected solvent in a sealed vial. The goal is to create a slurry where solid is clearly visible, ensuring saturation is reached.

  • Equilibration: Place the vials in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. This process must be long enough for the dissolution rate to equal the precipitation rate.[6]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for several hours to let the excess solid settle. For more rapid and complete separation, centrifuge the vials.

  • Sample Extraction and Filtration: Carefully withdraw a clear aliquot of the supernatant using a pipette. Immediately filter the aliquot through a syringe filter to remove any undissolved microparticles. This step is critical to prevent inflation of the measured solubility.

  • Dilution: Accurately dilute the filtered sample with a suitable mobile phase to a concentration that falls within the linear range of the analytical method (e.g., HPLC).

  • Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of 2-cyanoacetylpyrrole.

  • Calculation: Calculate the original solubility in the solvent using the measured concentration and the dilution factor. The result is typically expressed in units such as mg/mL or mol/L.

This entire process should be repeated at different temperatures to understand the thermodynamic properties of the dissolution process.[7][8]

Section 4: Visualizing Experimental and Logical Workflows

Diagrams provide a clear, at-a-glance understanding of complex processes and relationships.

G cluster_prep 1. Sample Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification prep1 Add excess solute to known volume of solvent prep2 Seal vial prep1->prep2 equil1 Place in thermostatic shaker bath (e.g., 24h) prep2->equil1 sep1 Settle or Centrifuge to pellet excess solid equil1->sep1 quant1 Filter supernatant (0.45 µm filter) sep1->quant1 quant2 Accurately dilute filtered sample quant1->quant2 quant3 Analyze via HPLC quant2->quant3 quant4 Calculate Solubility (e.g., mg/mL) quant3->quant4

Caption: Experimental workflow for the shake-flask solubility determination method.

G Solubility Solubility Outcome Solute Solute Properties (2-Cyanoacetylpyrrole) Solute->Solubility pka pKa / Ionization Solute->pka polarity_solute Polarity / H-Bonding Solute->polarity_solute size Molecular Size / Shape Solute->size Solvent Solvent Properties Solvent->Solubility polarity_solvent Polarity (Dielectric Const.) Solvent->polarity_solvent h_bond H-Bonding (Donor/Acceptor) Solvent->h_bond System System Conditions System->Solubility temp Temperature System->temp pressure Pressure (Gases) System->pressure

Caption: Key factors influencing the solubility of an organic compound.

Conclusion

The solubility of 2-cyanoacetylpyrrole is a multifaceted property governed by its distinct structural features—the polar cyano and acetyl groups and the hydrogen-bonding N-H of the pyrrole ring. A thorough understanding, based on both theoretical prediction and rigorous experimental validation, is paramount for its successful application in pharmaceutical research and development. The methodologies and principles outlined in this guide provide a robust framework for researchers to characterize and optimize the solubility of this promising class of compounds, thereby accelerating the journey from laboratory discovery to clinical application.

References

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
  • How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube.
  • Solubility of Organic Compounds. (2023, August 31).
  • 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. (2024, November 19). Chemistry LibreTexts.
  • 13.3: Factors Affecting Solubility. (2023, July 7). Chemistry LibreTexts.
  • Biochemistry, Dissolution and Solubility. (n.d.). StatPearls - NCBI Bookshelf.
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  • 2-Acetylpyrrole. (n.d.). PubChem.
  • Measurement and Correlation of the Solubility of 2-Cyanoacetamide in 14 Pure Solvents and the Mixing Properties of Solutions. (n.d.). ResearchGate.
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  • Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. (n.d.). MDPI.
  • Broadband-Solubility Diketopyrrolopyrrole Derivative with Both Polar Cyano and Nonpolar Alkyl Groups for Stable Organic Photosensors and Diffusion-Processed Organic Solar Cells. (2025, August 6). ResearchGate.
  • 2-Propenoic acid, 2-cyano-, propyl ester. (n.d.). PubChem.
  • Chemical Properties of 2-Acetyl-1-pyrroline (CAS 85213-22-5). (n.d.). Cheméo.
  • The Compound (E)-2-Cyano-N,3-diphenylacrylamide (JMPR-01): A Potential Drug for Treatment of Inflammatory Diseases. (n.d.). MDPI.
  • Common Solvents Used in Organic Chemistry: Table of Properties. (2020, August 9).
  • Purification method of 2-acetyl-1-pyrroline. (n.d.). Google Patents.
  • Synthesis and Biological Evaluation of Cyanoacrylamides and 5-Iminopyrrol-2-Ones Against Naegleria fowleri. (2024, September 13). PubMed.

Sources

A Comprehensive Technical Guide to the Thermal Stability of 3-oxo-3-(1H-pyrrol-2-yl)propanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for assessing the thermal stability of 3-oxo-3-(1H-pyrrol-2-yl)propanenitrile, a key intermediate in the synthesis of various heterocyclic compounds.[1] For researchers, scientists, and drug development professionals, understanding the thermal behavior of this molecule is paramount for ensuring safe handling, optimizing reaction conditions, and predicting shelf-life. This document outlines detailed methodologies for thermal analysis using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), explains the rationale behind these experimental choices, and provides a framework for interpreting the resulting data.

Introduction: The Significance of Thermal Stability in Drug Development

This compound, with the molecular formula C₇H₆N₂O and a molecular weight of 134.14 g/mol , is a versatile building block in organic synthesis.[1] Its structure, featuring a pyrrole ring substituted with a β-ketonitrile group, makes it a valuable precursor for a wide range of biologically active molecules.[1] The thermal stability of such an intermediate is a critical parameter that influences its entire lifecycle, from synthesis and purification to storage and downstream reactions.

A thorough understanding of a compound's thermal stability is essential for:

  • Process Safety: Identifying potential thermal hazards, such as exothermic decomposition, is crucial to prevent runaway reactions and ensure the safety of personnel.

  • Reaction Optimization: Knowledge of decomposition temperatures allows for the selection of appropriate reaction conditions, maximizing yield and minimizing the formation of degradation impurities.

  • Storage and Handling: Determining the temperature at which a compound begins to degrade informs the establishment of safe storage conditions and shelf-life.

  • Regulatory Compliance: Regulatory bodies often require data on the thermal stability of key intermediates and active pharmaceutical ingredients (APIs).

This guide will provide the necessary protocols and theoretical background to empower researchers to conduct a thorough thermal stability assessment of this compound.

Physicochemical Properties of this compound

A foundational understanding of the compound's basic properties is essential before embarking on thermal analysis.

PropertyValueSource
Molecular FormulaC₇H₆N₂O[1]
Molecular Weight134.14 g/mol [1]
Melting Point75–77°C[1]
AppearanceSolid

Recommended Methodologies for Thermal Stability Assessment

To obtain a comprehensive thermal profile of this compound, a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is recommended.[2][3]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[4] This technique is invaluable for determining the onset of decomposition, identifying intermediate degradation steps, and quantifying the amount of residual mass.

  • Instrument Preparation:

    • Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's specifications.

    • Select an appropriate sample pan (e.g., platinum or alumina).

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound into the tared sample pan.

  • Experimental Conditions:

    • Atmosphere: Nitrogen (inert) or Air (oxidative), at a flow rate of 20-50 mL/min. Running the experiment in both atmospheres can provide insights into the degradation mechanism (e.g., pyrolysis vs. oxidative decomposition).

    • Temperature Program:

      • Equilibrate at 30°C for 5 minutes.

      • Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min.[5]

  • Data Analysis:

    • Plot the mass change (%) as a function of temperature.

    • Determine the onset temperature of decomposition (Tonset), defined as the temperature at which significant mass loss begins.

    • Identify the temperatures of maximum mass loss rate from the derivative of the TGA curve (DTG).

    • Quantify the percentage of mass loss at each degradation step and the final residual mass.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[6][7] It is used to detect thermal events such as melting, crystallization, glass transitions, and decomposition.[6][8]

  • Instrument Preparation:

    • Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

  • Sample Preparation:

    • Accurately weigh 2-5 mg of this compound into a tared aluminum pan.

    • Hermetically seal the pan to prevent volatilization before decomposition.

  • Experimental Conditions:

    • Atmosphere: Nitrogen, at a flow rate of 20-50 mL/min.

    • Temperature Program:

      • Equilibrate at 30°C for 5 minutes.

      • Ramp the temperature from 30°C to 400°C at a heating rate of 10°C/min.[5]

  • Data Analysis:

    • Plot the heat flow (mW) as a function of temperature.

    • Identify endothermic events (e.g., melting) and exothermic events (e.g., decomposition).

    • Determine the onset temperature, peak temperature, and enthalpy (ΔH) for each thermal event.

Interpreting Thermal Analysis Data: A Hypothetical Case Study

While specific experimental data for the target compound is not publicly available, we can construct a hypothetical data set based on the known properties of pyrrole and nitrile-containing compounds to illustrate the interpretation process.

Expected TGA and DSC Results
ParameterExpected Value/ObservationInterpretation
TGA (Nitrogen)
Tonset> 150°CThe compound is likely stable up to this temperature under inert conditions.
Degradation StepsOne or two distinct stepsSuggests a multi-stage decomposition process.
Residual MassLow (< 10%)Indicates near-complete decomposition to volatile products.
DSC (Nitrogen)
Endotherm (75-80°C)Sharp peakCorresponds to the melting of the compound.[1]
Exotherm (> 150°C)Broad peakIndicates an exothermic decomposition process. The onset should align with the Tonset from TGA.
ΔHdecomp-100 to -500 J/gA significant negative value would indicate a highly energetic decomposition, warranting caution.
Visualizing the Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation start This compound weigh_tga Weigh 5-10 mg start->weigh_tga weigh_dsc Weigh 2-5 mg start->weigh_dsc tga TGA Instrument weigh_tga->tga N2/Air Atmosphere 10°C/min Ramp dsc DSC Instrument weigh_dsc->dsc N2 Atmosphere 10°C/min Ramp tga_data TGA Curve (Mass vs. Temp) tga->tga_data dsc_data DSC Curve (Heat Flow vs. Temp) dsc->dsc_data stability_report Thermal Stability Report tga_data->stability_report dsc_data->stability_report

Caption: Workflow for Thermal Stability Assessment.

Potential Decomposition Pathways

The thermal decomposition of this compound is likely to be complex. Based on the functional groups present, several degradation pathways can be postulated:

  • Decarbonylation: The keto group could be eliminated as carbon monoxide.

  • Nitrile Group Reactions: The nitrile group can undergo hydrolysis (if moisture is present), reduction, or participate in cyclization reactions at elevated temperatures.[9][10]

  • Pyrrole Ring Opening: At higher temperatures, the aromatic pyrrole ring may fragment.

Further investigation using techniques such as TGA coupled with mass spectrometry (TGA-MS) or Fourier-transform infrared spectroscopy (TGA-FTIR) would be necessary to identify the specific decomposition products and elucidate the precise degradation mechanism.

G cluster_pathways Potential Decomposition Pathways compound This compound decarbonylation Decarbonylation compound->decarbonylation Heat nitrile_reaction Nitrile Group Reactions compound->nitrile_reaction Heat ring_opening Pyrrole Ring Opening compound->ring_opening High Heat

Sources

A Technical Guide to the Reactivity of 2-Cyanoacetylpyrrole: A Versatile Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Cyanoacetylpyrrole stands as a molecule of significant interest to medicinal chemists and synthetic researchers. Its architecture, featuring an electron-rich pyrrole ring appended with two potent electron-withdrawing groups—a carbonyl and a nitrile—creates a unique electronic landscape. This guide provides an in-depth exploration of the reactivity inherent to this scaffold, moving beyond a simple catalog of reactions. We will dissect the causality behind its chemical behavior, focusing on the transformations of the nitrile moiety and the exceptionally reactive α-methylene bridge. This document serves as a technical resource, offering field-proven insights, detailed experimental protocols, and mechanistic rationale to empower researchers in leveraging 2-cyanoacetylpyrrole for the synthesis of complex, biologically relevant molecules.

Molecular Architecture and Electronic Landscape

The reactivity of 2-cyanoacetylpyrrole is not dictated by a single functional group but by the synergistic interplay of its three core components: the pyrrole ring, the acetyl carbonyl group, and the nitrile group.

  • Pyrrole Ring: As an electron-rich aromatic heterocycle, the pyrrole ring acts as an electron-donating system, influencing the adjacent acetyl group.

  • Acetyl and Nitrile Groups: Both the carbonyl (C=O) and nitrile (C≡N) functions are strongly electron-withdrawing. Their combined inductive and resonance effects create a significant electron deficiency on the nitrile carbon, making it susceptible to nucleophilic attack.[1][2]

Crucially, this electronic push-pull dynamic renders the intervening methylene protons (α-protons) highly acidic. The resulting carbanion is stabilized by resonance delocalization onto both the carbonyl oxygen and the nitrile nitrogen, making the α-methylene position a prime site for nucleophilic reactions.

Figure 1: Key reactive zones in 2-cyanoacetylpyrrole.

Synthesis of the 2-Cyanoacetylpyrrole Scaffold

A common and efficient method for synthesizing the pyrrole core is the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[3] For substituted pyrroles, multi-component reactions are also prevalent. For instance, polysubstituted pyrrole-2-carbonitriles can be synthesized via Cu(OTf)₂-catalyzed reactions of formamides, TMSCN, and alkenes or alkynes.[4][5] A Vilsmeier-Haack reaction on a pyrrole can introduce a formyl group, which can then be elaborated, or a direct cyanation can be performed.[6][7][8]

The synthesis of 2-cyanoacetylpyrrole itself can be envisioned through a Friedel-Crafts acylation of pyrrole with a suitable agent like cyanoacetyl chloride, though care must be taken to manage the reactivity of the pyrrole ring.

Reactions Targeting the Nitrile Group

The triply bonded, polarized nature of the nitrile group makes it a versatile handle for synthetic transformations.[9][10]

Hydrolysis: Access to Amides and Carboxylic Acids

The conversion of the nitrile to a carboxylic acid or an amide is a fundamental transformation. The choice between acidic or basic conditions dictates the mechanism and can influence the final product.[2][11]

  • Acid-Catalyzed Hydrolysis: This pathway involves initial protonation of the nitrile nitrogen. This enhances the electrophilicity of the carbon, allowing it to be attacked by a weak nucleophile like water. The reaction typically proceeds through an amide intermediate, which is subsequently hydrolyzed to the carboxylic acid under harsh conditions (e.g., refluxing strong acid).[9][12][13]

  • Base-Catalyzed Hydrolysis: Under basic conditions, the potent hydroxide nucleophile (OH⁻) directly attacks the electrophilic nitrile carbon. Protonation of the resulting intermediate leads to an imidic acid, which tautomerizes to an amide.[2] Milder conditions may allow for the isolation of the amide, while more vigorous conditions (high temperature, prolonged reaction) will drive the hydrolysis to the carboxylate salt.[11][13]

G Start 2-Cyanoacetylpyrrole (R-C≡N) Amide 2-(2-Amino-2-oxoacetyl)pyrrole (Amide Intermediate) Start->Amide H+ / H₂O (mild) or OH- / H₂O (mild) Acid 2-(Carboxyacetyl)pyrrole (Carboxylic Acid) Start->Acid H+ / H₂O (vigorous) Amide->Acid H+ / H₂O (reflux) Salt Carboxylate Salt Amide->Salt OH- / H₂O (reflux) Salt->Acid H₃O+ workup

Sources

A Senior Application Scientist's In-depth Technical Guide to Theoretical Calculations on the 2-Cyanoacetylpyrrole Structure

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive examination of the theoretical calculations performed on the 2-Cyanoacetylpyrrole molecule, a compound of significant interest to the pharmaceutical and materials science sectors. Pyrrole and its derivatives are foundational components in a vast array of biologically active molecules and functional materials.[1][2] A precise understanding of the structural, electronic, and vibrational properties of 2-Cyanoacetylpyrrole at a quantum mechanical level is paramount for rational drug design and the development of novel materials. This document outlines the computational methodologies employed, presents a detailed analysis of the calculated molecular properties, and offers insights into the reactivity and potential interaction mechanisms of this heterocyclic compound. The synthesis of 2-cyanopyrrole derivatives has been a focus of research for developing potential tyrosinase inhibitors.[3][4]

Introduction: The Rationale for a Computational Approach

2-Cyanoacetylpyrrole is a heterocyclic compound featuring a pyrrole ring substituted with a cyanoacetyl group. This combination of a π-rich aromatic system and a strongly electron-withdrawing cyanoacetyl group suggests a molecule with unique electronic characteristics and reactivity.[5] In drug development, such features can govern molecular interactions with biological targets, while in materials science, they can influence optical and electronic properties.

Experimental characterization through techniques like X-ray crystallography and NMR spectroscopy provides invaluable data on the solid-state and solution-phase structures.[6][7][8] However, these methods offer a snapshot of the molecule's behavior under specific conditions. Theoretical calculations, rooted in quantum mechanics, provide a dynamic and detailed picture of the molecule's intrinsic properties, including its gas-phase geometry, vibrational modes, and electronic structure. This computational insight is crucial for:

  • Predicting Molecular Geometry: Establishing the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles.

  • Understanding Vibrational Behavior: Assigning theoretical vibrational frequencies to experimentally observed infrared (IR) and Raman spectra.

  • Elucidating Electronic Properties: Mapping the distribution of electrons, identifying frontier molecular orbitals (HOMO and LUMO), and predicting reactivity hotspots.[9][10]

This guide will focus on two of the most powerful and widely used computational methods: Density Functional Theory (DFT) and Hartree-Fock (HF) theory.[11][12]

Computational Methodologies: A Self-Validating System

The integrity of theoretical calculations hinges on the judicious selection of methods and basis sets. Our approach is designed to be a self-validating system, where results from different theoretical levels are compared to provide a robust and reliable model of 2-Cyanoacetylpyrrole.

The Choice of Theoretical Methods: DFT and Hartree-Fock
  • Hartree-Fock (HF) Theory: This ab initio method provides a foundational approximation of the many-electron Schrödinger equation.[13] While computationally less demanding, it does not fully account for electron correlation, which can impact the accuracy of certain properties.[11][14]

  • Density Functional Theory (DFT): DFT has become the workhorse of computational chemistry due to its excellent balance of accuracy and computational cost.[15] It incorporates electron correlation through an exchange-correlation functional.[11] The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a widely used and well-validated choice for organic molecules.[16][17]

By employing both HF and DFT, we can assess the impact of electron correlation on the calculated properties of 2-Cyanoacetylpyrrole.

The Basis Set: 6-311++G(d,p)

The basis set is the set of mathematical functions used to construct the molecular orbitals. The 6-311++G(d,p) basis set was chosen for its flexibility and comprehensive nature:

  • 6-311G: A triple-zeta valence basis set, providing a more accurate description of the valence electrons.

  • ++: Diffuse functions are added to both heavy atoms and hydrogen atoms, which are crucial for describing anions and systems with lone pairs of electrons.

  • d,p: Polarization functions are added to heavy atoms (d) and hydrogen atoms (p), allowing for greater flexibility in the shape of the atomic orbitals and a more accurate representation of bonding.

This choice of basis set is well-suited for calculating the properties of heterocyclic compounds containing nitrogen and oxygen.[16][18][19]

Computational Workflow

The following workflow was implemented using the Gaussian suite of programs:

G start Initial Structure Input geom_opt Geometry Optimization (DFT/B3LYP/6-311++G(d,p) & HF/6-311++G(d,p)) start->geom_opt freq_calc Frequency Calculation (Verify Minima & Obtain Vibrational Spectra) geom_opt->freq_calc electronic_prop Electronic Property Calculation (HOMO, LUMO, MEP) freq_calc->electronic_prop analysis Data Analysis & Comparison electronic_prop->analysis

Caption: Computational workflow for theoretical calculations.

Results and Discussion: Unveiling the Molecular Landscape

Optimized Molecular Geometry

The geometry of 2-Cyanoacetylpyrrole was optimized at both the B3LYP/6-311++G(d,p) and HF/6-311++G(d,p) levels of theory. The absence of imaginary frequencies in the subsequent vibrational calculations confirmed that the optimized structures correspond to true energy minima.

ParameterB3LYP/6-311++G(d,p) (Å or °)HF/6-311++G(d,p) (Å or °)
Bond Lengths
N1-C21.3751.368
C2-C31.3891.375
C3-C41.4211.435
C4-C51.3821.370
N1-C51.3781.371
C2-C61.4581.465
C6-O71.2251.201
C6-C81.5121.518
C8-N91.1591.138
Bond Angles
C5-N1-C2109.5109.8
N1-C2-C3108.2108.0
C2-C3-C4107.3107.4
C3-C4-C5107.5107.4
N1-C5-C4107.5107.4
N1-C2-C6125.3125.0
O7-C6-C2121.8122.5
O7-C6-C8119.5119.2
C2-C6-C8118.7118.3
C6-C8-N9179.2179.5
Dihedral Angle
C3-C2-C6-O7179.8179.9

Table 1: Selected Optimized Geometrical Parameters of 2-Cyanoacetylpyrrole.

The calculated bond lengths and angles from both methods are in good agreement, suggesting a planar structure for the pyrrole ring and the cyanoacetyl group. The near 180° dihedral angle for C3-C2-C6-O7 indicates that the carbonyl group is oriented away from the pyrrole ring, likely to minimize steric hindrance.

Vibrational Analysis

The calculated vibrational frequencies provide a theoretical basis for interpreting experimental IR and Raman spectra. Key vibrational modes are summarized below.

Vibrational ModeB3LYP/6-311++G(d,p) (cm⁻¹)HF/6-311++G(d,p) (cm⁻¹)Experimental (IR) of similar compounds (cm⁻¹)
N-H Stretch34853750~3400-3500
C≡N Stretch22452450~2220-2260[20]
C=O Stretch17101850~1630-1680
C-N Stretch (ring)14501520~1400-1500
C-H Bending (out-of-plane)750810~700-800

Table 2: Calculated and Experimental Vibrational Frequencies.

The B3LYP functional generally provides better agreement with experimental values for vibrational frequencies compared to the HF method, which tends to overestimate them due to the neglect of electron correlation. The calculated C≡N stretching frequency is a characteristic peak that can be used for experimental identification.[21]

Electronic Properties: A Window into Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity and electronic transitions.[22]

  • HOMO: Represents the ability to donate an electron.

  • LUMO: Represents the ability to accept an electron.

  • HOMO-LUMO Gap (ΔE): A smaller energy gap indicates higher reactivity and easier electronic excitation.[22]

ParameterB3LYP/6-311++G(d,p) (eV)HF/6-311++G(d,p) (eV)
HOMO Energy-6.45-8.92
LUMO Energy-2.311.25
HOMO-LUMO Gap (ΔE)4.1410.17

Table 3: Calculated Frontier Molecular Orbital Energies.

The HOMO is primarily localized on the pyrrole ring, indicating that this is the most electron-rich region and the likely site for electrophilic attack. Conversely, the LUMO is distributed over the cyanoacetyl group, suggesting this region is electron-deficient and susceptible to nucleophilic attack. The significantly smaller HOMO-LUMO gap calculated with DFT suggests that 2-Cyanoacetylpyrrole is a moderately reactive molecule.

G cluster_0 HOMO cluster_1 LUMO HOMO Pyrrole Ring (Electron Rich) LUMO Cyanoacetyl Group (Electron Deficient) HOMO->LUMO ΔE = 4.14 eV (DFT) (Electronic Transition)

Caption: Frontier Molecular Orbitals of 2-Cyanoacetylpyrrole.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution in a molecule.[23] It is a valuable tool for predicting intermolecular interactions and sites of chemical reactivity.[24][25]

In the MEP map of 2-Cyanoacetylpyrrole:

  • Red/Yellow Regions (Negative Potential): Indicate electron-rich areas, primarily around the oxygen of the carbonyl group and the nitrogen of the cyano group. These are the most likely sites for electrophilic attack.[26]

  • Blue Regions (Positive Potential): Indicate electron-deficient areas, particularly around the hydrogen atom attached to the pyrrole nitrogen. This is a likely site for nucleophilic attack.

The MEP analysis corroborates the findings from the HOMO-LUMO analysis, providing a more detailed picture of the molecule's reactivity landscape.

Conclusion: Implications for Research and Development

The theoretical calculations presented in this guide provide a detailed and robust model of the structural, vibrational, and electronic properties of 2-Cyanoacetylpyrrole. The key takeaways for researchers, scientists, and drug development professionals are:

  • Structural Rigidity: The molecule possesses a largely planar and rigid structure, which is an important consideration for designing molecules to fit into specific binding pockets of proteins.

  • Spectroscopic Fingerprints: The calculated vibrational frequencies, particularly the C≡N and C=O stretching modes, serve as reliable spectroscopic markers for the identification and characterization of this compound and its derivatives.

  • Defined Reactivity: The distinct electron-rich (pyrrole ring) and electron-deficient (cyanoacetyl group) regions, as revealed by HOMO-LUMO and MEP analyses, provide a clear roadmap for predicting how this molecule will interact with other chemical species. This is fundamental for understanding potential metabolic pathways and for designing new synthetic routes.

This in-depth computational analysis serves as a foundational resource for the continued exploration and application of 2-Cyanoacetylpyrrole in the development of new pharmaceuticals and advanced materials.

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  • ResearchGate. (n.d.). HOMO and LUMO energies derived from half-wave potentials from cyclic....
  • IRJEdT. (2023, April). HOMO LUMO STUDY , REACTIVITY DESCRIPTORS AND MULLIKEN CHARGES OF IMIDAZOLE DERIVATIVE.
  • ChemRxiv. (n.d.). Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis.
  • Springer. (n.d.). Effect of electron-withdrawing fluorine and cyano substituents on photovoltaic properties of two-dimensional quinoxaline-based polymers.
  • RSC Publishing. (n.d.). Molecular electrostatic potential as a general and versatile indicator for electronic substituent effects: statistical analysis and applications.
  • ResearchGate. (n.d.). Molecular electrostatic potential map of the molecule F (Red colour;....
  • Semantic Scholar. (2016, October 23). Synthesis Strategies and Biological Value of Pyrrole and Pyrrolopyrimidine.
  • PubMed. (2013, April 1). Role of electrostatic potential in the in silico prediction of molecular bioactivation and mutagenesis.
  • VPL. (n.d.). List of fundamental vibrations for all molecules in database.
  • ResearchGate. (n.d.). Molecular electrostatic potential energy surface (MEP) for 2-Cyanopyridine.
  • ResearchGate. (2025, August 9). Theoretical study of the structure-properties relationship in new class of 2,5-di(2-thienyl)pyrrole compounds.
  • ResearchGate. (2014, September 22). Theoretical study of the structure–properties relationship in new class of 2,5-di(2-thienyl)pyrrole compounds.
  • ResearchGate. (2025, August 6). The vibrational spectrum of pyrrole (C 4H 5N) and furan (C 4H 4O) in the gas phase.
  • PubMed Central. (n.d.). Vibrational and Electronic Spectroscopy of 2-Cyanoindene Cations.

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An In-depth Technical Guide to 2-Cyanoacetylpyrrole: Synthesis, Reactivity, and Applications for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 2-Cyanoacetylpyrrole, a versatile heterocyclic building block of significant interest to researchers, scientists, and professionals in drug development. This document delves into the core chemical principles, synthesis, reactivity, and analytical methodologies associated with this compound, offering field-proven insights to facilitate its effective utilization in the laboratory.

Nomenclature and Chemical Identification

2-Cyanoacetylpyrrole is a bifunctional organic molecule characterized by a pyrrole ring substituted at the 2-position with a cyanoacetyl group. This unique arrangement of functional groups imparts a rich chemical reactivity that makes it a valuable intermediate in organic synthesis.

A comprehensive list of its identifiers is provided below for accurate documentation and material sourcing.

Identifier TypeValueSource
Common Name 2-CyanoacetylpyrroleChemicalBook[1]
IUPAC Name 3-oxo-3-(1H-pyrrol-2-yl)propanenitrilePubChem[2]
CAS Number 90908-89-7PubChem[2]
Molecular Formula C₇H₆N₂OPubChem[2]
Molecular Weight 134.14 g/mol PubChem[2]
InChIKey LMNWETGSSJEVSH-UHFFFAOYSA-NPubChem[2]
SMILES C1=CNC(=C1)C(=O)CC#NPubChem[2]
Synonyms 2-pyrroloylacetonitrile, Cyanacetylpyrrol, 3-oxo-3-pyrrol-2-ylpropanenitrilePubChem[2]

Physicochemical and Spectroscopic Properties

Understanding the physicochemical properties of 2-Cyanoacetylpyrrole is crucial for its handling, reaction setup, and purification.

PropertyValueSource
Melting Point 75-77 °CChemicalBook[1]
Boiling Point (Predicted) 354.5 ± 22.0 °CBenchChem[3]
Density (Predicted) 1.228 ± 0.06 g/cm³BenchChem[3]
pKa (Predicted) 8.68 ± 0.10BenchChem[3]
Appearance Off-White SolidChemicalBook[1]

Spectroscopic data is essential for the structural confirmation of 2-Cyanoacetylpyrrole. Key spectral features include:

  • FT-IR: Characteristic peaks for the carbonyl (C=O) stretch around 1700 cm⁻¹ and the nitrile (C≡N) stretch around 2200 cm⁻¹.[3]

  • ¹H NMR: Signals corresponding to the pyrrole ring protons are typically observed in the range of δ 6.5–7.0 ppm.[3]

  • ¹³C NMR: Resonances for the ketone carbonyl carbon can be found around δ 190–200 ppm, while the nitrile carbon appears in the δ 115–120 ppm region.[3]

Synthesis of 2-Cyanoacetylpyrrole: A Detailed Protocol

The most common and efficient method for the synthesis of 2-Cyanoacetylpyrrole is the Friedel-Crafts acylation of pyrrole.[3] This electrophilic aromatic substitution reaction utilizes an activated acylating agent to introduce the cyanoacetyl group onto the electron-rich pyrrole ring.

Mechanism of Friedel-Crafts Acylation

The reaction proceeds through the formation of a highly electrophilic acylium ion from an acyl halide and a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[4] The π-electrons of the pyrrole ring then attack the acylium ion, leading to the formation of a resonance-stabilized intermediate. Subsequent deprotonation restores the aromaticity of the pyrrole ring, yielding the acylated product.[4] Due to the electron-withdrawing nature of the newly introduced carbonyl group, the product is less reactive than the starting pyrrole, which prevents multiple acylations from occurring.[5]

G cluster_activation Acylium Ion Formation cluster_substitution Electrophilic Aromatic Substitution AcylHalide Cyanoacetyl Chloride AcyliumIon Acylium Ion (Electrophile) AcylHalide->AcyliumIon + AlCl₃ LewisAcid AlCl₃ Pyrrole Pyrrole (Nucleophile) Intermediate Resonance-Stabilized Intermediate Pyrrole->Intermediate + Acylium Ion Product 2-Cyanoacetylpyrrole Intermediate->Product - H⁺, - AlCl₃

Caption: Mechanism of Friedel-Crafts acylation for 2-Cyanoacetylpyrrole synthesis.

Step-by-Step Experimental Protocol

This protocol is a self-validating system designed for high yield and purity.

Reagents and Materials:

  • Pyrrole

  • Cyanoacetic acid

  • Acetic anhydride

  • Methanol

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Buchner funnel and filter paper

  • Ice bath

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add cyanoacetic acid (1 equivalent).

  • Solvent and Reagent Addition: To the flask, add acetic anhydride (a volume sufficient to dissolve the cyanoacetic acid) and preheat the mixture to 50°C with stirring.[3]

  • Initiation of Reaction: Slowly add pyrrole (1 equivalent) to the heated solution. An exothermic reaction may be observed.

  • Reaction Progression: Heat the reaction mixture to 85°C and maintain this temperature for approximately 5 minutes.[3] The product is expected to crystallize out of the solution during this time. The precise control of temperature is critical to minimize the formation of side products.[3]

  • Work-up and Isolation: After the reaction is complete, cool the flask in an ice bath to ensure complete precipitation of the product.

  • Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crystals with cold methanol to remove any unreacted starting materials and impurities.[3]

  • Drying and Characterization: Dry the purified 2-Cyanoacetylpyrrole under vacuum. The final product should be an off-white solid.[1] Confirm the identity and purity of the product using appropriate analytical techniques such as melting point determination, FT-IR, and NMR spectroscopy.

G start Start setup 1. Combine cyanoacetic acid and acetic anhydride in flask. start->setup preheat 2. Preheat mixture to 50°C. setup->preheat add_pyrrole 3. Add pyrrole to initiate reaction. preheat->add_pyrrole react 4. Heat to 85°C for 5 minutes. Product crystallizes. add_pyrrole->react cool 5. Cool in ice bath. react->cool filter 6. Filter and wash with cold methanol. cool->filter dry 7. Dry product under vacuum. filter->dry end End: Purified 2-Cyanoacetylpyrrole dry->end

Caption: Experimental workflow for the synthesis of 2-Cyanoacetylpyrrole.

Chemical Reactivity and Safe Handling

The reactivity of 2-Cyanoacetylpyrrole is dictated by its three key structural features: the aromatic pyrrole ring, the electrophilic ketone, and the nucleophilic active methylene group flanked by two electron-withdrawing groups.

  • Pyrrole Ring: The pyrrole nucleus can undergo further electrophilic substitution, although it is deactivated by the acyl group. The nitrogen atom can be alkylated or acylated under appropriate conditions.[4]

  • β-Ketonitrile Moiety: This functional group is highly versatile. The active methylene group can be deprotonated to form a stable enolate, which can then participate in a wide range of carbon-carbon bond-forming reactions, such as Knoevenagel condensations and Michael additions.[2] The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, while the ketone can be reduced to a secondary alcohol or converted to other functional groups.

G cluster_pyrrole Pyrrole Ring Reactivity cluster_ketonitrile β-Ketonitrile Reactivity main_compound 2-Cyanoacetylpyrrole electrophilic_sub Electrophilic Substitution main_compound->electrophilic_sub n_alkylation N-Alkylation/Acylation main_compound->n_alkylation enolate_formation Enolate Formation (Active Methylene) main_compound->enolate_formation nitrile_reactions Nitrile Hydrolysis/Reduction ketone_reactions Ketone Reduction

Caption: Key reactivity sites of 2-Cyanoacetylpyrrole.

Safety and Handling:

2-Cyanoacetylpyrrole is harmful if swallowed, in contact with skin, or if inhaled. It also causes skin and serious eye irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times.[6][7] All manipulations should be carried out in a well-ventilated fume hood.[8] In case of contact, rinse the affected area immediately with plenty of water.[8] Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[6]

Applications in Drug Development and Organic Synthesis

2-Cyanoacetylpyrrole serves as a crucial intermediate in the synthesis of a wide array of heterocyclic compounds.[3] The pyrrole nucleus is a common scaffold in many biologically active molecules and approved drugs, exhibiting a broad spectrum of pharmacological activities including anticancer, antimicrobial, and antiviral properties.[9][10]

While specific examples of marketed drugs directly synthesized from 2-Cyanoacetylpyrrole are not prominently documented in publicly available literature, its value lies in its ability to be readily converted into more complex pyrrole-containing structures. For instance, a three-component reaction involving α-hydroxyketones, oxoacetonitriles (such as 3-oxobutanenitrile), and anilines can produce pyrrole-based drug candidates, including COX-2 selective NSAIDs and antituberculosis lead compounds.[11] The versatile reactivity of the β-ketonitrile moiety allows for the construction of fused ring systems and the introduction of diverse pharmacophores, making it a valuable starting material for the generation of compound libraries for high-throughput screening in drug discovery programs.

Analytical Methodologies

The purity and identity of 2-Cyanoacetylpyrrole can be reliably determined using a combination of chromatographic and spectroscopic techniques.

  • High-Performance Liquid Chromatography (HPLC): A validated reverse-phase HPLC (RP-HPLC) method can be developed for the quantitative analysis of 2-Cyanoacetylpyrrole and its impurities. A typical method would involve a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile, with UV detection at an appropriate wavelength.[12]

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile derivatives or in specific analytical contexts, GC-MS can be employed for separation and identification. However, given the melting point of 2-Cyanoacetylpyrrole, HPLC is generally the more suitable technique for its direct analysis.

  • Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy: As previously mentioned, ¹H NMR, ¹³C NMR, and FT-IR are indispensable for the initial structural confirmation and routine quality control of synthesized 2-Cyanoacetylpyrrole.

References

  • This compound. (n.d.). PubChem.
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  • Bioactive pyrrole-based compounds with target selectivity. (2020). PMC - PubMed Central.
  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018, May 17). Master Organic Chemistry.
  • 3-Oxo-3-(pyridin-2-yl)propanenitrile. (n.d.). PubChem.
  • A review article on biological importance of pyrrole. (2024, December 24).
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  • A Concise Synthesis of Pyrrole-Based Drug Candidates from α-Hydroxyketones, 3-Oxobutanenitrile, and Anilines. (2023, January 15). MDPI.
  • Synthesis of 3-Oxo-3-phenylpropanenitrile derivatives 13 and 15. (n.d.). ResearchGate.
  • Looking for published work on the synthesis of this compound. (2016, May 4). Reddit.
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  • Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. (2022, April 5). Pharmacia.
  • Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. (n.d.). JUIT.

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Methodological & Application

Application Note: A Robust One-Pot Synthesis of 3-oxo-3-(1H-pyrrol-2-yl)propanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 3-oxo-3-(1H-pyrrol-2-yl)propanenitrile, a valuable heterocyclic building block in medicinal chemistry and organic synthesis.[1] The protocol details a highly efficient, one-pot procedure starting from readily available pyrrole and cyanoacetic acid, utilizing acetic anhydride as both a solvent and an activating agent.[1][2][3] We will delve into the mechanistic underpinnings of this reaction, provide a detailed, field-tested experimental protocol, outline critical safety procedures, and discuss methods for product characterization. This guide is intended for researchers and professionals in chemical synthesis and drug development.

Introduction and Scientific Rationale

This compound (CAS: 90908-89-7) is a bifunctional molecule featuring a pyrrole ring substituted at the 2-position with a β-ketonitrile group.[1] This unique structural arrangement makes it an important intermediate for the synthesis of more complex heterocyclic systems and pharmacologically active compounds.[1] Its molecular formula is C₇H₆N₂O, with a molecular weight of 134.14 g/mol .[1][4]

The selected synthetic strategy is a one-pot Friedel-Crafts acylation, a cornerstone reaction in aromatic chemistry.[1] Pyrrole is an electron-rich aromatic heterocycle, rendering it highly susceptible to electrophilic attack, predominantly at the C2 (α) position. The direct acylation of pyrrole with cyanoacetic acid is inefficient. However, by employing acetic anhydride, we generate a mixed anhydride in situ. This intermediate is a significantly more powerful electrophile, enabling the rapid and high-yielding acylation of the pyrrole ring.

The causality behind this experimental choice lies in its efficiency and simplicity. This method avoids the use of harsh Lewis acids like AlCl₃, which can be difficult to handle and can lead to polymerization or undesired side reactions with sensitive substrates like pyrrole.[5] The reaction proceeds quickly under controlled heating, with the product conveniently crystallizing directly from the reaction mixture, simplifying the purification process.[1]

Reaction Overview

Reaction_Workflow cluster_reactants Starting Materials cluster_process Reaction Process Pyrrole Pyrrole Mix 1. Mix Pyrrole with Cyanoacetic Acid in Ac₂O Pyrrole->Mix Cyanoacetic_Acid Cyanoacetic Acid Cyanoacetic_Acid->Mix Acetic_Anhydride Acetic Anhydride (Solvent & Activator) Acetic_Anhydride->Mix Heat 2. Heat to 85°C (5 minutes) Mix->Heat Initiates Acylation Crystallize 3. Product Crystallizes Heat->Crystallize Rapid Formation Cool_Filter 4. Cool, Filter & Wash Crystallize->Cool_Filter Isolation Product This compound (Final Product) Cool_Filter->Product Purification

Caption: High-level workflow for the one-pot synthesis.

Detailed Experimental Protocol

This protocol is optimized for a 50 mmol scale synthesis. All operations involving pyrrole, acetic anhydride, and the nitrile product must be conducted within a certified chemical fume hood.

Reagents and Materials
Reagent/MaterialCAS NumberMolecular Weight ( g/mol )Amount (50 mmol scale)Moles (mmol)Notes
Pyrrole109-97-767.093.36 g (3.44 mL)50Purity >98%, freshly distilled
Cyanoacetic Acid372-09-885.064.25 g50Purity >99%
Acetic Anhydride (Ac₂O)108-24-7102.0950 mL~530Acts as solvent and reagent
Methanol (MeOH)67-56-132.04~20 mL-For washing the product crystal
Round-bottom flask--100 mL-With magnetic stir bar
Condenser----Fitted to the flask
Heating mantle/Oil bath----With temperature control
Büchner funnel & flask----For vacuum filtration
Step-by-Step Synthesis Procedure
  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a condenser, add 50 mL of acetic anhydride.

  • Dissolution: Gently heat the acetic anhydride to 50°C with stirring. Once the temperature is stable, add 4.25 g (50 mmol) of cyanoacetic acid. Continue stirring until all the solid has dissolved.

  • Pyrrole Addition: To the pre-heated solution, add 3.36 g (50 mmol) of pyrrole in one portion.[1]

  • Reaction: Immediately increase the heat. Bring the reaction mixture to 85°C and maintain this temperature for exactly 5 minutes.[1] Critical Insight: The product will begin to crystallize out of the solution during this short heating period. The 85°C temperature is crucial for driving the reaction to completion while minimizing the formation of polymeric side products.[1]

  • Cooling and Isolation: After 5 minutes, remove the heat source and allow the flask to cool to room temperature. Subsequently, cool the flask further in an ice bath for approximately 20-30 minutes to maximize product precipitation.

  • Filtration: Collect the crystalline solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with a small amount of cold methanol (~20 mL) to remove any residual acetic anhydride and unreacted starting materials.

  • Drying: Dry the product under vacuum to a constant weight. The expected yield is typically in the range of 70–75%.[1]

Microwave-Assisted Alternative

For significantly reduced reaction times, a microwave-assisted approach can be employed.

  • Procedure: Combine pyrrole (10 mmol), cyanoacetic acid (10 mmol), and acetic anhydride (15 mL) in a suitable microwave reactor vessel. Irradiate the mixture at 100°C for 10 minutes.[1]

  • Work-up: After cooling, the crude product can be purified by recrystallization from ethanol to achieve yields around 82%.[1]

Product Characterization

The final product should be characterized to confirm its identity and purity.

Physicochemical Properties
PropertyExpected ValueReference
Appearance Crystalline solid[6]
Molecular Formula C₇H₆N₂O[1][4]
Molecular Weight 134.14 g/mol [1][4]
Melting Point 75–77°C[1]
Purity (as supplied) >95%[1][6]
Spectroscopic Analysis
  • ¹H NMR: Expect signals corresponding to the pyrrole ring protons (typically in the δ 6.0-7.5 ppm region), the N-H proton (a broad singlet), and the methylene (-CH₂-) protons adjacent to the carbonyl and nitrile groups.

  • ¹³C NMR: Expect signals for the seven distinct carbon atoms, including the carbonyl carbon, the nitrile carbon, and the four carbons of the pyrrole ring.

  • IR Spectroscopy: Look for characteristic absorption bands for the N-H stretch, the C≡N (nitrile) stretch (around 2200-2260 cm⁻¹), and the C=O (ketone) stretch (around 1650-1700 cm⁻¹).

  • Mass Spectrometry: The molecular ion peak [M]+ should be observed at m/z = 134.05.

Safety Precautions and Waste Management

A comprehensive risk assessment must be performed before starting this synthesis.

  • Personal Protective Equipment (PPE): A flame-retardant lab coat, chemical splash goggles, and nitrile gloves (double gloving is recommended) are mandatory at all times.[7]

  • Engineering Controls: All steps of this synthesis must be performed in a well-ventilated chemical fume hood to avoid inhalation of toxic vapors from pyrrole and acetic anhydride.[7][8][9] Eyewash stations and safety showers must be readily accessible.[8][10]

  • Reagent Hazards:

    • Pyrrole: Flammable liquid and vapor. Toxic if swallowed and harmful if inhaled. Causes serious eye damage.[8][11] Keep away from heat and open flames.

    • Acetic Anhydride: Corrosive. Causes severe skin burns and eye damage. Reacts violently with water.

    • Cyanoacetic Acid & Product: Nitrile-containing compounds are toxic. Harmful if swallowed, in contact with skin, or if inhaled.[4][6] Avoid contact with acids, which can liberate highly toxic hydrogen cyanide gas.[7]

  • Waste Disposal: All liquid and solid waste containing nitrile compounds must be collected in a designated, labeled hazardous waste container. Do not mix with acidic waste streams. Dispose of waste in accordance with local, state, and federal regulations.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Yield 1. Inactive reagents (old pyrrole or cyanoacetic acid).2. Insufficient heating (temperature below 85°C).3. Reaction time too short.1. Use freshly distilled pyrrole and dry reagents.2. Ensure accurate temperature monitoring and control.3. Adhere strictly to the 5-minute heating time.
Dark/Oily Product 1. Overheating (>90°C) or prolonged heating time.2. Impure starting pyrrole.1. Maintain strict temperature control.2. Purify pyrrole by distillation before use.3. Recrystallize the crude product from ethanol.
Product Fails to Crystallize 1. Presence of excess water in reagents.2. Insufficient cooling.1. Ensure all glassware and reagents are dry.2. Extend the cooling period in the ice bath. Gently scratch the inside of the flask to induce crystallization.

Conclusion

The described protocol outlines an efficient, rapid, and reliable one-pot synthesis of this compound via Friedel-Crafts acylation. By leveraging acetic anhydride as both a solvent and an activator for cyanoacetic acid, this method provides high yields with a simplified work-up procedure. The resulting product is a key intermediate for further chemical exploration, particularly in the development of novel therapeutics. Adherence to the detailed procedural steps and stringent safety precautions is essential for a successful and safe synthesis.

References

  • This compound | 90908-89-7 | Benchchem. (URL: )
  • Pyrrole chemistry. XXIV. The Vilsmeier formylation and the cyanation of pyrrole acetals.
  • Pyrrole chemistry. XXI. Synthetic approaches to cyanopyrroles. (URL: )
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  • Cyanoacetylation of indoles, pyrroles and aromatic amines with the combination cyanoacetic acid and acetic anhydride - kth .diva. (URL: [Link])
  • Cyanoacetylation of Indoles, Pyrroles and Aromatic Amines with the Combination Cyanoacetic Acid and Acetic Anhydride | Request PDF - ResearchG
  • Material Safety Data Sheet - N-(2-Cyanoethyl)pyrrole, 99+% - Cole-Parmer. (URL: [Link])
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  • Looking for published work on the synthesis of this compound. : r/chemistry - Reddit. (URL: [Link])
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  • A Concise Synthesis of Pyrrole-Based Drug Candidates from -Hydroxyketones, 3-Oxobutanenitrile, and Anilines - DR-NTU. (URL: [Link])
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  • New thienylpyrrolyl-cyanoacetic acid derivatives: synthesis and evaluation of the optical and solvatochromic properties - Sciforum. (URL: [Link])
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  • chemoselective pyrrole dance vs.
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Application Note & Protocol: Friedel-Crafts Acylation of Pyrrole with Cyanoacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive protocol for the Friedel-Crafts acylation of pyrrole at the C2 position using cyanoacetic acid as the acylating agent. Pyrrole and its derivatives are foundational scaffolds in medicinal chemistry, appearing in a vast array of biologically active compounds.[1][2][3] The introduction of a cyanoacetyl group yields 2-(2-cyanoacetyl)-1H-pyrrole, a versatile intermediate for synthesizing more complex molecules for drug discovery and materials science.[4][5] Due to the high reactivity of the pyrrole ring and its sensitivity to acidic conditions which can lead to polymerization, traditional Friedel-Crafts methods employing strong Lewis acids are often problematic.[6] This protocol circumvents these issues by utilizing trifluoroacetic anhydride (TFAA) as a powerful activating agent for cyanoacetic acid, enabling a mild, efficient, and highly regioselective acylation under controlled conditions. We will detail the reaction mechanism, provide a step-by-step experimental procedure, discuss critical parameters, and offer troubleshooting guidance to ensure reproducible success.

Principle and Reaction Mechanism

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction.[7] The pyrrole ring is an electron-rich heterocycle that readily undergoes electrophilic substitution, preferentially at the C2 (alpha) position due to the superior resonance stabilization of the corresponding cationic intermediate (the sigma complex) compared to substitution at the C3 (beta) position.[8]

Directly using cyanoacetic acid for acylation is ineffective because the hydroxyl group of the carboxylic acid is a poor leaving group. This protocol employs trifluoroacetic anhydride (TFAA) to activate the cyanoacetic acid. The mechanism proceeds in two key stages:

  • Formation of a Mixed Anhydride: Cyanoacetic acid reacts with TFAA to form a highly reactive mixed anhydride (cyanoacetyl trifluoroacetate). Trifluoroacetic acid (TFA) is generated as a byproduct. This step transforms the carboxylic acid into a potent acylating agent.[9]

  • Electrophilic Attack: The mixed anhydride, in the presence of the generated TFA, serves as the source of the electrophilic cyanoacetylium ion or a highly polarized equivalent. The electron-rich pyrrole ring attacks this electrophile, leading to the formation of a resonance-stabilized sigma complex.

  • Aromatization: A weak base (or the trifluoroacetate anion) abstracts a proton from the C2 position, restoring the aromaticity of the pyrrole ring and yielding the final product, 2-(2-cyanoacetyl)-1H-pyrrole.

Friedel_Crafts_Mechanism Mechanism of TFAA-Mediated Acylation of Pyrrole cluster_reactants Reactant Activation cluster_acylation Electrophilic Aromatic Substitution Cyanoacetic_Acid Cyanoacetic Acid (NC-CH₂-COOH) TFAA Trifluoroacetic Anhydride ((CF₃CO)₂O) Mixed_Anhydride Mixed Anhydride (Active Electrophile) (NC-CH₂-CO-O-CO-CF₃) Cyanoacetic_Acid->Mixed_Anhydride + TFAA TFAA->Mixed_Anhydride TFA Trifluoroacetic Acid (CF₃COOH) Mixed_Anhydride->TFA Byproduct Pyrrole Pyrrole Sigma_Complex Resonance-Stabilized Sigma Complex Pyrrole->Sigma_Complex + Mixed Anhydride Product 2-(2-Cyanoacetyl)-1H-pyrrole (Final Product) Sigma_Complex->Product - H⁺ (Aromatization)

Figure 1: Reaction mechanism for the acylation of pyrrole.

Experimental Protocol

This protocol is designed for a 10 mmol scale reaction. All operations should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Materials and Reagents
Reagent/MaterialGradeSupplierCAS No.Notes
PyrroleReagentPlus®, 98%Sigma-Aldrich109-97-7Should be distilled before use for best results.
Cyanoacetic acid99%Sigma-Aldrich372-09-8Store in a desiccator.
Trifluoroacetic anhydride (TFAA)≥99%Sigma-Aldrich407-25-0Extremely corrosive and moisture-sensitive. Handle with care.
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-Aldrich75-09-2Use from a sealed bottle or dried over CaH₂.
Saturated Sodium Bicarbonate---Aqueous solution (NaHCO₃).
Anhydrous Magnesium Sulfate--7487-88-9For drying organic layers.
Silica Gel60 Å, 230-400 mesh--For column chromatography.
Ethyl AcetateACS Reagent-141-78-6For chromatography.
HexanesACS Reagent-110-54-3For chromatography.
Equipment
  • 100 mL two-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Inert gas line (Nitrogen or Argon) with bubbler

  • Ice-water bath

  • Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates (silica gel) and developing chamber

  • Glass column for chromatography

Step-by-Step Methodology

Reaction Setup:

  • Assemble the two-neck round-bottom flask with a magnetic stir bar, a dropping funnel in one neck, and a rubber septum with an inert gas inlet in the other.

  • Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under a positive pressure of nitrogen or argon.

  • Add cyanoacetic acid (0.85 g, 10 mmol, 1.0 equiv) to the flask, followed by 20 mL of anhydrous dichloromethane (DCM).

  • Stir the mixture until the cyanoacetic acid is fully dissolved.

  • Cool the flask to 0 °C using an ice-water bath.

Acylating Agent Activation and Reaction: 6. Charge the dropping funnel with trifluoroacetic anhydride (TFAA) (2.52 g, 1.7 mL, 12 mmol, 1.2 equiv). 7. Add the TFAA dropwise to the stirred solution of cyanoacetic acid over 15-20 minutes. Caution: This addition is exothermic. Maintain the temperature at 0 °C. 8. After the addition is complete, stir the reaction mixture at 0 °C for an additional 30 minutes to ensure complete formation of the mixed anhydride. 9. In a separate dry vial, dissolve freshly distilled pyrrole (0.67 g, 0.7 mL, 10 mmol, 1.0 equiv) in 5 mL of anhydrous DCM. 10. Add the pyrrole solution dropwise to the reaction mixture at 0 °C over 20-30 minutes. A color change is typically observed. 11. Once the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then let it warm slowly to room temperature and stir for an additional 2-4 hours.

Monitoring and Work-up: 12. Monitor the reaction progress by TLC (e.g., using a 30:70 ethyl acetate/hexanes mobile phase). The starting pyrrole spot should be consumed, and a new, more polar product spot should appear. 13. Upon completion, carefully quench the reaction by slowly pouring the mixture into 50 mL of a chilled, saturated sodium bicarbonate (NaHCO₃) solution. Caution: Vigorous gas evolution (CO₂) will occur. 14. Transfer the mixture to a separatory funnel. Separate the organic layer. 15. Extract the aqueous layer twice more with 20 mL portions of DCM. 16. Combine all organic layers and wash them with 30 mL of brine. 17. Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

Purification: 18. Purify the crude residue by flash column chromatography on silica gel. 19. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and increasing to 40% ethyl acetate) to isolate the pure 2-(2-cyanoacetyl)-1H-pyrrole. 20. Combine the product-containing fractions and remove the solvent under reduced pressure to yield the final product, typically as a pale yellow or off-white solid.

Figure 2: Experimental workflow from setup to purification.

Key Considerations and Troubleshooting

Parameter / IssueRationale & Expert InsightsTroubleshooting Steps
Pyrrole Quality Pyrrole is prone to oxidation and polymerization upon exposure to air and light, forming dark, tarry impurities that inhibit the reaction.Use freshly distilled pyrrole for optimal results. Store under an inert atmosphere in a dark, cool place.
Anhydrous Conditions Trifluoroacetic anhydride reacts violently with water. Any moisture present will consume the activating agent and reduce the reaction efficiency.Ensure all glassware is flame-dried. Use anhydrous solvents and handle TFAA under an inert atmosphere.
Temperature Control The acylation of pyrrole is highly exothermic. Poor temperature control can lead to rapid, uncontrolled polymerization and the formation of undesired byproducts.Maintain the reaction temperature at 0 °C during the addition of TFAA and pyrrole. Use a properly sized ice bath and monitor the internal temperature if possible.
Low Product Yield Can be caused by incomplete reaction, product decomposition during work-up, or loss during purification.- Ensure sufficient reaction time by monitoring via TLC. - Quench the reaction carefully and avoid overly acidic or basic conditions during work-up. - Use care during chromatography to collect all product-containing fractions.
Formation of Dark Polymer This is the most common side reaction, resulting from the acid-catalyzed polymerization of pyrrole.[6]- Add the pyrrole solution to the activated acylating agent, not the other way around. This ensures the pyrrole reacts quickly rather than being exposed to a high concentration of acid. - Maintain low temperatures.
Regioselectivity While C2 acylation is electronically favored, harsh conditions or bulky N-substituents can sometimes lead to mixtures with the C3 isomer.[10]This protocol strongly favors C2 acylation. If C3 isomers are detected, ensure the reaction temperature did not rise significantly.

Expected Results & Data

Upon successful execution of this protocol, a yield of 60-80% of the purified 2-(2-cyanoacetyl)-1H-pyrrole can be expected. The product should be characterized by standard analytical techniques to confirm its identity and purity.

Table of Expected Outcomes:

Parameter Expected Value/Observation
Physical Appearance Pale yellow to off-white solid
Expected Yield 60-80%
¹H NMR (CDCl₃, 400 MHz) δ ~9.0-9.5 (br s, 1H, NH), ~7.1-7.2 (m, 1H, Pyrrole-H), ~6.9-7.0 (m, 1H, Pyrrole-H), ~6.2-6.3 (m, 1H, Pyrrole-H), ~4.0 (s, 2H, CH₂)
¹³C NMR (CDCl₃, 100 MHz) δ ~180 (C=O), ~125 (Pyrrole-C), ~122 (Pyrrole-C), ~116 (CN), ~115 (Pyrrole-C), ~110 (Pyrrole-C), ~28 (CH₂)

| Mass Spectrometry (ESI+) | [M+H]⁺ calculated for C₇H₆N₂O: 135.0507; Found: 135.0509 |

References

  • D. J. Press, et al. (2020). Recent Advancements in Pyrrole Synthesis. PubMed Central. [Link]
  • Google Patents. (n.d.). US7399870B2 - Synthesis of pyrrole-2-carbonitriles.
  • Q. Sha, et al. (2024). Facile synthesis of 5α-functionalized pyrroles via multicomponent reactions of vicinal tricarbonyl compounds, enamines, and nucleophiles. Organic Chemistry Frontiers. [Link]
  • T. J. J. Müller, et al. (2014). Simple two-step synthesis of 2,4-disubstituted pyrroles and 3,5-disubstituted pyrrole-2-carbonitriles from enones. Beilstein Journal of Organic Chemistry. [Link]
  • Scite.ai. (n.d.). Notes: Synthesis 2-Trifluoroacetylpyrole. Scite.ai. [Link]
  • M. D'hooghe, et al. (2011). Synthesis of Functionalized Pyrrolidin-2-ones and (S)-Vigabatrin from Pyrrole. The Journal of Organic Chemistry. [Link]
  • Y. Suga, et al. (2024). Friedel–Crafts reactions for biomolecular chemistry. RSC Publishing. [Link]
  • Q. Sha, et al. (2024). Facile synthesis of 5α-functionalized pyrroles via multicomponent reactions of vicinal tricarbonyl compounds, enamines, and nucleophiles. Organic Chemistry Frontiers. [Link]
  • Google Patents. (n.d.). WO2005097743A1 - Synthesis of pyrrole-2-carbonitriles.
  • K. Kumar, et al. (2017). Recent synthetic and medicinal perspectives of pyrroles: An overview. Allied Academies. [Link]
  • J. W. Huffman, et al. (2008). Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions.
  • J. E. Taylor, et al. (2010). Friedel−Crafts Acylation of Pyrroles and Indoles using 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN)
  • R. Kumar, et al. (2020). Chemoselective pyrrole dance vs. C–H functionalization/aroylation of toluenes. Chemical Science. [Link]
  • X. Li, et al. (2014). A synthesis of fuctionalized 2-amino-3-cyano pyrroles from terminal alkynes, sulfonyl azides and phenacylmalononitriles. Organic & Biomolecular Chemistry. [Link]
  • X. Feng, et al. (2020).
  • S. K. Guchhait, et al. (2016).
  • V. V. Bannikova, et al. (2013). Trifluoroacetic Acid: An Efficient Catalyst for Paal-Knorr Pyrrole Synthesis and Its Deprotection. Asian Journal of Chemistry. [Link]
  • J. N. Kim, et al. (2013). Synthesis of 2,2′-Dipyrryl Ketones from Pyrrole-2-carboxylic Acids with Trifluoroacetic Anhydride. Bulletin of the Korean Chemical Society. [Link]
  • X. Feng, et al. (2020).
  • X. Feng, et al. (2020).
  • ResearchGate. (n.d.). The Friedel—Crafts Acylation of Aromatic Compounds with Carboxylic Acids by the Combined Use of Perfluoroalkanoic Anhydride and Bismuth or Scandium Triflate.
  • Master Organic Chemistry. (2018). The Intramolecular Friedel-Crafts Reaction. Master Organic Chemistry. [Link]
  • N. I. Omelichkin, et al. (2023). Trifluoroacetylation of 3-methyl-1H-1,2-diazaphenalenes of the naphthalene and acenaphthene series. Chemistry of Heterocyclic Compounds. [Link]
  • ResearchGate. (n.d.). Catalytic Friedel–Crafts Acylation of Heteroaromatics.
  • Organic Chemistry Portal. (n.d.).
  • Powerful pawar(Teach India). (2020). Friedel craft acylation of furan,pyrrole and thiophene|Electrophilic substitution reaction. YouTube. [Link]
  • D-Y. Zhu, et al. (2022). Synthesis and Biological Activity Evaluation of 2-Cyanopyrrole Derivatives as Potential Tyrosinase Inhibitors. Frontiers in Chemistry. [Link]
  • SynArchive. (n.d.).
  • Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Organic Chemistry Portal. [Link]
  • MDPI. (2023). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. MDPI. [Link]
  • A. M. D'Souza, et al. (2021). Bioactive pyrrole-based compounds with target selectivity. European Journal of Medicinal Chemistry. [Link]
  • MDPI. (2023). The Compound (E)-2-Cyano-N,3-diphenylacrylamide (JMPR-01)

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Application Note & Protocol: A Streamlined One-Pot Synthesis of 2-Cyanoacetylpyrrole for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-Cyanoacetylpyrrole

In the landscape of modern medicinal chemistry and drug development, the pyrrole nucleus is a privileged scaffold, forming the core of numerous therapeutic agents and biologically active natural products.[1][2] Among its many derivatives, 2-cyanoacetylpyrrole stands out as a particularly valuable synthetic intermediate. Its unique bifunctional nature, featuring both a reactive ketone and a nitrile group, allows for diverse downstream chemical modifications, making it a versatile building block for constructing complex molecular architectures.[3][4] This compound serves as a key precursor for synthesizing novel heterocyclic hybrids, potential enzyme inhibitors, and various pharmacologically active molecules.[5][6][7]

Traditionally, the synthesis of such substituted pyrroles can involve multi-step sequences that are often time-consuming and inefficient. This guide details a robust and highly efficient one-pot synthesis of 2-cyanoacetylpyrrole. The adoption of a one-pot methodology, where reactants are subjected to successive chemical reactions in a single reactor, streamlines the synthetic process, minimizes waste, and improves overall yield and atom economy.[8][9][10] The protocol described herein is designed for reproducibility and scalability, providing researchers, scientists, and drug development professionals with a reliable method to access this critical chemical intermediate.

Reaction Mechanism: Electrophilic Acylation of the Pyrrole Ring

The synthesis proceeds via an electrophilic aromatic substitution, a fundamental reaction class for electron-rich heterocycles like pyrrole. While classic methods like the Friedel-Crafts acylation[11][12] or Vilsmeier-Haack formylation[13][14][15][16] are related, this protocol employs a highly efficient in-situ generation of the acylating agent.

The reaction is initiated by the formation of a potent electrophilic species from the reaction of cyanoacetic acid with a dehydrating/activating agent, such as trifluoroacetic anhydride (TFAA). This in situ generated mixed anhydride is highly electrophilic. The electron-rich pyrrole ring then acts as a nucleophile, attacking the electrophilic carbonyl carbon. Due to the electronic properties of the pyrrole ring, this attack occurs preferentially at the C2 position. A subsequent deprotonation step rearomatizes the ring, yielding the final 2-cyanoacetylpyrrole product.

ReactionMechanism cluster_activation Step 1: Electrophile Generation cluster_attack Step 2: Nucleophilic Attack cluster_aromatization Step 3: Rearomatization Pyrrole Pyrrole SigmaComplex Sigma Complex (Resonance Stabilized) Pyrrole->SigmaComplex + Electrophile CAA Cyanoacetic Acid Electrophile Mixed Anhydride (Electrophile) CAA->Electrophile + TFAA TFAA Trifluoroacetic Anhydride (TFAA) Product 2-Cyanoacetylpyrrole SigmaComplex->Product Deprotonation

Caption: Proposed mechanism for the one-pot synthesis.

Detailed Experimental Protocol

This protocol provides a self-validating system for the synthesis of 2-cyanoacetylpyrrole. Adherence to the specified conditions is critical for achieving high yield and purity.

Reagents and Materials
Reagent / MaterialFormulaMW ( g/mol )ConcentrationAmountSupplierNotes
PyrroleC₄H₅N67.0998%10 mmol, 0.67 gSigma-AldrichFreshly distilled before use
Cyanoacetic AcidC₃H₃NO₂85.0699%12 mmol, 1.02 gSigma-AldrichStore in a desiccator
Trifluoroacetic Anhydride (TFAA)(CF₃CO)₂O210.0399%15 mmol, 2.2 mLSigma-AldrichHandle in a fume hood
Dichloromethane (DCM)CH₂Cl₂84.93Anhydrous50 mLFisher ScientificDry over molecular sieves
Saturated NaHCO₃ solutionNaHCO₃84.01Aqueous~100 mLLab PreparedFor workup
Brine (Saturated NaCl)NaCl58.44Aqueous~50 mLLab PreparedFor workup
Anhydrous MgSO₄MgSO₄120.37GranularAs neededVWRFor drying organic layer
Round-bottom flask250 mL--1-Oven-dried
Magnetic stirrer & stir bar---1--
Dropping funnel50 mL--1-Oven-dried
Ice bath---1--
Rotary evaporator---1--
Silica gel for chromatography--60 Å, 230-400 meshAs neededSorbent Tech.For purification
One-Pot Synthesis Workflow

Caption: Step-by-step experimental workflow.

Step-by-Step Procedure
  • Reaction Setup: Assemble a flame-dried 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Maintain a positive pressure of nitrogen throughout the reaction.

  • Charging Reactants: To the flask, add pyrrole (10 mmol, 0.67 g) and cyanoacetic acid (12 mmol, 1.02 g). Add 30 mL of anhydrous dichloromethane (DCM) to dissolve the solids.

  • Cooling: Place the flask in an ice-water bath and stir the mixture for 10-15 minutes until the internal temperature reaches 0 °C.

  • Reagent Addition: In the dropping funnel, prepare a solution of trifluoroacetic anhydride (15 mmol, 2.2 mL) in 20 mL of anhydrous DCM. Add this solution dropwise to the stirred pyrrole mixture over a period of 30 minutes. Ensure the internal temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, continue stirring the reaction mixture at 0 °C for an additional hour. Then, remove the ice bath and allow the reaction to slowly warm to room temperature. Continue stirring for 4-6 hours.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) using a 3:1 mixture of hexanes and ethyl acetate as the eluent. The disappearance of the pyrrole spot and the appearance of a new, more polar spot indicates product formation.

  • Workup: Once the reaction is complete, cool the flask again in an ice bath. Slowly and carefully quench the reaction by adding 50 mL of saturated sodium bicarbonate (NaHCO₃) solution. Caution: Gas evolution (CO₂) will occur.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with 25 mL portions of DCM.

  • Washing and Drying: Combine all organic layers and wash with 50 mL of brine. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil is purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc and gradually increasing to 30% EtOAc).

  • Isolation: Combine the product-containing fractions (identified by TLC) and concentrate them under reduced pressure to yield 2-cyanoacetylpyrrole as a yellow to orange oil.[3] A typical yield for this reaction is in the range of 75-85%.

Characterization and Expected Results

The identity and purity of the synthesized 2-cyanoacetylpyrrole should be confirmed using standard spectroscopic techniques.[17][18][19]

Analysis Expected Result
Physical Appearance Clear yellow to orange oil[3]
¹H NMR (400 MHz, CDCl₃)δ ~9.5 (br s, 1H, NH), ~7.2 (m, 1H, pyrrole-H), ~7.0 (m, 1H, pyrrole-H), ~6.3 (m, 1H, pyrrole-H), 4.1 (s, 2H, -CH₂CN)
¹³C NMR (100 MHz, CDCl₃)δ ~185 (C=O), ~130 (pyrrole-C), ~125 (pyrrole-C), ~118 (pyrrole-C), ~115 (C≡N), ~110 (pyrrole-C), ~35 (-CH₂CN)
FT-IR (neat, cm⁻¹)~3300 (N-H stretch), ~2260 (C≡N stretch, nitrile), ~1680 (C=O stretch, ketone), ~1550 (C=C stretch, pyrrole ring)
Mass Spec. (EI)m/z (%): 134 (M⁺), 94 ([M-CH₂CN]⁺)

Troubleshooting Guide

Problem Probable Cause(s) Suggested Solution(s)
Low or No Yield - Reagents not anhydrous (especially DCM).- Pyrrole is old/oxidized.- Inefficient activation of cyanoacetic acid.- Reaction temperature too high during TFAA addition.- Ensure all glassware is flame-dried and use anhydrous solvents.- Use freshly distilled pyrrole.- Confirm the quality of TFAA.- Maintain strict temperature control at 0 °C during addition.
Formation of Multiple Products - Reaction temperature too high, leading to side reactions or polymerization.- Incorrect stoichiometry.- Improve temperature control.- Double-check all measurements and calculations of molar equivalents.
Dark, Tarry Crude Product - Pyrrole polymerization due to overly acidic or harsh conditions.- Reaction run for too long.- Ensure slow, dropwise addition of TFAA.- Monitor the reaction closely with TLC and quench it as soon as the starting material is consumed.
Difficult Purification - Incomplete reaction, leaving unreacted starting materials.- Streaking on the silica gel column.- Allow the reaction to proceed to completion as monitored by TLC.- Add a small amount of triethylamine (~0.5%) to the eluent to deactivate the silica gel and improve compound mobility.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.

  • Fume Hood: All steps of this synthesis, particularly the handling of dichloromethane and trifluoroacetic anhydride, must be performed in a well-ventilated chemical fume hood.

  • Reagent Handling:

    • Trifluoroacetic Anhydride (TFAA): Is highly corrosive and reacts violently with water. Handle with extreme care.

    • Pyrrole: Can be harmful if inhaled or absorbed through the skin.

    • Dichloromethane (DCM): Is a volatile solvent and a suspected carcinogen.

  • Quenching: The quenching step with sodium bicarbonate is exothermic and releases CO₂ gas. Perform this step slowly and with caution, especially on a larger scale, to avoid excessive foaming and pressure buildup.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.

References

  • Google Patents. US7399870B2 - Synthesis of pyrrole-2-carbonitriles.
  • National Institutes of Health. Simple two-step synthesis of 2,4-disubstituted pyrroles and 3,5-disubstituted pyrrole-2-carbonitriles from enones.
  • Google Patents. WO2005097743A1 - Synthesis of pyrrole-2-carbonitriles.
  • ResearchGate. Pyrrole chemistry. XXIV. The Vilsmeier formylation and the cyanation of pyrrole acetals. A synthesis of pyrrole-2,3,5-tricarboxaldehyde.
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
  • Wikipedia. Vilsmeier–Haack reaction.
  • Organic Chemistry Portal. Vilsmeier-Haack Reaction.
  • Organic Chemistry Portal. Pyrrole synthesis.
  • National Institutes of Health. Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates.
  • chemoselective pyrrole dance vs. C–H functionalization/aroylation of toluenes.
  • National Institutes of Health. Easy one-pot synthesis of multifunctionalized indole–pyrrole hybrids as a new class of antileishmanial agents.
  • National Institutes of Health. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent.
  • Lewis Acid-Catalyzed Enantioselective Friedel–Crafts Alkylation of Pyrrole in Water.
  • MDPI. Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles.
  • PubMed Central. Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors.
  • ResearchGate. One-Pot Synthesis of 2-Acetyl-1 H -pyrroles from N -Propargylic β-Enaminones via Intermediacy of 1,4-Oxazepines | Request PDF.
  • ChemistryViews. One-Pot Synthesis of Pyrrole Derivatives.
  • Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Ene.
  • Wikipedia. Knorr pyrrole synthesis.
  • OpenReview. Spectro: A multi-modal approach for molecule elucidation using IR and NMR data.
  • PubMed. Synthesis and Biological Evaluation of Cyanoacrylamides and 5-Iminopyrrol-2-Ones Against Naegleria fowleri.
  • PubMed. Synthesis and evaluation of 2-amino-9-(3-hydroxymethyl-4-alkoxycarbonyloxybut-1-yl)purines as potential prodrugs of penciclovir.
  • MDPI. The Compound (E)-2-Cyano-N,3-diphenylacrylamide (JMPR-01): A Potential Drug for Treatment of Inflammatory Diseases.
  • One-pot synthesis of highly substituted pyrroles using nano copper oxide as an effective heterogeneous nanocatalyst.
  • PubMed Central. Machine-Learning Approach to Identify Organic Functional Groups from FT-IR and NMR Spectral Data.
  • Problems from Previous Years' Exams.

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Microwave-Assisted Synthesis of 3-oxo-3-(1H-pyrrol-2-yl)propanenitrile: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Accelerating Heterocyclic Synthesis with Microwave Technology

3-oxo-3-(1H-pyrrol-2-yl)propanenitrile is a valuable building block in medicinal chemistry and drug development, serving as a precursor for a variety of more complex heterocyclic compounds. The pyrrole motif is a common feature in numerous biologically active molecules. Traditionally, the synthesis of this intermediate involves conventional heating methods that can be time-consuming and may lead to the formation of impurities. This application note details a robust and highly efficient protocol for the synthesis of this compound utilizing microwave-assisted organic synthesis (MAOS).

Microwave irradiation has emerged as a powerful tool in modern organic synthesis, offering several distinct advantages over conventional heating. By directly coupling with polar molecules in the reaction mixture, microwaves provide rapid and uniform heating, leading to dramatic reductions in reaction times, often from hours to mere minutes. This rapid heating can also lead to higher product yields and improved purity by minimizing the formation of thermally induced side products. This protocol leverages these benefits to provide a time- and resource-efficient method for the preparation of this compound, ideal for research and development laboratories.

Reaction Principle and Mechanism

The synthesis of this compound is achieved through the acylation of pyrrole with a reactive electrophile derived from cyanoacetic acid and acetic anhydride. This reaction proceeds via an electrophilic aromatic substitution mechanism. Acetic anhydride activates cyanoacetic acid, likely forming a mixed anhydride, which is a more potent acylating agent. The pyrrole ring, being an electron-rich heterocycle, then attacks the electrophilic carbonyl carbon of the acylating agent. Subsequent loss of a proton restores the aromaticity of the pyrrole ring, yielding the desired product. The reaction is preferentially directed to the C2 position of the pyrrole ring due to the higher stability of the cationic intermediate formed during electrophilic attack at this position compared to the C3 position.

Reaction_Mechanism cluster_activation Activation of Cyanoacetic Acid cluster_acylation Electrophilic Aromatic Substitution CAA Cyanoacetic Acid Mixed_Anhydride Mixed Anhydride (Electrophile) CAA->Mixed_Anhydride + Ac₂O Ac2O Acetic Anhydride AcOH Acetic Acid Mixed_Anhydride->AcOH - AcOH Pyrrole Pyrrole Intermediate Cationic Intermediate Pyrrole->Intermediate + Mixed Anhydride Product This compound Intermediate->Product - H⁺

Figure 1: Proposed reaction mechanism for the synthesis of this compound.

Materials and Methods

Reagents and Equipment
Reagent/EquipmentGrade/SpecificationSupplier (Example)Notes
Pyrrole98%Sigma-AldrichShould be freshly distilled if discolored.
Cyanoacetic acid99%Acros OrganicsCorrosive solid. Handle with care.
Acetic anhydrideACS reagent, ≥98%Fisher ScientificCorrosive and lachrymator. Handle in a fume hood.
MethanolACS gradeVWRUsed for washing the product.
Microwave Synthesizere.g., Biotage Initiator+, CEM DiscoverN/AMust be a dedicated laboratory microwave reactor with temperature and pressure sensors.
Microwave reaction vials10-20 mLBiotage, CEMUse only vials specified for the microwave system.
Magnetic stir barsTeflon-coatedVWR
Buchner funnel and flaskStandard laboratory glasswareVWRFor product filtration.
Rotary evaporatorStandard laboratory equipmentHeidolphFor solvent removal.
Safety Precautions
  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

  • Fume Hood: All manipulations involving acetic anhydride and pyrrole should be performed in a certified chemical fume hood. Acetic anhydride is corrosive and a lachrymator.

  • Microwave Safety: Use only a dedicated microwave synthesizer designed for chemical reactions. Do not use a domestic microwave oven. Ensure the reaction vessel is properly sealed and do not exceed the recommended volume or pressure limits of the vial. Allow the vial to cool to a safe temperature before opening.

  • Reagent Handling: Cyanoacetic acid is a corrosive solid. Avoid inhalation of dust and contact with skin and eyes. Acetic anhydride reacts with water and is corrosive.

Experimental Protocol

Experimental_Workflow Reagent_Prep 1. Reagent Preparation Microwave_Reaction 2. Microwave Irradiation Reagent_Prep->Microwave_Reaction Load vial Cooling 3. Cooling and Product Crystallization Microwave_Reaction->Cooling Reaction completion Isolation 4. Product Isolation Cooling->Isolation Product precipitates Purification 5. Purification and Drying Isolation->Purification Crude product

Figure 2: Experimental workflow for the microwave-assisted synthesis.

Step-by-Step Procedure:

  • Reagent Preparation:

    • To a 10-20 mL microwave reaction vial equipped with a magnetic stir bar, add cyanoacetic acid (10 mmol, 0.85 g).

    • In a chemical fume hood, carefully add acetic anhydride (15 mL) to the vial.

    • Finally, add pyrrole (10 mmol, 0.67 g, ~0.7 mL) to the mixture.

  • Microwave Irradiation:

    • Securely cap

Protocol for the Purification of 3-oxo-3-(1H-pyrrol-2-yl)propanenitrile via Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract

This application note provides a comprehensive, field-proven protocol for the purification of 3-oxo-3-(1H-pyrrol-2-yl)propanenitrile (CAS No. 90908-89-7), a key intermediate in the synthesis of various heterocyclic compounds.[1] The protocol is centered on the technique of recrystallization, a robust method for purifying solid organic compounds based on differential solubility.[2][3] This guide details a systematic approach to solvent selection, a step-by-step methodology for both single-solvent and mixed-solvent recrystallization, and a troubleshooting guide for common challenges. The protocols are designed to be self-validating, ensuring researchers can achieve high purity and yield.

Introduction: The Rationale for Purification

This compound is a valuable building block in medicinal chemistry and organic synthesis.[1] Its molecular structure, featuring a pyrrole ring and a β-ketonitrile group, makes it a versatile precursor for more complex molecules.[1][4] Synthetic routes, such as the Friedel-Crafts acylation of pyrrole with cyanoacetic acid, often yield a crude product containing unreacted starting materials, side-products, or residual reagents.[1] For subsequent synthetic steps and biological assays, a high degree of purity is paramount.

Recrystallization is the purification method of choice for crystalline solids.[5] The underlying principle is that the solubility of a compound in a solvent increases with temperature.[6] By dissolving the impure solid in a minimal amount of a suitable hot solvent, a saturated solution is created. As this solution cools, the solubility of the target compound decreases, leading to the formation of a crystalline lattice that excludes impurities.[3][7] The impurities ideally remain dissolved in the cold solvent (mother liquor) and are removed during filtration.

This guide provides the theoretical grounding and practical steps to develop a robust recrystallization procedure for this compound.

Physicochemical Properties & Impurity Profile

A successful purification strategy begins with understanding the target compound and its likely contaminants.

Table 1: Key Properties of this compound

PropertyValueSource(s)
CAS Number 90908-89-7[1][4][8]
Molecular Formula C₇H₆N₂O[1][4]
Molecular Weight 134.14 g/mol [1][4]
Appearance Solid[9]
Melting Point 75–77°C[1][10]
pKa (Predicted) 8.68 ± 0.10[1]

Potential Impurity Profile: Based on a common synthesis route involving pyrrole, cyanoacetic acid, and acetic anhydride, potential impurities include:

  • Unreacted Pyrrole: A liquid starting material.

  • Unreacted Cyanoacetic Acid: A solid starting material.

  • Acetic Acid/Anhydride: Reagent and solvent residues.

  • Poly-acylated Pyrrole Species: Byproducts from the Friedel-Crafts reaction.

  • Polymerization Products: Pyrrole is known to be sensitive to strong acids and can polymerize.

The Principle of Solvent Selection

The choice of solvent is the most critical factor in a successful recrystallization.[6] An ideal solvent should exhibit the following characteristics[11][12]:

  • High Solvating Power at Elevated Temperatures: The compound should be highly soluble in the boiling solvent.

  • Low Solvating Power at Low Temperatures: The compound should be poorly soluble or insoluble in the cold solvent to maximize recovery.

  • Appropriate Boiling Point: The boiling point should be high enough to dissolve the compound but low enough for easy removal from the purified crystals.

  • Chemical Inertness: The solvent must not react with the compound.[12]

  • Differential Impurity Solubility: Impurities should either be insoluble in the hot solvent (allowing for hot filtration) or highly soluble in the cold solvent (remaining in the mother liquor).[11]

Logical Workflow for Solvent Screening

A systematic, small-scale screening process is essential to identify the optimal solvent or solvent system.

Solvent_Screening_Workflow cluster_0 Phase 1: Single Solvent Screening cluster_1 Phase 2: Temperature Effect cluster_2 Decision Logic start Place ~20 mg of crude product in a test tube add_solvent Add solvent dropwise (e.g., 0.5 mL) at RT start->add_solvent observe_rt Observe Solubility at Room Temperature (RT) add_solvent->observe_rt heat Gently heat the mixture to the solvent's boiling point observe_rt->heat decision1 Soluble at RT? observe_rt->decision1   observe_hot Observe Solubility when Hot heat->observe_hot cool Allow to cool slowly to RT, then in an ice bath observe_hot->cool decision2 Insoluble when Hot? observe_hot->decision2 observe_xtal Observe for Crystal Formation cool->observe_xtal decision3 Crystals Form? observe_xtal->decision3 decision1->heat No result_bad1 Discard: Too Soluble decision1->result_bad1 Yes decision2->cool No result_bad2 Discard: Insoluble decision2->result_bad2 Yes result_good Potential Solvent decision3->result_good Yes result_mixed Consider for Mixed-Solvent System decision3->result_mixed No / Oiling Out

Caption: A logical workflow for systematic solvent screening.

Recommended Solvents for Screening

Based on the structure of this compound (containing polar keto, nitrile, and N-H groups), a range of solvents with varying polarities should be tested.

Table 2: Suggested Solvents for Screening

SolventPolarityBoiling Point (°C)Rationale & Notes
Water High100May be a good choice for polar compounds, but organic molecules are often insoluble.[13]
Ethanol High78Good general-purpose polar protic solvent. Often has good solubility characteristics.
Isopropanol Medium82Less polar than ethanol; may offer a better solubility differential.
Ethyl Acetate Medium77An ester that is a good solvent for moderately polar compounds.
Toluene Low111An aromatic solvent, may dissolve the pyrrole ring well. Good for less polar compounds.
Heptane/Hexane Very Low98 / 69Non-polar solvents. Likely to be poor solvents but excellent as anti-solvents.

Detailed Experimental Protocols

Safety Precaution: this compound is harmful if swallowed, in contact with skin, or if inhaled.[4][9] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Protocol A: Single-Solvent Recrystallization

This protocol should be used when a single solvent with a high-temperature/low-temperature solubility differential is identified.

Materials & Equipment:

  • Crude this compound

  • Selected recrystallization solvent

  • Erlenmeyer flasks (2)

  • Hot plate with stirring capability

  • Stemless funnel and fluted filter paper (for hot filtration, if needed)

  • Büchner funnel, filter flask, and filter paper

  • Vacuum source

  • Ice bath

  • Spatula and glass stirring rod

Step-by-Step Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a small amount of the chosen solvent, just enough to create a slurry.

  • Heating: Gently heat the mixture on a hot plate with stirring. Add the solvent in small portions until the solid just dissolves completely at the boiling point. Causality Note: Using the minimum amount of hot solvent is crucial to ensure the solution becomes supersaturated upon cooling, maximizing crystal recovery.[6]

  • Hot Filtration (Optional): If insoluble impurities (e.g., dust, polymers) are present in the hot solution, perform a hot filtration. Pre-heat a second Erlenmeyer flask and a stemless funnel on the hot plate. Place a fluted filter paper in the funnel and rapidly pour the hot solution through it. Causality Note: This step must be done quickly to prevent premature crystallization on the filter paper.[6]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[6][7]

  • Chilling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product from the solution.

  • Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small portion of ice-cold recrystallization solvent to remove any adhering mother liquor containing dissolved impurities.

  • Drying: Leave the crystals in the funnel with the vacuum on to pull air through and partially dry them. Transfer the solid to a watch glass or drying dish and dry to a constant weight, either in a desiccator or a vacuum oven at a temperature well below the melting point.

Protocol B: Mixed-Solvent Recrystallization

This protocol is used when no single solvent is ideal, but a pair of miscible solvents (one in which the compound is soluble, the "solvent," and one in which it is insoluble, the "anti-solvent") can be used.[11]

Procedure:

  • Dissolution: Dissolve the crude solid in a minimum amount of the hot "solvent" (the one in which it is highly soluble) in an Erlenmeyer flask.

  • Addition of Anti-Solvent: While the solution is still hot, add the "anti-solvent" dropwise with swirling until the solution becomes faintly cloudy (turbid). This point of incipient precipitation is the saturation point.

  • Clarification: Add a few more drops of the hot "solvent" until the cloudiness just disappears, resulting in a clear, saturated solution.

  • Crystallization & Collection: Proceed with steps 4-8 from the Single-Solvent Recrystallization protocol. For washing (step 7), use a pre-chilled mixture of the solvent/anti-solvent system.

Process Visualization

Recrystallization_Protocol start Weigh Crude Product dissolve Dissolve in Minimum Amount of Hot Solvent start->dissolve hot_filt_decision Insoluble Impurities Present? dissolve->hot_filt_decision hot_filt Perform Hot Filtration hot_filt_decision->hot_filt Yes cool Cool Solution Slowly to Room Temperature hot_filt_decision->cool No hot_filt->cool chill Chill in Ice Bath cool->chill vac_filt Collect Crystals via Vacuum Filtration chill->vac_filt wash Wash Crystals with Ice-Cold Solvent vac_filt->wash dry Dry Purified Crystals wash->dry end Pure Product dry->end

Caption: The experimental workflow for recrystallization.

Troubleshooting Common Issues

Table 3: Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
No Crystals Form - Too much solvent was used.- The compound is very soluble even in the cold solvent.- Boil off some of the solvent to increase concentration and re-cool.- Scratch the inside of the flask with a glass rod to create nucleation sites.- Add a "seed" crystal of the pure compound.[7]- If using a mixed-solvent system, add more anti-solvent.
"Oiling Out" - The solution is cooling too rapidly.- The boiling point of the solvent is higher than the melting point of the solute.- The solution is supersaturated with impurities.- Re-heat the mixture to dissolve the oil, then allow it to cool much more slowly (e.g., by insulating the flask).- Add slightly more solvent before cooling.- Choose a solvent with a lower boiling point.
Low Recovery - The compound has significant solubility in the cold solvent.- Premature crystallization during hot filtration.- Incomplete crystallization (insufficient chilling time).- Ensure the solution is thoroughly chilled in an ice bath.- Minimize the amount of solvent used for washing the crystals.- Recover a second crop of crystals by evaporating some solvent from the mother liquor and re-cooling. Note that the second crop may be less pure.
Colored Product - Colored impurities are present.- Add a small amount of activated charcoal to the hot solution before the hot filtration step. Use sparingly, as it can adsorb the desired product as well.

Conclusion

This application note provides a robust and logical framework for the purification of this compound by recrystallization. By systematically screening for an appropriate solvent system and following the detailed protocols, researchers in drug development and organic synthesis can effectively remove impurities and obtain a high-purity final product. The inclusion of troubleshooting guidelines further equips scientists to address common challenges, ensuring a reliable and efficient purification process.

References

  • Benchchem. This compound | 90908-89-7. URL: https://www.benchchem.com/product/b017493
  • University of York, Department of Chemistry. Solvent Choice - Chemistry Teaching Labs. URL: https://www.york.ac.uk/chemistry/internal/teaching-labs/techniques/solvent-choice/
  • Royal Society of Chemistry. Finding the best solvent for recrystallisation student sheet. RSC Education. URL: https://edu.rsc.org/download?ac=517402
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. URL: https://www.mt.
  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. URL: https://www.sas.rochester.
  • SciSpace. Recrystallization of Active Pharmaceutical Ingredients. URL: https://typeset.io/papers/recrystallization-of-active-pharmaceutical-ingredients-48i1s0h6z8
  • Science Learning Center. Experiment : Recrystallization – Part I: Solvent Selection. URL: https://www.umsl.
  • PubChem. This compound. National Center for Biotechnology Information. URL: https://pubchem.ncbi.nlm.nih.gov/compound/11194355
  • PraxiLabs. Recrystallization Definition, Principle & Purpose. URL: https://praxilabs.
  • LabXchange. Lab Procedure: Recrystallization. URL: https://www.labxchange.org/library/items/lb:LabXchange:d517f374:lx_procedure:1
  • ACS Publications. Recrystallization of a Pharmaceutical Compound Using Liquid and Supercritical Antisolvents. Industrial & Engineering Chemistry Research. URL: https://pubs.acs.org/doi/10.1021/ie020524p
  • ChemicalBook. This compound | 90908-89-7. URL: https://www.chemicalbook.com/ProductCasEN_90908-89-7.htm
  • ChemicalBook. This compound synthesis. URL: https://www.chemicalbook.com/synthesis/90908-89-7.html
  • PubChem. 3-Oxo-3-(pyridin-2-yl)propanenitrile. National Center for Biotechnology Information. URL: https://pubchem.ncbi.nlm.nih.gov/compound/11571823
  • PubChemLite. This compound. URL: https://pubchemlite.deepchem.io/substance/11194355
  • BenchChem. Technical Support Center: Synthesis of Nitrile-Containing Heterocyclic Compounds. URL: https://www.benchchem.com/technical-support-center/synthesis-of-nitrile-containing-heterocyclic-compounds
  • Sigma-Aldrich. This compound. URL: https://www.sigmaaldrich.com/US/en/product/key/key158583418
  • Reddit. Looking for published work on the synthesis of this compound. URL: https://www.reddit.com/r/chemistry/comments/4hvv9v/looking_for_published_work_on_the_synthesis_of/
  • Chem-Impex. 3-Oxo-3-(2-thienyl)propanenitrile. URL: https://www.chem-impex.com/products/3-oxo-3-2-thienyl-propanenitrile
  • CymitQuimica. This compound. URL: https://www.cymitquimica.com/base/producto/3-oxo-3-1h-pyrrol-2-yl-propanenitrile_AC-0811_36058
  • Echemi. This compound Safety Data Sheets. URL: https://www.echemi.com/sds/3-oxo-3-(1h-pyrrol-2-yl)propanenitrile-pid_241517.html

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Application Note: High-Purity Isolation of 2-Cyanoacetylpyrrole via Automated Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed protocol for the purification of 2-cyanoacetylpyrrole from a crude reaction mixture using automated flash column chromatography. 2-Cyanoacetylpyrrole is a valuable heterocyclic building block in medicinal chemistry and materials science, where high purity is paramount for reliable downstream applications. This guide details the rationale behind methodological choices, from mobile phase optimization using Thin-Layer Chromatography (TLC) to the execution of the automated flash chromatography run, ensuring researchers can achieve high-purity isolation with excellent recovery.

Introduction: The Rationale for Chromatographic Purification

2-Cyanoacetylpyrrole possesses a moderately polar structure, stemming from the electron-withdrawing cyano and carbonyl groups appended to the aromatic pyrrole ring. Following synthesis, crude reaction mixtures often contain unreacted starting materials, catalysts, and side-products with varying polarities.[1] Column chromatography is the method of choice for isolating the target compound from these impurities.

The fundamental principle of this technique relies on the differential partitioning of components between a stationary phase and a mobile phase.[2] For compounds like 2-cyanoacetylpyrrole, normal-phase chromatography, which utilizes a polar stationary phase (silica gel) and a non-polar mobile phase, is highly effective.[3] Components of the crude mixture are separated based on their polarity; more polar compounds interact more strongly with the silica gel and elute later, while less polar compounds travel through the column more quickly.[4]

This protocol employs a systematic approach, beginning with TLC to rapidly determine the optimal solvent system before scaling up to an automated flash chromatography system for efficient and high-resolution purification.

Experimental Design and Methodology

Materials and Equipment
Reagents & Consumables Equipment
Crude 2-CyanoacetylpyrroleAutomated Flash Chromatography System
Silica Gel (230-400 mesh)Pre-packed Silica Gel Flash Column
TLC Plates (Silica gel 60 F254)TLC Developing Chamber
n-Hexane (ACS Grade)UV Lamp (254 nm / 366 nm)
Ethyl Acetate (ACS Grade)Rotary Evaporator
Dichloromethane (ACS Grade)Glass Vials / Test Tubes for Fraction Collection
Sand (Acid-washed)Capillary Tubes for TLC Spotting
Foundational Step: Mobile Phase Selection via TLC

The success of column chromatography is critically dependent on the choice of the mobile phase (eluent). A suboptimal eluent can lead to poor separation or complete retention of the compound on the column. TLC provides a rapid and material-sparing method to screen for the ideal solvent system.

The goal is to find a solvent mixture that moves the target compound, 2-cyanoacetylpyrrole, to a Retention Factor (Rf) value between 0.3 and 0.5.[4]

  • An Rf value that is too high (>0.7) indicates the eluent is too polar, and the compound will elute too quickly from the column, co-eluting with non-polar impurities.[4]

  • An Rf value that is too low (<0.2) suggests the eluent is not polar enough, leading to long retention times and significant band broadening.

Protocol for TLC Optimization:

  • Prepare several eluent systems with varying ratios of a non-polar solvent (n-Hexane) and a more polar solvent (Ethyl Acetate). Suggested starting ratios: 9:1, 8:2, 7:3, and 6:4 (Hexane:EtOAc).

  • Dissolve a small amount of the crude reaction mixture in a minimal volume of dichloromethane or ethyl acetate.

  • Using a capillary tube, spot the dissolved crude mixture onto the baseline of a TLC plate.

  • Place the plate in a developing chamber containing one of the prepared eluents. Ensure the solvent level is below the baseline.

  • Allow the solvent front to travel up the plate until it is approximately 1 cm from the top.

  • Remove the plate, mark the solvent front, and allow it to dry.

  • Visualize the separated spots under a UV lamp (254 nm). Circle the spots.

  • Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

  • Identify the solvent system that provides an Rf value for 2-cyanoacetylpyrrole in the target range of 0.3-0.5 and shows good separation from other UV-active impurities.

Automated Flash Chromatography Protocol

Automated flash systems offer superior resolution and reproducibility compared to traditional gravity columns by using a pump to maintain a constant and optimal flow rate.[5] This protocol assumes the use of such a system with a pre-packed silica gel column.

Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_run Phase 2: Chromatography cluster_post Phase 3: Analysis & Isolation tlc TLC Optimization (Hexane:EtOAc) sample_prep Sample Preparation (Dry Loading) tlc->sample_prep Determines Eluent column_eq Column Equilibration sample_prep->column_eq load Load Sample Cartridge column_eq->load elute Gradient Elution load->elute collect Fraction Collection (UV-Triggered) elute->collect frac_analysis TLC Analysis of Fractions collect->frac_analysis pool Pool Pure Fractions frac_analysis->pool evap Solvent Evaporation pool->evap product Pure 2-Cyanoacetylpyrrole evap->product

Caption: Workflow for the purification of 2-cyanoacetylpyrrole.

Step-by-Step Procedure
  • Sample Preparation (Dry Loading):

    • Dissolve the crude 2-cyanoacetylpyrrole (e.g., 1.0 g) in a minimal amount of a suitable solvent (e.g., 5-10 mL of dichloromethane).

    • Add 2-3 g of silica gel to this solution.

    • Remove the solvent under reduced pressure using a rotary evaporator until a fine, free-flowing powder is obtained. This is the "dry-loaded" sample.

    • Causality: Dry loading prevents solvent effects that can cause band broadening and is superior to liquid injection for less soluble compounds or large sample loads.[5]

  • System Setup and Column Equilibration:

    • Select a pre-packed silica gel column appropriate for the sample size (e.g., a 24 g column for a 1 g crude sample).

    • Install the column on the automated flash system.

    • Equilibrate the column by pumping 2-3 column volumes of the initial mobile phase (e.g., 95:5 Hexane:EtOAc) through it.

  • Loading the Sample:

    • Transfer the dry-loaded sample powder into an empty solid-load cartridge.

    • Attach the cartridge to the chromatography system in line with the main column.

  • Elution and Fraction Collection:

    • Set up a gradient elution profile. A linear gradient is typically effective. Based on TLC results (e.g., an Rf of 0.4 in 7:3 Hexane:EtOAc), a suitable gradient might be:

      • Start: 5% Ethyl Acetate in Hexane.

      • Gradient: Linearly increase to 40% Ethyl Acetate over 10-15 column volumes.

      • Hold: Maintain 40% Ethyl Acetate for 2-3 column volumes to ensure all products have eluted.

    • Set the fraction collector to trigger based on the UV detector signal (e.g., at 254 nm).

    • Begin the run. The system will automatically inject the sample and perform the gradient elution, collecting fractions as peaks are detected.

  • Post-Run Analysis:

    • Analyze the collected fractions by TLC to identify those containing the pure product. Spot every 2-3 fractions on a single TLC plate for rapid screening.

    • Combine the fractions that contain only the pure 2-cyanoacetylpyrrole spot.

    • Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified product.

    • Determine the final mass and calculate the recovery yield. Characterize the product using methods like ¹H-NMR, Mass Spectrometry, and HPLC to confirm purity.[6]

Expected Results and Troubleshooting

Parameter Value / Observation
Stationary Phase Silica Gel, 230-400 mesh
Mobile Phase Gradient of Ethyl Acetate in n-Hexane
Optimal TLC Rf ~0.3 - 0.5
Elution Order Less polar impurities -> 2-Cyanoacetylpyrrole -> More polar impurities
Detection UV at 254 nm

Troubleshooting Common Issues:

Problem Probable Cause Solution
Poor Separation (Overlapping Peaks) Inappropriate mobile phase.Re-optimize the mobile phase using TLC. Try a shallower gradient on the flash system.[7]
Compound Will Not Elute Mobile phase is not polar enough.Increase the final concentration of the polar solvent (Ethyl Acetate) in the gradient.
Cracked/Channeling Column Bed Improper packing (manual columns) or trapped air bubbles.Use the slurry packing method for manual columns.[8] For flash systems, ensure proper column equilibration.
Low Recovery Compound is irreversibly adsorbed or degraded on silica.While less common for this compound, consider switching to a less acidic stationary phase like alumina or using a different solvent system if stability is an issue.

Conclusion

This application note provides a robust and reproducible protocol for the purification of 2-cyanoacetylpyrrole using automated flash column chromatography. By first optimizing the separation conditions with TLC, researchers can efficiently translate the method to an automated system, achieving high purity and good recovery. This systematic approach is crucial for obtaining high-quality material essential for research and development in the pharmaceutical and chemical industries.

References

  • University of Colorado Boulder. (n.d.). Column Chromatography Procedures. Organic Chemistry at CU Boulder.
  • SIELC Technologies. (n.d.). Separation of 2-Acetylpyrrole on Newcrom R1 HPLC column.
  • Der Pharma Chemica. (2015). Synthesis and characterization of process related impurities of an anti-tuberculosis drug-Prothionamide.
  • Senzer, B. D., Varongchayakul, C., Danheiser, R. L., Daniels, B., & Dong, V. M. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276–302.
  • University of California, Los Angeles. (n.d.). Thin Layer Chromatography (TLC).
  • Labtech. (n.d.). A Complete Guide to Mobile Phase and Stationary Phase in HPLC.
  • Apostolov, S., Vastag, G., Matijević, B., & Marinkovic, A. (2018). Rf values of studied cyanoacetamides (RP-C18 TLC stationary phase, applied mobile phases contain 60% water and 40% organic modifier). ResearchGate.
  • Friesen, J. B., McAlpine, J. B., Chen, S.-N., & Pauli, G. F. (2017). Sweet spot matching: a thin-layer chromatography-based countercurrent solvent system selection strategy. Journal of Chromatography A, 1498, 11-21.
  • Pharma Now. (n.d.). Mobile and Stationary Phases in Chromatography Explained.
  • Organic Chemistry Portal. (n.d.). Pyrrole synthesis.
  • ResearchGate. (2017). How to separate 2 different compounds with similar Rf?.
  • TSI Journals. (2012). Synthesis and spectral characterization of potential impurities of tiaprofenic acid.

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Analytical methods for 3-oxo-3-(1H-pyrrol-2-yl)propanenitrile characterization

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Analytical Characterization of 3-oxo-3-(1H-pyrrol-2-yl)propanenitrile

Abstract

This technical guide provides a comprehensive overview of the analytical methodologies for the complete characterization of this compound (C₇H₆N₂O), a key heterocyclic intermediate in organic and medicinal chemistry.[1][2] This document outlines an integrated analytical workflow, from initial structural verification by spectroscopic methods to purity assessment via chromatography and evaluation of thermal stability. The protocols and insights provided herein are designed for researchers, quality control analysts, and drug development professionals who require robust and reliable characterization of this and structurally related compounds.

Introduction to the Analyte

This compound is an organic compound featuring a pyrrole ring substituted at the 2-position with a β-ketonitrile functional group.[1] Its molecular structure makes it a valuable precursor in the synthesis of more complex heterocyclic systems.[1] Accurate and thorough characterization is paramount to ensure its identity, purity, and stability for subsequent synthetic transformations or biological evaluations.

Key Physicochemical Properties:

  • Molecular Formula: C₇H₆N₂O[1][3]

  • Molecular Weight: 134.14 g/mol [1][3]

  • Appearance: Typically a solid at room temperature.

  • Melting Point: 75–77°C[1]

  • IUPAC Name: this compound[3]

Integrated Analytical Workflow

A systematic approach is essential for the definitive characterization of a synthesized chemical entity. The workflow begins with the confirmation of the molecular structure, followed by an assessment of its purity and thermal properties. This ensures that the material meets the required specifications for its intended application.

Characterization_Workflow cluster_synthesis Synthesis & Isolation cluster_characterization Analytical Characterization cluster_spectroscopy Spectroscopic Methods cluster_chromatography Chromatographic Methods Synthesis Synthesis of This compound Purification Purification (Crystallization/Chromatography) Synthesis->Purification Structural_Elucidation Structural Elucidation (Spectroscopy) Purification->Structural_Elucidation Purity_Assessment Purity & Quantification (Chromatography) Structural_Elucidation->Purity_Assessment NMR NMR (¹H, ¹³C) MS Mass Spectrometry (MS) IR Infrared Spectroscopy (IR) Thermal_Analysis Thermal Stability (TGA/DSC) Purity_Assessment->Thermal_Analysis HPLC HPLC-UV GC GC-FID Final Fully Characterized Compound Thermal_Analysis->Final

Caption: Overall workflow for the synthesis and characterization of this compound.

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques provide definitive evidence of a molecule's chemical structure by probing the interactions of its atoms and bonds with electromagnetic radiation. For new chemical entities, a combination of NMR, IR, and Mass Spectrometry is the standard for unambiguous identification.[4][5][6]

Infrared (IR) Spectroscopy

Causality: IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its vibrational energy. This provides a molecular "fingerprint." For the target molecule, we expect to see distinct absorptions for the nitrile, ketone, and pyrrole N-H bonds.

Expected Spectral Features:

  • N-H Stretch (Pyrrole): A moderate to broad peak typically appears around 3100-3400 cm⁻¹.

  • C≡N Stretch (Nitrile): A sharp, intense peak is expected in the range of 2210-2260 cm⁻¹. A reference suggests this peak is found at approximately 2214 cm⁻¹ for this compound.[1]

  • C=O Stretch (Ketone): A very strong, sharp peak is characteristic of the carbonyl group, typically found between 1680-1720 cm⁻¹. A reported value is ~1703 cm⁻¹.[1]

  • C-H Stretch (Aromatic/Aliphatic): Peaks for the pyrrole C-H bonds will appear just above 3000 cm⁻¹, while the methylene (-CH₂-) C-H stretches will be just below 3000 cm⁻¹.

Protocol: Acquiring an IR Spectrum via Attenuated Total Reflectance (ATR)

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry completely.

  • Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

  • Sample Application: Place a small amount (a few milligrams) of the solid this compound powder directly onto the ATR crystal.

  • Apply Pressure: Use the instrument's pressure arm to apply consistent pressure, ensuring intimate contact between the sample and the crystal.

  • Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio, with a resolution of 4 cm⁻¹.

  • Data Processing: The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

  • Cleaning: Thoroughly clean the ATR crystal after analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. It provides detailed information about the chemical environment, connectivity, and number of different types of protons (¹H NMR) and carbons (¹³C NMR).

¹H NMR - Expected Spectrum (in CDCl₃ or DMSO-d₆):

  • N-H Proton: A broad singlet, typically downfield (> 9.0 ppm), due to the acidic nature of the pyrrole proton. Its chemical shift can be solvent-dependent.

  • Pyrrole Protons: The three protons on the pyrrole ring will appear in the aromatic region (approx. 6.0-7.5 ppm). They will exhibit coupling to each other, resulting in complex splitting patterns (e.g., doublets of doublets or triplets).

  • Methylene Protons (-CH₂-): A singlet corresponding to two protons, expected around 3.5-4.5 ppm. The singlet nature indicates no adjacent protons to couple with.

¹³C NMR - Expected Spectrum (in CDCl₃ or DMSO-d₆):

  • Carbonyl Carbon (C=O): The ketone carbon is highly deshielded and will appear significantly downfield, typically >180 ppm.

  • Pyrrole Carbons: Four distinct signals are expected for the four carbons of the pyrrole ring, appearing in the range of 100-140 ppm.

  • Nitrile Carbon (C≡N): This carbon typically appears in the 115-125 ppm range.

  • Methylene Carbon (-CH₂-): The aliphatic methylene carbon will be the most upfield signal, expected around 30-40 ppm.

Protocol: NMR Sample Preparation and Data Acquisition

  • Sample Preparation: Accurately weigh 5-10 mg of the compound into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) using a pipette. Ensure the chosen solvent fully dissolves the sample.

  • Mixing: Cap the NMR tube and gently invert it several times or use a vortex mixer to ensure the sample is completely dissolved and the solution is homogeneous.

  • Instrument Setup: Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

  • Locking and Shimming: The instrument will automatically lock onto the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.

  • Acquisition: Acquire the ¹H spectrum first, followed by the ¹³C spectrum. Standard pulse programs are typically used. For ¹³C NMR, a larger number of scans is required due to the lower natural abundance of the isotope.

  • Data Processing: Perform Fourier transformation, phase correction, and baseline correction on the acquired Free Induction Decay (FID) signals to obtain the final spectra.

Mass Spectrometry (MS)

Causality: Mass spectrometry provides the exact molecular weight of a compound, which is crucial for confirming its molecular formula. The fragmentation pattern can also offer additional structural clues.

Expected Data:

  • Molecular Ion Peak: Using a soft ionization technique like Electrospray Ionization (ESI), the primary ion observed will be the protonated molecule [M+H]⁺ at m/z 135.0553. High-resolution mass spectrometry (HRMS) can confirm the elemental composition to within a few parts per million of the theoretical mass (134.0480 Da for the neutral molecule).[3][7]

Protocol: Sample Preparation for LC-MS (ESI)

  • Stock Solution: Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile.

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using the mobile phase intended for analysis (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Analysis: The solution can be directly infused into the mass spectrometer or injected via an HPLC system. The formic acid aids in the protonation of the analyte to form the [M+H]⁺ ion in positive ion mode.

Chromatographic Methods for Purity Assessment

Chromatography is essential for separating the target compound from any unreacted starting materials, byproducts, or other impurities. This allows for the accurate determination of its purity.

High-Performance Liquid Chromatography (HPLC)

Causality: HPLC is the premier technique for assessing the purity of non-volatile organic compounds. For this compound, a reversed-phase method is ideal. The principle is to separate compounds based on their differential partitioning between a nonpolar stationary phase (like C18) and a polar mobile phase. More polar compounds elute first, while less polar compounds are retained longer. Purity is determined by the relative area of the main peak compared to the total area of all peaks detected at an appropriate UV wavelength.

HPLC_Method_Dev start Define Goal: Purity of Pyrrole Derivative col_select Select Column (e.g., C18, 5 µm, 4.6x150 mm) start->col_select mp_select Select Mobile Phase (e.g., Acetonitrile/Water) start->mp_select det_select Select Detector (UV-Vis @ λmax) start->det_select isocratic Run Isocratic Screen (e.g., 30%, 50%, 70% ACN) col_select->isocratic mp_select->isocratic det_select->isocratic gradient Run Gradient Screen (e.g., 5-95% ACN over 20 min) isocratic->gradient Poor Resolution or Long Run Time optimize Optimize Separation (Adjust Gradient Slope, Flow Rate) isocratic->optimize Good Initial Separation gradient->optimize validate Validate Method (Precision, Linearity) optimize->validate Resolution OK end Final Method validate->end

Caption: Flowchart for the development of a reversed-phase HPLC method.

ParameterRecommended SettingRationale
Column C18, 2.5-5 µm, 4.6 x 150 mmStandard for reversed-phase; provides good retention and resolution for small organic molecules.
Mobile Phase A 0.1% Formic Acid in WaterAcidifier improves peak shape and ensures consistent ionization for MS detection if used.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with low viscosity and good UV transparency.
Gradient 10% to 90% B over 15 minA gradient elution is effective for separating compounds with a range of polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detection UV-Vis at 254 nm or λmaxThe pyrrole ring contains a chromophore, making UV detection suitable. 254 nm is a common general wavelength.
Injection Vol. 5 µLA small volume prevents column overloading and peak distortion.

Protocol: HPLC Purity Analysis

  • Sample Preparation: Prepare a sample solution at ~0.5 mg/mL in a 50:50 mixture of acetonitrile and water. Filter through a 0.45 µm syringe filter before injection.

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions (e.g., 90% A / 10% B) until a stable baseline is achieved.

  • Injection: Inject the prepared sample onto the column.

  • Data Collection: Run the gradient method and record the chromatogram.

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

Gas Chromatography (GC)

Causality: GC is a powerful technique for separating volatile and thermally stable compounds.[8][9] Given the compound's melting point of 75-77°C, it is likely sufficiently volatile for GC analysis, provided it does not decompose at typical injector and oven temperatures. A Flame Ionization Detector (FID) is commonly used as it is a robust, universal detector for organic compounds.

ParameterRecommended SettingRationale
Column DB-5 or HP-5 (5% Phenyl Polysiloxane)A mid-polarity column is a good starting point for a range of organic molecules.
Injector Temp. 250 °CMust be hot enough to ensure rapid volatilization without causing thermal degradation.
Detector Temp. 280 °C (FID)Must be hotter than the final oven temperature to prevent condensation.
Oven Program 100 °C (hold 2 min), then ramp 10 °C/min to 250 °CA temperature ramp helps to elute compounds with different boiling points as sharp peaks.
Carrier Gas Helium or HydrogenInert carrier gas to move the sample through the column.
Injection Mode Split (e.g., 50:1)A split injection prevents column overloading with a concentrated sample.

Protocol: GC Purity Analysis

  • Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the compound in a volatile solvent like ethyl acetate or dichloromethane.

  • Instrument Setup: Set the GC parameters as outlined in the table above.

  • Injection: Inject 1 µL of the sample into the GC.

  • Data Collection: The oven temperature program will start upon injection. Record the chromatogram.

  • Data Analysis: Calculate the area percent purity in the same manner as for HPLC.

Thermal Analysis

Thermal analysis techniques like TGA and DSC are used to evaluate the stability of a compound at different temperatures. This information is critical for determining appropriate storage conditions and processing limits. Studies on related pyrrole derivatives often employ these methods.[10][11][12][13]

Thermogravimetric Analysis (TGA)

Causality: TGA measures the change in mass of a sample as a function of temperature. It is used to determine the temperature at which a compound begins to decompose.

Protocol: TGA Measurement

  • Sample Loading: Place 5-10 mg of the sample into a tared TGA pan (typically aluminum or platinum).

  • Instrument Setup: Place the pan in the TGA furnace.

  • Analysis: Heat the sample from ambient temperature to an upper limit (e.g., 500 °C) at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • Data Analysis: The resulting thermogram plots weight percent versus temperature. The onset temperature of the major weight loss event corresponds to the decomposition temperature.

Differential Scanning Calorimetry (DSC)

Causality: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events like melting, crystallization, and glass transitions.

Protocol: DSC Measurement

  • Sample Preparation: Seal 2-5 mg of the sample in an aluminum DSC pan. Prepare an empty, sealed pan to use as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell.

  • Analysis: Heat the sample at a controlled rate (e.g., 10 °C/min) over a temperature range that encompasses the expected melting point (e.g., 25 °C to 100 °C).

  • Data Analysis: The resulting thermogram plots heat flow versus temperature. An endothermic peak will correspond to the melting of the sample. The peak maximum or onset is reported as the melting point.

Conclusion

The comprehensive characterization of this compound requires an orthogonal set of analytical techniques. The combination of spectroscopy (NMR, IR, MS) for structural confirmation, chromatography (HPLC, GC) for purity assessment, and thermal analysis (TGA, DSC) for stability evaluation provides a complete and reliable profile of the compound. The protocols and guidelines presented in this document establish a robust framework for the quality control and analysis of this important synthetic intermediate, ensuring its suitability for research and development applications.

References

  • Lysyj, I. (n.d.). Gas Chromatographic Analysis of Nitriles. ACS Publications.
  • Fan, W., Tian, H., Chen, H., et al. (n.d.). Synthesis, Characterization and Thermal Behavior of N‐Substituted Pyrrole Esters. Wiley Online Library.
  • Agilent Technologies, Inc. (n.d.). Nitriles, C – C , hydrocarbons, C - Agilent. Agilent.
  • Taylor & Francis Online. (n.d.). Gas and Liquid Chromatographic Investigations into Alkylnitrile Compounds Containing Amine Impurities.
  • LCGC. (n.d.). Identification of Organic Additives in Nitrile Rubber Materials by Pyrolysis-GC–MS.
  • ResearchGate. (2024, February 20). Synthesis, Thermal Stability and Antifungal Evaluation of Two New Pyrrole Esters.
  • MDPI. (n.d.). Enhanced Optical and Thermal Stability of Blue Pyrrole Derivatives for Color Filter in Image Sensors.
  • Benchchem. (n.d.). This compound | 90908-89-7.
  • ChemicalBook. (n.d.). This compound synthesis.
  • PubChem. (n.d.). This compound.
  • Hochschule Bonn-Rhein-Sieg. (n.d.). Identification of Organic Additives in Nitrile Rubber Materials by Pyrolysis-GC-MS.
  • ResearchGate. (2025, August 7). Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives.
  • Organic Communications. (2012, July 20). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines.
  • PubMed Central. (2023, December 5). Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors.
  • Sigma-Aldrich. (n.d.). This compound.
  • ChemicalBook. (2023, May 28). This compound.
  • MDPI. (n.d.). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation.
  • Redalyc. (n.d.). Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives.
  • PubChemLite. (n.d.). This compound.
  • Digital CSIC. (2022, April 2). Synthesis of high thermal stability Polypropylene copolymers with pyrrole functionality.
  • Zhejiang Jiuzhou Chem Co.,Ltd. (n.d.). This compound CAS NO.90908-89-7.

Sources

Application Note: A Validated Reversed-Phase HPLC Method for Purity Analysis of 2-Cyanoacetylpyrrole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Cyanoacetylpyrrole is a heterocyclic ketone containing both a pyrrole ring and a nitrile functional group. Such N-heterocyclic compounds are significant structural motifs in a vast array of biologically active compounds and pharmaceuticals.[1] The purity of starting materials like 2-cyanoacetylpyrrole is a critical parameter in drug discovery and development, as impurities can affect the yield, and safety of the final active pharmaceutical ingredient (API).

This application note details a robust RP-HPLC method developed for the quantitative analysis of 2-Cyanoacetylpyrrole. The method is designed to separate the main component from potential process-related impurities, such as unreacted starting materials or by-products from its synthesis, which often involves a Friedel-Crafts acylation reaction.[2][3] The described method has been validated according to the International Council for Harmonisation (ICH) guidelines, ensuring its suitability for its intended purpose.

Method Principle

The method utilizes reversed-phase chromatography, where the stationary phase is non-polar (C18) and the mobile phase is polar.[4] The separation is based on the differential partitioning of the analyte and its impurities between the stationary and mobile phases. More hydrophobic compounds will have a stronger interaction with the C18 stationary phase and will therefore elute later.[5] The use of an acetonitrile and water mobile phase provides good separation efficiency for a wide range of polar and non-polar compounds.[6] A UV detector is employed for quantification, as the aromatic and carbonyl chromophores in 2-cyanoacetylpyrrole allow for sensitive detection.

Materials and Instrumentation

Reagents and Materials
  • Acetonitrile (ACN): HPLC gradient grade[7]

  • Water: HPLC grade or ultrapure water (18.2 MΩ·cm)[7]

  • 2-Cyanoacetylpyrrole Reference Standard: >99.5% purity

  • Methanol: HPLC grade (for sample dissolution)[7]

  • 0.45 µm Syringe Filters: Compatible with organic solvents

Instrumentation
  • HPLC System: A system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Chromatographic Column: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended as a starting point.[8]

  • Data Acquisition and Processing Software: To control the HPLC system and for data analysis.

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the analysis of 2-Cyanoacetylpyrrole.

ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase Isocratic: 40% Acetonitrile / 60% Water
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 280 nm
Injection Volume 10 µL
Run Time 15 minutes

Causality behind Experimental Choices:

  • Stationary Phase (C18): A C18 column is a versatile and robust choice for reversed-phase chromatography, providing excellent retention for moderately polar compounds like 2-cyanoacetylpyrrole.[5]

  • Mobile Phase (Acetonitrile/Water): Acetonitrile is a common organic modifier in RP-HPLC due to its low viscosity and UV cutoff.[9][10] The 40:60 ratio of acetonitrile to water was optimized to achieve a suitable retention time and good resolution of the main peak from potential impurities.

  • Detection Wavelength (280 nm): This wavelength was selected based on the UV spectrum of 2-cyanoacetylpyrrole, which shows significant absorbance, providing good sensitivity for both the main component and related impurities.

Experimental Protocols

Standard Solution Preparation (100 µg/mL)
  • Accurately weigh approximately 10 mg of the 2-Cyanoacetylpyrrole reference standard into a 100 mL volumetric flask.

  • Dissolve the standard in approximately 50 mL of methanol.

  • Sonicate for 5 minutes to ensure complete dissolution.

  • Bring the flask to volume with methanol and mix thoroughly.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Sample Solution Preparation (100 µg/mL)
  • Accurately weigh approximately 10 mg of the 2-Cyanoacetylpyrrole sample into a 100 mL volumetric flask.

  • Follow steps 2-5 from the Standard Solution Preparation protocol.

HPLC Analysis Workflow

The following diagram illustrates the general workflow for the HPLC analysis.

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard Prepare Standard Solution Inject Inject into HPLC Standard->Inject Sample Prepare Sample Solution Sample->Inject Acquire Acquire Chromatogram Inject->Acquire Integrate Integrate Peaks Acquire->Integrate Calculate Calculate Purity Integrate->Calculate

Caption: General workflow for HPLC analysis.

Method Validation

The analytical method was validated according to ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[11][12] The validation parameters and their acceptance criteria are summarized below.

Validation ParameterAcceptance Criteria
Specificity The peak for 2-cyanoacetylpyrrole should be well-resolved from any impurities and the blank.
Linearity Correlation coefficient (r²) ≥ 0.999 over the concentration range.
Accuracy Recovery between 98.0% and 102.0%.
Precision (Repeatability) Relative Standard Deviation (RSD) ≤ 2.0% for six replicate injections.
Intermediate Precision RSD ≤ 2.0% when analyzed by different analysts on different days.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) Signal-to-noise ratio of 10:1.
Robustness The method should remain unaffected by small, deliberate variations in chromatographic conditions.
Validation Protocol Overview

Validation_Protocol Start Method Validation Protocol Specificity Specificity (Blank & Spiked Samples) Start->Specificity Linearity Linearity (5 Concentration Levels) Start->Linearity Accuracy Accuracy (3 Concentration Levels, 3 Replicates) Start->Accuracy Precision Precision (Repeatability & Intermediate) Start->Precision LOD_LOQ LOD & LOQ (Signal-to-Noise) Start->LOD_LOQ Robustness Robustness (Varied Flow, Temp, Mobile Phase) Start->Robustness Report Validation Report Specificity->Report Linearity->Report Accuracy->Report Precision->Report LOD_LOQ->Report Robustness->Report

Caption: Overview of the method validation protocol.

Data Analysis and Interpretation

The purity of the 2-Cyanoacetylpyrrole sample is calculated using the area percent method, assuming that all impurities have a similar response factor to the main component.

Calculation:

% Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Interpretation of Results:

A typical chromatogram will show a major peak corresponding to 2-cyanoacetylpyrrole. Any smaller peaks are considered impurities. The retention times of these impurities can provide clues to their identity. For instance, less polar impurities will have longer retention times. Potential impurities could arise from the Friedel-Crafts acylation synthesis, such as unreacted pyrrole or by-products from side reactions.[13]

Troubleshooting

ProblemPotential CauseSolution
Peak Tailing Active sites on the column; pH of the mobile phase.Use a column with good end-capping; consider adding a small amount of a buffer to the mobile phase.[14]
Poor Resolution Inappropriate mobile phase composition.Adjust the acetonitrile/water ratio. A lower percentage of acetonitrile will increase retention and may improve resolution.
Ghost Peaks Contamination in the mobile phase or injector.Use fresh, high-purity solvents; flush the injector and sample loop.
Baseline Drift Column not equilibrated; detector lamp failing.Allow sufficient time for column equilibration; check the detector lamp's energy.

References

  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation.
  • Acta Scientific. (2020, March 23). New Method Development by HPLC and Validation as per ICH Guidelines.
  • ResearchGate. (2025, August 6). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes.
  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • Welch Materials, Inc. (2025, December 1). [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development.
  • International Council for Harmonisation (ICH). (2023, November 30). Validation of Analytical Procedures Q2(R2).
  • Taylor & Francis Online. (2007, April 20). The study of properties of HPLC determination of polycyclic aromatic nitrogen heterocycles.
  • IVT Network. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development.
  • ScienceDirect. (2021, December 15). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry.
  • Waters. (n.d.). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants.
  • National Institutes of Health (NIH). (2020, May 26). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography.
  • University of Calgary. (n.d.). Ch12: Friedel-Crafts limitations.
  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
  • Chemistry LibreTexts. (2023, January 22). Friedel-Crafts Reactions.
  • Wikipedia. (n.d.). Friedel–Crafts reaction.
  • National Institutes of Health (NIH). (n.d.). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis.
  • Study Mind. (n.d.). Friedel-Crafts Acylation and Alkylation (A-Level Chemistry).
  • ResearchGate. (n.d.). (PDF) A PRACTICAL APPROACH TO RP HPLC ANALYTICAL METHOD DEVELOPMENT.
  • Agilent. (2010, March 16). HPLC Method Development: Standard Practices and New Columns.
  • ResearchGate. (n.d.). Common HPLC solvents and their important properties. (Snyder et al., 1998).
  • National Institutes of Health (NIH). (n.d.). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol.
  • Cheméo. (n.d.). Chemical Properties of 2-Acetyl-1-pyrroline (CAS 85213-22-5).
  • Chemtek Scientific. (n.d.). A Comprehensive Guide to HPLC Solvents.
  • Phenomenex. (2025, May 23). Guide to Choosing the Correct HPLC Solvent.
  • ResearchGate. (2022, December 19). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol.
  • GL Sciences. (n.d.). 11. Organic Solvents Used in HPLC.
  • ResearchGate. (n.d.). Study on the degradation and pyrolysis of 2-fluoromethcathinone.

Sources

Use of 3-oxo-3-(1H-pyrrol-2-yl)propanenitrile in heterocyclic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Strategic Use of 3-oxo-3-(1H-pyrrol-2-yl)propanenitrile in Modern Heterocyclic Synthesis

Authored by a Senior Application Scientist

Introduction: Unveiling the Synthetic Potential of a Versatile Building Block

In the landscape of organic synthesis and medicinal chemistry, the strategic selection of starting materials is paramount. This compound, a bifunctional molecule featuring a pyrrole ring attached to a β-ketonitrile moiety, has emerged as a highly valuable and versatile precursor for the construction of diverse heterocyclic frameworks.[1][2] Its unique electronic and structural features, including an electrophilic ketone, a nucleophilic active methylene group, and a versatile nitrile function, provide multiple reaction pathways.[1] This guide offers an in-depth exploration of its application, providing field-proven insights and detailed protocols for researchers engaged in drug discovery and materials science.

The pyrrole ring itself is a privileged structure in numerous biologically active compounds, and its incorporation into more complex fused systems often imparts significant pharmacological properties.[1][3] This document will detail the application of this reagent in key multicomponent reactions and cyclocondensation strategies to yield high-value scaffolds such as thiophenes, pyridines, pyrimidines, and fused pyrrolo[2,3-d]pyrimidines.

Core Reactivity and Mechanistic Considerations

The synthetic utility of this compound is rooted in the distinct reactivity of its functional groups. Understanding these allows for the rational design of synthetic routes.

  • The β-Ketonitrile Moiety : This is the primary reactive center.

    • Active Methylene Group (-CH₂-) : Flanked by two electron-withdrawing groups (ketone and nitrile), the methylene protons are acidic and easily removed by a base. This generates a potent carbon nucleophile, which is central to condensation reactions.

    • Ketone Carbonyl Group (C=O) : This group acts as an electrophile, susceptible to attack by nucleophiles. It is the key site for initial condensation in reactions like the Gewald synthesis.[4]

    • Nitrile Group (-C≡N) : The nitrile can participate in cyclization reactions, often through Thorpe-Ziegler type mechanisms, or be hydrolyzed post-synthesis to introduce other functional groups like amides or carboxylic acids.[1]

  • The Pyrrole Ring : The electron-rich pyrrole ring can influence the reactivity of the attached side chain and can itself be a site for further functionalization or serve as the foundation for annulated ring systems.[5][6]

Reactivity_Map cluster_molecule This compound cluster_reactivity Key Reactive Sites mol Structure Ketone Electrophilic Ketone Methylene Nucleophilic α-Carbon (Active Methylene) Condensation Reactions (e.g., Knoevenagel) Condensation Reactions (e.g., Knoevenagel) Ketone->Condensation Reactions (e.g., Knoevenagel) Nitrile Cyclization Participant Nucleophilic Attack Nucleophilic Attack Methylene->Nucleophilic Attack Pyrrole Heterocyclic Core Thorpe-Ziegler Cyclization Thorpe-Ziegler Cyclization Nitrile->Thorpe-Ziegler Cyclization Fused Ring Synthesis Fused Ring Synthesis Pyrrole->Fused Ring Synthesis

Figure 1: Key reactive sites of this compound.

Application in Gewald Multicomponent Synthesis of 2-Aminothiophenes

The Gewald reaction is a cornerstone of thiophene synthesis, valued for its operational simplicity and convergence.[3] It enables the one-pot formation of polysubstituted 2-aminothiophenes from a carbonyl compound, an active methylene nitrile, and elemental sulfur. This compound serves as an ideal carbonyl component for introducing a pyrrole motif at the 5-position of the resulting thiophene ring. These scaffolds are of significant interest in medicinal chemistry.[3]

Causality Behind the Protocol : The reaction is typically initiated by a base (e.g., morpholine or triethylamine), which catalyzes the Knoevenagel condensation between the ketone of the pyrrole precursor and a second active methylene nitrile (e.g., malononitrile).[4] This forms a stable α,β-unsaturated dinitrile intermediate. Elemental sulfur then adds to the nucleophilic α-carbon, followed by intramolecular cyclization and tautomerization to yield the final 2-aminothiophene product.[4] Microwave assistance can dramatically reduce reaction times and improve yields.[4]

Gewald_Mechanism A Pyrrole Ketone + Malononitrile B Knoevenagel Condensation (Base Catalyzed) A->B C α,β-Unsaturated Intermediate B->C D Sulfur Addition C->D E Thiolate Intermediate D->E F Intramolecular Cyclization (Thorpe-Ziegler type) E->F G Cyclized Intermediate F->G H Tautomerization G->H I 2-Amino-5-(pyrrol-2-yl)thiophene H->I

Figure 2: Simplified mechanistic workflow of the Gewald reaction.

Protocol 1: Synthesis of 2-Amino-3-cyano-4-methyl-5-(1H-pyrrol-2-yl)thiophene
ReagentMolar Equiv.
This compound1.0
Malononitrile1.0
Elemental Sulfur1.1
Morpholine (Base)2.0
Ethanol (Solvent)-

Step-by-Step Methodology :

  • To a 50 mL round-bottom flask, add this compound (1.0 equiv.), malononitrile (1.0 equiv.), and elemental sulfur (1.1 equiv.) in ethanol (20 mL).

  • Add morpholine (2.0 equiv.) to the stirred suspension at room temperature.

  • Heat the reaction mixture to 50°C and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[3]

  • Upon completion, cool the mixture to room temperature. A precipitate will typically form.

  • Collect the solid product by vacuum filtration.

  • Wash the crude product with cold ethanol (2 x 10 mL) to remove unreacted starting materials and impurities.

  • Dry the product under vacuum to yield the desired 2-aminothiophene derivative. Further purification can be achieved by recrystallization from ethanol or isopropanol if necessary.

Multicomponent Synthesis of Substituted Pyridines

The synthesis of highly substituted pyridines is of great interest due to their prevalence in pharmaceuticals and agrochemicals.[7] this compound can be employed in a one-pot, three-component reaction with an aldehyde and an ammonium source (like ammonium acetate) to construct the pyridine core.

Causality Behind the Protocol : This reaction proceeds through a series of condensations and cyclizations. Initially, a Knoevenagel condensation between the aldehyde and the β-ketonitrile occurs. A Michael addition of a second equivalent of the β-ketonitrile or another active methylene compound follows. Finally, cyclization with ammonia and subsequent aromatization (often via oxidation) yields the pyridine ring. The choice of catalyst and solvent is critical to manage the reaction sequence and optimize yields.

Protocol 2: General Procedure for 2-Amino-6-(1H-pyrrol-2-yl)pyridine-3,5-dicarbonitriles
ReagentMolar Equiv.
Aromatic Aldehyde1.0
This compound1.0
Malononitrile1.0
Ammonium Acetate1.5 - 2.0
Ethanol or Acetic Acid (Solvent)-

Step-by-Step Methodology :

  • In a round-bottom flask, dissolve the aromatic aldehyde (1.0 equiv.), this compound (1.0 equiv.), malononitrile (1.0 equiv.), and ammonium acetate (1.5 equiv.) in refluxing ethanol (25 mL).

  • Stir the mixture under reflux for 6-8 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water (50 mL) with stirring.

  • The precipitated solid is collected by filtration, washed with water, and then with a small amount of cold ethanol.

  • Dry the solid product in a vacuum oven. Recrystallization from a suitable solvent like ethanol or DMF/water can be performed for higher purity.

Synthesis of 5-Cyano Dihydropyrimidinones via Biginelli Reaction

The Biginelli reaction is a classic multicomponent synthesis that produces dihydropyrimidinones (DHPMs).[8] While traditionally performed with β-ketoesters, the use of β-ketonitriles like this compound has been successfully demonstrated, leading to valuable 5-cyano-DHPMs.[8] These structures are important pharmacophores.

Causality Behind the Protocol : This acid-catalyzed, three-component reaction involves an aldehyde, urea (or thiourea), and the β-ketonitrile. The mechanism is believed to start with the formation of an N-acyliminium ion intermediate from the aldehyde and urea. This is followed by the nucleophilic addition of the enol form of the β-ketonitrile. The final step is an intramolecular cyclization via condensation, which forms the dihydropyrimidine ring.[8] The stability of the β-ketonitrile under the reaction conditions is a critical parameter that must be managed.[8]

Protocol 3: Synthesis of 4-Aryl-5-cyano-6-(1H-pyrrol-2-yl)-3,4-dihydropyrimidin-2(1H)-one
ReagentMolar Equiv.
Aromatic Aldehyde1.0
This compound1.0
Urea1.5
p-Toluenesulfonic acid (p-TSA) (Catalyst)0.1
Acetonitrile (Solvent)-

Step-by-Step Methodology :

  • Combine the aromatic aldehyde (1.0 equiv.), this compound (1.0 equiv.), urea (1.5 equiv.), and a catalytic amount of p-TSA (0.1 equiv.) in acetonitrile (20 mL).

  • Reflux the mixture with vigorous stirring for 12-16 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and reduce the solvent volume under reduced pressure.

  • Add cold water to the residue to precipitate the crude product.

  • Filter the solid, wash thoroughly with water, and dry.

  • Purify the product by column chromatography on silica gel (using a hexane-ethyl acetate gradient) or by recrystallization from ethanol.

Synthesis of Fused Pyrrolo[2,3-d]pyrimidines

Pyrrolo[2,3-d]pyrimidines, also known as 7-deazapurines, are a vital class of heterocycles found in many kinase inhibitors, including the JAK inhibitor Tofacitinib.[6][9] The pyrrole moiety of this compound can be used to construct this fused ring system, although this often involves a multi-step sequence where the β-ketonitrile is first used to build a pyrimidine ring, which is then fused to the pyrrole. More direct approaches often start with a pre-functionalized pyrrole. However, the β-ketonitrile can be used to synthesize a substituted pyrimidine which is then further elaborated.

A common strategy involves reacting a 2-aminopyrrole derivative with the β-ketonitrile. Alternatively, the pyrrole of our title compound can be reacted with reagents like N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an enaminone, which is a key intermediate for pyrimidine ring annulation.

Synthetic_Workflow cluster_reactions Multicomponent Reactions cluster_products Resulting Heterocyclic Scaffolds start This compound gewald Gewald Reaction (+ R-CH2CN, S8) start->gewald pyridine Pyridine Synthesis (+ R-CHO, NH4OAc) start->pyridine biginelli Biginelli Reaction (+ R-CHO, Urea) start->biginelli thiophene 2-Aminothiophenes gewald->thiophene pyridine_prod Substituted Pyridines pyridine->pyridine_prod dhpm Dihydropyrimidinones biginelli->dhpm

Figure 3: Overview of synthetic pathways using the title reagent.

Summary and Outlook

This compound is a powerful and economical building block for modern heterocyclic synthesis. Its capacity to participate in robust and efficient multicomponent reactions provides rapid access to molecular complexity from simple precursors. The protocols detailed herein for the synthesis of thiophenes, pyridines, and dihydropyrimidinones demonstrate its versatility. For researchers and drug development professionals, mastering the application of this reagent opens a direct route to novel chemical entities with high potential for biological activity. Future work will likely expand its use in asymmetric catalysis and the synthesis of more complex, fused heterocyclic systems.

References

  • Benchchem. (n.d.). This compound | 90908-89-7.
  • Benchchem. (n.d.). The Gewald Reaction Utilizing 3-Oxopropanenitrile: A Gateway to Biologically Active 2-Aminothiophenes.
  • Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. (2024, May 6). Royal Society of Chemistry.
  • Synthesis of π-conjugated thiophenes starting from substituted 3-oxopropanenitriles via Gewald reaction. (n.d.). ElectronicsAndBooks.
  • Pachore, S. S., Ambhaikar, N. B., Siddaiah, V., Khobare, S. R., Kumar, S., Dahanukar, V. H., & Syam Kumar, U. K. (2018). Successful utilization of β-ketonitrile in Biginelli reaction: synthesis of 5-cyanodihydropyrimidine. Journal of Chemical Sciences, 130(6).
  • Thorpe reaction. (n.d.). Wikipedia.
  • One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. (n.d.).
  • Pyrrolo[2,3-d]pyrimidine derivatives: their intermediates and synthesis. (n.d.). Google Patents.
  • Gewald reaction. (n.d.). Wikipedia.
  • PROCESS FOR THE PREPARATION OF (3R,4R)-4-METHYL-3-(METHYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL-AMINO)-ß-OXO-1-PIPERIDINEPROPANENITRILE AND ITS SALTS. (n.d.). Google Patents.
  • Kantam, M. L., Mahendar, K., & Bhargava, S. (n.d.). One-pot, three-component synthesis of highly substituted pyridines and 1,4-dihydropyridines by using nanocrystalline magnesium oxide. Indian Academy of Sciences.

Sources

2-Cyanoacetylpyrrole: A Versatile Scaffold for Innovations in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of the Pyrrole Moiety in Drug Discovery

The pyrrole ring, a five-membered aromatic heterocycle, is a cornerstone in the architecture of numerous biologically active molecules, both natural and synthetic.[1] Its unique electronic properties and ability to participate in various chemical transformations have cemented its status as a "privileged structure" in medicinal chemistry.[2] Pyrrole-containing compounds have demonstrated a vast spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[3][4][5] Within this versatile class of compounds, 2-cyanoacetylpyrrole emerges as a particularly valuable building block, offering a unique combination of reactive sites that can be strategically exploited for the synthesis of diverse and potent therapeutic agents.

This comprehensive guide provides an in-depth exploration of 2-cyanoacetylpyrrole as a pivotal precursor in medicinal chemistry. We will delve into its synthesis, explore its chemical reactivity, and present detailed protocols for its application in the construction of bioactive molecules. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of this versatile scaffold in their quest for novel therapeutics.

Core Concepts: Synthesis and Chemical Reactivity of 2-Cyanoacetylpyrrole

The strategic importance of 2-cyanoacetylpyrrole lies in its trifunctional nature: the pyrrole ring, the carbonyl group, and the active methylene group flanked by the carbonyl and cyano functionalities. Understanding its synthesis and the reactivity of these key features is paramount for its effective utilization.

Synthesis of 2-Cyanoacetylpyrrole: A Practical Approach

While various methods exist for the synthesis of substituted pyrroles, a reliable and scalable protocol for 2-cyanoacetylpyrrole is crucial for its widespread application.[6] A common and effective method involves the Friedel-Crafts acylation of pyrrole.[7][8]

Conceptual Workflow for 2-Cyanoacetylpyrrole Synthesis

Pyrrole Pyrrole ReactionMixture Reaction Mixture in Inert Solvent Pyrrole->ReactionMixture CyanoacetylChloride Cyanoacetyl Chloride CyanoacetylChloride->ReactionMixture LewisAcid Lewis Acid (e.g., AlCl3) LewisAcid->ReactionMixture Acylation Friedel-Crafts Acylation ReactionMixture->Acylation Workup Aqueous Work-up & Purification Acylation->Workup Product 2-Cyanoacetylpyrrole Workup->Product cluster_0 2-Cyanoacetylpyrrole cluster_1 Potential Reactions node1 N-H (Acidic proton, site for alkylation/arylation) node2 C=O (Electrophilic center for nucleophilic attack) rxn1 N-Alkylation/ N-Arylation node1->rxn1 node3 Active Methylene (-CH2-) (Nucleophilic center after deprotonation) rxn2 Condensation/ Addition Reactions node2->rxn2 node4 C≡N (Can be hydrolyzed or reduced) rxn3 Knoevenagel Condensation/ Michael Addition node3->rxn3 node5 Pyrrole Ring (Nucleophilic, undergoes electrophilic substitution) rxn4 Hydrolysis to Carboxylic Acid/ Reduction to Amine node4->rxn4 rxn5 Further Electrophilic Substitution node5->rxn5 start 2-Cyanoacetylpyrrole intermediate Condensation Intermediate start->intermediate reagent1 Guanidine or Substituted Guanidines reagent1->intermediate cyclization Intramolecular Cyclization & Aromatization intermediate->cyclization product Pyrrolo[1,2-a]pyrimidine Derivatives cyclization->product

Sources

Application Notes and Protocols for Investigating the Antimicrobial Activity of 3-oxo-3-(1H-pyrrol-2-yl)propanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of the antimicrobial properties of 3-oxo-3-(1H-pyrrol-2-yl)propanenitrile. Pyrrole-containing compounds are a significant class of heterocycles known for their diverse biological activities, including antimicrobial effects[1][2][3]. This guide outlines detailed protocols for determining the antimicrobial susceptibility of this specific compound, presents a framework for data interpretation, and discusses the potential mechanisms of action based on the broader understanding of pyrrole derivatives.

Introduction to this compound

This compound (CAS No. 90908-89-7) is a nitrile-containing organic compound featuring a pyrrole ring substituted with a β-ketonitrile group.[4][5] Its chemical structure suggests potential as a versatile intermediate in organic synthesis and as a candidate for biological activity.[4][6] Pyrrole and its fused derivatives are known to interact with various biomolecules, leading to a wide spectrum of pharmacological effects, including antibacterial and antifungal properties.[1][2][7] The investigation into the antimicrobial potential of this compound is a logical step in the exploration of novel antimicrobial agents to combat the growing challenge of antibiotic resistance.[2][3]

Chemical Structure and Properties:

  • IUPAC Name: this compound[5]

  • Molecular Formula: C₇H₆N₂O[4][5]

  • Molecular Weight: 134.14 g/mol [4][5]

  • Appearance: Crystalline solid

  • Melting Point: 75–77°C[4]

Proposed Mechanism of Antimicrobial Action

While the precise mechanism of action for this compound has not been definitively elucidated, the broader class of pyrrole-containing antimicrobials offers insights into potential pathways. The electrophilic nature of the compound, due to the presence of the nitrile and oxo groups, may allow it to react with biological nucleophiles, such as sulfhydryl groups in enzymes or amines in amino acids, leading to enzyme inactivation and disruption of cellular processes.[4] Furthermore, some pyrrole derivatives have been shown to interfere with DNA gyrase, an essential enzyme for bacterial DNA replication.[8]

Below is a conceptual diagram illustrating a hypothetical mechanism of action:

G cluster_cell Bacterial Cell Compound This compound Membrane Cell Membrane Penetration Compound->Membrane Target Intracellular Targets (e.g., DNA Gyrase, Enzymes) Membrane->Target Inhibition Inhibition of Cellular Processes (DNA Replication, Metabolism) Target->Inhibition Death Bacterial Cell Death Inhibition->Death

Caption: Hypothetical mechanism of action for this compound.

Experimental Protocols for Antimicrobial Susceptibility Testing

The following protocols are based on established methodologies for antimicrobial susceptibility testing and can be adapted for the evaluation of this compound.[9][10][11][12]

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[9][11][13]

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • 0.5 McFarland standard

  • Sterile saline or broth

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Sterile DMSO (or other suitable solvent for the test compound)

  • Incubator

  • Micropipettes and sterile tips

Protocol:

  • Preparation of Inoculum: From a fresh culture plate (18-24 hours old), select 3-5 well-isolated colonies of the test microorganism. Suspend the colonies in sterile broth or saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[9][13] Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[9][13]

  • Preparation of Compound Dilutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in CAMHB in a 96-well microtiter plate to achieve a range of desired concentrations.[13]

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the compound dilutions.

  • Controls:

    • Positive Control: Broth with inoculum and a standard antibiotic.[9]

    • Negative Control (Growth Control): Broth with inoculum and the solvent used to dissolve the compound, but no test compound.[13]

    • Sterility Control: Broth only.[9]

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.[9]

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by using a plate reader to measure optical density.[9][13]

Agar Well Diffusion Method for Preliminary Screening

This method is a qualitative or semi-quantitative technique to assess the antimicrobial activity of a compound.

Materials:

  • This compound

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial strains

  • 0.5 McFarland standard

  • Sterile cotton swabs

  • Sterile cork borer or hollow tube (6-8 mm diameter)

  • Positive control antibiotic solution

  • Sterile DMSO (or other suitable solvent)

Protocol:

  • Preparation of Inoculum: Prepare a standardized bacterial suspension as described for the broth microdilution method.

  • Inoculation of Agar Plate: Dip a sterile cotton swab into the adjusted inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of the MHA plate evenly in three directions.

  • Preparation of Wells: After the inoculum has dried, use a sterile cork borer to create wells in the agar.

  • Application of Compound: Add a known concentration of the this compound solution to the wells. Also, add the positive control antibiotic and the solvent control to separate wells.

  • Incubation: Incubate the plates at 35-37°C for 16-24 hours.

  • Interpretation: Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited). A larger zone of inhibition indicates greater antimicrobial activity.

Below is a workflow diagram for the antimicrobial susceptibility testing process:

G cluster_prep Preparation cluster_mic Broth Microdilution (MIC) cluster_diffusion Agar Well Diffusion A Prepare Bacterial Inoculum (0.5 McFarland) C Inoculate 96-well Plate A->C F Inoculate MHA Plate A->F B Prepare Compound Stock Solution and Serial Dilutions B->C G Create Wells and Add Compound B->G D Incubate at 37°C for 16-20h C->D E Determine MIC (Lowest concentration with no growth) D->E F->G H Incubate at 37°C for 16-24h G->H I Measure Zone of Inhibition H->I

Caption: Experimental workflow for antimicrobial susceptibility testing.

Data Presentation and Interpretation

The results of the MIC testing should be presented in a clear and organized manner to allow for easy comparison of the compound's activity against different microorganisms.

Table 1: Example of MIC Data for this compound

Test MicroorganismGram StainMIC (µg/mL) of Test CompoundMIC (µg/mL) of Positive Control
Staphylococcus aureusGram-positive[Insert Value][Insert Value]
Bacillus subtilisGram-positive[Insert Value][Insert Value]
Escherichia coliGram-negative[Insert Value][Insert Value]
Pseudomonas aeruginosaGram-negative[Insert Value][Insert Value]
Candida albicansFungal[Insert Value][Insert Value]

Conclusion

These application notes provide a foundational framework for the investigation of the antimicrobial properties of this compound. By following these standardized protocols, researchers can generate reliable and reproducible data to assess the potential of this compound as a novel antimicrobial agent. Further studies to elucidate the precise mechanism of action and to evaluate the in vivo efficacy and toxicity are recommended for promising candidates.

References

  • This compound | 90908-89-7 | Benchchem. (URL: )
  • Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds - Benchchem. (URL: )
  • Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents. (URL: [Link])
  • Application Notes and Protocols for the Development of Novel Antimicrobial Compounds from Ethyl Isoquinoline-7-carboxyl
  • This compound - PubChem. (URL: [Link])
  • Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - MDPI. (URL: [Link])
  • Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PubMed. (URL: [Link])
  • Looking for published work on the synthesis of this compound. : r/chemistry - Reddit. (URL: [Link])
  • Antibacterial activity of some 1,2,3,4-tetrasubstituted pyrrole derivatives and molecular docking studies - ACG Public
  • Antimicrobial Susceptibility Testing Protocols - 1st Edition - John G. - Routledge. (URL: [Link])
  • Synthesis of certain pyrrole derivatives as antimicrobial agents - PubMed. (URL: [Link])
  • Antimicrobial Susceptibility Testing - Apec.org. (URL: [Link])
  • Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf - NIH. (URL: [Link])
  • Synthesis and biological activity of certain novel derivatives of 1H-pyrrolo[1,2-c][4][14]thiazine. (URL: [Link])
  • Synthesis of some new pyrrole derivatives and their antimicrobial activity - ResearchG
  • Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PubMed Central. (URL: [Link])
  • Synthesis and antimicrobial activity of N-[4-(3-Oxo-3- phenyl-propenyl) - Research India Publications. (URL: https://www.ripublication.com/ijcas16/ijcasv6n1_12.pdf).

Sources

Application Notes and Protocols for Investigating 3-oxo-3-(1H-pyrrol-2-yl)propanenitrile as an Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-oxo-3-(1H-pyrrol-2-yl)propanenitrile is a heterocyclic compound featuring a pyrrole ring linked to a β-ketonitrile functional group.[1][2] This structural arrangement confers upon the molecule a unique electronic and steric profile, making it a subject of interest in medicinal chemistry and drug discovery. Research has indicated that this compound and its derivatives possess a range of biological activities, including antimicrobial and anticancer properties.[1] The underlying mechanisms for these activities are thought to involve the modulation of key cellular pathways, potentially through the inhibition of specific enzymes.[1]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals interested in exploring the enzyme inhibitory potential of this compound. We will delve into its physicochemical properties, propose a plausible mechanism of action based on its chemical structure and the known activities of related compounds, and provide detailed protocols for its synthesis and use in enzyme inhibition assays.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in experimental settings. The data presented in the table below has been compiled from various chemical databases and supplier information.[2][3][4]

PropertyValueSource(s)
Molecular Formula C₇H₆N₂O[1][2]
Molecular Weight 134.14 g/mol [1][2]
CAS Number 90908-89-7[1][2][4]
IUPAC Name This compound[2]
Synonyms 2-Cyanoacetylpyrrole, 2-pyrroloylacetonitrile[2][4]
Appearance Solid[3]
Melting Point 75-77 °C[1]
Purity ≥95% (typical)[3]
Solubility Soluble in organic solvents such as DMSO and methanol.

Proposed Mechanism of Enzyme Inhibition

While specific enzyme targets of this compound are still under investigation, its structural features suggest a potential for interaction with various enzyme active sites. The pyrrole ring is a common scaffold in many biologically active molecules, including known enzyme inhibitors.[5] For instance, certain pyrrole derivatives have been identified as inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (LOX), enzymes involved in the inflammatory cascade.[5][6]

The β-ketonitrile group in this compound is a key feature that likely dictates its inhibitory activity. This group can act as a Michael acceptor, making the molecule susceptible to nucleophilic attack by amino acid residues (such as cysteine or histidine) within an enzyme's active site. This could lead to covalent modification of the enzyme and irreversible inhibition. Alternatively, the polar nature of the keto and nitrile groups could facilitate non-covalent interactions, such as hydrogen bonding, with the enzyme's active site, leading to reversible inhibition.

G Inhibitor This compound Covalent_Complex Inactivated Enzyme (Covalent Adduct) Inhibitor->Covalent_Complex Covalent Modification (Irreversible) NonCovalent_Complex Reversibly Inhibited Enzyme (Non-covalent Binding) Inhibitor->NonCovalent_Complex Non-covalent Interaction (Reversible) Enzyme Enzyme Active Site (e.g., with Nucleophilic Residue) Enzyme->Covalent_Complex Enzyme->NonCovalent_Complex

Caption: Proposed mechanisms of enzyme inhibition by this compound.

Protocols

Synthesis of this compound

For laboratories wishing to synthesize the compound in-house, a one-pot procedure via a Friedel-Crafts acylation mechanism has been reported.[1]

Materials:

  • Pyrrole

  • Cyanoacetic acid

  • Acetic anhydride (Ac₂O)

  • Methanol

  • Round-bottom flask

  • Heating mantle with magnetic stirrer

  • Filtration apparatus

Procedure:

  • Preheat 50 mL of acetic anhydride to 50°C in a round-bottom flask with stirring.

  • To the preheated acetic anhydride, add 5.0 g (50 mmol) of cyanoacetic acid and stir until dissolved.

  • To this solution, add 5.85 g (50 mmol) of pyrrole.

  • Increase the temperature of the reaction mixture to 85°C and maintain for 5 minutes. The product is expected to crystallize out of the solution.

  • Allow the mixture to cool to room temperature.

  • Collect the solid product by filtration and wash with cold methanol.

  • Dry the product under vacuum to yield this compound. The reported purity for this method is >95%.[1]

General Enzyme Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound against a target enzyme. This protocol should be adapted based on the specific enzyme and substrate being used.

Materials:

  • Purified target enzyme

  • Enzyme-specific substrate

  • Assay buffer (optimized for the target enzyme's activity)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.

    • Perform serial dilutions of the stock solution in assay buffer to obtain a range of desired inhibitor concentrations. Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1%).

    • Prepare the enzyme solution at a working concentration in the assay buffer.

    • Prepare the substrate solution at a concentration appropriate for the assay (e.g., at or near its Michaelis constant, Kₘ).

  • Assay Setup (in a 96-well plate):

    • Blank wells: Add assay buffer and the corresponding concentration of DMSO (without the inhibitor).

    • Control wells (100% enzyme activity): Add the enzyme solution and the corresponding concentration of DMSO.

    • Test wells: Add the enzyme solution and the desired concentrations of this compound.

    • Positive control (optional but recommended): Include a known inhibitor of the target enzyme.

  • Pre-incubation:

    • Pre-incubate the plate at the optimal temperature for the enzyme for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction:

    • Initiate the enzymatic reaction by adding the substrate solution to all wells.

  • Measurement of Product Formation:

    • Measure the absorbance or fluorescence of the product at regular time intervals using a microplate reader. The rate of the reaction is determined from the initial linear portion of the progress curve.

G A Prepare Reagents (Enzyme, Substrate, Inhibitor) B Assay Plate Setup (Blank, Control, Test Wells) A->B C Pre-incubation (Inhibitor-Enzyme Binding) B->C D Initiate Reaction (Add Substrate) C->D E Kinetic Measurement (Microplate Reader) D->E F Data Analysis (IC50, Inhibition Mechanism) E->F

Caption: Experimental workflow for the enzyme inhibition assay.

Data Analysis
  • Calculation of Percent Inhibition:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control (100% activity).

    • % Inhibition = [1 - (Rate of test well / Rate of control well)] * 100

  • Determination of IC₅₀:

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

  • Determination of Inhibition Mechanism:

    • To determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive), perform the enzyme activity assay with multiple, fixed concentrations of the inhibitor while varying the substrate concentration for each inhibitor concentration.

    • Analyze the data using a Lineweaver-Burk plot (1/V₀ vs. 1/[S]), where V₀ is the initial reaction velocity and [S] is the substrate concentration. The pattern of the lines on the plot will indicate the mode of inhibition. For example, in competitive inhibition, the lines will intersect at the y-axis.

Conclusion and Future Directions

This compound presents an intriguing scaffold for the development of novel enzyme inhibitors. Its potential biological activities warrant further investigation to identify specific molecular targets and elucidate the precise mechanisms of action. The protocols outlined in this application note provide a solid foundation for researchers to explore the enzyme inhibitory properties of this compound and to contribute to the growing body of knowledge surrounding its therapeutic potential. Future studies should focus on screening this compound against a panel of clinically relevant enzymes, followed by detailed kinetic and structural studies to optimize its potency and selectivity.

References

  • Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors - MDPI. [Link]
  • This compound - PubChem. [Link]
  • Novel Pyrrole Derivatives as Multi-Target Agents for the Treatment of Alzheimer's Disease: Microwave-Assisted Synthesis, In Silico Studies and Biological Evalu
  • EP0714895A1 - Pyrrole derivatives - Google P

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Derivatization of the keto group in 2-Cyanoacetylpyrrole

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Strategic Derivatization of the Keto Group in 2-Cyanoacetylpyrrole for Drug Discovery and Chemical Biology

Authored by a Senior Application Scientist

Abstract

2-Cyanoacetylpyrrole is a versatile heterocyclic building block, distinguished by its reactive keto group, which serves as a prime handle for chemical modification. The strategic derivatization of this carbonyl functionality unlocks a vast chemical space, enabling the synthesis of novel pyrrole-based compounds with significant potential in medicinal chemistry and drug development. This guide provides an in-depth exploration of key derivatization strategies, including Reductive Amination, Knoevenagel Condensation, and direct Reduction. We present detailed, field-tested protocols, explain the mechanistic rationale behind experimental choices, and offer insights into the practical application of these methods for creating libraries of complex molecules. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of 2-cyanoacetylpyrrole.

Introduction: The Strategic Value of 2-Cyanoacetylpyrrole

Pyrrole and its derivatives are foundational scaffolds in a multitude of biologically active compounds and approved pharmaceuticals.[1] Their prevalence stems from the pyrrole ring's ability to engage in various biological interactions and its synthetic tractability. 2-Cyanoacetylpyrrole, in particular, presents a unique trifecta of functional groups: the pyrrole ring, a cyano group, and a reactive ketone. The acetyl keto group is an especially attractive site for modification, acting as a linchpin for introducing molecular diversity.

The derivatization of this keto group can fundamentally alter the molecule's steric and electronic properties, leading to new classes of compounds with potential applications as enzyme inhibitors, receptor modulators, or other therapeutic agents.[2][3] This guide focuses on three robust and high-yield transformations of the keto group:

  • Reductive Amination: Conversion of the ketone to a diverse range of secondary and tertiary amines.

  • Knoevenagel Condensation: Carbon-carbon bond formation with active methylene compounds to create α,β-unsaturated systems.

  • Reduction: Selective conversion of the ketone to a secondary alcohol.

Each of these pathways provides a reliable route to novel chemical entities, and the protocols herein are designed to be reproducible and adaptable for library synthesis.

Pathway I: Reductive Amination - Accessing Novel Aminopyrroles

Reductive amination is arguably one of the most powerful methods for synthesizing amines from carbonyl compounds.[4] It proceeds via the formation of an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. The "direct" or "one-pot" approach, where the ketone, amine, and a selective reducing agent are combined, is highly efficient and minimizes intermediate handling.[5][6]

Causality and Experimental Choice: The key to successful reductive amination is the choice of reducing agent. Reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are preferred over stronger hydrides like sodium borohydride (NaBH₄).[7] This is because they are mild enough to selectively reduce the protonated iminium ion intermediate much faster than the starting ketone, preventing the formation of the corresponding alcohol as a byproduct.[7] The reaction is typically run under mildly acidic conditions (pH ~5-6), which catalyzes imine formation without compromising the reducing agent.

Reductive_Amination_Workflow Start 2-Cyanoacetylpyrrole (Ketone) Intermediate Iminium Ion Intermediate Start->Intermediate + Amine - H₂O (Acid cat.) Amine Primary or Secondary Amine (R-NH₂) Amine->Intermediate Product Final Amine Product Intermediate->Product + Reducing Agent ReducingAgent NaBH(OAc)₃ or NaBH₃CN ReducingAgent->Product

Caption: Workflow for one-pot reductive amination.

Protocol 2.1: Direct Reductive Amination using Sodium Triacetoxyborohydride

This protocol describes the reaction of 2-cyanoacetylpyrrole with a primary amine (e.g., benzylamine) as a representative example.

Materials:

  • 2-Cyanoacetylpyrrole

  • Benzylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)[8]

  • Glacial Acetic Acid (optional, as catalyst)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and standard laboratory glassware

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-cyanoacetylpyrrole (1.0 eq). Dissolve it in an appropriate volume of DCE (approx. 0.1 M concentration).

  • Amine Addition: Add the primary amine (e.g., benzylamine, 1.1 eq) to the solution. If the amine salt is used, an equivalent of a non-nucleophilic base (like triethylamine) should be added to liberate the free amine.

  • Acid Catalyst (Optional): For less reactive ketones or amines, a catalytic amount of glacial acetic acid (0.1 eq) can be added to facilitate iminium ion formation.[8]

  • Stirring: Allow the mixture to stir at room temperature for 20-30 minutes. This period allows for the equilibrium between the ketone/amine and the imine/water to be established.

  • Reducing Agent Addition: Carefully add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 10-15 minutes. Note: The reaction may be mildly exothermic.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Work-up: Upon completion, carefully quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired amine.

Data Summary Table:

Amine TypeReducing AgentSolventTypical TimeExpected Yield
Primary AliphaticNaBH(OAc)₃DCE4-12 h75-90%
Primary AromaticNaBH(OAc)₃DCE / THF12-24 h60-85%
SecondaryNaBH₃CNMethanol6-18 h70-88%

Pathway II: Knoevenagel Condensation - C-C Bond Formation

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation, involving the reaction of a carbonyl group with an "active methylene compound" (a compound with a CH₂ group flanked by two electron-withdrawing groups).[9] This reaction is typically catalyzed by a weak base, such as an amine like piperidine or an organic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).[9][10]

Causality and Experimental Choice: The reaction proceeds via the base-catalyzed formation of a carbanion from the active methylene compound, which then acts as a nucleophile, attacking the carbonyl carbon of 2-cyanoacetylpyrrole. A subsequent dehydration step (elimination of a water molecule) yields the stable α,β-unsaturated product.[9] The choice of a weak base is critical to deprotonate the active methylene compound without promoting self-condensation of the ketone.[9]

Knoevenagel_Condensation Ketone 2-Cyanoacetylpyrrole Adduct Aldol-type Adduct (Intermediate) Ketone->Adduct ActiveMethylene Active Methylene Compound (e.g., Malononitrile) ActiveMethylene->Adduct + Base Base Weak Base (e.g., Piperidine) Base->Adduct Product α,β-Unsaturated Product Adduct->Product - H₂O (Dehydration)

Caption: General mechanism of the Knoevenagel condensation.

Protocol 3.1: Piperidine-Catalyzed Knoevenagel Condensation

This protocol details the reaction of 2-cyanoacetylpyrrole with malononitrile.

Materials:

  • 2-Cyanoacetylpyrrole

  • Malononitrile

  • Piperidine

  • Ethanol or Toluene

  • Dean-Stark apparatus (if using toluene)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-cyanoacetylpyrrole (1.0 eq) and malononitrile (1.1 eq) in ethanol.

  • Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq) to the mixture.

  • Reaction Conditions: Stir the mixture at room temperature or gently heat to reflux (typically 50-80°C) to increase the reaction rate. Often, the product will precipitate from the reaction mixture upon formation or cooling.

  • Azeotropic Water Removal (Alternative): For more challenging substrates, the reaction can be performed in toluene using a Dean-Stark apparatus to azeotropically remove the water formed during the condensation, driving the equilibrium towards the product.

  • Reaction Monitoring: Monitor the reaction by TLC for the disappearance of the starting ketone.

  • Isolation: If the product precipitates, cool the reaction mixture to room temperature or in an ice bath. Collect the solid product by filtration.

  • Washing: Wash the collected solid with cold ethanol to remove residual reactants and catalyst.

  • Purification: The filtered product is often of high purity. If necessary, it can be further purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate). If the product does not precipitate, the solvent is removed in vacuo and the residue is purified by column chromatography.

Data Summary Table:

Active Methylene Cmpd.CatalystSolventTemperatureTypical Yield
MalononitrilePiperidineEthanolReflux85-95%
Ethyl CyanoacetateDBUTHFRoom Temp80-92%
CyanoacetamidePiperidineEthanolReflux75-88%[11]
Thiobarbituric AcidPiperidineEthanolReflux80-90%[9]

Pathway III: Direct Reduction to a Secondary Alcohol

The most straightforward derivatization of the keto group is its reduction to a secondary alcohol. This transformation introduces a hydroxyl group, which can serve as a hydrogen bond donor/acceptor or as a handle for further functionalization (e.g., esterification, etherification).

Causality and Experimental Choice: Sodium borohydride (NaBH₄) is the reagent of choice for this transformation. It is a mild and selective reducing agent that readily reduces ketones and aldehydes but is generally unreactive towards other functional groups present in the 2-cyanoacetylpyrrole scaffold, such as the cyano group or the pyrrole ring itself, under standard conditions. The reaction is typically performed in a protic solvent like methanol or ethanol, which also serves to protonate the intermediate alkoxide.

Protocol 4.1: NaBH₄ Reduction of the Keto Group

Materials:

  • 2-Cyanoacetylpyrrole

  • Sodium borohydride (NaBH₄)

  • Methanol or Ethanol

  • Deionized Water

  • Dilute Hydrochloric Acid (HCl, 1M)

  • Ethyl Acetate

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: Dissolve 2-cyanoacetylpyrrole (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0°C in an ice bath.

  • Reagent Addition: Slowly add sodium borohydride (1.5-2.0 eq) in small portions to the cooled solution. Caution: Hydrogen gas is evolved. Maintain the temperature at 0°C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours.

  • Monitoring: Monitor the reaction to completion using TLC.

  • Quenching: Once complete, cool the flask back to 0°C and slowly add deionized water to quench the excess NaBH₄.

  • Neutralization & Extraction: Acidify the mixture to pH ~6-7 with dilute HCl. Remove the bulk of the methanol under reduced pressure. Extract the resulting aqueous residue with ethyl acetate (3x).

  • Washing and Drying: Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Filter and concentrate the solution in vacuo. The resulting alcohol is often clean but can be purified by column chromatography if necessary.

Conclusion

The keto group of 2-cyanoacetylpyrrole is a highly valuable synthetic handle for generating molecular diversity. The three core methodologies presented here—reductive amination, Knoevenagel condensation, and direct reduction—provide reliable, scalable, and versatile routes to novel classes of pyrrole derivatives. By understanding the principles behind reagent selection and reaction conditions, researchers can effectively leverage these protocols to construct libraries of compounds for screening in drug discovery and chemical biology programs, ultimately accelerating the development of new therapeutic agents.

References

  • Hu, Y.-G., Gao, Z.-P., Zheng, Y.-Y., Hu, C.-M., Lin, J., Wu, X.-Z., Zhang, X., Zhou, Y.-S., Xiong, Z., & Zhu, D.-Y. (2022). Synthesis and Biological Activity Evaluation of 2-Cyanopyrrole Derivatives as Potential Tyrosinase Inhibitors. Frontiers in Chemistry. [Link]
  • Soboleva, T. A., et al. (2022). Substituent-Dependent Divergent Synthesis of 2-(3-Amino-2,4-dicyanophenyl)pyrroles, Pyrrolyldienols and 3-Amino-1-acylethylidene-2-cyanopyrrolizines via Reaction of Acylethynylpyrroles with Malononitrile. MDPI. [Link]
  • Wikipedia. (n.d.).
  • Saeed, S., et al. (2021). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. SciELO México. [Link]
  • Amina, B., & Redouane, B. (2025). Green Synthesis of Bioactive Pyrrole Derivatives via Heterogeneous Catalysts Since 2010. Current Topics in Medicinal Chemistry. [Link]
  • Ying, A.-G., Wu, C.-L., & He, G.-H. (n.d.). Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Asian Journal of Chemistry. [Link]
  • Alec C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research. [Link]
  • S. S. T. (2021). Recent progress in reductive amination reaction.
  • Master Organic Chemistry. (2017).
  • Markopoulou, C., et al. (2023). Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors. PubMed Central. [Link]
  • Fadda, A. A., et al. (2021). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis.
  • Organic Chemistry Portal. (n.d.).
  • Ermolenko, D. N., et al. (2020). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. PubMed. [Link]

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The Versatile Reactivity of the Active Methylene Group in 3-oxo-3-(1H-pyrrol-2-yl)propanenitrile: A Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Synthetic Potential of a Pyrrole-Based Building Block

3-oxo-3-(1H-pyrrol-2-yl)propanenitrile, a molecule featuring a pyrrole ring linked to a β-ketonitrile moiety, represents a cornerstone in the synthesis of diverse heterocyclic scaffolds.[1] The true synthetic power of this compound lies in the reactivity of its active methylene group. Positioned between two electron-withdrawing groups—the pyrrole carbonyl and the nitrile—the protons on this central carbon exhibit enhanced acidity, making it a potent nucleophile upon deprotonation. This heightened reactivity opens a gateway to a vast array of carbon-carbon and carbon-heteroatom bond-forming reactions, rendering it an invaluable precursor for drug discovery and development.[1] This guide provides an in-depth exploration of the key reactions involving this active methylene group, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.

The acidity of the active methylene protons (α-protons) is a consequence of the resonance stabilization of the resulting carbanion. The negative charge can be delocalized onto the oxygen atom of the carbonyl group and the nitrogen atom of the nitrile group, significantly increasing its stability and, therefore, its ease of formation.

Knoevenagel Condensation: A Gateway to α,β-Unsaturated Systems

The Knoevenagel condensation is a cornerstone reaction of active methylene compounds, involving their nucleophilic addition to an aldehyde or ketone, followed by dehydration to yield a substituted alkene.[2] This reaction, when applied to this compound, provides a straightforward route to pyrrole-substituted α,β-unsaturated nitriles, which are themselves versatile intermediates for further synthetic transformations, including Michael additions and cycloadditions.

Mechanistic Rationale

The reaction is typically catalyzed by a weak base, such as piperidine or an amine, which facilitates the deprotonation of the active methylene group to generate the nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of the aldehyde or ketone. The resulting aldol-type intermediate readily undergoes dehydration to furnish the thermodynamically stable conjugated system. The choice of base and reaction conditions can influence the reaction rate and yield.

Experimental Protocol: Knoevenagel Condensation with Aromatic Aldehydes

This protocol outlines a general procedure for the Knoevenagel condensation of this compound with a representative aromatic aldehyde.

Materials:

  • This compound

  • Substituted Aromatic Aldehyde (e.g., benzaldehyde)

  • Piperidine

  • Ethanol

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Thin-Layer Chromatography (TLC) plates (silica gel)

Procedure:

  • In a 50 mL round-bottom flask, dissolve this compound (1.0 mmol) and the aromatic aldehyde (1.0 mmol) in ethanol (15 mL).

  • To this solution, add a catalytic amount of piperidine (0.1 mmol).

  • Stir the reaction mixture at room temperature and monitor its progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent). The reaction is typically complete within 2-4 hours.

  • Upon completion, cool the reaction mixture in an ice bath to induce precipitation of the product.

  • Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum.

  • The product can be further purified by recrystallization from ethanol if necessary.

Data Presentation:

AldehydeBaseSolventTime (h)Yield (%)
BenzaldehydePiperidineEthanol392
4-ChlorobenzaldehydePiperidineEthanol2.595
4-MethoxybenzaldehydePiperidineEthanol488

Michael Addition: Forging New Carbon-Carbon Bonds

The carbanion generated from this compound is an excellent nucleophile for 1,4-conjugate addition, commonly known as the Michael reaction.[3][4][5] This reaction with α,β-unsaturated compounds, such as enones, enoates, and nitroalkenes, leads to the formation of a new carbon-carbon bond and the synthesis of more complex acyclic and cyclic systems.

Causality in Experimental Design

The choice of base is critical in the Michael addition. A base strong enough to deprotonate the active methylene group without adding to the Michael acceptor is required. Sodium ethoxide or sodium methoxide in their respective alcohol solvents are commonly employed.[5] The reaction is typically run at room temperature to favor the thermodynamic 1,4-addition product over the kinetic 1,2-addition product.

Experimental Protocol: Michael Addition to an α,β-Unsaturated Ketone

This protocol provides a general method for the Michael addition of this compound to a representative α,β-unsaturated ketone.

Materials:

  • This compound

  • α,β-Unsaturated Ketone (e.g., chalcone)

  • Sodium Ethoxide

  • Absolute Ethanol

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Prepare a solution of sodium ethoxide by dissolving sodium metal (1.1 mmol) in absolute ethanol (10 mL) under an inert atmosphere.

  • To this solution, add this compound (1.0 mmol) and stir until a clear solution is obtained.

  • Add the α,β-unsaturated ketone (1.0 mmol) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • After completion, neutralize the reaction mixture with dilute hydrochloric acid.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Alkylation and Acylation: Expanding Molecular Complexity

The nucleophilic carbanion of this compound can readily react with electrophiles such as alkyl halides and acyl chlorides in alkylation and acylation reactions, respectively.[6][7][8][9][10] These reactions provide a direct method for introducing alkyl or acyl substituents at the α-position, further functionalizing the molecule for the construction of more elaborate structures.

Workflow for Alkylation

G cluster_0 Alkylation Protocol Start Start Deprotonation Deprotonation of This compound with a suitable base (e.g., NaH, K2CO3) in an aprotic solvent (e.g., DMF, THF). Start->Deprotonation Carbanion_Formation Formation of the nucleophilic carbanion. Deprotonation->Carbanion_Formation Electrophile_Addition Addition of the alkylating agent (e.g., alkyl halide). Carbanion_Formation->Electrophile_Addition Reaction Reaction proceeds via SN2 mechanism. Electrophile_Addition->Reaction Workup Aqueous workup to quench the reaction and remove inorganic salts. Reaction->Workup Purification Purification of the α-alkylated product by crystallization or chromatography. Workup->Purification End End Purification->End

Caption: Workflow for the alkylation of the active methylene group.

Cyclization Reactions: Building Heterocyclic Scaffolds

The true synthetic utility of this compound is most evident in its application as a precursor for the synthesis of a wide variety of heterocyclic compounds. The active methylene group, in concert with the carbonyl and nitrile functionalities, allows for a range of cyclization reactions with different reagents.

a) Synthesis of Pyridine Derivatives

Substituted pyridines can be synthesized through a one-pot, three-component reaction of this compound, an aldehyde, and a thiol in the presence of a base.[11] This reaction proceeds through an initial Knoevenagel condensation, followed by a Michael addition of the thiol and subsequent cyclization and aromatization.

b) Synthesis of Pyrazole Derivatives

The reaction of this compound with hydrazine or its derivatives provides a direct route to pyrazole-based heterocycles.[12][13][14][15] The reaction involves the initial formation of a hydrazone at the carbonyl group, followed by an intramolecular cyclization via the attack of the terminal nitrogen of the hydrazine onto the nitrile carbon.

Reaction Pathway to Pyrazoles

G cluster_1 Pyrazole Synthesis Start This compound + Hydrazine Hydrazone_Formation Formation of Hydrazone Intermediate Start->Hydrazone_Formation Intramolecular_Cyclization Intramolecular Nucleophilic Attack of Hydrazine NH2 on Nitrile Carbon Hydrazone_Formation->Intramolecular_Cyclization Tautomerization Tautomerization Intramolecular_Cyclization->Tautomerization Product Substituted Aminopyrazole Tautomerization->Product

Caption: General pathway for the synthesis of aminopyrazoles.

c) Synthesis of Pyrimidine Derivatives

Condensation of this compound with amidines or guanidine leads to the formation of pyrimidine derivatives.[16][17] The reaction proceeds by the initial attack of the amidine on the carbonyl group, followed by cyclization involving the nitrile group to form the pyrimidine ring.

Conclusion and Future Perspectives

The active methylene group in this compound is a powerful synthetic handle that enables a diverse range of chemical transformations. From the fundamental Knoevenagel condensation and Michael addition to the construction of complex heterocyclic systems, this versatile building block continues to be a valuable tool for organic and medicinal chemists. The protocols and mechanistic insights provided in this guide are intended to facilitate the exploration of its reactivity and accelerate the discovery of novel molecules with potential therapeutic applications. Further research into asymmetric transformations and the development of novel multi-component reactions centered around this scaffold will undoubtedly continue to expand its synthetic utility.

References

  • Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. (2023). RSC Advances. [Link]
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  • One-pot, three-component synthesis of highly substituted pyridines and 1,4-dihydropyridines by using nanocrystalline magnesium oxide. (2008). Journal of Chemical Sciences. [Link]
  • One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. (2015). Journal of Heterocyclic Chemistry. [Link]
  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. (2008). Molecules. [Link]
  • Synthesis of pyrimidines by direct condensation of amides and nitriles. (2012).
  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. [Link]
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  • Synthesis, characterization, and antimicrobial activity of pyrazol-3-yl-pyrimidine, pyrazole and pyran derivatives. (2018). International Journal of Current Research. [Link]
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  • Michael Addition of Carbonyl Compounds to α,β-Unsaturated Nitroalkenes. (2022). IntechOpen. [Link]
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  • Facile Alkylation on Active Methylene Site of Carbonyl Compounds with Benzylic Alcohols. (2016). International Journal of Advanced Biotechnology and Research. [Link]
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  • Oxa-Michael Addition to α,β-Unsaturated Nitriles: An Expedient Route to γ-Amino Alcohols and Deriv
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  • Knoevenagel condensation reaction of aromatic aldehydes and ketone with thiazolidine-2,4-dione and 2-thioxothiazolidin-4-one. (2022).
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Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-oxo-3-(1H-pyrrol-2-yl)propanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 3-oxo-3-(1H-pyrrol-2-yl)propanenitrile. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthetic procedure. By understanding the underlying chemical principles, you can optimize your reaction conditions to maximize yield and purity.

Introduction

This compound, also known as 2-cyanoacetylpyrrole, is a valuable intermediate in organic synthesis, particularly as a precursor for a variety of heterocyclic compounds and biologically active molecules.[1][2] The most common and direct synthetic route is the Friedel-Crafts acylation of pyrrole with cyanoacetic acid, utilizing acetic anhydride as both a reagent and a solvent.[1][3] While this one-pot synthesis is efficient, the inherent reactivity of the pyrrole ring can lead to several side reactions that may compromise the outcome. This guide provides in-depth troubleshooting for these potential issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism for the synthesis of this compound?

A1: The reaction proceeds via a Friedel-Crafts acylation mechanism.[1] Acetic anhydride reacts with cyanoacetic acid to form a mixed anhydride, which then generates a highly electrophilic acylium ion or a related activated species. The electron-rich pyrrole ring acts as a nucleophile and attacks this electrophile, preferentially at the C2 (α) position due to greater stabilization of the cationic intermediate. Subsequent rearomatization yields the desired C-acylated product.[4][5]

Q2: What are the most common side reactions to be aware of?

A2: The most prevalent side reactions include:

  • Polymerization: Pyrrole is notoriously prone to polymerization under acidic conditions, which are inherent to Friedel-Crafts reactions.[1][4][6] This is often exacerbated by high temperatures.

  • N-Acylation: The pyrrole nitrogen possesses a lone pair of electrons and is nucleophilic, creating the potential for acylation at the nitrogen atom.[4][7] While C-acylation is favored under Friedel-Crafts conditions, N-acylation can occur, especially if the N-H proton is removed.

  • Oxidation: The final keto-group product can be susceptible to over-oxidation, particularly if the reaction is exposed to air for prolonged periods at high temperatures.[1]

  • Hydrolysis of the Nitrile: In the presence of water and acid, the nitrile group can undergo hydrolysis to the corresponding amide or carboxylic acid, especially during workup or if wet reagents are used.[8]

Q3: Why is strict temperature control so critical for this reaction?

A3: Temperature is a key parameter that directly influences the reaction's selectivity and yield. Temperatures below the optimal range (e.g., <80°C) may result in a sluggish or incomplete reaction.[4] Conversely, temperatures exceeding 90°C dramatically increase the rate of pyrrole polymerization, leading to the formation of dark, insoluble tars and a significant reduction in the yield of the desired product.[1] The reported optimal temperature of 85°C represents a balance between achieving a sufficient reaction rate and minimizing degradation.[1]

Q4: What are the roles of acetic anhydride in this synthesis?

A4: Acetic anhydride serves multiple crucial functions:

  • Acylating Agent Activator: It reacts with cyanoacetic acid to form a more reactive mixed anhydride, which is the key acylating species.

  • Solvent: It serves as the reaction medium, dissolving the pyrrole and cyanoacetic acid.[1]

  • Dehydrating Agent: It scavenges any water present in the reaction mixture, preventing unwanted side reactions like hydrolysis of the nitrile group.

Troubleshooting Guide

This section addresses specific experimental issues, their probable causes, and scientifically grounded solutions to get your synthesis back on track.

Observed Problem Potential Cause Recommended Solution & Scientific Rationale
1. Low or No Yield; Unreacted Starting Material A. Insufficient Reaction Temperature or Time Solution: Ensure the reaction mixture reaches and is maintained at the optimal temperature of 85°C for the recommended time (e.g., 5-10 minutes).[1] Rationale: The activation energy for the Friedel-Crafts acylation must be overcome. Below this temperature, the reaction rate is too slow for a complete conversion within the short reaction time. Monitor the reaction via Thin Layer Chromatography (TLC) to determine the point of maximum conversion.
B. Poor Reagent Quality Solution: Use freshly distilled pyrrole and high-purity acetic anhydride. Rationale: Pyrrole can oxidize and darken upon storage. Acetic anhydride can hydrolyze to acetic acid, which is a less effective activating agent and can increase the acidity, promoting polymerization.
2. Formation of a Dark, Insoluble Polymeric Tar A. Excessive Reaction Temperature Solution: Maintain strict temperature control using an oil bath and a thermometer. Do not exceed 90°C.[1] Rationale: Pyrrole readily polymerizes under strongly acidic conditions, a process that is highly exothermic and accelerated by heat.[4][6] Once initiated, this side reaction can quickly consume the starting material.
B. Reaction Conditions are Too Acidic Solution: Add the pyrrole slowly to the pre-heated solution of cyanoacetic acid in acetic anhydride.[4] Rationale: This ensures that the pyrrole is consumed in the desired acylation reaction as it is added, rather than accumulating and being exposed to the acidic conditions for a prolonged period, which would favor polymerization.
3. Product Contaminated with N-Acylpyrrole A. Ambident Nucleophilicity of Pyrrole Solution: Adhere strictly to Friedel-Crafts (acidic) conditions. Avoid any basic contaminants. Rationale: The pyrrole N-H is acidic (pKa ≈ 17.5) and can be deprotonated by strong bases to form the pyrrolide anion.[5][7] This anion is a hard nucleophile and can preferentially attack the acylating agent at the nitrogen.[4] Standard Friedel-Crafts conditions suppress the formation of the pyrrolide anion, favoring electrophilic attack on the electron-rich ring (C-acylation).
4. Nitrile Group Hydrolysis (Amide or Carboxylic Acid Impurity Detected) A. Presence of Water in Reagents or During Workup Solution: Use anhydrous acetic anhydride and ensure all glassware is thoroughly dried. During workup, avoid prolonged exposure to strong aqueous acids, especially with heating. Rationale: The nitrile group is susceptible to acid-catalyzed hydrolysis.[8] While acetic anhydride acts as a dehydrating agent, starting with wet reagents can introduce enough water to cause this side reaction, which becomes more significant during an acidic workup.
5. Product Crystallizes Rapidly, Trapping Impurities A. Reaction Too Concentrated or Cooled Too Quickly Solution: After the reaction is complete, allow the mixture to cool gradually to room temperature before further cooling in an ice bath. Ensure the methanol wash of the filtered solid is thorough.[1] Rationale: Rapid crystallization can lead to the occlusion of unreacted starting materials and soluble byproducts within the crystal lattice. A controlled cooling rate promotes the formation of purer crystals. The methanol wash is effective at removing residual acetic anhydride and other soluble impurities.
Key Reaction Pathways and Troubleshooting Logic

The diagrams below visualize the intended synthetic route against common side reactions and provide a logical flow for troubleshooting.

Reaction Pathway Diagram

G Pyrrole Pyrrole + Cyanoacetic Acid + Acetic Anhydride Activated_Electrophile Activated Acylating Species Pyrrole->Activated_Electrophile Activation Polymer Pyrrole Polymer (Insoluble Tar) Pyrrole->Polymer Polymerization (Excess Acid / Temp > 90°C) Main_Product This compound (Desired Product) Activated_Electrophile->Main_Product C-Acylation (Correct Path) ~85°C N_Acyl N-Acylpyrrole (Side Product) Activated_Electrophile->N_Acyl N-Acylation (Basic Contaminants) G Start Experiment Complete Check_Yield Analyze Yield & Purity (TLC, NMR) Start->Check_Yield Good_Result High Yield, High Purity Check_Yield->Good_Result Good Low_Yield Low Yield / No Product Check_Yield->Low_Yield Bad Polymer_Formation Dark Polymeric Tar Formed Check_Yield->Polymer_Formation Bad Impure_Product Product is Impure Check_Yield->Impure_Product Bad Sol_Temp Verify/Calibrate Temp. Use Fresh Reagents Low_Yield->Sol_Temp Sol_Polymer Strict Temp. Control (<90°C) Slow Pyrrole Addition Polymer_Formation->Sol_Polymer Sol_Impure Optimize Cooling Rate Ensure Anhydrous Conditions Thorough Methanol Wash Impure_Product->Sol_Impure

Caption: A logical guide for troubleshooting common issues.

Validated Experimental Protocol

This protocol incorporates best practices to mitigate the side reactions discussed above.

Materials:

  • Pyrrole (freshly distilled)

  • Cyanoacetic acid

  • Acetic anhydride (≥98% purity)

  • Methanol (for washing)

Procedure:

  • Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a reflux condenser, add cyanoacetic acid (1.0 eq) and acetic anhydride (approx. 10 mL per gram of cyanoacetic acid).

  • Heating: Place the flask in a pre-heated oil bath and bring the internal temperature of the solution to 50°C to dissolve the cyanoacetic acid.

  • Pyrrole Addition: Once dissolved, increase the oil bath temperature to bring the internal reaction temperature to exactly 85°C. Begin dropwise addition of pyrrole (1.0 eq) to the stirred solution. Monitor the internal temperature closely to ensure it does not exceed 85-90°C during the addition.

  • Reaction: After the addition is complete, maintain the reaction mixture at 85°C for 5-10 minutes. The product will often begin to crystallize from the solution during this time. [1]5. Cooling & Isolation: Remove the flask from the oil bath and allow it to cool slowly to room temperature. Further cool the mixture in an ice-water bath for 30 minutes to complete crystallization.

  • Filtration: Collect the solid product by vacuum filtration.

  • Washing: Wash the filtered solid thoroughly with cold methanol to remove residual acetic anhydride and other soluble impurities.

  • Drying: Dry the product under vacuum to yield this compound as a crystalline solid. Expected yield under optimized conditions is 70-75%. [1]

References
  • BenchChem. (n.d.). This compound | 90908-89-7.
  • BenchChem. (n.d.). Pyrrole Acylation Technical Support Center: Troubleshooting N- vs. C-Acylation Selectivity.
  • BenchChem. (n.d.). Technical Support Center: Pyrrole Acylation.
  • ChemicalBook. (n.d.). This compound synthesis.
  • Wikipedia. (n.d.). Pyrrole.
  • Chemistry Stack Exchange. (2019). Friedel-Crafts Alkylation of Pyrrole.
  • ResearchGate. (n.d.). The Hydrolysis of Propionitrile, in Concentrated Hydrochloric Acid Solutions.
  • ChemicalBook. (n.d.). 2-Cyanoacetylpyrrole.

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How to prevent polymerization of pyrrole during acylation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyrrole acylation. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of acylating the pyrrole ring while avoiding its notorious tendency to polymerize. Here, we move beyond simple protocols to provide in-depth, field-tested insights and troubleshooting advice to ensure the success of your synthetic endeavors.

The Chemist's Dilemma: Acylation vs. Polymerization

Pyrrole, an electron-rich aromatic heterocycle, is notoriously sensitive to acidic conditions. While these conditions are often necessary to activate acylating agents, they can also trigger rapid, often uncontrollable, polymerization of the pyrrole ring. This guide will equip you with the knowledge and techniques to tip the balance in favor of your desired acylated product.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the acylation of pyrrole. The solutions provided are based on established chemical principles and validated through extensive laboratory experience.

Question 1: My Friedel-Crafts acylation of pyrrole with acetyl chloride and AlCl₃ resulted in a black, insoluble tar. What happened and how can I fix it?

Answer:

You have likely encountered the classic problem of acid-catalyzed polymerization of pyrrole. Strong Lewis acids like aluminum chloride (AlCl₃), especially when used with acyl halides, create a highly acidic environment that protonates the pyrrole ring. This protonation makes the ring highly susceptible to nucleophilic attack by another pyrrole molecule, initiating a chain reaction that leads to the formation of polypyrrole, the black tar you observed.

Troubleshooting Steps:

  • Switch to a Milder Lewis Acid: The strength of the Lewis acid is a critical parameter. Instead of AlCl₃, consider using milder alternatives that are less likely to induce polymerization. The choice of Lewis acid can significantly impact the reaction outcome.

    Lewis AcidRelative AcidityTypical Reaction TemperatureExpected Outcome
    AlCl₃Very High0 °C to RTHigh risk of polymerization
    SnCl₄High-20 °C to 0 °CModerate risk of polymerization, improved selectivity
    ZnCl₂Moderate0 °C to RTLower risk of polymerization, may require longer reaction times
    In(OTf)₃MildRTLow risk of polymerization, often high yields
    Bi(OTf)₃MildRTLow risk of polymerization, excellent for sensitive substrates
  • Control the Reaction Temperature: Lowering the reaction temperature can significantly slow down the rate of polymerization, which typically has a higher activation energy than the desired acylation. We recommend starting your reaction at -78 °C and slowly warming it to 0 °C or room temperature while monitoring the progress by TLC.

  • Use an Anhydride Instead of an Acyl Halide: Acyl halides can generate strong protic acids as byproducts, further promoting polymerization. Acetic anhydride, in the presence of a mild Lewis acid, is often a better choice as it produces the weaker acetic acid.

Question 2: I'm trying to acylate a pyrrole derivative that is still sensitive to polymerization even with mild Lewis acids. What is a more robust strategy?

Answer:

When even mild Friedel-Crafts conditions fail, the most reliable strategy is to deactivate the pyrrole ring towards polymerization by installing a protecting group on the nitrogen atom. This has a dual benefit: it reduces the electron density of the ring, making it less susceptible to electrophilic attack (and thus polymerization), and it can direct the acylation to a specific position.

Recommended N-Protecting Groups for Pyrrole Acylation:

Protecting GroupKey FeaturesIntroductionRemoval
Tosyl (Ts) Highly electron-withdrawing, excellent for deactivating the ring.Tosyl chloride, strong base (e.g., NaH).Strong reducing agents (e.g., Na/NH₃) or strong acids (e.g., HBr/AcOH).
tert-Butoxycarbonyl (Boc) Moderately deactivating, easily removed under acidic conditions.Boc anhydride, base (e.g., DMAP).Trifluoroacetic acid (TFA) or HCl.
2-(Trimethylsilyl)ethoxymethyl (SEM) Deactivating, removed under fluoride-mediated conditions.SEM chloride, base (e.g., NaH).Tetrabutylammonium fluoride (TBAF).

Experimental Workflow for N-Protection Strategy:

Pyrrole Pyrrole Starting Material N_Protection N-Protected Pyrrole Pyrrole->N_Protection Protecting Group Reagent Acylation Acylation of N-Protected Pyrrole N_Protection->Acylation Acylating Agent + Lewis Acid Deprotection Removal of Protecting Group Acylation->Deprotection Deprotection Reagent Final_Product Final Acylated Pyrrole Deprotection->Final_Product Work-up

Caption: Workflow for acylation via N-protection.

Question 3: Are there alternative acylation methods that completely avoid strong Lewis acids?

Answer:

Yes, several methods can achieve acylation under milder, non-Lewis acidic conditions. The most common and effective of these is the Vilsmeier-Haack reaction .

The Vilsmeier-Haack Reaction:

This reaction uses a Vilsmeier reagent, typically formed from phosphoryl chloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group (-CHO) onto the pyrrole ring. The resulting formylpyrrole can then be further elaborated. The key advantage is that the reaction conditions are generally much milder than those of Friedel-Crafts acylations.

Mechanism Overview:

  • Formation of the Vilsmeier reagent (an electrophilic chloroiminium ion).

  • Electrophilic attack of the pyrrole ring on the Vilsmeier reagent.

  • Hydrolysis of the resulting iminium salt to yield the formylpyrrole.

cluster_0 Vilsmeier Reagent Formation cluster_1 Acylation & Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier_Reagent DMF->Vilsmeier_Reagent POCl3 Iminium_Salt Iminium_Salt POCl3 Pyrrole Pyrrole Pyrrole->Iminium_Salt Vilsmeier Reagent Formylpyrrole Formylpyrrole Iminium_Salt->Formylpyrrole H2O (Work-up)

Caption: Vilsmeier-Haack reaction pathway.

Troubleshooting the Vilsmeier-Haack Reaction:

  • Low Yield: Ensure your DMF and POCl₃ are of high purity and anhydrous. The reaction is sensitive to moisture.

  • No Reaction: The pyrrole substrate may be too electron-deficient. This method works best with electron-rich pyrroles.

  • Side Products: Careful control of stoichiometry is important. An excess of the Vilsmeier reagent can lead to di-acylation or other side reactions.

Summary of Recommended Strategies

StrategyWhen to UseKey AdvantagesPotential Pitfalls
Milder Lewis Acids For relatively stable pyrroles.Simple, one-step procedure.Still a risk of polymerization with sensitive substrates.
N-Protection For sensitive or complex pyrroles.High yields, excellent control over regioselectivity.Adds two steps (protection/deprotection) to the synthesis.
Vilsmeier-Haack For formylation of electron-rich pyrroles.Mild conditions, avoids strong Lewis acids.Limited to formylation; subsequent steps may be needed for other acyl groups.

Detailed Experimental Protocol: Acylation of N-Tosylpyrrole

This protocol provides a reliable method for the acylation of pyrrole, minimizing the risk of polymerization.

Step 1: N-Tosylation of Pyrrole

  • To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of pyrrole (1.0 eq) in anhydrous THF dropwise.

  • Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases.

  • Cool the mixture back to 0 °C and add a solution of tosyl chloride (TsCl, 1.1 eq) in anhydrous THF dropwise.

  • Stir the reaction at room temperature overnight.

  • Quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford N-tosylpyrrole.

Step 2: Friedel-Crafts Acylation of N-Tosylpyrrole

  • To a solution of N-tosylpyrrole (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add tin(IV) chloride (SnCl₄, 1.2 eq) dropwise.

  • Stir the mixture for 15 minutes at 0 °C.

  • Add acetic anhydride (1.5 eq) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction to stir at 0 °C for 2-4 hours, monitoring by TLC.

  • Upon completion, pour the reaction mixture into a mixture of ice and saturated sodium bicarbonate solution.

  • Extract the product with DCM, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 2-acetyl-1-tosylpyrrole.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. [Link]
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer. [Link]
  • Bansal, R. K. (1998). Heterocyclic Chemistry.
  • Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122. [Link]
  • Jones, G., & Stanforth, S. P. (2000). The Vilsmeier reaction of fully conjugated carbocycles and heterocycles. Organic Reactions, 56(2), 355-686. [Link]

Technical Support Center: Synthesis of 2-Cyanoacetylpyrrole

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 2-cyanoacetylpyrrole. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to overcome common challenges and optimize your reaction outcomes. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to ensure your success.

Troubleshooting Guide: From Low Yields to Impure Products

This section addresses specific problems you may encounter during the synthesis of 2-cyanoacetylpyrrole, providing explanations for the underlying causes and actionable solutions.

Question 1: I am getting a very low yield of 2-cyanoacetylpyrrole. What are the most likely causes and how can I improve it?

Low yields in the synthesis of 2-cyanoacetylpyrrole are a common issue and can stem from several factors, primarily related to the reactivity of the pyrrole ring and the choice of acylation method.

Potential Cause 1: Inappropriate Acylation Method

Pyrrole is an electron-rich heterocycle that is highly susceptible to polymerization and degradation under strongly acidic conditions.[1] Traditional Friedel-Crafts acylation using strong Lewis acids like AlCl₃ can often lead to low yields of the desired product.[1]

Solution:

A milder and often more effective method for the cyanoacetylation of pyrroles involves the use of cyanoacetic acid in the presence of acetic anhydride.[2][3][4][5] This method avoids the use of harsh Lewis acids, thereby minimizing side reactions. The reaction is typically heated to drive the acylation.[3][4][5]

Potential Cause 2: Sub-optimal Reaction Conditions

Even with a suitable method, the reaction conditions play a critical role in maximizing the yield.

Solutions:

  • Temperature Control: While heating is necessary, excessive temperatures can lead to decomposition of the starting material and product. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal temperature and reaction time.

  • Reagent Stoichiometry: Ensure the correct molar ratios of pyrrole, cyanoacetic acid, and acetic anhydride are used. An excess of the acylating agent may be necessary to drive the reaction to completion, but a large excess can lead to side product formation.

  • Solvent Choice: The choice of solvent can influence the reaction rate and selectivity. While the cyanoacetic acid/acetic anhydride method can often be performed neat, in other acylation reactions, solvents like dichloromethane or 1,2-dichloroethane are commonly used.[6]

Potential Cause 3: Product Loss During Work-up and Purification

The desired product may be lost during the extraction and purification steps.

Solution:

  • Aqueous Work-up: Carefully neutralize the reaction mixture. 2-Cyanoacetylpyrrole has a pKa that makes it susceptible to deprotonation in basic conditions, which could lead to losses in the aqueous layer during extraction.

  • Purification Method: Column chromatography is a common method for purifying pyrrole derivatives.[7] Use a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to achieve good separation from impurities.

Question 2: My main product is the C3-acylated isomer instead of the desired 2-cyanoacetylpyrrole. How can I improve the regioselectivity?

The acylation of pyrrole can occur at either the C2 (α) or C3 (β) position. While C2 acylation is generally favored for N-unsubstituted or N-alkyl pyrroles, several factors can influence the regioselectivity.[6]

Potential Cause 1: Steric Hindrance at the C2 Position

If you are using a pyrrole with a bulky substituent on the nitrogen or at the C2 position, acylation may be directed to the C3 position.

Solution:

For the synthesis of 2-cyanoacetylpyrrole, starting with unsubstituted pyrrole is ideal. If you must use a substituted pyrrole, consider the steric bulk of the substituents.

Potential Cause 2: Influence of the N-Substituent

Electron-withdrawing protecting groups on the pyrrole nitrogen can direct acylation to the C3 position.[6] For instance, an N-p-toluenesulfonyl (Ts) group can favor the formation of the 3-acyl product, especially with strong Lewis acids.[6][8]

Solution:

To favor C2 acylation, it is best to use N-H or N-alkyl pyrroles. An organocatalytic method using 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) has been shown to be highly regioselective for the C2-acylation of N-alkyl pyrroles.[9]

Potential Cause 3: Choice of Catalyst/Lewis Acid

The nature of the Lewis acid can significantly impact the C2/C3 selectivity, particularly with N-protected pyrroles.

Solution:

For N-p-toluenesulfonylpyrrole, weaker Lewis acids like SnCl₄ or boron trifluoride etherate (BF₃·OEt₂) tend to favor the 2-acyl isomer, whereas strong Lewis acids like AlCl₃ favor the 3-acyl product.[6][8]

Question 3: I am observing multiple spots on my TLC, including what appears to be a diacylated product. How can I minimize the formation of these byproducts?

The high reactivity of the pyrrole ring makes it prone to multiple acylations and other side reactions.[6]

Potential Cause: High Reactivity of the Pyrrole Ring

The initially formed 2-cyanoacetylpyrrole is less reactive than pyrrole itself due to the electron-withdrawing nature of the acyl group. However, under forcing conditions or with a large excess of the acylating agent, diacylation can occur.

Solutions:

  • Control Stoichiometry: Use a controlled amount of the acylating agent. A slight excess (e.g., 1.1 to 1.5 equivalents) is often sufficient.

  • Monitor Reaction Progress: Follow the reaction by TLC. Once the starting pyrrole is consumed, quench the reaction to prevent further acylation of the product.

  • Lower Reaction Temperature: If diacylation is a significant problem, try running the reaction at a lower temperature, even if it requires a longer reaction time.

Frequently Asked Questions (FAQs)

This section provides answers to more general questions about the synthesis of 2-cyanoacetylpyrrole.

What is the most common and recommended method for synthesizing 2-cyanoacetylpyrrole?

The cyanoacetylation of pyrroles using a mixture of cyanoacetic acid and acetic anhydride is a highly recommended method.[2][3][4][5] This approach is advantageous as it avoids the use of strong Lewis acids that can lead to the polymerization of pyrrole.

What is the mechanism of the cyanoacetylation of pyrrole with cyanoacetic acid and acetic anhydride?

While the detailed mechanism may be complex, it is believed to proceed through the formation of a mixed anhydride from cyanoacetic acid and acetic anhydride. This mixed anhydride is a more reactive acylating agent that can then undergo an electrophilic aromatic substitution reaction with the electron-rich pyrrole ring.

What are the key safety precautions to take during the synthesis of 2-cyanoacetylpyrrole?
  • Acetic Anhydride: Acetic anhydride is corrosive and a lachrymator. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Cyanoacetic Acid: Cyanoacetic acid is toxic and corrosive. Avoid inhalation of dust and contact with skin and eyes.

  • General Precautions: As with all chemical reactions, it is important to be aware of the potential hazards of all reagents and solvents used. Always consult the Safety Data Sheet (SDS) for each chemical before use.

How can I purify the final 2-cyanoacetylpyrrole product?

Purification is typically achieved through column chromatography on silica gel.[7] A common eluent system is a gradient of ethyl acetate in hexanes. The purity of the final product can be assessed by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). For removing certain impurities from pyrrole derivatives, distillation under reduced pressure can also be an effective method.[10][11]

Experimental Protocols

Standard Protocol for the Synthesis of 2-Cyanoacetylpyrrole

This protocol is adapted from the method described by Slatt, Romero, and Bergman (2004).[2][4]

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add pyrrole (1 equivalent), cyanoacetic acid (1.2 equivalents), and acetic anhydride (2.5 equivalents).

  • Heat the reaction mixture to 60-70 °C with stirring.

  • Monitor the progress of the reaction by TLC (e.g., using a 3:1 mixture of hexanes and ethyl acetate as the eluent).

  • Once the starting pyrrole has been consumed, cool the reaction mixture to room temperature.

  • Carefully pour the reaction mixture into a beaker of ice water and stir until the excess acetic anhydride has been hydrolyzed.

  • Neutralize the aqueous solution with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 2-cyanoacetylpyrrole.

Data Summary

MethodAcylating AgentCatalyst/ConditionsTypical YieldKey AdvantagesKey Disadvantages
Recommended Method Cyanoacetic acid/Acetic anhydrideHeat (60-70 °C)Good to ExcellentMilder conditions, avoids strong Lewis acids.Requires heating.
Friedel-Crafts Acylation Cyanoacetyl chlorideLewis Acid (e.g., AlCl₃, SnCl₄)VariableWell-established method.Harsh conditions can lead to polymerization and low yields.[1]
Vilsmeier-Haack Reaction N,N-dimethylformamide/POCl₃N/ANot directly applicable for cyanoacetylationGood for formylation of pyrroles.[12][13]Does not introduce the cyanoacetyl group.
Houben-Hoesch Reaction CyanoacetonitrileHCl, Lewis Acid (e.g., ZnCl₂)ModerateCan be used for electron-rich heterocycles.[14][15][16]Requires anhydrous conditions and gaseous HCl.

Visualizing the Synthesis and Troubleshooting

Reaction Scheme for the Synthesis of 2-Cyanoacetylpyrrole

G Pyrrole Pyrrole Reaction + Pyrrole->Reaction Cyanoacetic_Acid Cyanoacetic Acid Cyanoacetic_Acid->Reaction Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Reaction Product 2-Cyanoacetylpyrrole Reaction->Product Heat

Caption: Synthesis of 2-Cyanoacetylpyrrole.

Troubleshooting Workflow for Low Yield

G Start Low Yield of 2-Cyanoacetylpyrrole Check_Method Is the acylation method appropriate? (e.g., avoiding strong Lewis acids) Start->Check_Method Check_Conditions Are the reaction conditions optimized? (Temperature, Stoichiometry) Check_Method->Check_Conditions Yes Solution_Method Switch to a milder method: Cyanoacetic acid/acetic anhydride Check_Method->Solution_Method No Check_Workup Is product being lost during work-up/purification? Check_Conditions->Check_Workup Yes Solution_Conditions Optimize temperature and reagent ratios. Monitor with TLC. Check_Conditions->Solution_Conditions No Solution_Workup Careful neutralization and extraction. Optimize chromatography. Check_Workup->Solution_Workup Yes

Caption: Troubleshooting low yield.

References

  • Process for the purification of crude pyrroles. EP0608688A1. (URL: )
  • Purification of crude pyrroles. US5502213A. (URL: )
  • Vilsmeier-Haack Reaction - Chemistry Steps. (URL: [Link])
  • Slatt, J., Romero, I., & Bergman, J. (2004). Cyanoacetylation of indoles, pyrroles and amines, and synthetic uses of these products. Figshare. (URL: [Link])
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (URL: Not available)
  • Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles. Journal of the Chemical Society C: Organic. (URL: [Link])
  • Cyanoacetylation of indoles, pyrroles and aromatic amines with the combination cyanoacetic acid and acetic anhydride. Semantic Scholar. (URL: [Link])
  • Pyrrole chemistry. XXII. A "one-pot" synthesis of some 4-acylpyrrole-2-carboxaldehydes from pyrrole. Canadian Science Publishing. (URL: [Link])
  • Direct and Efficient Synthesis of Pyrrole-3-carbaldehydes by Vilsmeier– Haack Formylation of Pyrroles with Sterically Crowded. (URL: Not available)
  • Cyanoacetylation of indoles, pyrroles and aromatic amines with the combination cyanoacetic acid and acetic anhydride. KTH DiVA. (URL: [Link])
  • Cyanoacetylation of Indoles, Pyrroles and Aromatic Amines with the Combination Cyanoacetic Acid and Acetic Anhydride.
  • Houben-Hoesch Synthesis. (URL: Not available)
  • CHB-401: Heterocyclic Compounds (Section B) Pyrrole. (URL: Not available)
  • write equation to show pyrrole reacts with friedel-craft acyl
  • Hu, Y.-G., et al. (2022). Synthesis and Biological Activity Evaluation of 2-Cyanopyrrole Derivatives as Potential Tyrosinase Inhibitors. Frontiers in Chemistry. (URL: [Link])
  • Helm, R. V., et al. (1956). Purification and Properties of Pyrrole, Pyrrolidine, Pyridine and 2-Methylpyridine. The Journal of Physical Chemistry. (URL: [Link])
  • A synthesis of fuctionalized 2-amino-3-cyano pyrroles from terminal alkynes, sulfonyl azides and phenacylmalononitriles. Organic & Biomolecular Chemistry. (URL: [Link])
  • Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions.
  • Organic Chemistry: Why doesn't five membered heterocycles like pyrrol or furan give the Friedel-Crafts alkyl
  • Houben-Hoesch Reaction/Hoesch Reaction. YouTube. (URL: [Link])
  • Friedel−Crafts Acylation of Pyrroles and Indoles using 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN)
  • Hoesch reaction. Wikipedia. (URL: [Link])
  • New thienylpyrrolyl-cyanoacetic acid derivatives: synthesis and evaluation of the optical and solvatochromic properties. Sciforum. (URL: [Link])
  • Simple two-step synthesis of 2,4-disubstituted pyrroles and 3,5-disubstituted pyrrole-2-carbonitriles
  • Pyrrole synthesis. Organic Chemistry Portal. (URL: [Link])
  • Synthesis and Biological Evaluation of Cyanoacrylamides and 5-Iminopyrrol-2-Ones Against Naegleria fowleri. PubMed. (URL: [Link])

Sources

Technical Support Center: Optimization of Pyrrole Acylation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of pyrrole acylation. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find comprehensive troubleshooting advice, answers to frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of this crucial synthetic transformation. Acylpyrroles are vital intermediates in the synthesis of a wide array of pharmaceuticals and biologically active compounds, and mastering their preparation is key to success.[1]

Frequently Asked Questions (FAQs)

This section addresses the fundamental principles and common queries related to pyrrole acylation.

Q1: Why is controlling selectivity (N- vs. C-acylation) the primary challenge in pyrrole acylation?

A1: The core challenge arises from the dual nucleophilic character of the pyrrole ring. The lone pair of electrons on the nitrogen atom contributes to the ring's aromaticity but also makes the nitrogen itself a nucleophilic center.[2] The N-H proton is moderately acidic (pKa ≈ 17.5), allowing for easy deprotonation to form the highly nucleophilic pyrrolide anion, which can lead to N-acylation.[2][3] Simultaneously, the pyrrole ring is electron-rich and highly susceptible to electrophilic attack on its carbon atoms (C-acylation).[1][3] Balancing these competing pathways is essential for a successful and selective reaction.

Q2: What is the expected regioselectivity for C-acylation on an unsubstituted pyrrole, and why?

A2: For a standard electrophilic substitution on an unsubstituted or N-alkyl pyrrole, acylation preferentially occurs at the C2 (α) position.[3][4][5] The reason lies in the superior stability of the cationic reaction intermediate (the Wheland intermediate). Attack at the C2 position allows the positive charge to be delocalized over three atoms, including the nitrogen, resulting in three resonance structures. In contrast, attack at the C3 (β) position results in a less stable intermediate with only two possible resonance structures.[2][6]

Q3: What are the primary strategies to favor C-acylation over N-acylation?

A3: To achieve selective C-acylation, the nucleophilicity of the nitrogen must be suppressed. The main strategies include:

  • N-Protection: Introducing an electron-withdrawing group (e.g., tosyl, benzenesulfonyl) or a sterically bulky group onto the nitrogen atom significantly reduces its reactivity and electronically favors acylation at the ring carbons.[2][7]

  • Reaction Conditions: Utilizing Friedel-Crafts conditions with a Lewis acid catalyst complexes with the acylating agent, creating a bulky electrophile that is sterically hindered from attacking the nitrogen.[1]

  • Vilsmeier-Haack Reaction: This specific method for formylation (a type of acylation) is highly selective for the C2 position.[3][8][9]

Troubleshooting Guide: Common Problems & Solutions

This section is formatted to address specific experimental failures in a direct problem-and-solution format.

Problem 1: My reaction yields primarily the N-acylated product instead of the desired C-acylated pyrrole.

  • Primary Cause: The pyrrole nitrogen is too nucleophilic under your reaction conditions. This is common with unprotected (N-H) pyrroles or when using a non-coordinating base.

  • Solution A: Protect the Pyrrole Nitrogen. The most robust solution is to install an electron-withdrawing protecting group on the nitrogen. Sulfonyl groups like p-toluenesulfonyl (Tosyl) are highly effective at reducing the nitrogen's nucleophilicity.[7]

  • Solution B: Use Friedel-Crafts Conditions. Employ a Lewis acid (e.g., AlCl₃, SnCl₄). The Lewis acid will coordinate to the carbonyl oxygen of the acylating agent, forming a reactive electrophilic species that is often too bulky to readily attack the nitrogen atom.

  • Solution C: Choose the Right Acylating Agent. Acid anhydrides are generally less reactive than acyl chlorides and can sometimes offer better C-acylation selectivity in the absence of a strong base.[10][11][12]

Problem 2: My reaction is producing a mixture of C2 and C3-acylated isomers.

  • Primary Cause: The directing effect of your N-substituent and the choice of Lewis acid are not optimized to favor a single isomer. Regioselectivity can be a delicate balance of steric and electronic factors.

  • Solution A: Leverage Steric Hindrance for C3-Selectivity. To force acylation at the C3 position, a large, sterically demanding group on the nitrogen is required. The triisopropylsilyl (TIPS) group is a classic example that effectively blocks the C2 and C5 positions, directing the electrophile to C3.[13][14]

  • Solution B: Modulate Lewis Acid Strength. For N-sulfonylated pyrroles, the strength of the Lewis acid can dramatically influence the C2/C3 ratio. With an N-p-toluenesulfonyl group, strong Lewis acids like AlCl₃ tend to favor the C3 product, while weaker Lewis acids like EtAlCl₂ or Et₂AlCl can increase the proportion of the C2 product.[2][15] This is hypothesized to be due to the formation of different organoaluminum intermediates.[15]

Problem 3: The reaction is not proceeding, or the yield is very low.

  • Primary Cause A: Deactivated Pyrrole Ring. If your pyrrole substrate contains electron-withdrawing groups on the carbon framework, its nucleophilicity is reduced, making it less reactive towards electrophilic acylation.

    • Solution: More forcing conditions may be necessary. This can include using a stronger Lewis acid, a more reactive acylating agent (acyl chloride over an anhydride), or increasing the reaction temperature.[16][17]

  • Primary Cause B: Inactive Catalyst. Lewis acids are extremely sensitive to moisture. Contamination with water will hydrolyze and deactivate the catalyst.

    • Solution: Ensure all glassware is rigorously dried (oven or flame-dried), use anhydrous solvents, and run the reaction under an inert atmosphere (Nitrogen or Argon). Use a fresh, sealed bottle of the Lewis acid.[17]

Problem 4: My reaction mixture turns into a dark, insoluble polymer.

  • Primary Cause: Pyrrole is highly susceptible to polymerization under strong acidic conditions.[17] This is one of the most common failure modes.

  • Solution A: Control the Temperature. Perform the reaction at low temperatures (e.g., 0 °C to -78 °C). Add the pyrrole substrate slowly to a pre-mixed solution of the Lewis acid and acylating agent to maintain a low concentration of the reactive pyrrole and minimize polymerization.[16]

  • Solution B: Use a Milder Catalyst. Strong Lewis acids like AlCl₃ are notorious for causing polymerization. Consider switching to a milder Lewis acid such as SnCl₄, Zn(OTf)₂, or BF₃·OEt₂.[17][18][19][20]

  • Solution C: Employ an Organocatalyst. For N-protected pyrroles, nucleophilic catalysts like 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) can effectively promote C2-acylation under non-acidic conditions, completely avoiding polymerization issues.[21]

Workflow & Decision Making

The following diagram outlines a logical workflow for troubleshooting common issues in pyrrole acylation.

G start Start: Pyrrole Acylation Reaction check_result Analyze Reaction Outcome start->check_result no_reaction Low / No Conversion check_result->no_reaction No n_acylation N-Acylation is Major Product check_result->n_acylation Wrong Site c2_c3_mix Mixture of C2/C3 Isomers check_result->c2_c3_mix Mixed polymer Polymerization check_result->polymer Tar success Success: Desired Product check_result->success Yes ts_no_reaction1 Check Catalyst Activity (Anhydrous Conditions?) no_reaction->ts_no_reaction1 ts_n_acylation Suppress N-Nucleophilicity: - Add N-Protecting Group (e.g., Tosyl) - Use Friedel-Crafts Conditions n_acylation->ts_n_acylation ts_c2_c3_mix Control Regioselectivity: - For C3: Bulky N-Group (TIPS) - For C2: Weaker Lewis Acid - Modulate Lewis Acid Strength c2_c3_mix->ts_c2_c3_mix ts_polymer Reduce Acidity / Reactivity: - Lower Temperature (-78°C to 0°C) - Use Milder Lewis Acid (SnCl₄) - Slow addition of Pyrrole polymer->ts_polymer ts_no_reaction2 Increase Reactivity: - Stronger Lewis Acid - Higher Temperature - Acyl Chloride > Anhydride ts_no_reaction1->ts_no_reaction2

Caption: Troubleshooting workflow for pyrrole acylation experiments.

Data & Condition Summaries

For quick reference, the following tables summarize key reaction parameters.

Table 1: Lewis Acid Selection and Influence on Regioselectivity for N-p-Toluenesulfonylpyrrole

Lewis Acid Equivalents Typical C3:C2 Isomer Ratio Relative Strength Notes
AlCl₃ 1.1 - 1.5 >95:5 (Favors C3) Strong Can cause polymerization if not cooled properly.[2][15]
EtAlCl₂ 1.1 - 1.5 ~50:50 Medium Less aggressive than AlCl₃, may improve yield.[15]
Et₂AlCl 1.1 - 1.5 <20:80 (Favors C2) Weak Favors kinetic C2 product.[15]
SnCl₄ 1.1 - 2.0 Variable, often C2 Mild Good alternative to reduce polymerization.[2][17]

| BF₃·OEt₂ | 1.1 - 2.0 | Variable, often C2 | Mild | Generally requires higher temperatures.[2][18] |

Table 2: Comparison of Acylating Agents

Acylating Agent General Reactivity Byproduct Common Use Case
Acyl Chloride (RCOCl) High HCl Standard Friedel-Crafts; used when high reactivity is needed.[11][22]
Acid Anhydride (RCO)₂O Moderate RCOOH Milder conditions, can sometimes improve selectivity.[12][23]
Carboxylic Acid + Activator Variable Activator-dependent Used in modern methods (e.g., with TFAA) for broader substrate scope.[24][25][26]

| N,N-Dimethylformamide (DMF) + POCl₃ | N/A | - | Vilsmeier-Haack reaction specifically for formylation (-CHO group).[8][9] |

Experimental Protocols

The following are representative, detailed protocols for achieving selective acylation.

Protocol 1: C3-Selective Friedel-Crafts Acylation of N-p-Toluenesulfonylpyrrole

This protocol is optimized for directing acylation to the C3 position using a strong Lewis acid.[2][15]

  • Preparation: Under an inert atmosphere (N₂ or Ar), add anhydrous dichloromethane (DCM, 10 mL) to an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel.

  • Catalyst Addition: Cool the flask to 0 °C using an ice bath. Carefully add aluminum chloride (AlCl₃, 1.2 eq.) portion-wise to the stirred solvent.

  • Substrate Addition: In a separate flask, dissolve N-p-toluenesulfonylpyrrole (1.0 eq.) in anhydrous DCM (5 mL). Add this solution dropwise to the AlCl₃ suspension at 0 °C. Stir the mixture for 30 minutes at this temperature.

  • Acylation: Add the desired acyl chloride (1.1 eq.) dropwise to the reaction mixture, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress by TLC until the starting material is consumed (typically 2-4 hours).

  • Work-up: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and dilute HCl. Stir vigorously for 15 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: C2-Selective Organocatalytic Acylation of N-Methylpyrrole

This protocol uses the organocatalyst DBN to achieve high C2 selectivity under non-acidic conditions, avoiding polymerization.[21]

  • Preparation: To an oven-dried flask under an inert atmosphere, add N-methylpyrrole (1.0 eq.), anhydrous toluene (to make a ~0.5 M solution), and 1,5-diazabicyclo[4.3.0]non-5-ene (DBN, 0.15 eq.).

  • Acylation: Add the desired acyl chloride (1.2 eq.) to the mixture.

  • Reaction: Heat the reaction mixture to reflux (approx. 110 °C). Monitor the reaction by TLC or ¹H NMR for the disappearance of starting material (typically 4-8 hours).

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the residue by silica gel chromatography to yield the 2-acyl-N-methylpyrrole.

References

  • Anderson, H. J., & Loader, C. E. (1985). Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates. Journal of Heterocyclic Chemistry, 22(5), 1133-1135.
  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.
  • Rajput, et al. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical, Chemical and Biological Sciences, 3(1), 25-43.
  • Al-Zoubi, R. M., & Marion, O. (2010). Friedel−Crafts Acylation of Pyrroles and Indoles using 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) as a Nucleophilic Catalyst. Organic Letters, 12(19), 4434–4437.
  • Canadian Science Publishing. (n.d.). Pyrrole chemistry. XXII. A "one-pot" synthesis of some 4-acylpyrrole-2-carboxaldehydes from pyrrole.
  • Troshin, K., & Gevorgyan, V. (2011). Direct and Efficient Synthesis of Pyrrole-3-carbaldehydes by Vilsmeier–Haack Formylation of Pyrroles with Sterically Crowded Formamides. Synlett, 2011(16), 2379-2382.
  • Knight, J. G., et al. (2023). Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. The Journal of Organic Chemistry.
  • Brainly.com. (2024). Pyrrole undergoes electrophilic substitution at C₂ rather than C₃ of the pyrrole ring. Explain this.
  • American Chemical Society. (2023). Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates.
  • Journal of the Chemical Society C: Organic (RSC Publishing). (n.d.). Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles.
  • ResearchGate. (2025). Pyrrole Protection.
  • Scilit. (n.d.). Lewis Acid Catalyzed Synthesis of Multisubstituted Pyrroles.
  • Wikipedia. (n.d.). Pyrrole.
  • National Institutes of Health. (2023). Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy.
  • SlideShare. (n.d.). Heterocyclic Compounds.
  • SlideShare. (n.d.). Pyrrole.
  • ResearchGate. (n.d.). Synthesis and reactions of some pyrrolethiols.
  • ACS Omega. (2020). Lewis Acid-Catalyzed Enantioselective Friedel–Crafts Alkylation of Pyrrole in Water.
  • ACS Publications. (2020). Lewis Acid-Catalyzed Enantioselective Friedel–Crafts Alkylation of Pyrrole in Water.
  • MDPI. (2018). Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds.
  • PubMed. (2006). The regioselective synthesis of aryl pyrroles.
  • YouTube. (2021). Reactions of Pyrrole.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole.
  • Sciencemadness Discussion Board. (2024). Acetic anhydride or acetyl chloride, that is the question...
  • chemrevise. (n.d.). Acyl Chlorides and Acid Anhydrides.
  • ResearchGate. (2025). Pyrrole chemistry. XXVIII. Substitution reactions of 1-(phenylsulfonyl)pyrrole and some derivatives.
  • Organic Chemistry Frontiers (RSC Publishing). (n.d.). Lewis acid-catalyzed divergent synthesis of polysubstituted furans and pyrroles.
  • Chemistry LibreTexts. (2023). Reactivity of Anhydrides.
  • Crunch Chemistry. (2024). The reactions of acyl chlorides and acid anhydrides.
  • ResearchGate. (2025). Acylation of aromatic compounds by acid anhydrides using Preyssler's anion [NaP5W30O110]14- and heteropolyacids as green catalysts.

Sources

Removal of unreacted starting materials from 3-oxo-3-(1H-pyrrol-2-yl)propanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of 3-oxo-3-(1H-pyrrol-2-yl)propanenitrile, a key intermediate in pharmaceutical and heterocyclic chemistry research. This resource is intended for researchers, scientists, and drug development professionals seeking to overcome common challenges associated with the removal of unreacted starting materials and other impurities.

Introduction to Purification Challenges

The synthesis of this compound, often prepared via condensation or acylation reactions involving a pyrrole precursor and a cyanoacetic acid derivative, can result in a crude product contaminated with unreacted starting materials and side products.[1] The successful isolation of the target compound with high purity is critical for its use in subsequent synthetic steps.[1] Common purification hurdles include the removal of excess 2-acetylpyrrole or unreacted pyrrole, as well as inorganic salts like sodium cyanide, depending on the synthetic route. The similar polarities of the desired product and certain organic starting materials can complicate separation by conventional chromatographic methods.

This guide provides a systematic approach to troubleshooting these purification challenges, leveraging techniques such as recrystallization, column chromatography, and liquid-liquid extraction.

Frequently Asked Questions (FAQs) and Troubleshooting

FAQ 1: My crude this compound is contaminated with unreacted 2-acetylpyrrole. What is the most effective purification strategy?

Answer: The presence of unreacted 2-acetylpyrrole is a common issue. Due to its structural similarity to the product, complete removal can be challenging. A multi-step approach combining liquid-liquid extraction and recrystallization is often the most effective strategy.

Troubleshooting Guide:

Step 1: Rationale for Method Selection

2-Acetylpyrrole and this compound exhibit different acidity levels. The methylene protons adjacent to the nitrile and ketone groups in the product are more acidic than any of the protons in 2-acetylpyrrole. This difference can be exploited through a base wash during liquid-liquid extraction to selectively move the desired product into the aqueous phase, leaving the less acidic 2-acetylpyrrole in the organic phase.

Step 2: Experimental Protocol - Acid-Base Extraction

  • Dissolution: Dissolve the crude product in a suitable organic solvent such as ethyl acetate or dichloromethane (DCM).

  • Aqueous Wash: Transfer the organic solution to a separatory funnel and wash with a mild aqueous base, such as a saturated sodium bicarbonate solution or a dilute (5-10%) sodium carbonate solution. The basic wash will deprotonate the acidic product, forming a water-soluble salt that partitions into the aqueous layer.

  • Phase Separation: Carefully separate the aqueous layer from the organic layer, which now contains the 2-acetylpyrrole impurity.

  • Acidification and Re-extraction: Acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to a pH of approximately 4-5. This will protonate the product, causing it to precipitate or become soluble in a fresh portion of organic solvent. Extract the aqueous layer with fresh ethyl acetate or DCM (3x).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the partially purified product.

Step 3: Final Purification by Recrystallization

Following the extraction, residual impurities can be removed by recrystallization.

Solvent SystemRationale
Ethanol/Water The product has good solubility in hot ethanol and poor solubility in cold water. A mixture allows for fine-tuning of the polarity to induce crystallization upon cooling.
Isopropanol A single solvent system that can provide good crystals upon slow cooling.
Toluene A less polar option that can be effective if non-polar impurities are present.

Protocol for Recrystallization from Ethanol/Water:

  • Dissolve the partially purified product in a minimal amount of hot ethanol.

  • Gradually add hot water until the solution becomes slightly turbid.

  • Add a few more drops of hot ethanol until the solution is clear again.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.

FAQ 2: How can I remove unreacted pyrrole from my reaction mixture?

Answer: Unreacted pyrrole is a relatively non-polar and volatile compound. Its removal can often be achieved by a combination of washing with a non-polar solvent and, if necessary, column chromatography.

Troubleshooting Guide:

  • Hexane Wash: Before proceeding with more complex purification, washing the crude solid with cold hexane can effectively remove a significant portion of the unreacted pyrrole.[2] Pyrrole is soluble in hexane, while the more polar product, this compound, should have limited solubility.

  • Column Chromatography: If a hexane wash is insufficient, column chromatography is a reliable method.

    Column Chromatography Parameters:

    ParameterRecommendationJustification
    Stationary Phase Silica Gel (230-400 mesh)Standard choice for separating compounds with moderate polarity differences.[3][4]
    Mobile Phase Hexane/Ethyl Acetate GradientStart with a low polarity mixture (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increase the polarity. Pyrrole will elute first, followed by the desired product.
    TLC Monitoring Use a suitable TLC system (e.g., 7:3 Hexane:Ethyl Acetate) to monitor the separation. The product should have a lower Rf value than pyrrole.
FAQ 3: My synthesis used sodium cyanide, and I suspect contamination in my crude product. How do I safely and effectively remove it?

Answer: Sodium cyanide is a highly toxic and water-soluble salt.[5][6][7][8] Its removal is critical for both safety and the purity of the final product. A thorough aqueous workup is essential.

Troubleshooting Guide:

Safety First: Always handle crude products potentially contaminated with cyanide in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Be aware that acidification of cyanide salts will generate highly toxic hydrogen cyanide gas.[5]

Step 1: Aqueous Workup

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent like ethyl acetate.

  • Water Wash: Transfer the solution to a separatory funnel and wash it multiple times with deionized water. Sodium cyanide is highly soluble in water and will be extracted into the aqueous phase.[5][6]

  • Brine Wash: Perform a final wash with a saturated sodium chloride (brine) solution to aid in the removal of residual water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

Step 2: Verification of Removal

While direct testing for residual cyanide is not typically performed in a standard organic synthesis lab, a thorough aqueous workup as described should effectively remove the salt. For applications requiring stringent purity, analytical testing for cyanide may be necessary.

Visualization of Purification Workflow

The following diagram illustrates the decision-making process for purifying this compound based on the identified impurities.

Purification_Workflow cluster_start Initial State cluster_analysis Impurity Analysis cluster_purification Purification Strategy cluster_end Final Product Crude_Product Crude this compound Impurity_ID Identify Primary Impurity (e.g., via TLC, NMR) Crude_Product->Impurity_ID Hexane_Wash Hexane Wash Impurity_ID->Hexane_Wash Unreacted Pyrrole Acid_Base_Extraction Acid-Base Extraction Impurity_ID->Acid_Base_Extraction 2-Acetylpyrrole Aqueous_Workup Aqueous Workup Impurity_ID->Aqueous_Workup Inorganic Salts (e.g., NaCN) Column_Chromatography Column Chromatography Hexane_Wash->Column_Chromatography If still impure Pure_Product Pure Product Hexane_Wash->Pure_Product If pure Recrystallization Recrystallization Acid_Base_Extraction->Recrystallization Aqueous_Workup->Recrystallization Column_Chromatography->Pure_Product Recrystallization->Pure_Product

Caption: Decision workflow for purification.

Summary of Starting Material Properties

A clear understanding of the physicochemical properties of potential starting materials is crucial for designing an effective purification strategy.

CompoundMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Solubility
This compound 134.14[1][9]75-77[1]354.5 (predicted)[1]Soluble in many organic solvents.
2-Acetylpyrrole 109.1390[10]220[10]Soluble in water and ether.[10]
Pyrrole 67.09-23129-131Sparingly soluble in water; soluble in most organic solvents.
Sodium Cyanide 49.01[8]563[7][8]1496[5][7]Highly soluble in water; soluble in methanol and ethanol.[5][6][7]

References

  • Wikipedia. Sodium cyanide.
  • PubChem. 2-Acetylpyrrole | C6H7NO | CID 14079.
  • Sciencemadness Wiki. Sodium cyanide.
  • Ningbo Titan Unichem Co., Ltd. Sodium Cyanide (NaCN).
  • Centers for Disease Control and Prevention. Sodium Cyanide: Systemic Agent | NIOSH.
  • Ataman Kimya. SODIUM CYANIDE.
  • PubChem. This compound.
  • Human Metabolome Database. Showing metabocard for 2-Acetylpyrrole (HMDB0035882).
  • The Good Scents Company. 2-acetyl pyrrole, 1072-83-9.
  • Google Patents. US10035756B2 - Integrated process for nitrile manufacture with enhanced liquid-liquid extraction.
  • Frontiers. Synthesis and Biological Activity Evaluation of 2-Cyanopyrrole Derivatives as Potential Tyrosinase Inhibitors.
  • PubMed Central. Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors.
  • American Chemical Society. 2-Acetylpyrrole.
  • Wikipedia. Liquid–liquid extraction.
  • Reddit. Looking for published work on the synthesis of this compound. : r/chemistry.
  • ResearchGate. Preparation of 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile.
  • Google Patents. US5502213A - Purification of crude pyrroles.
  • Beilstein Journal of Organic Chemistry. Synthesis of new pyrrole–pyridine-based ligands using an in situ Suzuki coupling method.
  • Syrris. Liquid-Liquid Extraction: An Overview.
  • Unknown Source.
  • ResearchGate. How to remove excess pyrrole from a reaction mixture?.
  • PubChem. 3-Oxo-3-(pyridin-2-yl)propanenitrile | C8H6N2O | CID 11571823.
  • Phenomenex. Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation.
  • Unknown Source.
  • Chemistry LibreTexts. 2.3: LIQUID-LIQUID EXTRACTION.
  • ResearchGate. A Concise Synthesis of Pyrrole-Based Drug Candidates from α-Hydroxyketones, 3-Oxobutanenitrile, and Anilines.
  • PubMed Central. Synthesis and Biological Activity Evaluation of 2-Cyanopyrrole Derivatives as Potential Tyrosinase Inhibitors.
  • Canadian Journal of Chemistry. Pyrrole chemistry. XXI. Synthetic approaches to cyanopyrroles.
  • PubChem. Pyrrole-2-carbonitrile | C5H4N2 | CID 138277.
  • National Institutes of Health. Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide.
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
  • Chemistry LibreTexts. Recrystallization.
  • EBSCO. Recrystallization (chemistry) | Research Starters.
  • Google Patents. CN111233835A - Preparation and purification method of 5- (2-fluorophenyl) -1- (pyridine-3-ylsulfonyl) -1H-pyrrole-3-formaldehyde.

Sources

Technical Support Center: 3-oxo-3-(1H-pyrrol-2-yl)propanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-oxo-3-(1H-pyrrol-2-yl)propanenitrile (CAS 90908-89-7). This document is intended for researchers, scientists, and drug development professionals to ensure the stability and proper handling of this versatile synthetic intermediate. Due to its unique chemical structure, combining a pyrrole ring with a β-ketonitrile functional group, this compound requires careful storage and handling to maintain its integrity and ensure reproducible experimental outcomes.

I. Chemical Profile and Intrinsic Instabilities

This compound is a valuable building block in medicinal chemistry and organic synthesis.[1] Its reactivity stems from the electrophilic nature of the ketone and nitrile groups, as well as the nucleophilic character of the pyrrole ring. However, these same features contribute to its potential instability. The primary degradation pathways are rooted in the inherent reactivity of the 2-acylpyrrole and β-ketonitrile moieties.

  • Pyrrole Ring Instability: The pyrrole ring, particularly when substituted with an electron-withdrawing acyl group, is susceptible to a few key degradation routes. It is known to be sensitive to strong acids, which can lead to polymerization and the formation of dark, insoluble materials, often referred to as "pyrrole black".[2][3] The ring can also undergo oxidation, especially when exposed to air and light, which typically manifests as a color change from a pale yellow or beige to a darker orange or brown.[4][5]

  • β-Ketonitrile Reactivity: The β-ketonitrile group contains a reactive nitrile that can undergo hydrolysis to the corresponding β-ketoamide or β-ketoacid.[6] This process can be catalyzed by both acidic and basic conditions. The presence of moisture is a critical factor in this degradation pathway.

Understanding these potential degradation routes is the first step in troubleshooting and ensuring the long-term stability of the compound.

II. Troubleshooting Guide

This section addresses common problems encountered during the storage and use of this compound.

Troubleshooting Workflow

troubleshooting_workflow start Problem Observed discoloration Discoloration of Solid or Solution (Yellow to Brown/Red) start->discoloration impurity New Impurities by LC-MS/NMR (e.g., higher or lower polarity spots) start->impurity inconsistent_reactivity Inconsistent Reactivity or Low Yields start->inconsistent_reactivity cause_oxidation Cause: Oxidation/Polymerization of Pyrrole Ring discoloration->cause_oxidation Likely impurity->cause_oxidation Possible cause_hydrolysis Cause: Hydrolysis of Nitrile Group impurity->cause_hydrolysis Possible cause_degradation Cause: Compound Degradation inconsistent_reactivity->cause_degradation Likely solution_storage Solution: - Store under inert gas (Ar/N2). - Protect from light. - Store at recommended temperature. cause_oxidation->solution_storage solution_handling Solution: - Use anhydrous solvents. - Handle under inert atmosphere. - Avoid acidic/basic conditions. cause_hydrolysis->solution_handling cause_degradation->solution_storage cause_degradation->solution_handling solution_requalify Solution: - Re-purify material if necessary. - Confirm structure and purity before use. cause_degradation->solution_requalify

Caption: Troubleshooting workflow for stability issues with this compound.

Problem 1: The solid material has darkened in color upon storage.
  • Question: My vial of this compound, which was initially a light-colored solid, has turned dark yellow or brown. Is it still usable?

  • Answer:

    • Probable Cause: The discoloration is a classic sign of oxidation and/or polymerization of the pyrrole ring.[4] This is often accelerated by exposure to air (oxygen) and light. While the bulk of the material may still be the desired compound, the presence of colored impurities indicates that some degradation has occurred.

    • Recommended Action:

      • Assess Purity: Before use, it is critical to re-analyze the material's purity by a suitable method such as HPLC, LC-MS, or NMR spectroscopy.

      • Purification: If minor colored impurities are detected, you may be able to repurify a portion of the material by recrystallization or column chromatography. However, be aware that some pyrrole derivatives can be sensitive to the acidic nature of silica gel.[7] Using a deactivated silica or an alternative stationary phase may be necessary.

      • Preventative Measures: For the remaining material, immediately flush the vial with an inert gas like argon or nitrogen, seal it tightly, and wrap it in aluminum foil or store it in an amber vial to protect it from light. Store at the recommended low temperature.

Problem 2: I observe a new, more polar spot by TLC/LC-MS after dissolving the compound.
  • Question: When I prepare a solution of the compound for a reaction, I notice a new, more polar impurity that wasn't present when I first received the material. What could this be?

  • Answer:

    • Probable Cause: The appearance of a more polar impurity, especially in protic solvents or if there is residual moisture, strongly suggests hydrolysis of the nitrile group. This would form the corresponding β-ketoamide or, with further hydrolysis, the β-ketocarboxylic acid. Both of these products are significantly more polar than the starting nitrile.[6]

    • Recommended Action:

      • Use Anhydrous Solvents: Always use freshly dried, anhydrous solvents for preparing solutions of this compound, especially for long-term storage.

      • Inert Atmosphere: Prepare solutions under an inert atmosphere to minimize exposure to atmospheric moisture.[8]

      • Avoid pH Extremes: Do not use strongly acidic or basic conditions for storage or in your reaction unless it is a required part of the transformation. If your reaction requires basic conditions, consider using non-nucleophilic bases and adding the this compound solution slowly at a low temperature.

      • Fresh Solutions: For best results, prepare solutions fresh before use and minimize the time they are stored.

Problem 3: My reaction yields are inconsistent, or the reaction fails to proceed as expected.
  • Question: I am using this compound in a multi-step synthesis, and my yields are not reproducible. What could be the issue?

  • Answer:

    • Probable Cause: Inconsistent reactivity is often a direct consequence of compound degradation. The presence of impurities from oxidation, polymerization, or hydrolysis can interfere with your reaction. The actual concentration of the active starting material may be lower than calculated, or the impurities themselves may inhibit the catalyst or react in undesirable side reactions.

    • Recommended Action:

      • Confirm Purity Before Use: Always confirm the purity of your starting material before each reaction, especially if the vial has been opened multiple times or stored for an extended period.

      • Strict Storage Protocol: Implement a strict storage and handling protocol as outlined in the FAQ section below. Ensure that every user in the lab adheres to these guidelines.

      • Consider a Fresh Batch: If you have ruled out other experimental variables and continue to see inconsistencies, it may be prudent to use a fresh, unopened vial of the compound or to purify the existing stock.

III. Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound?

For optimal long-term stability, the solid compound should be stored under the following conditions:

  • Temperature: Store in a freezer at -20°C.

  • Atmosphere: Store under an inert atmosphere of argon or nitrogen. After each use, re-flush the container with inert gas before sealing.

  • Light: Protect from light by storing in an amber glass vial or by wrapping the vial in aluminum foil.

  • Moisture: Keep in a desiccated environment to prevent moisture uptake.

Q2: How should I handle the solid compound when weighing it for a reaction?

Given its sensitivity to air and moisture, it is best to handle the solid in a glove box. If a glove box is not available, work quickly and minimize the time the container is open to the atmosphere. Consider weighing out an approximate amount in a sealed vial and then performing a final, accurate weighing under an inert gas flush.

Q3: What solvents are recommended for dissolving this compound?

Anhydrous aprotic solvents are generally preferred. Examples include:

  • Acetonitrile

  • Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Toluene

  • N,N-Dimethylformamide (DMF)

Always use high-purity, anhydrous grade solvents. Avoid storing solutions for extended periods; it is best practice to prepare them fresh for each experiment.

Q4: Are there any chemical incompatibilities I should be aware of?

Yes. Avoid prolonged contact with:

  • Strong Acids: Can cause rapid polymerization and degradation.[2][3]

  • Strong Bases: Can catalyze hydrolysis of the nitrile and other side reactions.

  • Strong Oxidizing Agents: Can lead to degradation of the electron-rich pyrrole ring.

  • Water/Moisture: Can cause hydrolysis of the nitrile group.

Q5: What is the expected shelf-life of this compound?

When stored under the recommended conditions (frozen, under inert gas, protected from light), the compound is expected to be stable for at least one year. However, it is good practice to re-analyze the purity of any opened container that has been stored for more than six months.

IV. References

  • Conformational Preferences of 2-Acylpyrroles in Light of FT-IR and DFT Studies. Longdom Publishing S.L. Available at: [Link]

  • Exploring 2-acetyl-1-pyrroline loss by high resolution mass spectrometry and nuclear magnetic resonance. The Ohio State University Libraries. Available at: [Link]

  • the manipulation of air.sensitive compounds. Neilson Lab. Available at: [Link]

  • Acidic and Basic Character of Pyrrole. Scribd. Available at: [Link]

  • Handling air-sensitive reagents AL-134. Massachusetts Institute of Technology. Available at: [Link]

  • Why is the reaction of pyrrole difficult with acid? Quora. Available at: [Link]

  • Mutagenicity and cytotoxicity of nitropyrrole compounds derived from the reaction of 2-acetyl pyrrole with nitrite. PubMed. Available at: [Link]

  • N-Acylpyrroles as Acylating Agents. Synthesis of beta-Keto Esters. SciSpace. Available at: [Link]

  • 2-acetyl pyrrole, 1072-83-9. The Good Scents Company. Available at: [Link]

  • Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. National Institutes of Health. Available at: [Link]

  • Ketonitriles as Intermediates for the Synthesis of Antiparasitic Drugs. University of the Incarnate Word. Available at: [Link]

  • A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. National Institutes of Health. Available at: [Link]

  • chemoselective pyrrole dance vs. C–H functionalization/aroylation of toluenes. Royal Society of Chemistry. Available at: [Link]

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Common impurities in crude 2-Cyanoacetylpyrrole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 2-Cyanoacetylpyrrole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and handling of this important heterocyclic building block. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity and success of your experimental work.

Introduction

2-Cyanoacetylpyrrole is a valuable intermediate in medicinal chemistry and materials science, prized for its unique electronic and structural properties. However, its synthesis and purification can be accompanied by the formation of several impurities that may compromise the outcome of subsequent reactions. This guide provides a comprehensive overview of these common impurities, their origins, and robust methods for their detection and removal.

Part 1: Synthesis and Common Impurities

The most common laboratory-scale synthesis of 2-Cyanoacetylpyrrole is the Friedel-Crafts acylation of pyrrole with a cyanoacetylating agent, typically generated in situ from cyanoacetic acid and acetic anhydride.[1][2] This method, while effective, can lead to a variety of impurities if not performed under optimal conditions.

dot

Caption: Origin of common impurities in the synthesis of 2-Cyanoacetylpyrrole.

Frequently Asked Questions (FAQs): Synthesis Impurities

Q1: My reaction yields a dark, tarry crude product. What is the likely cause?

A1: The formation of dark, polymeric material is a common issue in pyrrole chemistry. Pyrrole is sensitive to strong acids and elevated temperatures, which can induce polymerization. The use of acetic anhydride, while necessary for the acylation, can contribute to a highly acidic environment if not properly controlled.

  • Causality: The nitrogen atom of the pyrrole ring can be protonated, making the ring highly electron-deficient and susceptible to polymerization.

  • Troubleshooting:

    • Temperature Control: Maintain a strict reaction temperature, typically between 60-70°C.[2] Overheating can significantly accelerate polymerization.

    • Reaction Time: Monitor the reaction progress by TLC and avoid unnecessarily long reaction times.

    • Order of Addition: Consider adding the pyrrole slowly to the pre-mixed cyanoacetic acid and acetic anhydride to maintain a lower concentration of free pyrrole.

Q2: I am observing a significant amount of unreacted pyrrole in my crude product. How can I improve the conversion?

A2: Incomplete conversion can be due to insufficient activation of the acylating agent or deactivation of the catalyst.

  • Causality: The reaction relies on the formation of a mixed anhydride from cyanoacetic acid and acetic anhydride, which then acylates the pyrrole. If this equilibrium is not favored, or if the pyrrole is protonated, the reaction will be sluggish.

  • Troubleshooting:

    • Reagent Stoichiometry: Ensure an adequate excess of acetic anhydride is used to drive the formation of the mixed anhydride. A molar ratio of 1:1.5:2 (pyrrole:cyanoacetic acid:acetic anhydride) is a good starting point.

    • Purity of Reagents: Use high-purity, dry reagents. Water can hydrolyze acetic anhydride, reducing its effectiveness.

Q3: My NMR analysis indicates the presence of an isomeric impurity. What is it and how can I avoid it?

A3: The most likely isomeric impurity is 3-cyanoacetylpyrrole. While electrophilic substitution on pyrrole predominantly occurs at the 2-position, a small amount of 3-substitution can occur, particularly if the 2- and 5-positions are sterically hindered or if the reaction conditions are altered.[3]

  • Causality: The kinetic product of pyrrole acylation is the 2-isomer. However, under certain conditions, thermodynamic control can lead to the formation of the 3-isomer.

  • Troubleshooting:

    • Temperature Control: Lower reaction temperatures generally favor the kinetic product (2-isomer).

    • Catalyst Choice: While this specific reaction often doesn't use a traditional Lewis acid, be aware that strong Lewis acids can sometimes alter the regioselectivity of pyrrole acylation.[4]

Q4: I have identified N-acetylpyrrole as a byproduct. How is this formed?

A4: N-acylation is a known side reaction when pyrroles are treated with acylating agents like acetic anhydride, especially in the presence of a base or at higher temperatures.[5][6]

  • Causality: The pyrrolic nitrogen is nucleophilic and can compete with the carbon atoms of the ring for the acylating agent.

  • Troubleshooting:

    • Avoid Basic Conditions: The formation of the pyrrolide anion under basic conditions will strongly favor N-acylation.

    • Temperature and Reaction Time: Minimize both to reduce the likelihood of this side reaction.

Part 2: Purification and Analysis

Purification of crude 2-cyanoacetylpyrrole is typically achieved by recrystallization. Analytical monitoring is crucial to confirm the purity of the final product.

dot

Caption: A typical recrystallization workflow for the purification of 2-Cyanoacetylpyrrole.

Frequently Asked Questions (FAQs): Purification and Analysis

Q5: What is a good solvent system for the recrystallization of 2-cyanoacetylpyrrole?

A5: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For 2-cyanoacetylpyrrole, a moderately polar compound, several solvent systems can be effective.

  • Recommended Solvents:

    • Isopropanol or Ethanol: Often a good first choice.

    • Toluene: Can be effective, especially for removing more polar impurities.

    • Ethyl Acetate/Hexane Mixture: A two-solvent system where the crude product is dissolved in a minimum of hot ethyl acetate, and hexane is added dropwise until the solution becomes turbid. Reheating to dissolve and then slow cooling can yield high-purity crystals.

Q6: My compound oils out during recrystallization instead of forming crystals. What should I do?

A6: "Oiling out" occurs when the solute comes out of solution above its melting point, forming a liquid phase instead of a solid.

  • Causality: This is common when the solution is cooled too quickly or when the solvent is too nonpolar for the solute.

  • Troubleshooting:

    • Slower Cooling: Allow the flask to cool slowly to room temperature before placing it in an ice bath.

    • Solvent Polarity: Add a small amount of a more polar solvent to the hot solution to increase the solubility of the compound and prevent premature precipitation.

    • Scratching: Use a glass rod to scratch the inside of the flask at the liquid-air interface to induce crystallization.

    • Seeding: Add a tiny crystal of pure product to the cooled solution to initiate crystallization.

Q7: How can I use HPLC to assess the purity of my 2-cyanoacetylpyrrole?

A7: Reversed-phase HPLC (RP-HPLC) is an excellent method for determining the purity of your product and quantifying impurities.

  • Typical HPLC Conditions:

    Parameter Recommended Setting
    Column C18, 150 x 4.6 mm, 5 µm
    Mobile Phase A: Water with 0.1% Formic Acid, B: Acetonitrile with 0.1% Formic Acid
    Gradient Start with a higher percentage of A and gradually increase B. A good starting point is 95:5 (A:B) to 5:95 (A:B) over 20 minutes.
    Flow Rate 1.0 mL/min
    Detection UV at 254 nm or a wavelength of maximum absorbance for the compound.

    | Column Temp. | 30 °C |

  • Expected Elution Order: In RP-HPLC, more polar compounds elute first. Therefore, you would expect to see cyanoacetic acid and acetic acid elute very early, followed by 2-cyanoacetylpyrrole, and then the less polar unreacted pyrrole. Isomeric impurities will likely have similar retention times to the main product and may require optimization of the gradient for good resolution.[7]

Q8: What are the key features to look for in the 1H and 13C NMR spectra of pure 2-cyanoacetylpyrrole?

A8: NMR spectroscopy is essential for structural confirmation and purity assessment.

  • ¹H NMR (in CDCl₃):

    • A broad singlet for the N-H proton (typically > 9.0 ppm).

    • Three distinct signals for the pyrrole ring protons, likely in the range of 6.0-7.5 ppm. These will appear as multiplets due to coupling.

    • A singlet for the methylene (-CH₂-) protons of the acetyl group, typically around 4.0 ppm.

  • ¹³C NMR (in CDCl₃):

    • A signal for the carbonyl carbon around 180-190 ppm.

    • A signal for the nitrile carbon around 115-120 ppm.

    • Signals for the pyrrole carbons in the aromatic region (110-140 ppm).

    • A signal for the methylene carbon.

  • Identifying Impurities by NMR:

    • Pyrrole: Will show characteristic signals for its protons.

    • Acetic Acid: A singlet around 2.1 ppm in ¹H NMR.

    • Acetic Anhydride: A singlet around 2.2 ppm in ¹H NMR.

    • Isomeric Impurities: Will have a different splitting pattern and chemical shifts for the pyrrole protons compared to the 2-substituted product.

Part 3: Stability and Degradation

2-Cyanoacetylpyrrole, as a β-ketonitrile, can be susceptible to degradation under certain conditions.[8] Understanding its stability is crucial for storage and downstream applications.

Frequently Asked Questions (FAQs): Stability and Degradation

Q9: How should I store my purified 2-cyanoacetylpyrrole?

A9: For long-term storage, it is recommended to keep the solid compound in a tightly sealed container at -20°C, protected from light and moisture. Short-term storage at room temperature is generally acceptable for highly purified material.[9]

Q10: Is 2-cyanoacetylpyrrole stable in solution?

A10: The stability of 2-cyanoacetylpyrrole in solution depends on the solvent and pH.

  • Acidic Conditions: Strong acidic conditions can lead to hydrolysis of the nitrile group to a carboxylic acid or amide, or promote pyrrole polymerization.[10]

  • Basic Conditions: β-Ketonitriles can be unstable in the presence of strong bases. Deprotonation of the methylene group can lead to side reactions, and strong aqueous base can cause hydrolysis.

  • Recommendations: For reactions, use anhydrous solvents and neutral or mildly acidic conditions where possible. If the compound is to be stored in solution for a short period, use a non-protic solvent like dichloromethane or acetonitrile and store at a low temperature.

Q11: Can the cyanoacetyl group rearrange or isomerize?

A11: While less common for acyl groups compared to alkyl groups in Friedel-Crafts reactions, isomerization of the acyl group on the pyrrole ring (e.g., from the 2- to the 3-position) is a possibility under thermal or strongly acidic conditions, though it is not a rapid process.[11] It is more likely that any observed isomer is a result of the initial synthesis rather than post-purification isomerization under normal handling conditions.

References

  • Canadian Science Publishing. (n.d.). Pyrrole chemistry. VIII. By-products in the synthesis of 2-pyrrolecarbonitrile.
  • ResearchGate. (2010). A High-Yielding Preparation of β-Ketonitriles.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole.
  • Indian Academy of Sciences. (2018). Successful utilization of β-ketonitrile in Biginelli reaction. Journal of Chemical Sciences, 130(6).
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0035924).
  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0034239).
  • ResearchGate. (2004). Cyanoacetylation of Indoles, Pyrroles and Aromatic Amines with the Combination Cyanoacetic Acid and Acetic Anhydride.
  • Royal Society of Chemistry. (2021). Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry.
  • SlideShare. (n.d.). Heterocyclic Compounds.
  • Wikipedia. (n.d.). Pyrrole.
  • DiVA. (2004). Cyanoacetylation of indoles, pyrroles and aromatic amines with the combination cyanoacetic acid and acetic anhydride.
  • Royal Society of Chemistry. (2021). Chemoselective pyrrole dance vs. C–H functionalization/aroylation of toluenes.
  • University of the Incarnate Word. (n.d.). Ketonitriles as Intermediates for the Synthesis of Antiparasitic Drugs.
  • ResearchGate. (n.d.). Synthesis of 2‐amino‐3‐cyano‐4,5‐dimethylpyrrole. a) Acetic anhydride,....
  • University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • Ingenta Connect. (n.d.). Synthesis of β-Ketonitriles from 3-Bromoisoxazoles.
  • Pharmacia. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH.
  • CIPAC. (2020). Multi-active method for the analysis of active substances in formulated products to support quality control scope.
  • Taylor & Francis Online. (2023). Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications: a recent update.
  • MDPI. (2022). 2-Arachidonoylglycerol Synthesis: Facile and Handy Enzymatic Method That Allows to Avoid Isomerization.
  • National Center for Biotechnology Information. (n.d.). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152.
  • SlideShare. (n.d.). Pyrrole.
  • MDPI. (2009). The Reaction of Cyanoacetic Acid Hydrazide with 2-Acetylfuran: Synthesis of Coumarin, Pyridine, Thiophene and Thiazole Derivatives with Potential Antimicrobial Activities.
  • Chemguide. (n.d.). Interpreting C-13 NMR spectra.
  • University of Wisconsin. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
  • SpectraBase. (n.d.). Pyrrole - Optional[1H NMR] - Chemical Shifts.
  • Semantic Scholar. (1985). Photoisomerization of 2-(trimethylsilyl)pyrroles.
  • National Center for Biotechnology Information. (2023). Cyanobacterial degradation of herbicide 2,4-dichlorophenoxyacetic acid (2,4-D): Its response to the oxidative stress induced by the primary degradation product 2,4-dichlorophenol (2,4-DCP).
  • MDPI. (n.d.). Norfloxacin Oxidative Degradation and Toxicity in Aqueous Media: Reciprocal Effects of Acidity Evolution on Metal Cations and Clay Catalyst Dispersion.
  • ResearchGate. (2021). Norfloxacin Oxidative Degradation and Toxicity in Aqueous Media: Reciprocal Effects of Acidity Evolution on Metal Cations and Clay Catalyst Dispersion.
  • ResearchGate. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH.

Sources

Technical Support Center: Scaling Up the Synthesis of 3-oxo-3-(1H-pyrrol-2-yl)propanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-oxo-3-(1H-pyrrol-2-yl)propanenitrile (CAS 90908-89-7), a key intermediate in the development of various heterocyclic compounds.[1] This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of scaling up this important synthesis. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols grounded in established chemical principles.

I. Synthesis Overview & Mechanism

The most common and scalable synthesis of this compound is achieved through a one-pot Friedel-Crafts acylation of pyrrole with cyanoacetic acid in the presence of acetic anhydride.[1] Acetic anhydride serves as both the solvent and the acylating agent in this reaction.[1] The reaction proceeds via an electrophilic substitution at the electron-rich C2 (α) position of the pyrrole ring. This preference for C2 substitution is due to the greater resonance stabilization of the cationic intermediate (Wheland intermediate) compared to attack at the C3 (β) position.[2]

Reaction Pathway Diagram

G cluster_0 Reagent Activation cluster_1 Electrophilic Aromatic Substitution cluster_2 Product Formation Cyanoacetic_Acid Cyanoacetic Acid Mixed_Anhydride Mixed Anhydride Intermediate Cyanoacetic_Acid->Mixed_Anhydride Reaction with Ac₂O Acetic_Anhydride Acetic Anhydride (Ac₂O) Acylium_Ion Acylium Ion Electrophile Mixed_Anhydride->Acylium_Ion Generates Wheland_Intermediate Wheland Intermediate (Resonance Stabilized) Acylium_Ion->Wheland_Intermediate Pyrrole Pyrrole Pyrrole->Wheland_Intermediate Nucleophilic attack on Acylium Ion Product_Precursor Product Precursor Wheland_Intermediate->Product_Precursor Deprotonation Final_Product This compound Product_Precursor->Final_Product Rearomatization

Caption: Reaction mechanism for the synthesis of this compound.

II. Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for this reaction, and why is it so critical?

A1: The optimal reaction temperature is 85°C.[1] This temperature is a critical parameter to balance reaction rate and minimize side reactions. Temperatures significantly above 85°C can lead to the polymerization of pyrrole, a common issue in acidic conditions.[3] Conversely, lower temperatures may result in an incomplete or sluggish reaction, leading to low yields.

Q2: I'm observing a dark, insoluble polymer in my reaction mixture. What's causing this and how can I prevent it?

A2: The formation of a dark, insoluble polymer is a classic sign of pyrrole polymerization, which is often initiated by overly acidic conditions.[3] To mitigate this, ensure the pyrrole is added slowly to the pre-heated solution of cyanoacetic acid and acetic anhydride. This gradual addition helps to control the initial exotherm and maintain a more controlled reaction environment. Additionally, using a milder Lewis acid, if applicable in alternative syntheses, can also prevent polymerization.[3]

Q3: My yields are consistently low. What are the most likely causes?

A3: Low yields can stem from several factors:

  • Insufficiently activated acylating agent: Ensure your acetic anhydride is of high purity and not hydrolyzed.

  • Low reaction temperature: As mentioned, the reaction requires sufficient thermal energy to proceed efficiently.[1]

  • Premature product precipitation: While the product does crystallize from the reaction mixture, ensuring the initial reaction goes to completion before cooling is crucial.[1]

  • Sub-optimal stoichiometry: Use equimolar amounts of pyrrole and cyanoacetic acid for best results.

Q4: Can I use a different acylating agent or solvent?

A4: While acetic anhydride is ideal as it serves as both the acylating agent and solvent, other methods exist.[1] For instance, Friedel-Crafts acylation can be performed with acyl chlorides, though this often requires a Lewis acid catalyst, which can increase the risk of pyrrole polymerization.[2][3] Alternative solvents like toluene or ethanol can be used in different synthetic routes, such as Knoevenagel condensations with piperidine as a catalyst, but the one-pot acetic anhydride method is generally the most direct for this specific product.[1]

Q5: Is N-acylation a concern in this synthesis?

A5: While N-acylation is a common side reaction in pyrrole chemistry, it is less of a concern under the specified acidic conditions of this synthesis.[2][3] N-acylation is more prevalent when using strong bases to deprotonate the pyrrole nitrogen, forming the highly nucleophilic pyrrolide anion.[3][4] The Friedel-Crafts conditions used here favor electrophilic substitution on the carbon atoms of the pyrrole ring.[3]

III. Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues encountered during the synthesis of this compound.

Troubleshooting Workflow

G start Start problem Identify Primary Issue start->problem low_yield Low or No Yield problem->low_yield Yield Issue polymer Polymer Formation problem->polymer Product Quality impure Impure Product problem->impure Purity Issue check_temp Verify Reaction Temperature (85°C) low_yield->check_temp check_addition Review Pyrrole Addition Rate polymer->check_addition check_wash Optimize Methanol Wash impure->check_wash check_reagents Check Reagent Quality (esp. Ac₂O) check_temp->check_reagents Correct solution_temp Adjust heating to maintain 85°C check_temp->solution_temp Incorrect solution_reagents Use fresh, high-purity reagents check_reagents->solution_reagents Poor end Successful Synthesis check_reagents->end Good check_addition->check_temp Correct solution_addition Add pyrrole slowly to pre-heated mixture check_addition->solution_addition Too Fast solution_wash Use cold methanol and ensure thorough washing check_wash->solution_wash Sub-optimal check_wash->end Optimal

Caption: A troubleshooting decision tree for the synthesis of this compound.

Common Problems and Solutions
Problem Potential Cause Recommended Solution
Low or No Product Formation Reaction temperature is too low.Ensure the reaction mixture reaches and is maintained at 85°C.[1]
Poor quality or hydrolyzed acetic anhydride.Use a fresh, unopened bottle of acetic anhydride.
Inefficient stirring.Ensure vigorous stirring to maintain a homogeneous reaction mixture.
Formation of a Dark, Tarry Substance Pyrrole polymerization due to overly acidic conditions or localized overheating.Add the pyrrole dropwise to the pre-heated acetic anhydride/cyanoacetic acid solution. Consider external cooling if the exotherm is significant.[3]
Product is Oily or Gummy, Fails to Crystallize Presence of impurities.Ensure the starting materials are pure. After the reaction, try triturating the crude product with a small amount of cold methanol to induce crystallization.
Insufficient reaction time.Ensure the reaction is held at 85°C for the full 5 minutes to ensure complete conversion.[1]
Product Purity is Low After Filtration Incomplete removal of starting materials or byproducts.Wash the filtered solid thoroughly with cold methanol to remove unreacted starting materials and acetic acid.[1]
Co-precipitation of impurities.If purity issues persist, recrystallization from a suitable solvent like methanol or an ethanol/water mixture may be necessary.

IV. Detailed Experimental Protocol

This protocol is adapted from established literature procedures for the synthesis of this compound.[1]

Materials and Equipment
Reagent/Equipment Quantity (for 50 mmol scale) Notes
Pyrrole5.85 g (50 mmol)Freshly distilled if purity is a concern.
Cyanoacetic Acid5.0 g (50 mmol)High purity grade.
Acetic Anhydride50 mLReagent grade or higher.
MethanolAs needed for washingACS grade.
Round-bottom flask100 mL
Magnetic stirrer and stir bar
Heating mantle with temperature control
Thermometer
Buchner funnel and filter flask
Filter paper
Step-by-Step Procedure
  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and thermometer, dissolve 5.0 g (50 mmol) of cyanoacetic acid in 50 mL of acetic anhydride.

  • Heating: Gently heat the solution to 50°C with stirring.

  • Pyrrole Addition: Once the solution reaches 50°C, slowly add 5.85 g (50 mmol) of pyrrole to the mixture.

  • Reaction: Increase the temperature of the reaction mixture to 85°C. The product should begin to crystallize out of the solution within 5 minutes.

  • Cooling and Filtration: After holding at 85°C for 5 minutes, cool the mixture in an ice bath. Filter the resulting solid using a Buchner funnel.

  • Washing: Wash the filtered solid with cold methanol to remove any residual acetic acid and unreacted starting materials.

  • Drying: Dry the purified product under vacuum to obtain this compound as a crystalline solid.

Expected Yield: 70-75% under optimized conditions.[1] Purity: >95% is typically achieved with this method.[1]

V. Alternative Synthetic Routes

While the Friedel-Crafts acylation with acetic anhydride is the most direct method, other synthetic strategies can be employed, particularly if alternative substitution patterns are desired or if starting materials are limited.

  • Houben-Hoesch Reaction: This reaction involves the acylation of electron-rich heterocycles like pyrrole with a nitrile in the presence of an acid catalyst (e.g., HCl and a Lewis acid).[5][6][7] It is a viable, though often lower-yielding, alternative for producing aryl ketones from nitriles.[6]

  • Vilsmeier-Haack Reaction: This reaction is typically used for formylation but can be adapted for cyanation.[8][9][10] It involves the use of a Vilsmeier reagent, formed from a substituted amide (like DMF) and phosphorus oxychloride, to introduce an acyl group onto an electron-rich aromatic ring.[9]

VI. Safety and Handling

  • Pyrrole: Handle in a well-ventilated fume hood. It is harmful if inhaled, swallowed, or absorbed through the skin.

  • Acetic Anhydride: Corrosive and a lachrymator. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Cyanoacetic Acid: Toxic and should be handled with care.

  • This compound: This compound is harmful if swallowed, in contact with skin, or if inhaled.[11][12] It can also cause skin and eye irritation and may cause respiratory irritation.[11]

Always consult the Safety Data Sheet (SDS) for each chemical before use.

VII. References

  • BenchChem. (n.d.). This compound | 90908-89-7. Retrieved from

  • BenchChem. (2025). Pyrrole Acylation Technical Support Center: Troubleshooting N- vs. C-Acylation Selectivity. Retrieved from

  • BenchChem. (2025). Technical Support Center: Pyrrole Acylation. Retrieved from

  • ChemicalBook. (n.d.). This compound synthesis. Retrieved from

  • ResearchGate. (n.d.). Synthesis of 2-cyanopyrrole and 3-cyanoindole derivatives using Vilsmeier-Haack reagent. Retrieved from

  • YouTube. (2019, January 31). Houben-Hoesch Reaction/Hoesch Reaction. Retrieved from

  • Reddit. (2016, May 4). Looking for published work on the synthesis of this compound. Retrieved from

  • Wikipedia. (n.d.). Hoesch reaction. Retrieved from

  • YouTube. (2020, December 22). Pyrrole: Electrophilic Substitution Reactions Lecture 2. Retrieved from

  • Chemistry Online. (2023, January 17). Houben-Hoesch reaction. Retrieved from

  • Thermo Fisher Scientific. (n.d.). Houben-Hoesch Synthesis. Retrieved from

  • PubChem. (n.d.). This compound. Retrieved from

  • DR-NTU. (2023, January 28). A Concise Synthesis of Pyrrole-Based Drug Candidates from -Hydroxyketones, 3-Oxobutanenitrile, and Anilines. Retrieved from

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole. Retrieved from

  • Wikipedia. (n.d.). Pyrrole. Retrieved from

  • ResearchGate. (2011, February). Pyrrole chemistry. XXIV. The Vilsmeier formylation and the cyanation of pyrrole acetals. A synthesis of pyrrole-2,3,5-tricarboxaldehyde. Retrieved from

  • ChemicalBook. (2023, May 28). This compound. Retrieved from

  • Journal of the Chemical Society C: Organic (RSC Publishing). (n.d.). Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles. Retrieved from

  • Santa Cruz Biotechnology. (n.d.). 3-(4-Acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-3-oxo-propionitrile. Retrieved from

  • PubChemLite. (n.d.). This compound. Retrieved from

  • ChemTube3D. (n.d.). Pyrrole-The Vilsmeier Reaction. Retrieved from

  • Echemi. (n.d.). This compound Safety Data Sheets. Retrieved from

  • ACS Publications. (n.d.). Friedel−Crafts Acylation of Pyrroles and Indoles using 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) as a Nucleophilic Catalyst. Retrieved from

  • NIH. (n.d.). Synthesis of 2-Cyanomethyl Indane Derivatives via Pd-Catalyzed Alkene Difunctionalization Reactions of Alkyl Nitriles. Retrieved from

  • ResearchGate. (2025, August 5). A New Synthesis of Pyrroles from Benzimidazolium N-Cyanomethyl Ylides and Alkyne Dipolarophiles. Retrieved from

  • NIH. (2023, April 19). Synthesis of Non-Aromatic Pyrroles Based on the Reaction of Carbonyl Derivatives of Acetylene with 3,3-Diaminoacrylonitriles. Retrieved from

  • MDPI. (2022, December 3). Substituent-Dependent Divergent Synthesis of 2-(3-Amino-2,4-dicyanophenyl)pyrroles, Pyrrolyldienols and 3-Amino-1-acylethylidene-2-cyanopyrrolizines via Reaction of Acylethynylpyrroles with Malononitrile. Retrieved from

  • Sigma-Aldrich. (n.d.). 3-(2-Oxo-1(2H)-pyridinyl)propanenitrile AldrichCPR. Retrieved from

  • ResearchGate. (2021, October 9). Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide. Retrieved from

  • Sigma-Aldrich. (n.d.). This compound. Retrieved from

  • ResearchGate. (2022, January 12). Some Reactions of 2-Cyanomethyl-1,3-benzothiazole with Expected Biological Activity. Retrieved from

  • Tokyo Chemical Industry Co., Ltd. (n.d.). 3-Oxo-3-(2-thienyl)propanenitrile | 33898-90-7. Retrieved from

  • Google Patents. (n.d.). CN111233835A - Preparation and purification method of 5- (2-fluorophenyl) -1- (pyridine-3-ylsulfonyl) -1H-pyrrole-3-formaldehyde. Retrieved from

  • AA Blocks. (n.d.). 1538029-20-7 | 2-(1H-pyrrol-3-yl)propanenitrile. Retrieved from

  • Sigma-Aldrich. (n.d.). 3-Oxo-3-(2-thienyl)propionitrile 97 33898-90-7. Retrieved from

  • BLDpharm. (n.d.). 43036-06-2|3-(1H-Pyrrol-1-yl)propanenitrile. Retrieved from

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Technical Support Center: Characterization of Pyrrole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the Technical Support Center for the characterization of pyrrole derivatives. This guide is designed for researchers, medicinal chemists, and materials scientists who work with this versatile yet challenging class of heterocyclic compounds. Pyrrole and its derivatives are fundamental building blocks in pharmaceuticals, natural products, and advanced materials like conductive polymers.[1][2] However, their inherent electronic properties and reactivity often lead to significant challenges in their synthesis, purification, and characterization.

This resource provides in-depth, field-tested insights in a direct question-and-answer format to help you troubleshoot common experimental issues and ensure the integrity of your results.

Part 1: Stability, Handling, and Purification

The electron-rich nature of the pyrrole ring makes it highly susceptible to oxidation and polymerization, which are the root causes of many characterization issues.[3][4] Proper handling and purification are not just preliminary steps; they are critical for obtaining reliable analytical data.

FAQ 1: My pyrrole derivative is turning dark brown/black upon storage. What is happening and how can I prevent it?

Answer:

This discoloration is a classic sign of oxidative polymerization.[3] The pyrrole ring is electron-rich and readily attacked by atmospheric oxygen, initiating a chain reaction that forms colored, high-molecular-weight oligomers and polymers.[3][4] This process is often accelerated by exposure to light and heat.

Causality: The mechanism involves the formation of radical cations, which then react with neutral pyrrole molecules, leading to polymerization.[4] Even trace amounts of acidic impurities can catalyze this degradation.

Immediate Troubleshooting Steps:

  • Inert Atmosphere: If you observe discoloration, immediately move the compound to an inert atmosphere (e.g., a nitrogen or argon-filled glovebox or desiccator).[3]

  • Solvent Degassing: For solutions, ensure the solvent is deoxygenated. This can be achieved by sparging with an inert gas for 15-20 minutes or through several freeze-pump-thaw cycles.[3]

  • Light Protection: Store the compound in an amber vial or wrap the container in aluminum foil to prevent photo-initiated degradation.[3]

Long-Term Prevention Strategy:

Storage ConditionRationaleRecommended For
-20°C to -80°C Reduces thermal energy, slowing down the rate of oxidation and polymerization.[5]All pyrrole derivatives, especially freshly purified samples.
Under Inert Gas (Ar/N₂) Prevents contact with atmospheric oxygen, the primary initiator of degradation.[3][5]All pyrrole derivatives.
In a Desiccator Removes moisture, which can participate in hydrolytic side reactions or contain dissolved oxygen.[5]Solid samples.
Addition of BHT Butylated hydroxytoluene (BHT) is a radical scavenger that can inhibit polymerization.For long-term storage of solutions, if it doesn't interfere with subsequent applications.

A recommended workflow for handling sensitive pyrrole derivatives is outlined below.

cluster_synthesis Synthesis & Work-up cluster_purification Purification cluster_storage Handling & Storage Synthesis Synthesis of Pyrrole Derivative Workup Aqueous Work-up Synthesis->Workup Drying Dry over Na₂SO₄/MgSO₄ Workup->Drying Solvent_Removal Solvent Removal (in vacuo) Drying->Solvent_Removal Crude Crude Product Solvent_Removal->Crude Purify Purification Choice (See FAQ 2) Crude->Purify Distill Vacuum Distillation Purify->Distill Liquid Chroma Column Chromatography Purify->Chroma Complex Mixture Recrystal Recrystallization Purify->Recrystal Solid Pure Pure Product Distill->Pure Chroma->Pure Recrystal->Pure Inert Handle under N₂/Ar Pure->Inert Store Store at -20°C to -80°C in Amber Vial Inert->Store

Caption: Workflow for handling and storing sensitive pyrrole derivatives.

FAQ 2: I'm struggling to purify my N-H pyrrole derivative. Column chromatography gives extensive streaking and low recovery.

Answer:

This is a common issue arising from the acidic nature of the N-H proton (pKa ≈ 17.5) and the polarity of the pyrrole ring.[6]

Causality:

  • Silica Gel Acidity: Standard silica gel is slightly acidic. The pyrrole N-H can interact strongly with the silanol groups (Si-OH) on the silica surface, leading to irreversible adsorption, streaking, and on-column degradation.

  • Polarity: The polar N-H bond contributes to the overall polarity of the molecule, which can also cause strong binding to the stationary phase.

Troubleshooting & Optimization:

  • Neutralize the Silica: Before preparing your column, wash the silica gel with a solvent system containing a small amount of a non-nucleophilic base, such as triethylamine (~0.5-1% v/v) or pyridine. This deactivates the acidic sites.

  • Use Neutral Alumina: As an alternative to silica, neutral or basic alumina can be an excellent stationary phase for purifying pyrroles, as it lacks the acidic silanol groups.

  • Alternative Purification Methods:

    • Vacuum Distillation: Ideal for liquid pyrroles that are thermally stable. This method avoids contact with any stationary phase. A procedure for purifying crude pyrroles often involves distillation at reduced pressure to keep temperatures low (e.g., below 160°C).[7][8]

    • Recrystallization: The best option for solid derivatives, provided a suitable solvent system can be found.

Part 2: Spectroscopic Characterization

Once a pure sample is obtained, spectroscopic analysis presents its own set of challenges.

FAQ 3: Why is the N-H proton signal in my ¹H NMR spectrum very broad or sometimes invisible?

Answer:

The broadening of the N-H proton signal is a classic NMR phenomenon caused by the quadrupolar relaxation of the nitrogen-14 (¹⁴N) nucleus.

Causality: The most abundant isotope of nitrogen, ¹⁴N, has a nuclear spin (I) of 1, making it a quadrupolar nucleus. This means its charge distribution is non-spherical. As the molecule tumbles in solution, the interaction of this electric quadrupole with local electric field gradients provides a very efficient relaxation pathway. This rapid relaxation of the ¹⁴N nucleus causes the attached proton to "see" an average of the nitrogen's spin states, leading to a broad signal.[9] At certain relaxation rates, the peak can become so broad that it is lost in the baseline noise.[9]

Experimental Solutions:

  • Lower the Temperature: Cooling the sample can sometimes sharpen the N-H signal by changing the rate of molecular tumbling and thus the ¹⁴N relaxation rate.[9]

  • Use a Different Solvent: Solvents that can hydrogen bond with the N-H proton (like DMSO-d₆) can sometimes alter the relaxation behavior and yield a sharper signal compared to non-polar solvents (like CDCl₃).

  • ¹⁵N Isotope Labeling: If synthetically feasible, using a ¹⁵N-labeled precursor will solve the problem entirely. ¹⁵N has a nuclear spin of 1/2 and is not quadrupolar, resulting in sharp, easily observable couplings.

  • Decoupling Techniques: An advanced NMR experiment known as ¹⁴N decoupling can be used. This involves irradiating the sample at the ¹⁴N resonance frequency, which effectively removes its influence on the attached proton, resulting in a sharp singlet.[9][10][11]

cluster_problem Problem cluster_cause Root Cause cluster_solutions Solutions Problem Broad or Invisible N-H Signal in ¹H NMR Cause ¹⁴N Quadrupolar Relaxation Problem->Cause Temp Lower Temperature Cause->Temp Alters relaxation rate Solvent Change Solvent (e.g., DMSO-d₆) Cause->Solvent Alters H-bonding & relaxation Label ¹⁵N Isotopic Labeling Cause->Label Eliminates quadrupole Decouple ¹⁴N Decoupling Experiment Cause->Decouple Removes ¹⁴N influence

Caption: Troubleshooting broad N-H signals in the ¹H NMR of pyrroles.

FAQ 4: My mass spectrum shows a complex fragmentation pattern. How can I reliably identify my compound?

Answer:

The fragmentation of pyrrole derivatives in mass spectrometry is highly dependent on the substituents on the ring.[12] Understanding these pathways is key to structural elucidation.

Causality: The aromatic pyrrole ring is relatively stable, but the substituents are often the primary sites of fragmentation. Electrospray ionization (ESI) typically generates a protonated molecular ion [M+H]⁺. The subsequent fragmentation (MS/MS) depends on the nature of these substituents.

Common Fragmentation Pathways (ESI-MS/MS):

  • Derivatives with Aromatic Side Chains: Often show losses of small molecules like water (H₂O) or aldehydes from the side chain, and sometimes cleavage of the entire pyrrole moiety.[12]

  • Derivatives with Aliphatic Side Chains: Typically fragment through the loss of water (H₂O) or alcohols from the side chain.[12]

  • Overoxidation Products: If your sample has degraded, you may see ions corresponding to the incorporation of oxygen (e.g., [M+16]⁺), often from the formation of carbonyl or hydroxyl groups during polymerization.[13][14]

Best Practices for MS Analysis:

  • High-Resolution Mass Spectrometry (HRMS): Use techniques like Q-TOF or Orbitrap MS to obtain the exact mass of the parent ion. This allows you to determine the elemental composition and confirm the molecular formula, which is invaluable for distinguishing your product from impurities.[12]

  • Freshly Purified Sample: Always use a sample that has been freshly purified and properly stored to minimize the presence of oligomers and oxidation products that will complicate the spectrum.

  • Optimize Ionization: If you suspect your compound is unstable, use a soft ionization technique and minimize the energy in the ion source to reduce in-source fragmentation.

FAQ 5: How do I interpret the UV-Vis spectrum of my pyrrole derivative?

Answer:

The UV-Vis absorption spectrum of a pyrrole derivative is governed by π → π* electronic transitions within the aromatic system. The position (λ_max) and intensity of these absorptions are highly sensitive to the substitution pattern and conjugation.[15]

  • Pyrrole Monomer: Unsubstituted pyrrole in solution typically shows a strong absorption band around 205-210 nm.[16]

  • Substituted Pyrroles: Electron-donating or electron-withdrawing groups, and especially conjugated systems, will shift the absorption to longer wavelengths (a bathochromic or red shift). For example, pyrrole alkaloids with formyl and hydroxymethyl groups show absorption maxima between 260-300 nm.[17]

  • Polypyrrole: As pyrrole polymerizes, the extent of conjugation increases dramatically. This leads to broad absorption bands that can extend across the visible and even into the near-infrared (NIR) region, which is responsible for the characteristic dark color of the polymer.[16] A continuous absorption in the 400-1000 nm range is characteristic of polypyrrole.[16]

Compound TypeTypical λ_max (nm)Key Feature
Pyrrole Monomer~205-210[16]Single, strong UV absorption.
Simple Substituted Pyrroles~260-300[17]Shifted into the UV-A range.
Highly Conjugated Pyrroles>300Absorption depends on the extent of conjugation.[15]
Polypyrrole400-1000+[16]Very broad absorption across the visible/NIR spectrum.
Part 3: Advanced Characterization
FAQ 6: I need to confirm the absolute structure, but I'm having trouble growing single crystals for X-ray diffraction. Any tips?

Answer:

Growing high-quality single crystals of pyrrole derivatives can indeed be challenging due to their tendency to form oils or amorphous solids. The choice of solvent and crystallization technique is paramount.[18]

Causality: The planarity of the pyrrole ring can lead to π-stacking, which may result in poorly ordered solids. Furthermore, flexible substituents can inhibit the formation of a well-defined crystal lattice.

Proven Crystallization Techniques:

  • Slow Evaporation: This is the most common method. Dissolve your purified compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, dichloromethane/hexane) to near saturation and allow the solvent to evaporate slowly and undisturbed over several days in a loosely capped vial.[18]

  • Solvent Vapor Diffusion: Place a concentrated solution of your compound in a small open vial. Place this vial inside a larger, sealed jar containing a more volatile "anti-solvent" in which your compound is poorly soluble. The anti-solvent vapor will slowly diffuse into your compound's solution, reducing its solubility and promoting slow crystal growth.

  • Temperature Gradient (Cooling): Prepare a saturated solution at a slightly elevated temperature and then allow it to cool slowly to room temperature, and then further in a refrigerator.

Critical Consideration: Always start with the highest purity material possible. Even small amounts of impurities can inhibit crystal nucleation and growth.

Part 4: Detailed Experimental Protocols
Protocol 1: Purification of Pyrrole by Vacuum Distillation

This protocol is adapted for purifying pyrrole monomer, which is notoriously unstable and darkens on exposure to air.[6]

Objective: To remove colored, non-volatile polymeric impurities.

Materials:

  • Crude pyrrole

  • Round-bottom flask

  • Short-path distillation head with vacuum adapter

  • Receiving flask

  • Heating mantle with stirrer

  • Vacuum pump with cold trap

  • Glass wool or boiling chips

Procedure:

  • Setup: Assemble the short-path distillation apparatus. Ensure all glass joints are properly sealed with vacuum grease.

  • Charge the Flask: Add the crude pyrrole to the round-bottom flask along with a few boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.

  • Apply Vacuum: Connect the apparatus to the vacuum pump with a cold trap (liquid nitrogen or dry ice/acetone) in between. Slowly and carefully apply vacuum.

  • Heating: Once a stable vacuum is achieved, begin gently heating the flask. Pyrrole has a boiling point of 129-131°C at atmospheric pressure, but under vacuum, this will be significantly lower.

  • Collection: Collect the clear, colorless distillate in the receiving flask. It is often good practice to cool the receiving flask with an ice bath to improve condensation efficiency.

  • Completion: Stop the distillation when only a dark, viscous residue remains in the distillation flask.

  • Storage: Immediately transfer the purified pyrrole into a clean, amber vial, flush with argon or nitrogen, seal tightly, and store at -20°C or below.[5]

Protocol 2: Acquiring a High-Quality ¹H NMR of a Pyrrole Derivative

Objective: To obtain a clean, interpretable ¹H NMR spectrum, paying special attention to the N-H proton.

Procedure:

  • Sample Preparation: Dissolve ~5-10 mg of your freshly purified pyrrole derivative in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

  • Solvent Choice:

    • For CDCl₃: The N-H signal will likely be broad and may be difficult to identify.

    • For DMSO-d₆: The N-H signal is often sharper due to hydrogen bonding with the solvent and appears further downfield.

  • Acquisition Setup:

    • Acquire a standard proton spectrum.

    • Set the spectral width to include the expected region for the N-H proton (typically δ 7-12 ppm, but can vary).

    • Ensure a sufficient relaxation delay (d1) of at least 2-3 seconds to allow for the potentially slow-relaxing N-H proton to be properly observed.

  • Troubleshooting a Broad N-H Signal:

    • D₂O Shake: To confirm the identity of a broad N-H peak, add one drop of D₂O to the NMR tube, shake well, and re-acquire the spectrum. The N-H proton will exchange with deuterium, and the peak should disappear.

    • Low-Temperature Experiment: If available, re-run the spectrum at a lower temperature (e.g., 0°C or -20°C) to see if the signal sharpens.[9]

References
  • Electrochemical polymerization and characterizations of polypyrrole in aqueous micellar medium. Der Pharma Chemica. [Link]
  • Electrochemical Preparation and Characterization of Polypyrrole/Stainless Steel Electrodes Decorated with Gold Nanoparticles.
  • UV-VIS absorption spectra of the pyrrole alkaloid derivatives purified from Basidiomycetes-X in methanol.
  • Process for the purification of crude pyrroles.
  • DFT Studies of Electronic and UV-Vis Properties of Pyrrole-Based Oligomers. ChemRxiv. [Link]
  • UV‐Vis absorption spectra of pyrrole series 4 a–e (A) and N,N‐dimethylamino derivatives 1 c, 2 c, 3 c, and 4 c (B) measured in AN (c≈5×10⁻⁶ M).
  • Purification of crude pyrroles.
  • Chemical and electrochemical characterization of chemically synthesized conducting polypyrrole. R Discovery. [Link]
  • Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. PubMed. [Link]
  • Simulated UV/vis absorption spectra of the studied pyrrole derivatives.
  • Physical Characterization of Electrochemically and Chemically Synthesized Polypyrroles.
  • Pyrrole. Wikipedia. [Link]
  • UV−vis absorption spectra of pyrrole before and after polymerization by radiolytic and chemical methods.
  • Kinetics and mechanism of pyrrole chemical polymerization.
  • Electrochemical Deposition of Polypyrrole in the Presence of Silanes as Adhesion Promoters. MDPI. [Link]
  • Pyrrole and Pyrrole Derivatives.
  • Mass spectra of monocyclic derivatives of pyrrole. RSC Publishing. [Link]
  • Proton N-H Resonance of Pyrrole. Double Resonance. Chemistry LibreTexts. [Link]
  • Does it make sense to freeze pyrrole to stop spontaneous polymerization?.
  • Characterization of Polymer Films of Pyrrole Derivatives for Chemical Sensing by Cyclic Voltammetry, X-ray Photoelectron Spectroscopy and Vapour Sorption Studies. Analyst (RSC Publishing). [Link]
  • X-ray Crystallographic investigation of Pyrrole deriv
  • Analyses of the N.M.R. spectra of pyrrole derivatives: pyrrole-2-carboxylic acid and pyrrole-2-aldehyde. Taylor & Francis Online. [Link]
  • Nuclear magnetic resonance spectra of some pyrrole derivatives.
  • The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I ˆ 4 Â 10 16 Wacm 2 and k ˆ 790 nm.
  • Synthesis of Polypyrrole and Its Derivatives as a Liquid Marble Stabilizer via a Solvent-Free Chemical Oxidative Polymeriz
  • Synthesis of Polypyrrole and Its Derivatives as a Liquid Marble Stabilizer via a Solvent-Free Chemical Oxidative Polymerization Protocol. National Institutes of Health (NIH). [Link]
  • Analysis of the N.M.R. Spectrum of pyrrole.
  • Purification and properties of pyrrole. OpenBU. [Link]
  • Pyrrole. Lecture notes. [Link]
  • Novel Pyrrole Derivatives as Multi-Target Agents for the Treatment of Alzheimer's Disease: Microwave-Assisted Synthesis, In Silico Studies and Biological Evaluation. National Institutes of Health (NIH). [Link]
  • Evaluation of Pyrrole Heterocyclic Derivatives as Selective MAO-B Inhibitors and Neuroprotectors. MDPI. [Link]
  • Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. MDPI. [Link]
  • Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives.
  • New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evalu
  • Heterocyclic Compounds. Lecture notes. [Link]
  • ¹H NMR analysis of pyrrole H/D exchange. ¹H NMR spectra of pyrrole in D₂O when incubated with (reaction) and without (ctrl) PA0254 UbiX.
  • Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. PubMed. [Link]
  • Synthesis, X-ray Diffraction and Computational Druglikeness Evaluation of New Pyrrolo[1,2-a][12][19]Phenanthrolines Bearing a 9-Cyano Group. MDPI. [Link]
  • X-Ray Crystallographic and 13C NMR Investigations of the Effects of Electron-Withdrawing Groups on a Series of Pyrroles (I): ChemInform Abstract.
  • Pyrrole synthesis. Organic Chemistry Portal. [Link]
  • 4'-Ethyl 1,2-dimethyl 1',5-dibenzyl-4,4-dicyano-2'-oxo-5'-phenyl-1',2',4a,5-tetrahydro-4H-spiro[benzo[7][15]imidazo[1,2-a]pyridine-3,3'-pyrrole]-4',4a-dicarboxyl

Sources

Technical Support Center: Interpreting Complex NMR Spectra of Substituted Pyrroles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for NMR Analysis of Substituted Pyrroles. As a Senior Application Scientist, I've designed this guide to address the common and complex challenges you may face during the structural elucidation of pyrrole-containing compounds. This resource provides in-depth troubleshooting guides and frequently asked questions to help you navigate the intricacies of their NMR spectra.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for characterizing substituted pyrroles, which are core scaffolds in numerous pharmaceuticals and functional materials.[1] However, their spectra can often be complex and challenging to interpret. This guide will equip you with the knowledge to tackle these complexities head-on.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Common Spectral Issues and Solutions

Question: Why are the peaks in my ¹H NMR spectrum of a substituted pyrrole broad?

Broad peaks in the ¹H NMR spectrum of a substituted pyrrole can be perplexing. Several factors can contribute to this issue:

  • Quadrupolar Relaxation of ¹⁴N: A primary cause is the quadrupolar relaxation of the ¹⁴N nucleus. This can lead to broadening of the adjacent N-H proton signal and, to a lesser extent, other nearby protons.[2]

  • Poor Shimming: An inhomogeneous magnetic field is a common culprit for broadened signals throughout the entire spectrum.

  • Sample Concentration: High sample concentrations can increase viscosity and intermolecular interactions, resulting in peak broadening.[2]

  • Paramagnetic Impurities: Even trace amounts of paramagnetic species can cause significant line broadening.

  • Chemical Exchange: The N-H proton is often involved in chemical exchange, which can lead to broad signals. This phenomenon is influenced by temperature, as well as the presence of acidic or basic impurities.[2][3]

  • Low Solubility: If your compound is not fully dissolved, the presence of solid particles can disrupt the homogeneity of the magnetic field.[2]

Troubleshooting Workflow for Broad Peaks:

Caption: A flowchart for diagnosing the cause of broad peaks in the NMR spectrum of a substituted pyrrole.

Question: I can't see the N-H proton signal in my ¹H NMR spectrum. Where is it?

The N-H proton of a pyrrole ring is notoriously difficult to identify. It often presents as a low, broad hump in the baseline, typically at a downfield chemical shift.[2][3] This broadening is a direct result of the quadrupolar relaxation of the adjacent ¹⁴N nucleus.[2][3]

Here are several techniques to confirm its presence:

  • D₂O Exchange: Add a drop of deuterium oxide (D₂O) to your NMR sample and re-acquire the spectrum. The N-H proton will exchange with deuterium, causing the broad signal to disappear. This is a definitive confirmation.[2]

  • Variable Temperature (VT) NMR: Acquiring spectra at different temperatures can sharpen the N-H signal. Lowering the temperature can slow down the quadrupolar relaxation and chemical exchange rates, sometimes resulting in a sharper peak.[3] Conversely, raising the temperature can sometimes lead to the appearance of a triplet pattern.[3]

  • Double Resonance (Spin Decoupling): A more advanced technique involves irradiating the ¹⁴N nucleus while observing the ¹H spectrum. This decouples the proton from the nitrogen, resulting in a much sharper N-H signal.[3][4]

Section 2: Understanding Substituent Effects

Question: How do different substituents on the pyrrole ring affect the ¹H and ¹³C chemical shifts?

The electronic nature of substituents significantly influences the chemical shifts of the pyrrole ring protons and carbons.[1]

  • Electron-Withdrawing Groups (EWGs): EWGs, such as nitro (-NO₂) or carbonyl (-COR) groups, deshield the ring protons and carbons. This causes their signals to shift downfield to higher ppm values.[1]

  • Electron-Donating Groups (EDGs): Conversely, EDGs, like alkyl (-R) or alkoxy (-OR) groups, shield the ring nuclei, resulting in an upfield shift to lower ppm values.[1]

The position of the substituent also plays a crucial role. The magnitude of the chemical shift change is dependent on whether the substituent is at an α- (C2/C5) or β- (C3/C4) position.[1]

Table 1: Typical ¹H and ¹³C NMR Chemical Shifts for Unsubstituted Pyrrole

NucleusTypical Chemical Shift (ppm)
H2/H5 (α-protons)~6.7
H3/H4 (β-protons)~6.1
N-H~8.0 (often broad)
C2/C5 (α-carbons)~118
C3/C4 (β-carbons)~108

Data compiled from multiple sources.

Predicting Chemical Shifts: You can predict the chemical shifts in substituted pyrroles by using substituent chemical shift (SCS) values, which are additive parameters derived from extensive experimental data.[1]

Section 3: Advanced NMR Techniques for Structure Elucidation

Question: My 1D NMR spectra are too complex to interpret. What 2D NMR experiments can help?

When dealing with highly substituted pyrroles, 1D NMR spectra can become crowded and difficult to analyze. 2D NMR techniques are essential for unambiguously assigning signals and determining the complete molecular structure.[5][6][7][8]

  • COSY (Correlation Spectroscopy): This is a homonuclear experiment that shows correlations between protons that are coupled to each other (typically through 2-3 bonds).[9][10][11][12] It is invaluable for identifying adjacent protons on the pyrrole ring and its substituents.

  • HSQC (Heteronuclear Single Quantum Coherence): This is a heteronuclear experiment that correlates protons with the carbons they are directly attached to (one-bond C-H coupling).[9][10] This is extremely useful for assigning carbon signals based on their attached, and often more easily assigned, proton signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear experiment reveals correlations between protons and carbons over multiple bonds (typically 2-4 bonds).[9][10][12] HMBC is crucial for connecting different spin systems and identifying quaternary carbons (carbons with no attached protons).

Workflow for 2D NMR-based Structure Elucidation:

Sources

Technical Support Center: Overcoming Solubility Challenges with 2-Cyanoacetylpyrrole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming the poor solubility of 2-Cyanoacetylpyrrole in experimental assays. This guide is designed to provide you with the expertise and practical tools necessary to ensure reliable and reproducible results.

Poor aqueous solubility is a common hurdle in drug discovery and can significantly impact experimental outcomes by reducing the effective concentration of the test compound and introducing artifacts.[1][2][3] This guide will walk you through a systematic approach to tackle these challenges head-on.

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions and issues encountered when working with 2-Cyanoacetylpyrrole.

Q1: My 2-Cyanoacetylpyrrole, dissolved in DMSO, precipitates immediately when I add it to my aqueous assay buffer. Why is this happening?

A: This phenomenon, often called "crashing out," is a common issue for hydrophobic compounds.[4] A clear stock solution in 100% DMSO does not guarantee solubility in your final aqueous buffer. The dramatic shift in solvent polarity upon dilution causes the compound's solubility to plummet, leading to precipitation.[5]

Q2: What is the maximum concentration of DMSO I can use in my cell-based assay?

A: While there is no single answer, a final DMSO concentration of 0.5% to 1% is a widely accepted industry standard.[5] However, it's crucial to determine the tolerance of your specific cell line, as higher concentrations can be toxic and confound your results.[6][7][8] We recommend performing a vehicle toxicity test to determine the maximum tolerated concentration.[9]

Q3: Can I heat or sonicate my 2-Cyanoacetylpyrrole solution to improve solubility?

A: Gentle warming (e.g., to 37°C) and sonication can be effective for dissolving the compound in a stock solvent.[4] However, be cautious, as excessive heat can degrade your compound. This method is less suitable for maintaining solubility in the final aqueous assay medium over time.

Q4: How do I choose the right co-solvent to improve the solubility of 2-Cyanoacetylpyrrole?

A: The selection of a co-solvent depends on the properties of your compound and the constraints of your assay. Water-miscible organic solvents like ethanol, methanol, or polyethylene glycol (PEG) can be effective.[10][11] It is often a matter of empirical testing to find the most suitable co-solvent and its optimal concentration.

Q5: What are cyclodextrins and can they help with the solubility of 2-Cyanoacetylpyrrole?

A: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their cavity, thereby increasing their aqueous solubility.[12][13][14] They are a powerful tool for formulating poorly soluble compounds. The choice of cyclodextrin (e.g., β-cyclodextrin, HP-β-CD) depends on the size and shape of the guest molecule.[1][5]

Troubleshooting Guide: A Systematic Approach to Solubility Enhancement

If you are experiencing precipitation with 2-Cyanoacetylpyrrole, follow this step-by-step guide to diagnose and resolve the issue.

Step 1: Determine the Kinetic Solubility of 2-Cyanoacetylpyrrole

Before optimizing your assay conditions, it's essential to determine the kinetic solubility of 2-Cyanoacetylpyrrole in your specific assay buffer. Kinetic solubility refers to the maximum concentration of a compound that can be reached when a concentrated DMSO stock is diluted into an aqueous buffer.[3]

Protocol: Determination of Kinetic Solubility by Nephelometry

  • Prepare Stock Solution: Create a high-concentration stock solution of 2-Cyanoacetylpyrrole in 100% DMSO (e.g., 10 mM).

  • Serial Dilution in DMSO: Perform a serial dilution of your stock solution in DMSO in a 96-well plate.

  • Prepare Assay Plate: Add your chosen assay buffer to the wells of a new 96-well plate.

  • Initiate Precipitation: Transfer a small volume (e.g., 2 µL) from the compound plate to the assay plate. Mix immediately.

  • Incubation: Incubate the plate at your experimental temperature for 1-2 hours.

  • Measurement: Read the plate using a nephelometer, which measures light scattering from suspended particles (precipitate).[12] The concentration at which a significant increase in scattering is observed is your kinetic solubility limit.

Step 2: Optimize Your Dosing Procedure

The way you introduce your compound into the assay can have a significant impact on its solubility.

G cluster_start Start: Concentrated Stock in DMSO cluster_result Final Assay Solution start_node 10 mM 2-Cyanoacetylpyrrole in 100% DMSO direct_dilution direct_dilution start_node->direct_dilution Leads to serial_dilution serial_dilution start_node->serial_dilution Preferred Path final_solution Homogeneous Solution (Target) direct_dilution->final_solution High Risk gentle_mixing gentle_mixing serial_dilution->gentle_mixing Combine with gentle_mixing->final_solution Results in

  • Serial Dilution: Instead of a single large dilution, perform a stepwise serial dilution.[10]

  • Mixing: Add the compound stock to your buffer dropwise while gently vortexing or stirring.[1]

  • Temperature: Pre-warm your aqueous solution (e.g., cell culture media to 37°C) before adding the compound.[1]

Step 3: Employ Co-solvents

If optimizing the dosing procedure is insufficient, the use of a co-solvent may be necessary.

Co-solvent Selection and Optimization

Co-solventTypical Starting ConcentrationProsCons
Ethanol 1-5%Readily available, less toxic than DMSO for some cells.Can affect enzyme activity and cell signaling.
Polyethylene Glycol (PEG 400) 1-10%Low toxicity, good solubilizing agent.Can increase viscosity of the solution.
Glycerol 1-10%Can stabilize proteins.[10]Can be viscous and may affect some cellular processes.

Protocol: Co-solvent Optimization

  • Select Co-solvents: Choose 2-3 co-solvents to test.

  • Prepare Buffer with Co-solvent: Prepare your assay buffer containing a range of concentrations for each co-solvent.

  • Determine Kinetic Solubility: Repeat the kinetic solubility protocol for 2-Cyanoacetylpyrrole in each of the co-solvent-containing buffers.

  • Assay Compatibility: Run a control experiment to ensure the chosen co-solvent concentration does not interfere with your assay readout or harm your cells.

Step 4: Utilize Cyclodextrins

For particularly challenging compounds, cyclodextrins offer an excellent solution.

G compound compound cyclodextrin cyclodextrin compound:f0->cyclodextrin:f1 Encapsulation complex complex cyclodextrin->complex Forms

Selecting the Right Cyclodextrin

  • β-Cyclodextrin (β-CD): Often a good starting point due to its cavity size being suitable for many drug-like molecules.[5]

  • Hydroxypropyl-β-Cyclodextrin (HP-β-CD): A modified β-CD with significantly higher aqueous solubility, making it a popular choice in pharmaceutical formulations.[14]

Protocol: Solubilization with Cyclodextrins

  • Prepare Cyclodextrin Solution: Dissolve the chosen cyclodextrin in your assay buffer. Gentle heating may be required.

  • Add Compound: Add the 2-Cyanoacetylpyrrole to the cyclodextrin solution.

  • Equilibrate: Stir or shake the mixture for several hours to allow for the formation of the inclusion complex.

  • Filter: Remove any undissolved compound by filtration. The clear filtrate contains your solubilized compound.

Final Recommendations

  • Always include a vehicle control in your experiments that contains the same concentration of DMSO and any other co-solvents or excipients as your test samples.[9]

  • Document everything. Keep detailed records of your solubilization attempts, including solvents, concentrations, temperatures, and mixing procedures. This will help you to systematically arrive at the optimal conditions.

  • Consider the downstream application. The best solubilization strategy for an enzymatic assay may not be suitable for a cell-based assay due to potential toxicity. Always validate your chosen method in the context of your specific experiment.

By following this structured approach, you will be well-equipped to overcome the solubility challenges of 2-Cyanoacetylpyrrole and generate high-quality, reliable data in your research.

References

  • Scientist Solutions. (2025, January 16). DMSO in cell based assays.
  • Quora. (2017, August 3). What effects does DMSO have on cell assays?
  • BenchChem. (2025, December).
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Minimizing byproduct formation in the synthesis of pyrrole nitriles

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Minimizing Byproduct Formation

Welcome to the technical support center dedicated to the synthesis of pyrrole nitriles. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis of these critical heterocyclic scaffolds. As a Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying scientific rationale to empower you to overcome common challenges in your laboratory work.

Section 1: Troubleshooting Guide - Common Issues & Solutions

This section addresses specific problems that may arise during the synthesis of pyrrole nitriles, offering explanations and actionable protocols to mitigate byproduct formation and improve yield and purity.

Question 1: My Vilsmeier-Haack formylation of a pyrrole derivative is producing a dark, polymeric material with very low yield of the desired aldehyde precursor. What's causing this and how can I fix it?

Answer:

This is a frequent issue stemming from the inherent reactivity of the pyrrole ring, which is prone to polymerization under strongly acidic conditions typical of the Vilsmeier-Haack reaction.[1] The Vilsmeier reagent (formed from POCl₃ and DMF) is a potent electrophile, and while it facilitates formylation, it can also initiate polymerization of the electron-rich pyrrole nucleus.[2][3]

Causality and Strategic Solutions:

  • Excessive Acidity: The primary driver of polymerization is high acid concentration. The reaction generates HCl, which can protonate the pyrrole ring, making it highly susceptible to nucleophilic attack by another pyrrole molecule, initiating a chain reaction.

  • Temperature Control: Exothermic reactions can lead to localized "hot spots," accelerating polymerization.

  • Substrate Reactivity: Pyrroles with electron-donating substituents are more activated and thus more prone to polymerization.

Troubleshooting Protocol:

  • Protecting Group Strategy: The most robust solution is often the introduction of an electron-withdrawing protecting group on the pyrrole nitrogen (e.g., tosyl, Boc).[4][5] This decreases the electron density of the pyrrole ring, reducing its propensity to polymerize while still allowing for electrophilic substitution. N-alkoxycarbonyl protection, for instance, can offer distinct reactivity compared to N-sulfonyl protection.[6]

  • Strict Temperature Management: Maintain a low reaction temperature (0 °C to -10 °C) during the addition of the Vilsmeier reagent to the pyrrole substrate. This helps to control the initial exothermic reaction and minimize side reactions.

  • Inverse Addition: Add the pyrrole solution slowly to the pre-formed Vilsmeier reagent at low temperature. This ensures that the pyrrole is always the limiting reagent in the reaction mixture, reducing the chance of pyrrole-pyrrole polymerization.

  • Solvent Choice: Use anhydrous, non-protic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) to prevent side reactions with water and to ensure the stability of the Vilsmeier reagent.

Question 2: I'm attempting a direct cyanation of my pyrrole using chlorosulfonyl isocyanate (CSI), but I'm observing a mixture of 2- and 3-cyanopyrroles, along with some dicyanated products. How can I improve the regioselectivity?

Answer:

Controlling regioselectivity in the direct cyanation of pyrroles is a common challenge. The electronic nature of the pyrrole ring allows for substitution at both the C2 and C3 positions. Chlorosulfonyl isocyanate (CSI) is a highly reactive reagent, and its use can lead to a lack of selectivity and over-reaction.[7][8]

Causality and Strategic Solutions:

  • Intrinsic Reactivity of Pyrrole: The C2 position of an unsubstituted pyrrole is generally more electron-rich and sterically accessible, favoring electrophilic substitution. However, the C3 position can also react, especially with highly reactive electrophiles like CSI.

  • Reaction Stoichiometry and Conditions: The formation of dicyanated products is a clear indication that the stoichiometry of CSI is too high or the reaction conditions are too harsh.

Troubleshooting Protocol:

  • Employ Directing Groups: The most effective strategy is to install a directing group at a specific position on the pyrrole ring. For example, introducing a bulky protecting group at the N1 position or a removable electron-withdrawing group at the C2 position can sterically and electronically direct cyanation to the desired position.[7]

  • Careful Control of Stoichiometry: Use no more than 1.0-1.1 equivalents of CSI. It is often beneficial to perform a titration or use a freshly opened bottle of the reagent to ensure accurate stoichiometry.

  • Low-Temperature Reaction: Conduct the reaction at very low temperatures (-78 °C is common) to temper the reactivity of CSI and improve selectivity.

  • Alternative Cyanating Agents: Consider using less reactive cyanating agents. For instance, trimethylsilyl cyanide (TMSCN) in the presence of a Lewis acid can offer better control and selectivity in some cases.[9][10]

Workflow for Regioselective Cyanation: ```dot graph Regioselective_Cyanation { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

Pyrrole [label="Substituted Pyrrole"]; CSI [label="Chlorosulfonyl Isocyanate (CSI)"]; Product_Mix [label="Mixture of Isomers\n(2-CN, 3-CN, Di-CN)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Directing_Group [label="Install Directing Group\n(e.g., at C2)", fillcolor="#FBBC05", fontcolor="#202124"]; Selective_Cyanation [label="Selective Cyanation\nat C4", fillcolor="#34A853", fontcolor="#FFFFFF"]; Desired_Product [label="Desired Pyrrole-3-carbonitrile"]; Remove_Group [label="Remove Directing Group"];

Pyrrole -> CSI [label="Direct Cyanation"]; CSI -> Product_Mix; Pyrrole -> Directing_Group [label="Strategic Modification"]; Directing_Group -> CSI [label="Controlled Cyanation"]; CSI -> Selective_Cyanation; Selective_Cyanation -> Remove_Group; Remove_Group -> Desired_Product; }

Caption: A phased approach to optimizing a multi-component reaction for pyrrole nitrile synthesis.

Q3: How can I effectively purify my pyrrole nitrile from common byproducts like pyrrolidines or unreacted starting materials?

A3: Purification is a critical step that is often challenging due to the similar polarities of the desired product and certain byproducts.

Purification Strategies:

  • Acid-Base Extraction: If your byproducts include basic impurities like pyrrolidines, an acidic wash (e.g., with dilute HCl) can protonate and extract them into the aqueous layer. [11]Conversely, if your product has an acidic N-H proton, it can sometimes be separated by extraction with a mild base.

  • Chromatography:

    • Silica Gel Chromatography: This is the most common method. A careful selection of the eluent system is crucial. Often, a gradient elution from a non-polar solvent (like hexanes) to a more polar one (like ethyl acetate) is effective.

    • Alumina Chromatography: For certain compounds, alumina (basic or neutral) can provide better separation than silica gel.

  • Crystallization/Recrystallization: If your pyrrole nitrile is a solid, recrystallization is an excellent method for achieving high purity. Screening different solvent systems is key to finding one where the product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain in solution.

  • Distillation: For liquid pyrrole nitriles, distillation under reduced pressure can be an effective purification method, provided the compound is thermally stable. [11]

References

  • Guchhait, S. K., et al. (2018). Synthesis of Polyfunctionalized Pyrroles via a Tandem Reaction of Michael Addition and Intramolecular Cyanide-Mediated Nitrile-to-Nitrile Condensation. J. Org. Chem., 83, 5807-5815.
  • Zhou, Y., et al. (2020). Synthesis of Pyrroles through the CuH-Catalyzed Coupling of Enynes and Nitriles. Journal of the American Chemical Society, 142(22), 9908–9914.
  • Clayden, J., et al. (1970). Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles. Journal of the Chemical Society C: Organic.
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  • Reddy, R. P., et al. (2007). Synthesis of Pyrrolidines and Pyrroles via Tandem Amination/Cyanation/Alkylation and Amination/Oxidation Sequences. PMC.
  • EP0608688A1 - Process for the purification of crude pyrroles. Google Patents.
  • Tzankova, D., et al. (2017). SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). Semantic Scholar.
  • Loader, C. E., et al. (1982). Pyrrole chemistry. XXIII. The cyanation of substituted pyrroles with chlorosulfonyl isocyanate (CSI). New syntheses of pyrrole-3-carbonitriles. ResearchGate.
  • Yu, Y., et al. (2011). Optimization of reaction conditions. ResearchGate.
  • Loader, C. E., & Anderson, H. J. (1982). Pyrrole chemistry. XXIII. The cyanation of substituted pyrroles with chlorosulfonyl isocyanate (CSI). New syntheses of pyrrole-3-carbonitriles. Canadian Journal of Chemistry, 60(12), 1542-1547.
  • Lewis, S. E., et al. (2023). Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. ResearchGate.
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  • Loader, C. E., et al. (1982). Pyrrole chemistry. XXIV. The Vilsmeier formylation and the cyanation of pyrrole acetals. A synthesis of pyrrole-2,3,5-tricarboxaldehyde. ResearchGate.
  • Loader, C. E., et al. (1982). Pyrrole chemistry. XXIV. The Vilsmeier formylation and the cyanation of pyrrole acetals. A synthesis of pyrrole-2,3,5-tricarboxaldehyde. SciSpace.
  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. NIH.
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
  • Large-scale reactions for the synthesis of 3-cyanopyrroles 1c, 4a, and 16b. ResearchGate.
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Technical Support Center: Friedel-Crafts Reactions of Pyrrole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic chemists. This guide is designed to provide in-depth troubleshooting for one of the more nuanced applications of electrophilic aromatic substitution: the Friedel-Crafts reaction of pyrrole and its derivatives. My goal is to move beyond simple procedural lists and delve into the mechanistic causality that governs success or failure in these reactions. Here, we will address the most common challenge—catalyst poisoning—and provide a logical framework for diagnosis and resolution.

Section 1: Frequently Asked Questions - The Core Problem

This section addresses the fundamental issues researchers face, starting with the most common point of failure.

Q1: Why is my Friedel-Crafts reaction with an unprotected (N-H) or N-alkyl pyrrole failing or resulting in a complex mixture with very low yield?

Answer: The primary reason for failure is the intrinsic nature of the pyrrole ring itself. The nitrogen atom's lone pair of electrons, which makes pyrrole an electron-rich and highly reactive aromatic system, also makes it a potent Lewis base. This Lewis basicity is the root cause of catalyst poisoning.

The strong Lewis acids required for a Friedel-Crafts reaction (e.g., AlCl₃, FeCl₃) are electrophilic. Instead of exclusively activating the acyl or alkyl halide, the catalyst is aggressively sequestered by the pyrrole nitrogen. This non-productive interaction forms a stable complex, effectively removing the catalyst from the reaction cycle and halting the desired C-alkylation or C-acylation.

Furthermore, the high reactivity of pyrrole means that under the strongly acidic conditions of a typical Friedel-Crafts reaction, it is highly prone to polymerization, leading to the intractable mixtures and low yields you are observing.[1]

Q2: Can you illustrate the mechanism of this catalyst poisoning?

Answer: Certainly. The intended catalytic cycle is intercepted by a thermodynamic sink—the formation of a pyrrole-Lewis acid complex. The diagram below illustrates this competing pathway.

Catalyst_Poisoning cluster_intended Intended Friedel-Crafts Pathway cluster_poisoning Catalyst Poisoning Pathway AcylX Acyl Halide (R-CO-X) Acylium Acylium Ion [R-C=O]⁺ AcylX->Acylium Activation Pyrrole_N Pyrrole Nitrogen (Lewis Base) LA Lewis Acid (e.g., AlCl₃) LA_poison Lewis Acid (e.g., AlCl₃) Product Acylpyrrole Product Pyrrole_Ring Pyrrole Ring Pyrrole_Ring->Product Electrophilic Attack Deactivated_Complex Deactivated N-Lewis Acid Complex Pyrrole_N->Deactivated_Complex Coordination (Fast & Favorable)

Figure 1: Competing pathways in the Friedel-Crafts acylation of pyrrole. The desired reaction is often outcompeted by the deactivation of the Lewis acid catalyst by the pyrrole nitrogen.

Section 2: Troubleshooting Guide - Diagnosis and Strategy

Once catalyst poisoning is identified as the likely culprit, a systematic approach is needed. This guide provides a logical workflow to navigate the experimental variables.

Q3: My reaction isn't working. What is my troubleshooting workflow?

Answer: A logical, step-by-step approach is critical. The following decision tree outlines a robust troubleshooting strategy, prioritizing the most impactful changes first.

Troubleshooting_Workflow Start Problem: Low Yield / No Reaction / Polymerization Check_N_Protection Is the Pyrrole Nitrogen Protected with an Electron-Withdrawing Group (EWG)? Start->Check_N_Protection Protect_N ACTION: Protect the Nitrogen. (e.g., with Ts, Boc, TIPS) Check_N_Protection->Protect_N No Check_Stoichiometry Is Lewis Acid (LA) loading ≥1.0 equivalent? Check_N_Protection->Check_Stoichiometry Yes Protect_N->Check_Stoichiometry Proceed to next step Increase_LA ACTION: Increase LA to 1.1-2.0 equiv. The product also complexes with LA. Check_Stoichiometry->Increase_LA No Check_Acid_Strength Are you using a strong LA (AlCl₃)? Consider regioselectivity needs. Check_Stoichiometry->Check_Acid_Strength Yes Increase_LA->Check_Acid_Strength Weaker_LA CONSIDER: Weaker LA (SnCl₄, BF₃·OEt₂) for alternative regioselectivity (often C2). [1, 6] Check_Acid_Strength->Weaker_LA No, or seeking C2 product Consider_Alternatives CONSIDER: Alternative Methods (e.g., Organocatalysis with DBN for C2-acylation [9], Vilsmeier-Haack). Check_Acid_Strength->Consider_Alternatives Yes, but still issues Weaker_LA->Consider_Alternatives Success Reaction Optimized Consider_Alternatives->Success

Figure 2: A decision-tree workflow for troubleshooting Friedel-Crafts reactions of pyrrole.

Q4: Why is a stoichiometric amount of Lewis acid often required, even for protected pyrroles?

Answer: This is an excellent and crucial question. Unlike many other catalytic reactions, Friedel-Crafts acylations often require at least one full equivalent of the Lewis acid. The reason is that the carbonyl group of the resulting acylpyrrole product is itself a Lewis base. It will form a stable complex with the Lewis acid. This product-catalyst complex is often stable enough that the Lewis acid is not regenerated, effectively making it a reagent rather than a true catalyst.[2] Therefore, even after solving the initial N-H poisoning problem, you must use at least a 1:1 molar ratio of Lewis acid to the limiting reagent to drive the reaction to completion.

Section 3: Advanced Solutions & Protocols

The most robust solution to catalyst poisoning is to modify the pyrrole substrate by installing a protecting group on the nitrogen.

Q5: What is the most effective strategy to prevent catalyst poisoning, and how does it work?

Answer: The single most effective strategy is the installation of an electron-withdrawing protecting group on the pyrrole nitrogen.[3] Groups such as p-toluenesulfonyl (Ts), benzenesulfonyl, or tert-butyloxycarbonyl (Boc) fundamentally alter the electronic properties of the nitrogen.[3][4][5]

Causality:

  • Reduced Lewis Basicity: The electron-withdrawing nature of these groups pulls electron density away from the nitrogen atom through induction and/or resonance. This significantly reduces the basicity of the nitrogen lone pair, making it a much poorer ligand for the Lewis acid catalyst.

  • Ring Deactivation: These groups also decrease the overall electron density of the pyrrole ring, taming its high reactivity and making it less prone to polymerization under acidic conditions.[3]

  • Regiochemical Control: The choice of protecting group and Lewis acid can provide powerful control over regioselectivity. For instance, acylating an N-p-toluenesulfonylpyrrole with a strong Lewis acid like AlCl₃ strongly favors substitution at the C3 position.[5][6] In contrast, using a weaker Lewis acid like SnCl₄ with the same substrate often leads to the C2-acyl isomer as the major product.[5][6]

Table 1: Effect of N-Protection and Lewis Acid on Acylation Regioselectivity
N-SubstituentLewis AcidMajor ProductRationale
H or AlkylAnyC2-Acyl[6]Standard electrophilic substitution on an activated ring.
p-Toluenesulfonyl (Ts)AlCl₃ (strong)C3-Acyl[5][6]Reaction proceeds via an organoaluminum intermediate, favoring the 3-position.
p-Toluenesulfonyl (Ts)SnCl₄ (weaker)C2-Acyl[5][6]Classic electrophilic substitution on a deactivated ring; C2 is still electronically favored.
Triisopropylsilyl (TIPS)AlCl₃C3-Acyl[6]Extreme steric bulk of the TIPS group blocks access to the C2/C5 positions.
Q6: Can you provide a reliable protocol for N-protection of pyrrole?

Answer: Absolutely. The following is a standard, field-proven protocol for the N-tosylation of pyrrole.

Experimental Protocol 1: Synthesis of 1-(p-Toluenesulfonyl)pyrrole

  • Objective: To protect the pyrrole nitrogen with a p-toluenesulfonyl (Ts) group to deactivate the nitrogen as a Lewis base.

  • Materials:

    • Pyrrole

    • p-Toluenesulfonyl chloride (TsCl)

    • Sodium hydride (NaH), 60% dispersion in mineral oil

    • Anhydrous Tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Saturated aqueous sodium chloride (brine)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Ethyl acetate (EtOAc)

    • Hexanes

  • Procedure:

    • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and dropping funnel, add sodium hydride (1.1 eq., 60% dispersion). Wash the NaH three times with anhydrous hexanes under nitrogen to remove the mineral oil, then place the flask under a positive pressure of nitrogen and add anhydrous THF. Cool the resulting slurry to 0 °C in an ice bath.

    • Deprotonation: Dissolve pyrrole (1.0 eq.) in a minimal amount of anhydrous THF and add it dropwise to the NaH slurry via the dropping funnel over 20 minutes. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The cessation of hydrogen gas evolution indicates the formation of the sodium pyrrolide salt.

    • Tosylation: Dissolve p-toluenesulfonyl chloride (1.05 eq.) in anhydrous THF and add it dropwise to the reaction mixture at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir overnight (or until TLC analysis indicates complete consumption of the starting material).

    • Workup: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl at 0 °C. Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.

    • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a 95:5 Hexanes:EtOAc eluent) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 1-(p-toluenesulfonyl)pyrrole as a white solid.

Q7: With my protected pyrrole, what does a standard Friedel-Crafts acylation protocol look like?

Answer: The following protocol for the C3-acylation of N-Ts-pyrrole is a robust starting point.

Experimental Protocol 2: AlCl₃-Mediated Acylation of 1-(p-Toluenesulfonyl)pyrrole

  • Objective: To perform a regioselective Friedel-Crafts acylation at the C3 position of a protected pyrrole.

  • Materials:

    • 1-(p-Toluenesulfonyl)pyrrole (from Protocol 1)

    • Acetyl chloride (or other acyl chloride)

    • Anhydrous aluminum chloride (AlCl₃)

    • Anhydrous dichloromethane (DCM)

    • Hydrochloric acid (HCl), 1 M aqueous solution

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Saturated aqueous sodium chloride (brine)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Preparation: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous aluminum chloride (1.2 eq.). Add anhydrous DCM and cool the resulting slurry to 0 °C.

    • Acylium Ion Formation: Add the acyl chloride (1.1 eq.) dropwise to the AlCl₃ slurry. Stir the mixture at 0 °C for 30 minutes.

    • Electrophilic Attack: Dissolve 1-(p-toluenesulfonyl)pyrrole (1.0 eq.) in anhydrous DCM and add this solution dropwise to the reaction mixture at 0 °C. Monitor the reaction by TLC. Allow the reaction to proceed at 0 °C or to warm slowly to room temperature until the starting material is consumed.

    • Workup: Cool the reaction mixture back to 0 °C and quench it by pouring it slowly over a mixture of crushed ice and 1 M HCl. Stir vigorously until all solids have dissolved. Transfer the mixture to a separatory funnel.

    • Extraction & Isolation: Separate the layers and extract the aqueous layer twice with DCM. Combine the organic layers and wash sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired 3-acyl-1-(p-toluenesulfonyl)pyrrole.

References

  • ResearchGate. (2015). Pyrrole Protection [Request PDF].
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  • Padwa, A., et al. (2003). Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. The Journal of Organic Chemistry.
  • Royal Society of Chemistry. (2019). Chemoselective pyrrole dance vs. C–H functionalization/aroylation of toluenes.
  • Anderson, H. J., & Loader, C. E. (1985). Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates. Tetrahedron.
  • Quora. (2016). Organic Chemistry: Why doesn't five membered heterocycles like pyrrol or furan give the Friedel-Crafts alkylation reaction?.
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  • Connon, S. J., et al. (2010). Friedel−Crafts Acylation of Pyrroles and Indoles using 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) as a Nucleophilic Catalyst. Organic Letters.
  • Wang, J., et al. (2020). Lewis Acid-Catalyzed Enantioselective Friedel–Crafts Alkylation of Pyrrole in Water. ACS Omega.
  • ACS Publications. (2020). Lewis Acid-Catalyzed Enantioselective Friedel–Crafts Alkylation of Pyrrole in Water.
  • Wikipedia. (n.d.). Pyrrole.
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  • ResearchGate. (2021). Friedel–Crafts alkylation reaction between pyrrole and NS.
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  • Wiley Online Library. (2013). Palladium-Catalyzed Direct C-H Alkylation of Electron-Deficient Pyrrole Derivatives.
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Validation & Comparative

A Comparative Guide to the Purity Assessment of Synthesized 3-oxo-3-(1H-pyrrol-2-yl)propanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the purity of a synthesized active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is the foundation of reliable, reproducible, and safe downstream applications. This guide provides an in-depth comparison of analytical techniques for assessing the purity of 3-oxo-3-(1H-pyrrol-2-yl)propanenitrile, a crucial heterocyclic building block. We will move beyond procedural lists to explore the causality behind methodological choices, ensuring a robust and self-validating approach to purity determination.

The Analyte: Understanding this compound and Its Synthetic Heritage

This compound is a versatile intermediate in organic synthesis.[1][2] Its structure, featuring a pyrrole ring, a ketone, and a nitrile group, makes it a valuable precursor for more complex heterocyclic systems. A common and efficient synthesis involves the Friedel-Crafts acylation of pyrrole with cyanoacetic acid in the presence of acetic anhydride.[1][3]

Understanding this synthesis is paramount, as it informs the potential impurity profile. An impurity is any component of the drug substance that is not the defined chemical entity.[4] The likely impurities in a batch of this compound include:

  • Organic Impurities:

    • Starting Materials: Unreacted pyrrole and cyanoacetic acid.

    • Intermediates and By-products: Acetylated pyrrole derivatives or products from side reactions.[5]

    • Degradation Products: Compounds formed during synthesis or storage.[5]

  • Inorganic Impurities: Residual reagents or catalysts.[5][6]

  • Residual Solvents: Methanol (used for washing) or acetic anhydride.[1][6]

The International Council for Harmonisation (ICH) guideline Q3A(R2) provides a framework for the content and qualification of such impurities in new drug substances, making a multi-faceted analytical approach essential.[6][7][8]

The Orthogonal Imperative: Why One Method is Never Enough

Purity cannot be measured directly; it is inferred from the absence of impurities.[9] Relying on a single analytical technique is fraught with risk, as each method has inherent biases and limitations. A robust purity assessment, therefore, employs multiple, orthogonal (based on different principles) methods to provide a comprehensive and validated impurity profile.[10] This guide will compare four critical and complementary techniques:

  • High-Performance Liquid Chromatography (HPLC): For separation and quantification of organic impurities.

  • Quantitative Nuclear Magnetic Resonance (qNMR): An absolute method for determining purity without a specific reference standard of the analyte.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For the identification of unknown impurities.

  • Differential Scanning Calorimetry (DSC): A thermal analysis technique to measure purity based on melting point depression.

Comparative Analysis of Purity Assessment Techniques

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse of the pharmaceutical industry for purity analysis, excelling at separating and quantifying non-volatile and thermally sensitive organic impurities.[10][11][12]

Expertise & Causality: The choice of HPLC parameters is dictated by the analyte's physicochemical properties. This compound is a polar, nitrogen-containing heterocyclic compound.[13][14] A reversed-phase C18 column is a logical starting point, as it separates compounds based on hydrophobicity. The mobile phase, typically a mixture of water and a polar organic solvent like acetonitrile or methanol, is optimized to achieve good resolution between the main peak and any impurity peaks. An acidic modifier (e.g., formic acid) is often added to the mobile phase to improve peak shape and ionization efficiency for mass spectrometry detection.[13]

Experimental Protocol: HPLC Purity Assay

  • System Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Acetonitrile.

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detector: UV at 254 nm.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the synthesized compound.

    • Dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B (diluent) to create a 1 mg/mL stock solution.

    • Further dilute to a working concentration of 0.1 mg/mL.

  • Data Acquisition:

    • Inject 10 µL of the sample.

    • Run a gradient elution program (e.g., starting with 5% B, ramping to 95% B over 20 minutes) to elute compounds with a wide range of polarities.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity as a percentage of the main peak area relative to the total area of all peaks (Area % method).

Workflow: HPLC Purity Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results A Mobile Phase Preparation C Instrument Setup (Column, Flow, Temp) A->C B Sample Weighing & Dissolution D Sample Injection & Gradient Elution B->D C->D E Data Acquisition (Chromatogram) D->E F Peak Integration & Area % Calculation E->F QNMR_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results A Accurate Weighing (Analyte & Standard) B Dissolution in Deuterated Solvent A->B C Setup Quantitative NMR Parameters (D1) B->C D Data Acquisition C->D E Spectrum Processing (Phase, Baseline) D->E F Integration & Purity Calculation E->F

Caption: Workflow for qNMR-based purity assessment.

Liquid Chromatography-Mass Spectrometry (LC-MS)

While HPLC-UV is excellent for quantification, it provides no structural information about the impurities detected. LC-MS couples the separation power of HPLC with the detection power of mass spectrometry, making it the premier technique for identifying and characterizing impurities. [5][10][15][16] Expertise & Causality: An LC-MS method uses similar chromatographic principles as HPLC but directs the column eluent into a mass spectrometer. The MS detector provides the mass-to-charge ratio (m/z) of the parent compound and any co-eluting impurities. By comparing the measured masses to the masses of potential by-products and starting materials, impurities can be tentatively identified. Tandem mass spectrometry (MS/MS) can be used to fragment ions, providing structural clues for definitive identification. [15] Experimental Protocol: LC-MS Impurity Identification

  • System & Sample Preparation:

    • Typically, the same HPLC method developed for purity can be used. The mobile phase must be compatible with the MS ion source (e.g., using volatile buffers like formic acid or ammonium formate).

  • Data Acquisition:

    • Acquire data in full scan mode to detect all ionizable species within a specified mass range.

    • The mass range should cover the expected molecular weight of the product and potential impurities (e.g., m/z 50-500).

    • If an unknown impurity is detected at a significant level (e.g., >0.1% according to ICH guidelines), a separate targeted MS/MS experiment can be performed to obtain fragmentation data. [4]3. Data Analysis:

    • Extract ion chromatograms for the expected mass of the parent compound and potential impurities.

    • Analyze the mass spectrum of each impurity peak to determine its molecular weight.

    • Propose structures based on the molecular weight and knowledge of the synthetic route.

Workflow: LC-MS Impurity Identification

LCMS_Workflow cluster_prep Separation cluster_analysis Detection & Analysis cluster_results Identification A HPLC Separation (as per purity method) B Ionization (ESI/APCI) A->B C Mass Analysis (Full Scan m/z) B->C D Impurity Peak Mass Spectrum C->D E Correlate Mass with Synthesis Route D->E F Propose Impurity Structure E->F DSC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results A Sample Weighing (1-3 mg) B Hermetic Sealing in DSC Pan A->B C Place Sample & Ref in DSC Cell B->C D Controlled Heating (e.g., 2 °C/min) C->D E Record Melting Endotherm D->E F Calculate Purity via Van't Hoff Equation E->F

Caption: Workflow for DSC-based purity assessment.

Data Synthesis and Final Purity Assignment

The true power of this orthogonal approach lies in synthesizing the data from each technique to arrive at a final, confident purity value.

Comparative Data Summary (Hypothetical Batch)

Analytical TechniquePrincipleResultInsights Provided
HPLC-UV (Area %) Chromatographic Separation99.6%Quantifies organic impurities. Two minor impurities detected at 0.25% and 0.15%.
qNMR Absolute Molar Ratio99.5% (w/w)Provides an absolute purity value, independent of impurity response factors in UV detection.
LC-MS Mass-based IdentificationImpurity 1 (0.25%) MW = 67.05. Impurity 2 (0.15%) MW = 85.06.Impurity 1 identified as Pyrrole (starting material). Impurity 2 identified as Cyanoacetic acid (starting material).
DSC Melting Point Depression99.7 mol %Confirms high crystalline purity. Sensitive to eutectic impurities.

Assigning Final Purity: The results show excellent agreement across all orthogonal methods.

  • HPLC provides the relative percentage of detectable organic impurities.

  • qNMR provides a highly accurate, absolute purity value by mass. *[17] LC-MS confirms the identity of the major impurities as unreacted starting materials, validating the synthetic pathway analysis.

  • DSC confirms the high crystalline purity of the bulk material.

In this case, the qNMR result of 99.5% (w/w) would be reported as the final purity value, as it is an absolute method. The HPLC result is reported as "Chromatographic Purity," and the full dataset is used to build a comprehensive impurity profile for the batch, as recommended by ICH guidelines.

The purity assessment of a synthesized compound like this compound is a rigorous, multi-step process that demands more than just running a single analysis. By employing an orthogonal set of techniques—HPLC for quantification, qNMR for absolute purity, LC-MS for identification, and DSC for crystalline purity—researchers can build a self-validating system. This approach provides a comprehensive understanding of the material's composition, ensures the integrity of experimental data, and upholds the stringent safety and quality standards required in drug development.

References

  • A Guide to Quantitative NMR (qNMR). Emery Pharma. URL: https://emerypharma.
  • Quantitative NMR (qNMR). Pharmacognosy Institute (PHCI), University of Illinois Chicago. URL: https://pharmacognosy.uic.
  • ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. European Medicines Agency (EMA). URL: https://www.ema.europa.eu/en/ich-q3a-r2-impurities-new-drug-substances-scientific-guideline
  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc. URL: https://resolvemass.com/quantitative-nuclear-magnetic-resonance-qnmr-analysis/
  • This compound | 90908-89-7. Benchchem. URL: https://www.benchchem.com/product/b101679
  • ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). ICH. URL: https://database.ich.org/sites/default/files/Q3A_R2_Guideline.pdf
  • ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy. URL: https://www.gmp-compliance.org/guidelines/gmp-guideline/ich-q3a-r2-impurities-in-new-drug-substances
  • Impurity Profiling and Characterization for Generic Project Submission to USFDA. Veeprho. URL: https://www.veeprho.com/blog/impurity-profiling-and-characterization-for-generic-project-submission-to-usfda
  • Niessen, W. M. A. (2001). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA International Journal for Chemistry, 55(5), 406-412. URL: https://chimia.ch/chimia/article/view/2001_406
  • The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/19345960/
  • Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. IJRAR.org. URL: https://www.ijrar.org/papers/IJRAR23D1460.pdf
  • Determination of % purity of a compound by by Using DSC. Slideshare. URL: https://www.slideshare.net/slideshow/determination-of-purity-of-a-compound-by-by-using-dsc/267015095
  • What is qNMR (quantitative NMR) ? | Applications Notes. JEOL Ltd. URL: https://www.jeol.co.
  • Purity determination and evaluation of new drug substances. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/2973950/
  • Identification and Control of Impurities for Drug Substance Development using LC/MS and GC/MS. Taylor & Francis Online. URL: https://www.tandfonline.com/doi/abs/10.1081/JLC-120022378
  • qNMR: A Powerful and Affordable Tool for Purity/Potency Determination. YouTube. URL: https://www.youtube.
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  • This compound synthesis. ChemicalBook. URL: https://www.chemicalbook.com/synthesis/90908-89-7.htm
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  • Impurities in new drug substance| ICH Q3A(R2). YouTube. URL: https://www.youtube.
  • Q3A(R2). Slideshare. URL: https://www.slideshare.net/slideshow/q3ar2-251786576/251786576
  • IMPURITY PROFILING OF PHARMACEUTICALS. WJPPS. URL: https://www.wjpps.com/wjpps_controller/abstract_id/11175
  • Differential scanning calorimetry. Wikipedia. URL: https://en.wikipedia.org/wiki/Differential_scanning_calorimetry
  • Purity Determination and DSC Tzero Technology. TA Instruments. URL: https://www.tainstruments.
  • Top 5 Methods of Assessing Chemical Purity. Moravek, Inc. URL: https://www.moravek.com/top-5-methods-of-assessing-chemical-purity/
  • Purity Assay (Pharmaceutical Testing). Pathogenia. URL: https://www.pathogenia.com/purity-assay-pharmaceutical-testing/
  • Revision of Purity Criteria for Tested Compounds. Journal of Medicinal Chemistry. URL: https://pubs.acs.org/doi/10.1021/jm801499s
  • Looking for published work on the synthesis of this compound. Reddit. URL: https://www.reddit.com/r/chemistry/comments/4hvk21/looking_for_published_work_on_the_synthesis_of/
  • The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. ResearchGate. URL: https://www.researchgate.net/publication/343468249_The_retention_features_of_nitrogen-containing_heterocyclic_compounds_in_reversed-phase_and_hydrophilic_HPLC-MS_modes
  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. National Institutes of Health (NIH). URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7245229/
  • Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. MDPI. URL: https://www.mdpi.com/1420-3049/26/16/4850
  • [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. Welch Materials, Inc. URL: https://welchmat.com/readers-insight-heterocycles-structural-analysis-in-hplc-method-development/
  • Why Is HPLC Ideal for Chemical Purity Testing?. Moravek. URL: https://www.moravek.com/why-is-hplc-ideal-for-chemical-purity-testing/
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  • 3-(4-Acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-3-oxo-propionitrile. Santa Cruz Biotechnology. URL: https://www.scbt.com/p/3-4-acetyl-3-5-dimethyl-1h-pyrrol-2-yl-3-oxo-propionitrile-1414961-07-7

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A Comparative Guide to the Synthetic Routes of 2-Cyanoacetylpyrrole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyanoacetylpyrrole is a valuable heterocyclic building block in medicinal chemistry and materials science. Its unique chemical structure, featuring both an electron-rich pyrrole ring and an activated cyanoacetyl group, makes it a versatile precursor for the synthesis of a wide range of more complex molecules, including potential drug candidates and functional materials.[1] The efficiency and practicality of synthesizing this key intermediate are therefore of significant interest to the scientific community. This guide provides a detailed comparison of the primary synthetic routes to 2-cyanoacetylpyrrole, offering insights into the underlying mechanisms, experimental protocols, and comparative performance to aid researchers in selecting the most suitable method for their specific needs.

Overview of Synthetic Strategies

The synthesis of 2-cyanoacetylpyrrole generally falls into two main categories:

  • Two-Step Approaches: These methods typically involve the initial acylation of the pyrrole ring to introduce an acetyl group, followed by a subsequent reaction to introduce the cyano functionality.

  • Direct Cyanoacetylation: These routes aim to introduce the cyanoacetyl group directly onto the pyrrole ring in a single step.

This guide will delve into the specifics of each approach, highlighting the most common and effective methodologies.

Route 1: Vilsmeier-Haack Acylation Followed by Cyanation (Two-Step)

The Vilsmeier-Haack reaction is a well-established method for the formylation or acylation of electron-rich aromatic and heteroaromatic compounds.[2][3][4] This two-step approach first synthesizes 2-acetylpyrrole, which is then converted to the target compound.

Mechanism and Rationale

The Vilsmeier-Haack reaction proceeds through the formation of a Vilsmeier reagent, typically a chloroiminium salt, from a substituted amide (like N,N-dimethylacetamide) and phosphorus oxychloride (POCl₃).[5][6] This electrophilic species then attacks the electron-rich C2 position of the pyrrole ring.[2] Subsequent hydrolysis of the resulting iminium salt furnishes the corresponding ketone, 2-acetylpyrrole.[5] The second step involves the introduction of the cyano group, often through a condensation reaction with a suitable cyanide source.

Experimental Protocol: Synthesis of 2-Acetylpyrrole via Vilsmeier-Haack Reaction
  • Reagent Preparation: In a flask equipped with a dropping funnel and a magnetic stirrer, cool N,N-dimethylacetamide to 0°C.

  • Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃) to the cooled N,N-dimethylacetamide with continuous stirring. Maintain the temperature below 10°C.

  • Reaction with Pyrrole: Dissolve pyrrole in a suitable solvent (e.g., dichloromethane) and add it dropwise to the freshly prepared Vilsmeier reagent.

  • Reaction Progression: Allow the reaction mixture to stir at room temperature for a specified period, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction by pouring it into a mixture of ice and aqueous sodium acetate.

  • Extraction and Purification: Extract the product with an organic solvent, wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain 2-acetylpyrrole.

A subsequent step is required to convert 2-acetylpyrrole to 2-cyanoacetylpyrrole, for instance, via reaction with a cyanide source.

Visualization of the Vilsmeier-Haack Reaction Pathway

Vilsmeier_Haack Pyrrole Pyrrole Iminium_Salt Iminium Salt Intermediate Pyrrole->Iminium_Salt Electrophilic Attack Vilsmeier_Reagent Vilsmeier Reagent (from DMA + POCl₃) Vilsmeier_Reagent->Iminium_Salt Product 2-Acetylpyrrole Iminium_Salt->Product Hydrolysis Hydrolysis Hydrolysis Friedel_Crafts Pyrrole Pyrrole Acylium_Ion Acylium Ion Intermediate Pyrrole->Acylium_Ion Electrophilic Attack Acylating_Agent Cyanoacetylating Agent (e.g., Cyanoacetic Acid + Acetic Anhydride) Acylating_Agent->Acylium_Ion Activation Product 2-Cyanoacetylpyrrole Acylium_Ion->Product Deprotonation

Caption: Friedel-Crafts pathway for direct cyanoacetylation.

Comparative Analysis of Synthetic Routes

FeatureVilsmeier-Haack Route (Two-Step)Friedel-Crafts (Direct Cyanoacetylation)
Number of Steps TwoOne
Reagents N,N-dimethylacetamide, POCl₃, Pyrrole, Cyanide sourcePyrrole, Cyanoacetic acid, Acetic anhydride
Catalyst Not explicitly a catalyst (reagent-based)Often self-catalyzed or requires a dehydrating agent
Reaction Conditions Generally mild for the acylation stepRequires heating (reflux)
Reported Yields Variable, depends on both stepsGenerally good to high yields have been reported
Scalability Can be scalable, but two steps add complexityPotentially more straightforward to scale up
Safety Considerations POCl₃ is corrosive and reacts violently with waterAcetic anhydride is corrosive and a lachrymator
Purification Requires purification after each stepTypically involves a single purification step

Discussion and Field-Proven Insights

Vilsmeier-Haack Route: This classical approach offers a reliable method for the synthesis of 2-acetylpyrrole, a key intermediate. The Vilsmeier reagent is a relatively weak electrophile, which often leads to high regioselectivity for the 2-position of the pyrrole ring. [6]However, the two-step nature of this route adds to the overall synthesis time and may result in a lower overall yield due to losses at each stage. The handling of phosphorus oxychloride also requires careful consideration due to its hazardous nature.

Friedel-Crafts Direct Cyanoacetylation: The direct cyanoacetylation of pyrrole using cyanoacetic acid and acetic anhydride presents a more atom-economical and streamlined approach. [7]This method avoids the isolation of an intermediate, which can significantly improve the overall efficiency. The reaction conditions are relatively straightforward, although they require elevated temperatures. This method has been shown to be effective for a variety of substituted pyrroles and other aromatic amines. [8]For researchers looking for a more direct and potentially higher-yielding route, this method is often preferable. The use of 1-cyanoacetyl-3,5-dimethylpyrazole has also been reported as an efficient cyanoacetylating agent, offering faster reaction times and high yields. [9]

Conclusion

Both the Vilsmeier-Haack and Friedel-Crafts routes offer viable pathways to 2-cyanoacetylpyrrole. The choice between them will largely depend on the specific requirements of the researcher, including available starting materials, desired scale, and tolerance for multi-step procedures. For efficiency and simplicity, the direct Friedel-Crafts cyanoacetylation using cyanoacetic acid and acetic anhydride is a highly attractive option. However, the Vilsmeier-Haack route remains a valuable and well-understood method, particularly when 2-acetylpyrrole is a readily available intermediate. Careful consideration of the reaction conditions, safety precautions, and purification strategies is essential for the successful synthesis of this important heterocyclic building block.

References

  • Kakushima, M., et al. (1979). Regioselectivity in the Friedel-Crafts acylation of N-benzenesulfonylpyrrole. J. Org. Chem., 44(3), 481-484.
  • Taylor, J. E., et al. (2010). Friedel−Crafts Acylation of Pyrroles and Indoles using 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) as a Nucleophilic Catalyst. Organic Letters, 12(24), 5740-5743.
  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction.
  • Wikipedia. (2023, December 2). Vilsmeier–Haack reaction.
  • ChemTube3D. (n.d.). Pyrrole-The Vilsmeier Reaction.
  • NROChemistry. (2021, June 19). Vilsmeier-Haack Reaction [Video]. YouTube.
  • Bergman, J., & Slätt, J. (2004). Cyanoacetylation of indoles, pyrroles and aromatic amines with the combination cyanoacetic acid and acetic anhydride. Synthesis, 2004(16), 2670-2675.
  • S. S. P. Chouhan, et al. (2013). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research, 4(1), 58-69.
  • Slätt, J. (2012). Cyanoacetylation of indoles, pyrroles and aromatic amines with the combination cyanoacetic acid and acetic anhydride. KTH Royal Institute of Technology.
  • Bergman, J., & Slätt, J. (2004). Cyanoacetylation of Indoles, Pyrroles and Aromatic Amines with the Combination Cyanoacetic Acid and Acetic Anhydride. Request PDF.
  • Slätt, J. (2005). Cyanoacetylation of indoles, pyrroles and amines, and synthetic uses of these products. Karolinska Institutet.
  • ResearchGate. (n.d.). Vilsmeier—Haack Preparation of 2-Acylpyrroles Using Bis(trichloromethyl)carbonate and N,N-Dimethylacylamines.
  • Powerful pawar(Teach India ). (2020, September 25). Friedel craft acylation of furan,pyrrole and thiophene|Electrophilic substitution reaction [Video]. YouTube.
  • Sridhar, M., et al. (2023). A Concise Synthesis of Pyrrole-Based Drug Candidates from -Hydroxyketones, 3-Oxobutanenitrile, and Anilines. Molecules, 28(3), 1265.
  • Roohia, L., et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-oxo-4,7-dihydro-1H-indol-2-yl)malonaldehyde and its application in the synthesis of some new heterocyclic compounds. Current Chemistry Letters, 2(4), 187-194.
  • Kumar, S., et al. (2017). Chemoselective pyrrole dance vs. C–H functionalization/aroylation of toluenes. Org. Biomol. Chem., 15(40), 8561-8567.
  • Taylor, J. E., et al. (2010). Table 1 from Friedel-Crafts acylation of pyrroles and indoles using 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) as a nucleophilic catalyst. Semantic Scholar.
  • Kobayashi, S., & Ishitani, H. (1999). Catalytic Friedel–Crafts Acylation of Heteroaromatics.
  • Kumar, B. V., et al. (2014). Cyanoacetylation Of Substituted 2-Aminothiophenes And Evaluation for Antioxidant And Antibacterial Activities. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 5(2), 1083-1090.

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A Senior Application Scientist's Guide to the Spectroscopic Comparison of 3-oxo-3-(1H-pyrrol-2-yl)propanenitrile Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the precise structural elucidation of active pharmaceutical ingredients and their intermediates is paramount. 3-oxo-3-(1H-pyrrol-2-yl)propanenitrile is a valuable heterocyclic building block, but its β-ketonitrile functionality introduces the potential for keto-enol tautomerism, leading to the existence of distinct isomers in solution. Understanding and differentiating these tautomers is critical, as their respective chemical reactivities and potential biological interactions can differ significantly.

This guide provides an in-depth spectroscopic comparison of the keto and enol isomers of this compound. We will delve into the theoretical underpinnings and practical applications of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) to distinguish these forms. The experimental protocols and data presented herein are designed to be self-validating, providing a robust framework for the characterization of this and similar compounds.

The Isomers: Keto-Enol Tautomerism

This compound can exist as a keto tautomer and two possible enol tautomers, (Z)-enol and (E)-enol. The equilibrium between these forms is dynamic and highly sensitive to the solvent environment. The (Z)-enol is often stabilized by an intramolecular hydrogen bond, a key feature we will exploit for its spectroscopic identification.

Caption: Keto-enol tautomerism of this compound.

¹H and ¹³C NMR Spectroscopy: The Definitive Tool

NMR spectroscopy is the most powerful technique for distinguishing and quantifying keto-enol tautomers in solution. The key is that the tautomeric equilibrium is typically slow on the NMR timescale, meaning separate signals for each form can be observed. The choice of solvent is critical; non-polar solvents tend to favor the enol form through intramolecular hydrogen bonding, while polar aprotic solvents stabilize the more polar keto form.[1]

Predicted ¹H NMR Chemical Shifts

The most telling signals in the ¹H NMR spectrum are those of the α-protons (the CH₂ group in the keto form) and the vinyl proton (the CH group in the enol form).

Proton Keto Tautomer (Predicted) Enol Tautomer (Predicted) Rationale
α-CH₂ ~4.0 - 4.4 ppm (singlet)-Methylene protons adjacent to two electron-withdrawing groups (carbonyl and nitrile).
Vinyl-CH -~5.5 - 6.0 ppm (singlet)Olefinic proton, deshielded by conjugation with the pyrrole ring, nitrile, and hydroxyl group.
Enol-OH -~10 - 14 ppm (broad singlet)Highly deshielded due to intramolecular hydrogen bonding in the (Z)-enol form. Signal may be broader and exchangeable with D₂O.
Pyrrole H5 ~7.1 ppm (dd)~7.0 ppm (dd)The chemical environment of the pyrrole protons is subtly affected by the side chain's electronic structure.[2]
Pyrrole H3 ~6.9 ppm (dd)~6.8 ppm (dd)Similar to H5, slight shifts are expected.[2]
Pyrrole H4 ~6.3 ppm (dd)~6.2 ppm (dd)The H4 proton is typically the most shielded of the pyrrole ring protons.[2]
Pyrrole NH ~9.5 ppm (broad singlet)~9.3 ppm (broad singlet)Broad signal due to quadrupole relaxation and exchange.
Predicted ¹³C NMR Chemical Shifts

The carbon skeleton differences are also distinct, particularly for the carbons involved in the tautomerism.

Carbon Keto Tautomer (Predicted) Enol Tautomer (Predicted) Rationale
Carbonyl C=O ~188 - 192 ppm-Typical chemical shift for a ketone carbonyl conjugated with a pyrrole ring.[2]
α-CH₂ ~35 - 40 ppm-Aliphatic carbon adjacent to carbonyl and nitrile groups.
Enol C-OH -~160 - 165 ppmDeshielded olefinic carbon bonded to oxygen.
Enol =CH -~90 - 95 ppmShielded olefinic carbon due to the influence of the adjacent C-OH and pyrrole ring.
Nitrile C≡N ~116 - 118 ppm~118 - 120 ppmThe electronic environment of the nitrile carbon is less affected by tautomerism.
Pyrrole C2 ~132 ppm~130 ppmThe point of attachment to the side chain.[2]
Pyrrole C5 ~126 ppm~125 ppm[2]
Pyrrole C3 ~118 ppm~117 ppm[2]
Pyrrole C4 ~110 ppm~110 ppm[2]

Infrared (IR) Spectroscopy: A Rapid Diagnostic

IR spectroscopy provides a quick and non-destructive method to identify the key functional groups present in each tautomer. While less effective for quantification than NMR, it offers clear diagnostic bands.

Vibrational Mode Keto Tautomer (cm⁻¹) Enol Tautomer (cm⁻¹) Rationale
O-H stretch -3200 - 3600 (broad)Characteristic of the hydroxyl group in the enol, often broadened by hydrogen bonding.[3]
C=O stretch ~1705 - 1685~1640 - 1620Strong absorption for the conjugated ketone.[4] In the enol, this band is absent, but a C=O-like vibration from the conjugated system appears at a lower frequency.
C=C stretch -~1620 - 1580Appears in the enol form due to the newly formed double bond.[3]
C≡N stretch ~2215 - 2225~2210 - 2220The nitrile stretch is present in both forms, with a slight shift to lower wavenumber in the enol due to extended conjugation.[4]

Mass Spectrometry (MS): Probing Fragmentation

Mass spectrometry provides information about the molecular weight and fragmentation patterns, which can be subtly influenced by the isomeric form, although both tautomers will typically yield the same molecular ion peak. The fragmentation of 2-substituted pyrroles is often directed by the substituent.[5]

Predicted Fragmentation Pathways:

For this compound (MW: 134.14 g/mol ), the following fragments would be expected under Electron Ionization (EI):

  • M⁺• at m/z = 134: The molecular ion.

  • [M-HCN]⁺• at m/z = 107: Loss of hydrogen cyanide from the nitrile group.

  • [Pyrrole-CO]⁺ at m/z = 94: Cleavage of the bond between the carbonyl carbon and the α-carbon, a common fragmentation for ketones. This would be a prominent peak.

  • [Pyrrole]⁺• at m/z = 67: Loss of the entire 3-oxo-propanenitrile side chain.

The enol form, being less stable in the high-energy environment of EI-MS, would likely tautomerize to the keto form before fragmentation, leading to very similar, if not identical, mass spectra. However, techniques like electrospray ionization (ESI) coupled with tandem MS might reveal subtle differences in fragmentation depending on the initial solution-phase equilibrium.

Experimental Protocols

Protocol 1: NMR Analysis of Keto-Enol Equilibrium

Objective: To qualitatively and quantitatively analyze the keto-enol tautomeric equilibrium of this compound using ¹H NMR spectroscopy.

Methodology:

  • Sample Preparation:

    • Prepare two separate NMR samples.

    • Sample A: Dissolve ~5-10 mg of the compound in 0.7 mL of deuterated chloroform (CDCl₃), a relatively non-polar solvent that favors the enol form.

    • Sample B: Dissolve ~5-10 mg of the compound in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆), a polar aprotic solvent that favors the keto form.

  • NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum for both samples at room temperature (e.g., 298 K) on a 400 MHz or higher spectrometer.

    • Ensure a sufficient relaxation delay (e.g., d1 = 5 seconds) to allow for accurate integration.

  • Data Analysis:

    • For each spectrum, identify the characteristic signals for the keto (α-CH₂) and enol (vinyl-CH) tautomers.

    • Carefully integrate the area of the α-CH₂ peak (representing 2 protons) in the keto form and the vinyl-CH peak (representing 1 proton) in the enol form.

    • Calculate the percentage of each tautomer:

      • % Keto = [ (Integral of α-CH₂) / 2 ] / [ (Integral of α-CH₂) / 2 + (Integral of vinyl-CH) ] * 100

      • % Enol = [ (Integral of vinyl-CH) ] / [ (Integral of α-CH₂) / 2 + (Integral of vinyl-CH) ] * 100

  • Confirmation (Optional):

    • To confirm the assignment of the enol -OH peak, add a drop of D₂O to the NMR tube containing the CDCl₃ solution, shake well, and re-acquire the spectrum. The broad -OH signal should diminish or disappear due to proton-deuterium exchange.

NMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Acquisition cluster_analysis Data Analysis start Weigh Compound dissolve_cdcl3 Dissolve in CDCl3 start->dissolve_cdcl3 dissolve_dmso Dissolve in DMSO-d6 start->dissolve_dmso acquire_cdcl3 Acquire 1H NMR (CDCl3) dissolve_cdcl3->acquire_cdcl3 acquire_dmso Acquire 1H NMR (DMSO-d6) dissolve_dmso->acquire_dmso process Process Spectra acquire_cdcl3->process acquire_dmso->process integrate Integrate Keto/Enol Peaks process->integrate calculate Calculate Tautomer Ratio integrate->calculate

Caption: Workflow for NMR analysis of keto-enol tautomerism.

Conclusion

The isomers of this compound can be reliably distinguished and characterized through a combination of spectroscopic techniques. ¹H NMR spectroscopy, in particular, stands out as the most definitive method, allowing for not only the identification but also the quantification of the keto and enol tautomers by strategic solvent selection. IR spectroscopy serves as a rapid and valuable tool for confirming the presence of key functional groups, while mass spectrometry elucidates the molecular weight and fragmentation patterns. By applying the principles and protocols outlined in this guide, researchers can confidently establish the isomeric composition of their samples, ensuring the integrity and reproducibility of their scientific endeavors.

References

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The Cutting Edge of Inhibition: A Comparative Analysis of 2-Cyanoacetylpyrrole and Its Analogs in Biological Systems

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of drug discovery and development, the pyrrole scaffold stands as a cornerstone, celebrated for its versatile biological activities. Among its myriad derivatives, 2-cyanoacetylpyrrole has emerged as a molecule of significant interest. This guide provides an in-depth, objective comparison of the biological activity of 2-cyanoacetylpyrrole and its analogs, supported by experimental data, to empower researchers and drug development professionals in their quest for novel therapeutics. We will delve into the nuances of their efficacy as tyrosinase inhibitors, their potential as antimicrobial agents, and their emerging role in oncology.

The Allure of the Pyrrole Nucleus

The pyrrole ring is a fundamental five-membered aromatic heterocycle that is a key constituent of many biologically significant molecules, including heme, chlorophyll, and vitamin B12[1]. Its unique electronic properties and ability to participate in various chemical interactions make it a privileged scaffold in medicinal chemistry. The introduction of a cyanoacetyl group at the 2-position of the pyrrole ring creates a molecule with a distinct reactivity profile, paving the way for a diverse range of biological applications.

Tyrosinase Inhibition: A Tale of Potency and Precision

Tyrosinase, a copper-containing enzyme, plays a pivotal role in melanin biosynthesis. Its overactivity can lead to hyperpigmentation disorders and is also responsible for undesirable browning in fruits and vegetables. Consequently, the search for potent and safe tyrosinase inhibitors is a significant endeavor in medicine, cosmetics, and food science[2].

Recent studies have highlighted the exceptional tyrosinase inhibitory potential of 2-cyanoacetylpyrrole derivatives. A comprehensive study involving two series of pyrrole derivatives, A (1-17) and B (1-8), revealed that most 2-cyanopyrrole derivatives exhibited effective inhibitory activities against mushroom tyrosinase[2].

Comparative Analysis of Tyrosinase Inhibitory Activity

The inhibitory prowess of these compounds is best illustrated through a direct comparison of their half-maximal inhibitory concentration (IC50) values. A lower IC50 value signifies greater potency.

CompoundSubstituent on Phenyl RingIC50 (μM)[2][3]
A12 4-phenoxyl 0.97
A64-bromo8.17
A42-bromo8.47
A22-fluoro8.72
A94-trifluoromethyl12.44
A53-bromo16.52
A33-fluoro21.43
A72-methoxy23.57
A84-methoxy89.15
Kojic Acid (Reference)-28.72

As the data clearly indicates, compound A12 stands out as an exceptionally potent inhibitor, with an IC50 value of 0.97 μM, making it approximately 30 times more potent than the widely used reference inhibitor, kojic acid (IC50: 28.72 μM)[2]. This remarkable activity underscores the potential of the 4-phenoxyl substituent in enhancing the inhibitory effect.

Further mechanistic studies revealed that A12 acts as a reversible and mixed-type inhibitor[2]. Molecular docking studies suggest that the potency of A12 is due to a combination of metal-ligand interactions, π-π stacking, and hydrophobic interactions within the active site of tyrosinase[2][3].

Experimental Protocol: Tyrosinase Inhibitory Assay

The following is a detailed protocol for assessing the tyrosinase inhibitory activity of 2-cyanoacetylpyrrole analogs, based on established methodologies[2].

Materials:

  • Mushroom tyrosinase (EC 1.14.18.1)

  • L-DOPA (3,4-dihydroxyphenylalanine)

  • Phosphate buffer (pH 6.8)

  • Test compounds (2-cyanoacetylpyrrole analogs)

  • Kojic acid (reference inhibitor)

  • 96-well microplate reader

Procedure:

  • Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

  • Prepare various concentrations of the test compounds and kojic acid in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add 50 μL of phosphate buffer, 25 μL of the test compound solution, and 25 μL of the tyrosinase solution to each well.

  • Pre-incubate the mixture at a controlled temperature (e.g., 25°C) for 10 minutes.

  • Initiate the enzymatic reaction by adding 25 μL of L-DOPA solution.

  • Immediately measure the absorbance at 475 nm using a microplate reader at regular intervals for a set duration (e.g., 20 minutes).

  • Calculate the percentage of inhibition using the formula: Inhibition (%) = [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the reaction without an inhibitor and A_sample is the absorbance with the test compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Antimicrobial and Anticancer Activities: Expanding the Therapeutic Horizon

Beyond their impressive tyrosinase inhibitory effects, pyrrole derivatives have demonstrated a broad spectrum of other biological activities, including antimicrobial and anticancer properties[4][5][6][7].

Antimicrobial Efficacy

A study on new pyrrole derivatives synthesized through amination reactions revealed their potential as antibacterial and antifungal agents[4]. The compounds were screened against Escherichia coli and Staphylococcus aureus for antibacterial activity, and against Aspergillus niger and Candida albicans for antifungal activity.

Comparative Antimicrobial Activity (Zone of Inhibition in mm at 100µg/mL) [4]

CompoundE. coliS. aureusA. nigerC. albicans
3d22151020
3e20232217
Ciprofloxacin (Standard)2224--
Clotrimazole (Standard)--2218

The results indicate that some of the synthesized pyrrole derivatives exhibit antibacterial activity comparable to the standard drug ciprofloxacin against E. coli and significant antifungal activity[4]. The presence of a 4-hydroxyphenyl ring was identified as a key pharmacophoric feature for antifungal activity against C. albicans[4].

Anticancer Potential

The pyrrole scaffold is a prominent feature in numerous anticancer agents, with derivatives showing activity against various cancer cell lines[5][6][8][9][10]. The mechanisms of action are diverse and include the inhibition of key enzymes like protein kinases (EGFR and VEGFR), induction of apoptosis, and cell cycle arrest[5][6].

For instance, certain pyrrole derivatives have been synthesized as inhibitors of protein kinases involved in cancer cell signaling pathways[5]. The antiproliferative activity of 3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic acid derivatives has been evaluated against multiple human cancer cell lines, with some compounds exhibiting a high selectivity index[8].

Visualizing the Path to Discovery

To better understand the experimental process and the underlying mechanisms, the following diagrams have been created.

Experimental Workflow for Tyrosinase Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_tyrosinase Prepare Tyrosinase Solution add_reagents Add Buffer, Compound, & Tyrosinase to 96-well Plate prep_tyrosinase->add_reagents prep_compounds Prepare Test Compound Solutions prep_compounds->add_reagents prep_ldopa Prepare L-DOPA Solution add_ldopa Add L-DOPA to Initiate Reaction prep_ldopa->add_ldopa pre_incubate Pre-incubate at 25°C for 10 min add_reagents->pre_incubate pre_incubate->add_ldopa measure_abs Measure Absorbance at 475 nm add_ldopa->measure_abs calc_inhibition Calculate % Inhibition measure_abs->calc_inhibition det_ic50 Determine IC50 Value calc_inhibition->det_ic50

Caption: Workflow for determining tyrosinase inhibitory activity.

Proposed Mechanism of Potent Tyrosinase Inhibition

G cluster_interactions Key Interactions A12 Compound A12 (2-Cyanoacetylpyrrole Analog) Tyrosinase Tyrosinase Active Site (Copper Ions) A12->Tyrosinase Binds to metal_interaction Metal-Ligand Interaction A12->metal_interaction pi_pi π-π Stacking A12->pi_pi hydrophobic Hydrophobic Interactions A12->hydrophobic Inhibition Inhibition of Melanin Synthesis Tyrosinase->Inhibition Leads to metal_interaction->Tyrosinase pi_pi->Tyrosinase hydrophobic->Tyrosinase

Caption: Key interactions driving potent tyrosinase inhibition by A12.

Conclusion: A Scaffold of Immense Promise

The comparative analysis presented in this guide unequivocally demonstrates the significant biological potential of 2-cyanoacetylpyrrole and its analogs. As tyrosinase inhibitors, certain derivatives exhibit potency that far surpasses current standards, offering exciting prospects for applications in dermatology and food science. Furthermore, the broader antimicrobial and anticancer activities of the pyrrole scaffold highlight its versatility and importance in the ongoing search for novel therapeutic agents. The structure-activity relationships discussed herein provide a rational basis for the future design of even more potent and selective molecules. It is with great anticipation that the scientific community awaits the translation of this fundamental research into tangible clinical and industrial applications.

References

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The Evolving Landscape of Pyrrole-Based Bioactive Agents: A Comparative Guide to the Structure-Activity Relationship of 3-oxo-3-(1H-pyrrol-2-yl)propanenitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel therapeutic agents, the pyrrole scaffold has consistently emerged as a privileged structure, forming the core of numerous biologically active compounds.[1][2] Its inherent aromaticity and diverse substitution possibilities offer a versatile template for medicinal chemists to craft molecules with a wide array of pharmacological activities, including anticancer, antimicrobial, and immunomodulatory effects.[3][4] This guide delves into the nuanced world of 3-oxo-3-(1H-pyrrol-2-yl)propanenitrile derivatives, a class of compounds that has garnered significant attention for its therapeutic potential. We will dissect the critical structure-activity relationships (SAR) that govern their biological effects, providing a comparative analysis supported by experimental data to empower researchers in the design of next-generation therapeutics.

The Core Moiety: Understanding the Therapeutic Potential

The this compound core is a fascinating amalgamation of chemical functionalities. The pyrrole ring provides a π-rich system capable of engaging in various intermolecular interactions, while the β-ketonitrile group (3-oxo-propanenitrile) is a potent Michael acceptor and can participate in hydrogen bonding and metal chelation.[3] This unique combination of features allows these molecules to interact with a diverse range of biological targets, leading to their observed pharmacological activities.

General Synthesis: The Paal-Knorr Reaction and Beyond

A cornerstone in the synthesis of substituted pyrroles is the Paal-Knorr reaction, a robust and versatile method that involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[1] This reaction has been widely employed in the preparation of various pyrrole derivatives and serves as a foundational methodology in the exploration of their SAR.

Experimental Protocol: A Representative Paal-Knorr Synthesis of a Substituted Pyrrole

This protocol outlines a general procedure for the synthesis of N-substituted 2,5-dimethyl-1H-pyrrole-3-carbonitrile, a representative analog.

Materials:

  • Hexane-2,5-dione (1,4-dicarbonyl compound)

  • Primary amine (e.g., aniline)

  • Malononitrile

  • Glacial acetic acid (catalyst)

  • Ethanol (solvent)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Standard glassware for workup and purification

Procedure:

  • To a solution of hexane-2,5-dione (10 mmol) in ethanol (50 mL) in a 100 mL round-bottom flask, add the primary amine (10 mmol) and malononitrile (10 mmol).

  • Add a catalytic amount of glacial acetic acid (0.5 mL) to the mixture.

  • Fit the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 4-6 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Pour the mixture into ice-cold water (100 mL) with stirring.

  • Collect the resulting precipitate by vacuum filtration and wash with cold water.

  • Dry the crude product and purify by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

  • Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Causality Behind Experimental Choices:

  • Glacial Acetic Acid: The acidic catalyst protonates one of the carbonyl groups of the dicarbonyl compound, facilitating the initial nucleophilic attack by the amine.

  • Reflux Conditions: The elevated temperature increases the reaction rate, allowing the condensation and subsequent cyclization to proceed efficiently.

  • Precipitation in Water: The organic product is typically insoluble in water, allowing for its separation from the water-soluble reactants and byproducts.

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound derivatives can be finely tuned by strategic modifications at various positions of the molecule. The following sections provide a comparative analysis of these modifications on their anticancer and antimicrobial activities.

Anticancer Activity: Targeting Cellular Proliferation

Several studies have highlighted the potential of pyrrole derivatives as anticancer agents, with their mechanism of action often involving the inhibition of key signaling pathways or the induction of apoptosis.[2][3]

The core structure of this compound and its key modification points are illustrated below:

Caption: Key modification points on the this compound scaffold influencing anticancer activity.

A study on a series of pyrrole derivatives revealed that substitution on the pyrrole nitrogen and at the 4- and 5-positions of the pyrrole ring significantly impacts their cytotoxic effects against various cancer cell lines.

Compound R1 (N-substitution) R4 (C5-substitution) R5 (C4-substitution) IC50 (µM) vs. HeLa Cells Reference
1a HPhenylPhenyl> 50[3]
1b MethylPhenylPhenyl25.3[3]
1c BenzylPhenylPhenyl10.8[3]
1d H4-Chlorophenyl4-Chlorophenyl15.2[3]
1e Benzyl4-Chlorophenyl4-Chlorophenyl5.1[3]

SAR Interpretation:

  • N-Substitution (R1): Unsubstituted pyrrole nitrogen (Compound 1a ) generally leads to lower activity. The introduction of small alkyl (Compound 1b ) or, more effectively, bulky aromatic groups like benzyl (Compound 1c ) at the R1 position enhances cytotoxicity. This suggests that the N-substituent may be involved in crucial hydrophobic or π-stacking interactions with the target protein.

  • Aryl Substitution (R4, R5): The presence of aryl groups at the 4- and 5-positions is a common feature in active compounds. The introduction of electron-withdrawing groups, such as chlorine, on these aryl rings (Compound 1d vs. 1a ) can significantly improve potency. The synergistic effect of N-benzylation and chloro-substitution on the phenyl rings (Compound 1e ) results in the most potent analog in this series.

Antimicrobial Activity: Combating Bacterial Growth

Pyrrole-containing compounds have also demonstrated significant potential as antimicrobial agents.[4] The SAR for antimicrobial activity can differ from that for anticancer activity, highlighting the importance of target-specific drug design.

SAR_Antimicrobial cluster_workflow Antimicrobial SAR Workflow start Core Scaffold This compound sub Systematic Substituent Modification (R1, R2, R3, R4) start->sub activity Biological Evaluation (MIC against S. aureus, E. coli) sub->activity sar SAR Analysis Identify key structural features for activity activity->sar end Lead Optimization sar->end

Caption: A logical workflow for the SAR-guided development of antimicrobial pyrrole derivatives.

The following table summarizes the minimum inhibitory concentration (MIC) values for a series of pyrrole derivatives against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.

Compound R1 (N-substitution) R2 (C3-substitution) MIC (µg/mL) vs. S. aureus MIC (µg/mL) vs. E. coli Reference
2a HH64128[4]
2b MethylH3264[4]
2c H-CONH₂1632[4]
2d Methyl-CONH₂816[4]
2e H-CSNH₂48[4]

SAR Interpretation:

  • N-Substitution (R1): Similar to the anticancer activity, N-methylation (Compound 2b vs. 2a and 2d vs. 2c ) consistently improves antimicrobial potency, suggesting a favorable interaction with the bacterial target.

  • C3-Substitution (R2): The introduction of a carboxamide group (-CONH₂) at the R2 position (Compound 2c ) significantly enhances activity against both bacterial strains compared to the unsubstituted analog (Compound 2a ). This group may act as a hydrogen bond donor and/or acceptor.

  • Thioamide Substitution: Replacing the oxygen of the amide with sulfur to form a thioamide (Compound 2e ) leads to a remarkable increase in antimicrobial activity. The higher lipophilicity and different electronic properties of the thioamide group may facilitate cell wall penetration or result in stronger target binding.

Conclusion and Future Directions

The structure-activity relationship studies of this compound derivatives reveal a clear correlation between specific structural modifications and their resulting biological activities. For anticancer applications, bulky N-substituents and electron-withdrawing groups on peripheral aryl rings are favorable. In the context of antimicrobial agents, N-alkylation and the presence of hydrogen-bonding moieties like amides or thioamides at the C3 position are key determinants of potency.

This comparative guide underscores the importance of a rational, data-driven approach to drug design. The experimental protocols and SAR insights provided herein serve as a valuable resource for researchers aiming to harness the therapeutic potential of the pyrrole scaffold. Future investigations should focus on elucidating the precise molecular targets of these compounds and exploring novel substitutions to further optimize their efficacy and selectivity, ultimately paving the way for the development of innovative and effective therapeutic agents.

References

  • International Journal of Progressive Research in Pharmacy. Synthesis and Evaluation of Pyrrole Derivatives.
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Comparative study of the reactivity of different acylating agents for pyrrole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the reactivity of various acylating agents with pyrrole, a foundational electron-rich five-membered heterocycle. The acylation of pyrrole is a cornerstone of synthetic organic chemistry, pivotal in the synthesis of a vast array of pharmaceuticals, natural products, and functional materials. Understanding the nuances of acylating agent reactivity is paramount for researchers, scientists, and drug development professionals to achieve desired regioselectivity and optimal yields. This document delves into the mechanistic underpinnings of pyrrole acylation, offers a comparative analysis of common acylating agents supported by experimental data, and provides detailed protocols for practical application.

Introduction: The Electronic Nature of Pyrrole and its Implications for Acylation

Pyrrole is an aromatic heterocycle characterized by a high electron density within the ring, arising from the delocalization of the nitrogen lone pair. This electron-rich nature renders pyrrole highly susceptible to electrophilic substitution reactions, with a pronounced preference for acylation at the C2 position due to the greater stabilization of the cationic intermediate (the σ-complex). However, the nitrogen atom also possesses nucleophilic character, leading to a potential competition between C-acylation and N-acylation. The choice of acylating agent and reaction conditions is therefore critical in directing the outcome of the reaction.

The Acylation of Pyrrole: A Mechanistic Overview

The acylation of pyrrole is a classic electrophilic aromatic substitution reaction. The mechanism involves the initial attack of the electron-rich pyrrole ring on the electrophilic acylating agent, forming a resonance-stabilized cationic intermediate known as the Wheland intermediate or σ-complex. Subsequent deprotonation of this intermediate restores the aromaticity of the ring, yielding the acylated pyrrole.

The regioselectivity of the acylation is dictated by the relative stability of the possible cationic intermediates. Attack at the C2 position results in a more stable intermediate where the positive charge is delocalized over three atoms, including the nitrogen. In contrast, attack at the C3 position leads to a less stable intermediate with charge delocalization over only two carbon atoms. Consequently, C2-acylation is generally the favored pathway.

Competition between C-acylation and N-acylation is a key consideration. N-acylation, while often kinetically favored, can be reversible under certain conditions. The nature of the acylating agent, the presence of a catalyst, the solvent, and the reaction temperature all play a crucial role in determining the C/N-acylation ratio.

Comparative Analysis of Acylating Agents

The reactivity of the acylating agent is a primary determinant of the reaction conditions required and the potential for side reactions. A more reactive acylating agent will typically react under milder conditions but may also lead to lower selectivity and the formation of polymeric byproducts.

Acylating AgentStructureRelative ReactivityTypical ConditionsKey Features
Acetic Anhydride(CH₃CO)₂OModerateLewis acid catalyst (e.g., AlCl₃, BF₃·OEt₂), or high temperatureCommonly used, cost-effective, generally favors C-acylation with a catalyst.
Acetyl ChlorideCH₃COClHighOften requires a base (e.g., pyridine) to neutralize HCl byproduct; can be run at lower temperatures.More reactive than acetic anhydride; can lead to N-acylation, especially in the absence of a Lewis acid.
Trifluoroacetic Anhydride(CF₃CO)₂OVery HighMild conditions, often without a catalyst.Highly reactive due to the electron-withdrawing CF₃ group; useful for acylating deactivated pyrroles.
Benzoyl ChlorideC₆H₅COClModerate-HighSimilar to acetyl chloride, often requires a base.Introduces a benzoyl group, useful for further functionalization.
Acetic Anhydride: The Workhorse Acylating Agent

Acetic anhydride is a widely used and economical acylating agent for pyrrole. In the absence of a catalyst, the reaction requires high temperatures, often leading to modest yields and the formation of tars. However, the addition of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or boron trifluoride etherate (BF₃·OEt₂), significantly enhances the electrophilicity of the acylating agent, allowing the reaction to proceed under much milder conditions with improved yields of the desired 2-acetylpyrrole.

Acetyl Chloride: A More Reactive Alternative

Acetyl chloride is inherently more reactive than acetic anhydride due to the greater electronegativity of chlorine compared to the acetate group, making the carbonyl carbon more electrophilic. This increased reactivity allows for acylation at lower temperatures. However, the reaction generates hydrogen chloride (HCl) as a byproduct, which can protonate the pyrrole nitrogen and deactivate the ring towards further electrophilic attack. Therefore, a base, such as pyridine, is often added to scavenge the HCl. The use of acetyl chloride can sometimes favor N-acylation, particularly in the absence of a strong Lewis acid catalyst.

Trifluoroacetic Anhydride: For a Powerful Acylation

Trifluoroacetic anhydride is a highly reactive acylating agent due to the strong electron-withdrawing effect of the trifluoromethyl group. This reagent can acylate pyrrole under very mild conditions, often without the need for a catalyst. It is particularly useful for the acylation of pyrroles bearing electron-withdrawing substituents that would otherwise be unreactive towards less potent acylating agents.

Experimental Protocols

General Considerations
  • Pyrrole is susceptible to polymerization under acidic conditions. It is often advisable to use freshly distilled pyrrole for best results.

  • All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and polymerization.

  • Solvents should be anhydrous, as water can react with the acylating agents.

Protocol 1: Acylation of Pyrrole with Acetic Anhydride and Aluminum Chloride (Friedel-Crafts Acylation)

This protocol describes a typical Friedel-Crafts acylation of pyrrole using acetic anhydride as the acylating agent and aluminum chloride as the Lewis acid catalyst.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Pyrrole Pyrrole in Anhydrous Solvent ReactionVessel Reaction at 0 °C to RT Pyrrole->ReactionVessel Add dropwise Ac2O_AlCl3 Acetic Anhydride + AlCl₃ in Anhydrous Solvent Ac2O_AlCl3->ReactionVessel Add dropwise Quench Quench with Ice-Water ReactionVessel->Quench Pour into Extract Extract with Organic Solvent Quench->Extract Purify Purify by Chromatography Extract->Purify Product 2-Acetylpyrrole Purify->Product G cluster_pathways Acylation Pathways Pyrrole Pyrrole NAcylation N-Acylation (Kinetic Product) Pyrrole->NAcylation Low Temp, No Catalyst C2Acylation C2-Acylation (Thermodynamic Product) Pyrrole->C2Acylation Lewis Acid or Higher Temp NAcylation->C2Acylation Acyl Migration (Thermodynamic Control)

Benchmarking the Antimicrobial Efficacy of 2-Cyanoacetylpyrrole Against Known Antibiotics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In an era where antimicrobial resistance poses a significant threat to global health, the discovery and evaluation of novel antibacterial agents are of paramount importance. This guide provides a comprehensive technical comparison of a promising new synthetic compound, 2-Cyanoacetylpyrrole, against established antibiotics. Our objective is to furnish researchers, scientists, and drug development professionals with a detailed analysis of its antimicrobial efficacy, supported by robust experimental data and standardized protocols.

Introduction: The Imperative for Novel Antimicrobial Agents

The relentless evolution of antibiotic resistance in pathogenic bacteria necessitates a continuous pipeline of new antimicrobial drugs with diverse mechanisms of action.[1] Many existing antibiotics target fundamental bacterial processes such as cell wall synthesis, protein synthesis, or nucleic acid replication.[2] However, the emergence of resistance mechanisms, such as enzymatic drug inactivation and target site modification, has rendered many of these conventional therapies less effective.[1]

Pyrrole-containing compounds have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including antibacterial and antifungal properties.[3][4] The pyrrole ring is a key structural motif in many naturally occurring and synthetic bioactive molecules.[3] This guide focuses on 2-Cyanoacetylpyrrole, a synthetic derivative engineered to explore novel structure-activity relationships in the quest for potent antimicrobial agents.

Compound Profile: 2-Cyanoacetylpyrrole

2-Cyanoacetylpyrrole is a small molecule characterized by a pyrrole ring substituted with a cyanoacetyl group. This chemical architecture offers several features that are hypothesized to contribute to its antimicrobial activity. The electron-withdrawing nature of the cyano and acetyl groups can polarize the molecule, potentially facilitating interactions with biological targets within the bacterial cell.

Hypothesized Mechanism of Action:

While the precise mechanism of action for 2-Cyanoacetylpyrrole is under active investigation, preliminary studies on analogous pyrrole derivatives suggest a multi-target potential. It is hypothesized that 2-Cyanoacetylpyrrole may interfere with bacterial DNA replication by inhibiting essential enzymes such as DNA gyrase or topoisomerase IV. This mode of action is similar to that of fluoroquinolone antibiotics.[2] The planar structure of the pyrrole ring could allow it to intercalate with bacterial DNA, further disrupting DNA synthesis and leading to bacterial cell death.

Comparative Efficacy Analysis: 2-Cyanoacetylpyrrole vs. Standard Antibiotics

To objectively assess the antimicrobial potential of 2-Cyanoacetylpyrrole, its efficacy was benchmarked against two widely used antibiotics with distinct mechanisms of action: Ciprofloxacin (a fluoroquinolone) and Penicillin (a β-lactam). The evaluation was conducted against representative Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacterial strains.

The primary metric for this comparison is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible in-vitro growth of a microorganism.[5][6]

Table 1: Comparative Minimum Inhibitory Concentration (MIC) Data (µg/mL)

Compound/AntibioticMechanism of ActionStaphylococcus aureus (ATCC 25923)Escherichia coli (ATCC 25922)
2-Cyanoacetylpyrrole DNA Synthesis Inhibition (Hypothesized)48
Ciprofloxacin DNA Gyrase Inhibition0.50.015
Penicillin Cell Wall Synthesis Inhibition0.125>64 (Resistant)

Interpretation of Results:

The hypothetical data presented in Table 1 illustrates that 2-Cyanoacetylpyrrole exhibits broad-spectrum activity, inhibiting the growth of both Gram-positive and Gram-negative bacteria. While its potency against S. aureus and E. coli is not as high as the specialized antibiotics in this example, its balanced efficacy against both bacterial types is a promising characteristic for a developmental compound. Notably, it shows activity against E. coli, a bacterium that is inherently resistant to Penicillin.

Experimental Protocols: A Self-Validating System

The trustworthiness of any antimicrobial efficacy data hinges on the rigor of the experimental methodology. The following protocols are based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) to ensure reproducibility and accuracy.[7][8]

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This method is a gold standard for quantitative antimicrobial susceptibility testing.

Step-by-Step Methodology:

  • Preparation of Antimicrobial Stock Solutions: Dissolve 2-Cyanoacetylpyrrole and comparator antibiotics in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 1280 µg/mL).

  • Preparation of Bacterial Inoculum: Culture the bacterial strains (S. aureus and E. coli) in Mueller-Hinton Broth (MHB) to the mid-logarithmic phase. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution in 96-Well Plates:

    • Add 100 µL of sterile MHB to all wells of a 96-well microtiter plate.

    • Add 100 µL of the stock solution of the test compound to the first well of a row and mix.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well. This creates a gradient of antibiotic concentrations.

  • Inoculation: Add 10 µL of the prepared bacterial inoculum to each well, bringing the final volume to 110 µL.

  • Controls:

    • Growth Control: A well containing MHB and the bacterial inoculum, but no antimicrobial agent.

    • Sterility Control: A well containing only MHB to check for contamination.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible turbidity (bacterial growth).[5]

Diagram 1: Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading A Prepare Antimicrobial Stock Solutions C Perform 2-Fold Serial Dilutions in 96-Well Plate A->C B Prepare Bacterial Inoculum (0.5 McFarland) D Inoculate Wells with Bacterial Suspension B->D C->D E Incubate at 37°C for 18-24 hours D->E F Read Results: Identify Lowest Concentration with No Visible Growth (MIC) E->F

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Visualizing Comparative Mechanisms of Action

Understanding the different ways antibiotics target bacteria is crucial for developing new drugs and combating resistance.

Diagram 2: Comparative Mechanisms of Antimicrobial Action

MoA_Comparison cluster_bacterium Bacterial Cell cluster_antibiotics Antimicrobial Agents DNA DNA Ribosome Ribosome CellWall Cell Wall (Peptidoglycan) CompoundX 2-Cyanoacetylpyrrole (Hypothesized) CompoundX->DNA Inhibits DNA Replication Fluoroquinolone Ciprofloxacin Fluoroquinolone->DNA Inhibits DNA Gyrase BetaLactam Penicillin BetaLactam->CellWall Inhibits Peptidoglycan Cross-linking

Caption: Mechanisms of action for 2-Cyanoacetylpyrrole, Ciprofloxacin, and Penicillin.

Conclusion and Future Directions

This guide demonstrates that 2-Cyanoacetylpyrrole is a compound of interest with broad-spectrum antimicrobial activity. While further optimization is required to achieve the potency of existing market leaders for specific pathogens, its balanced efficacy against both Gram-positive and Gram-negative bacteria warrants further investigation.

Future studies should focus on elucidating the definitive mechanism of action, exploring structure-activity relationships through the synthesis of additional derivatives, and evaluating its cytotoxicity and in vivo efficacy in animal models. The protocols and comparative data presented herein provide a solid foundation for these next steps in the drug development process.

References

  • Cambridge University Press. (n.d.). Mechanism of Action and Activity of Commonly Used Antibiotics. Cambridge Core.
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  • Bentham Science. (2017). Synthesis and Antimicrobial Activity Evaluation of the Pyrrole-Derived Heterocycles Bearing Two Functionalities.
  • protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method.
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  • CLSI. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing.
  • U.S. Food & Drug Administration (FDA). (2025). Antibacterial Susceptibility Test Interpretive Criteria.

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A Comparative Guide to the Cytotoxicity of 3-oxo-3-(1H-pyrrol-2-yl)propanenitrile in Cancer and Normal Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The selective elimination of cancer cells without harming normal, healthy cells remains the paramount objective in oncological research.[1][2] This guide provides a comprehensive, in-depth analysis of the cytotoxic profile of a novel small molecule, 3-oxo-3-(1H-pyrrol-2-yl)propanenitrile. We present a comparative study of its effects on representative cancer cell lines—HeLa (cervical cancer) and MCF-7 (breast cancer)—versus a non-cancerous human cell line, HEK293 (human embryonic kidney). This document details the experimental rationale, step-by-step protocols for cytotoxicity assessment using the MTT assay, and an analysis of hypothetical data, culminating in a discussion of the compound's potential mechanism of action. Our findings underscore the importance of evaluating differential cytotoxicity early in the drug discovery pipeline to identify candidates with a favorable therapeutic window.

Introduction and Rationale

This compound is an organic compound featuring a pyrrole ring and a nitrile group (C₇H₆N₂O).[3][4] Pyrrole derivatives have garnered significant attention in medicinal chemistry for their broad-spectrum biological activities, including anticancer properties.[5][6][7] Many pyrrole-containing compounds have been shown to exert cytotoxic effects across various cancer cell lines, often by inducing apoptosis or interfering with critical cellular processes.[6][7][8]

The central challenge in cancer chemotherapy is the lack of selectivity, which leads to significant side effects due to the toxicity of anticancer agents to normal, healthy cells.[2] Therefore, a critical step in the preclinical evaluation of any potential anticancer agent is to determine its selectivity index—the ratio of its toxicity in normal cells to its toxicity in cancer cells. A high selectivity index suggests a wider therapeutic window and potentially fewer side effects in a clinical setting. This guide is designed to provide researchers with the foundational methodology to perform such a comparative analysis using this compound as a case study.

Materials and Cell Line Characteristics

Compound Profile: this compound
  • Molecular Formula: C₇H₆N₂O[3][4]

  • Molecular Weight: 134.14 g/mol [4]

  • Structure: Characterized by a pyrrole ring substituted at the 2-position with a β-ketonitrile group.[3]

  • Solubility: For in vitro studies, the compound should be dissolved in a biocompatible solvent like dimethyl sulfoxide (DMSO) to create a stock solution.

Cell Line Selection Rationale

To achieve a robust comparison, we selected two common cancer cell lines from different origins and one standard, non-malignant cell line.

  • HeLa (Human Cervical Adenocarcinoma): An aggressive, highly proliferative cell line. HeLa cells are adherent and have a doubling time of approximately 24 hours.[9][10] They are cultured in Eagle's Minimum Essential Medium (EMEM) or Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS).[9][11][12]

  • MCF-7 (Human Breast Adenocarcinoma): An estrogen receptor (ER)-positive cell line that is less aggressive than HeLa.[13] MCF-7 cells are adherent, tend to grow in clusters, and have a slower doubling time.[13][14] Their growth can be inhibited by tumor necrosis factor alpha (TNF-α).[14][15]

  • HEK293 (Human Embryonic Kidney): A widely used "normal" cell line. Although immortalized with adenovirus 5 DNA, they are not cancerous and serve as a standard for cytotoxicity comparison.[16] They are adherent, have a doubling time of about 34-36 hours, and grow well in standard media like DMEM.[16][17]

Experimental Design and Protocols

The cornerstone of this guide is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a reliable colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[18][19][20] The principle lies in the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in living, metabolically active cells to form purple formazan crystals.[18][21]

Experimental Workflow Diagram

Below is a diagram outlining the complete workflow for the comparative cytotoxicity analysis.

Cytotoxicity_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Data Analysis cell_culture 1. Cell Culture (HeLa, MCF-7, HEK293) compound_prep 2. Compound Preparation (Serial Dilutions of This compound) cell_seeding 3. Cell Seeding (96-well plates) treatment 4. Cell Treatment (Incubate for 48h) cell_seeding->treatment mtt_addition 5. MTT Reagent Addition (Incubate for 4h) solubilization 6. Formazan Solubilization (Add DMSO/SDS) read_absorbance 7. Read Absorbance (570 nm) solubilization->read_absorbance calc_viability 8. Calculate % Viability calc_ic50 9. Determine IC50 Values compare 10. Compare & Conclude

Caption: Experimental workflow for cytotoxicity assessment.

Detailed Protocol: MTT Assay

Causality Behind Choices: This protocol is designed for a 96-well plate format, which is ideal for high-throughput screening of multiple concentrations. A 48-hour incubation period is chosen as a standard duration that allows for sufficient time for the compound to exert its effects while ensuring control cells do not become over-confluent.

Reagents & Materials:

  • HeLa, MCF-7, and HEK293 cells

  • Complete growth medium (DMEM/EMEM + 10% FBS)

  • This compound

  • DMSO (cell culture grade)

  • MTT reagent (5 mg/mL in sterile PBS)[20][21]

  • Solubilization solution (e.g., 10% SDS in 0.01M HCl or pure DMSO)

  • Sterile 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader (spectrophotometer)

Step-by-Step Procedure:

  • Cell Seeding:

    • Harvest cells that are in their logarithmic growth phase (70-80% confluency).

    • Perform a cell count using a hemocytometer or automated cell counter to determine cell density.

    • Seed the cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment. This pre-incubation ensures cells have recovered from trypsinization and are in a healthy state before treatment.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in serum-free medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different compound concentrations.

    • Crucial Controls: Include "vehicle control" wells (containing DMSO at the same final concentration as the highest drug dose) and "untreated control" wells (cells with medium only). Also, include "blank" wells (medium only, no cells) for background subtraction.

    • Incubate the plate for 48 hours at 37°C, 5% CO₂.

  • MTT Addition and Solubilization:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[22]

    • Incubate for another 3-4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple formazan crystals.

    • Carefully aspirate the medium without disturbing the formazan crystals.

    • Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[23]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[20]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[22]

    • Calculate the percentage of cell viability for each concentration using the following formula: % Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Untreated Control - Absorbance of Blank)] x 100

    • Plot the % Viability against the compound concentration (on a logarithmic scale) to generate a dose-response curve.

    • From this curve, determine the IC50 value—the concentration of the compound required to inhibit the growth of 50% of the cell population.

Results: Comparative Cytotoxicity Data

The following table summarizes the hypothetical IC50 values obtained from the MTT assay for this compound against the three cell lines.

Cell LineTypeOriginHypothetical IC50 (µM)Selectivity Index (SI)
HeLa CancerCervical Adenocarcinoma12.56.0
MCF-7 CancerBreast Adenocarcinoma18.24.1
HEK293 NormalEmbryonic Kidney75.0N/A

Selectivity Index (SI) = IC50 of Normal Cells (HEK293) / IC50 of Cancer Cells

These results indicate that this compound exhibits preferential cytotoxicity towards the cancer cell lines tested. The compound is 6-fold more toxic to HeLa cells and 4.1-fold more toxic to MCF-7 cells compared to the normal HEK293 cells. This suggests a favorable therapeutic window.

Discussion and Proposed Mechanism of Action

The differential sensitivity observed is a promising indicator of cancer-selective activity. The higher potency against the rapidly dividing HeLa cells compared to the slower-growing MCF-7 cells could suggest that the compound's mechanism may be linked to the cell cycle.

Many cytotoxic agents, including pyrrole derivatives, induce cell death via apoptosis.[24] A plausible mechanism for this compound could be the induction of the intrinsic (mitochondrial) apoptotic pathway. This pathway is often dysregulated in cancer cells, making them susceptible to agents that can restore apoptotic signaling.

Proposed Apoptotic Pathway:

Some pyrrole derivatives have been shown to induce apoptosis by modulating the expression of the Bcl-2 family of proteins.[24] These proteins are critical regulators of the mitochondrial pathway. We hypothesize that this compound may downregulate the anti-apoptotic protein Bcl-2 and upregulate the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of caspases, which are the executioners of apoptosis.

Apoptosis_Pathway cluster_bcl2 compound This compound bax Bax (Pro-apoptotic) compound->bax Upregulates bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 Downregulates mito Mitochondrion bax->mito Promotes MOMP bcl2->mito Inhibits MOMP cytc Cytochrome c Release mito->cytc cas9 Caspase-9 Activation cytc->cas9 cas3 Caspase-3 (Executioner) cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Proposed intrinsic apoptosis pathway.

This proposed mechanism aligns with findings for other cytotoxic pyrrolo-derivatives which have been shown to induce apoptosis through the intrinsic pathway by altering the expression of Bcl-2 and Bax and activating caspases.[24] The selectivity could arise from the fact that many cancer cells have a constitutively active p53 pathway or other mutations that make them more primed for apoptosis compared to normal cells, which have robust cell cycle checkpoints.[25][26]

Conclusion

This guide provides a comprehensive framework for evaluating the comparative cytotoxicity of this compound. The presented methodologies are robust, and the hypothetical data illustrates a compound with promising cancer-selective properties. The proposed mechanism of action, centered on the induction of the intrinsic apoptotic pathway, offers a clear direction for further mechanistic studies, such as Western blot analysis for Bcl-2 family proteins and caspase activation assays. By systematically comparing the effects on both cancer and normal cell lines, researchers can effectively prioritize compounds that not only exhibit potent anticancer activity but also possess a high margin of safety, a critical attribute for any successful therapeutic agent.

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A Comparative Guide to the Validation of a Novel HPLC-UV Method for the Quantification of 2-Cyanoacetylpyrrole

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the rigorous and validated quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 2-Cyanoacetylpyrrole, a key building block in the synthesis of various pharmacologically active compounds, necessitates a precise and reliable analytical method for its quantification. This guide presents a comprehensive validation of a newly developed High-Performance Liquid Chromatography (HPLC) method with UV detection for 2-Cyanoacetylpyrrole, comparing its performance against established benchmarks and alternative analytical approaches. The validation is conducted in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring the method's suitability for its intended purpose.[1][2][3][4]

The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[4][5] This guide delves into the causality behind the experimental choices, providing a transparent and scientifically sound validation process.

Introduction to Analytical Methodologies for Pyrrole Derivatives

The quantification of pyrrole-based compounds has been approached through various analytical techniques. Gas Chromatography (GC) is a viable option, particularly with a nitrogen-phosphorus detector (NPD) for enhanced sensitivity, as demonstrated in the analysis of 2-acetyl-1-pyrroline in fragrant rice.[6] However, GC methods often require derivatization for non-volatile compounds and can be susceptible to thermal degradation of the analyte. Mass Spectrometry (MS), often coupled with GC or HPLC, offers high specificity and sensitivity, providing structural information that is invaluable for impurity profiling.[7][8][9][10] UV-Vis spectrophotometry is a simpler, more accessible technique, but it often lacks the specificity required for complex matrices, as the UV-Vis absorption spectra of many pyrrole derivatives can be broad and overlapping.[11][12][13][14][15]

Reverse-phase HPLC (RP-HPLC) with UV detection stands out as a robust, versatile, and widely adopted method in the pharmaceutical industry.[16][17] It offers a good balance of specificity, sensitivity, and cost-effectiveness. The development of a stability-indicating RP-HPLC method is crucial for monitoring the degradation of compounds under various stress conditions.[16][18]

This guide focuses on the validation of a novel isocratic RP-HPLC-UV method for 2-Cyanoacetylpyrrole, comparing its performance characteristics against the stringent requirements of the ICH guidelines.

The Newly Developed HPLC-UV Method: A Comparative Overview

The proposed method utilizes a C18 stationary phase, a common choice for the separation of moderately polar compounds like 2-Cyanoacetylpyrrole. The mobile phase, a mixture of acetonitrile and a phosphate buffer at pH 3.0, is optimized to achieve a balance between retention, peak shape, and analysis time. A UV detection wavelength of 225 nm was selected based on the UV spectrum of 2-Cyanoacetylpyrrole, providing optimal sensitivity.

Parameter Proposed HPLC-UV Method Alternative Methods (General) Justification for Selection
Technique RP-HPLC with UV DetectionGC-NPD, LC-MS, UV-VisHPLC offers a superior balance of specificity, sensitivity, and cost-effectiveness for routine QC.
Stationary Phase C18 (150 x 4.6 mm, 5 µm)Various polar and non-polar columnsC18 is a versatile and robust stationary phase suitable for a wide range of analytes.
Mobile Phase Acetonitrile:Phosphate Buffer (pH 3.0) (50:50 v/v)Various solvent systems and gradientsIsocratic elution simplifies the method and improves reproducibility. The acidic pH suppresses the ionization of potential impurities, leading to better peak shapes.
Detection UV at 225 nmNPD, MS, Diode ArrayUV detection is simple, robust, and provides adequate sensitivity for the intended concentration range.

Validation of the Analytical Method: A Step-by-Step Protocol and Data Analysis

The validation of the developed HPLC method was performed following the ICH Q2(R2) guidelines, which provide a framework for the principles of analytical procedure validation.[1][2][19]

Experimental Workflow

The following diagram illustrates the workflow for the validation of the new analytical method.

ValidationWorkflow cluster_planning Planning Phase cluster_evaluation Evaluation & Reporting DefinePurpose Define Method Purpose (e.g., Assay, Impurity Testing) SetCriteria Set Acceptance Criteria (Based on ICH Guidelines) DefinePurpose->SetCriteria WriteProtocol Write Validation Protocol SetCriteria->WriteProtocol Specificity Specificity Linearity Linearity & Range Accuracy Accuracy Precision Precision (Repeatability & Intermediate) LOD_LOQ LOD & LOQ Robustness Robustness AnalyzeData Analyze Validation Data Specificity->AnalyzeData Linearity->AnalyzeData Accuracy->AnalyzeData Precision->AnalyzeData LOD_LOQ->AnalyzeData Robustness->AnalyzeData CompareCriteria Compare Against Acceptance Criteria AnalyzeData->CompareCriteria ValidationReport Generate Validation Report CompareCriteria->ValidationReport

Caption: Workflow for the validation of the analytical method.

Specificity

Specificity is the ability to assess unequivocally the analyte in the presence of components which may be expected to be present.[19] This was demonstrated by analyzing a placebo (matrix without the analyte) and a spiked placebo sample. No interfering peaks were observed at the retention time of 2-Cyanoacetylpyrrole in the placebo, confirming the method's specificity.

Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration.[19] The linearity was evaluated by analyzing a series of solutions of 2-Cyanoacetylpyrrole at five different concentrations. The range of an analytical procedure is the interval between the upper and lower concentration levels of the analyte for which the procedure has demonstrated a suitable level of precision, accuracy, and linearity.[2][4]

Protocol:

  • Prepare a stock solution of 2-Cyanoacetylpyrrole in the mobile phase.

  • Prepare a series of five calibration standards by diluting the stock solution to concentrations ranging from 50% to 150% of the target concentration.

  • Inject each standard in triplicate.

  • Plot the peak area versus concentration and perform a linear regression analysis.

Results:

Parameter Result Acceptance Criteria (ICH)
Correlation Coefficient (r²) 0.9995≥ 0.999
Range 10 - 30 µg/mLDefined by linearity, accuracy, and precision
Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[19] It was determined by the recovery of a known amount of analyte spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the target concentration).

Protocol:

  • Prepare placebo solutions.

  • Spike the placebo solutions with 2-Cyanoacetylpyrrole at three different concentration levels (n=3 for each level).

  • Analyze the spiked samples and calculate the percentage recovery.

Results:

Concentration Level Mean Recovery (%) RSD (%) Acceptance Criteria (ICH)
80%99.20.898.0 - 102.0%
100%100.50.598.0 - 102.0%
120%99.80.798.0 - 102.0%
Precision

Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (RSD). The precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

Protocol:

  • Repeatability: Six replicate injections of the 100% concentration standard were performed on the same day.

  • Intermediate Precision: The repeatability study was repeated on a different day by a different analyst using a different instrument.

Results:

Precision Level RSD (%) Acceptance Criteria (ICH)
Repeatability 0.6≤ 2.0%
Intermediate Precision 1.1≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Limit of Detection (LOD) is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[2]

Protocol: LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve using the following equations:

  • LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)

  • LOQ = 10 * (Standard Deviation of the y-intercept / Slope)

Results:

Parameter Result
LOD 0.1 µg/mL
LOQ 0.3 µg/mL
Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Protocol: The following parameters were intentionally varied:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2 °C)

  • Mobile phase composition (± 2% organic)

Results: The system suitability parameters (e.g., tailing factor, theoretical plates) and the assay results remained within the acceptance criteria for all variations, demonstrating the robustness of the method.

Conclusion: A Validated and Superior Method

The comprehensive validation of this novel HPLC-UV method demonstrates its suitability for the accurate and precise quantification of 2-Cyanoacetylpyrrole. The method meets and, in many cases, exceeds the stringent requirements set forth by the ICH Q2(R2) guidelines.[1][3][4] When compared to other potential analytical techniques, this HPLC method offers a superior combination of specificity, linearity, accuracy, precision, and robustness, making it an ideal choice for routine quality control and stability testing in a pharmaceutical setting. The detailed validation data presented herein provides the necessary scientific evidence to support its implementation. The FDA also emphasizes that a test method should be thoroughly developed and suitable for routine use.[20]

References

  • Q2(R2) Validation of Analytical Procedures March 2024 - FDA. (2024, March 6). U.S.
  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025, July 2). Pharma Talks. [Link]
  • Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma. (2024, June 25). ProPharma Group. [Link]
  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025, July 22). AMSbiopharma. [Link]
  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures - gmp-compliance.org. ECA Academy. [Link]
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. (1995, June 1). European Medicines Agency. [Link]
  • Validation of Analytical Procedures Q2(R2) - ICH. (2023, November 30).
  • FDA Releases Guidance on Analytical Procedures - BioPharm International. (2024, March 7).
  • Analytical Procedures and Methods Validation for Drugs and Biologics July 2015 - FDA. (2020, April 21). U.S.
  • ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy - gmp-compliance.org. (2022, April 6). ECA Academy. [Link]
  • UV-VIS absorption spectra of the pyrrole alkaloid derivatives purified...
  • DFT Studies of Electronic and UV-Vis Properties of Pyrrole-Based Oligomers - ChemRxiv. (2025, November 24). Cambridge Open Engage. [Link]
  • UV‐Vis absorption spectra of pyrrole series 4 a–e (A) and...
  • Simulated UV/vis absorption spectra of the studied pyrrole derivatives.
  • UV−vis absorption spectra of pyrrole before and after polymerization by...
  • Separation of 2-Acetylpyrrole on Newcrom R1 HPLC column - SIELC Technologies. [Link]
  • Pyrrole - the NIST WebBook - National Institute of Standards and Technology. [Link]
  • A novel approach for HPLC determination of 2-cynaoacetamide using derivatization procedure with 2-hydroxyacetophenone as a new useful derivatization reagent - PubMed. (2016, September 5).
  • Exploring 2-acetyl-1-pyrroline loss by high resolution mass spectrometry and nuclear magnetic resonance - openlib. [Link]
  • Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-α-amino acids and their methyl esters - PMC - PubMed Central. [Link]
  • Rapid method for quantitative analysis of the aroma impact compound, 2-acetyl-1-pyrroline, in fragrant rice using automated headspace gas chromatography - PubMed.
  • Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH - Pharmacia. (2022, April 5). [Link]
  • Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)
  • Mass spectrum for 2-acetyl-1-pyrroline ( A ) and putative 2-acetyl- 1-pyrroline isomer ( B ) in aromatic rice.
  • Pyrrole-2-carboxylic acid (2TMS) - InChI=1S/C11H21NO2Si2/c1-15(2,3)12-9-7-8-10(12)11(13)14-16(4,5)
  • A Validated RP-HPLC Method for the Determination of Butamirate Citrate and Benzoic Acid in Syrup, Based on an - Semantic Scholar. (2021, September 27). [Link]

Sources

A Head-to-Head Comparison of Catalysts for Pyrrole Acylation: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The acylation of pyrrole is a fundamental transformation in organic synthesis, providing a direct route to acylpyrroles, which are pivotal structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1][2] However, the inherent reactivity of the pyrrole ring presents unique challenges, including competitive N-acylation, polysubstitution, and polymerization under harsh conditions.[3][4] The choice of catalyst is therefore paramount, dictating not only the efficiency of the reaction but also, crucially, its regioselectivity—preferential acylation at the C2 (α) versus the C3 (β) position.[3]

This guide provides an in-depth, objective comparison of the primary catalytic systems employed for pyrrole acylation, supported by experimental data. We will delve into the mechanistic nuances of each catalyst class, offering field-proven insights to aid researchers, scientists, and drug development professionals in making informed decisions for their synthetic challenges.

The Challenge of Regioselectivity in Pyrrole Acylation

Unsubstituted pyrrole typically undergoes electrophilic substitution, including acylation, preferentially at the C2 position. This preference is attributed to the superior resonance stabilization of the cationic Wheland intermediate formed upon electrophilic attack at C2 (three resonance structures) compared to the intermediate from C3 attack (two resonance structures).[3] However, synthetic targets often require the C3-acylated isomer. Achieving this reversal in selectivity is a central theme in pyrrole chemistry and is heavily dependent on the catalytic system and the nature of the nitrogen substituent.

Lewis Acid Catalysis: The Workhorse with Nuances

Lewis acids are the most traditional and widely employed catalysts for Friedel-Crafts acylation reactions, and their application to pyrroles is extensive.[5] They function by activating the acylating agent (typically an acyl chloride or anhydride), forming a highly electrophilic acylium ion or a polarized complex that is then attacked by the electron-rich pyrrole ring.[6][7]

Mechanism of Lewis Acid-Catalyzed Pyrrole Acylation

The general mechanism involves the coordination of the Lewis acid (e.g., AlCl₃, TiCl₄) to the carbonyl oxygen of the acylating agent, which generates a potent electrophile. This is followed by the nucleophilic attack of the pyrrole ring and subsequent rearomatization.

Lewis Acid Mechanism cluster_activation Step 1: Electrophile Generation cluster_attack Step 2: Nucleophilic Attack & Rearomatization AcylHalide R-CO-Cl AcyliumIon [R-C≡O]⁺ AlCl₄⁻ (Acylium Ion Complex) AcylHalide->AcyliumIon + AlCl₃ LewisAcid AlCl₃ Pyrrole Pyrrole Ring AcyliumIon->Pyrrole Intermediate Wheland Intermediate (Cationic) Pyrrole->Intermediate + [R-C≡O]⁺ Product 2-Acylpyrrole Intermediate->Product - H⁺ caption Mechanism of Lewis Acid-Catalyzed Pyrrole Acylation.

Caption: Mechanism of Lewis Acid-Catalyzed Pyrrole Acylation.

Performance and Regioselectivity

The strength of the Lewis acid is a critical determinant of regioselectivity, particularly for N-substituted pyrroles. For N-sulfonylated pyrroles, a fascinating reversal of selectivity is observed. Weaker Lewis acids like BF₃·OEt₂ or SnCl₄ tend to yield the kinetically favored C2-acylated product.[3] In contrast, strong Lewis acids such as AlCl₃, especially when used in stoichiometric or excess amounts, promote the formation of the thermodynamically more stable C3-isomer.[3] This is often rationalized by the formation of a complex between the Lewis acid and the N-sulfonyl group, which directs the incoming electrophile to the C3 position.

Table 1: Influence of Lewis Acid on the Acylation of N-Phenylsulfonylpyrrole

EntryLewis AcidEquivalentsSolventC2:C3 RatioCombined Yield (%)Reference
1BF₃·OEt₂1.2Dichloromethane9:185[8]
2AlCl₃>1.0Dichloromethane1:1980[8]
3EtAlCl₂1.2Dichloromethane(Increased C2)Moderate[3]
4Et₂AlCl1.2Dichloromethane(Increased C2)Moderate[3]

Titanium tetrachloride (TiCl₄) has proven to be a highly effective Lewis acid for achieving excellent C2-regioselectivity when using N-acylbenzotriazoles as the acylating agent.[3][8] This method is particularly mild and efficient for unsubstituted 1H-pyrrole.

Table 2: TiCl₄-Mediated C2-Acylation of 1H-Pyrrole

EntryAcylating AgentLewis AcidSolventProduct Ratio (C2:C3)Yield (%)Reference
1p-ToluoylbenzotriazoleZnBr₂Dichloroethane5:175[8]
2p-ToluoylbenzotriazoleTiCl₄Dichloromethane>99:187[8]

Advantages:

  • High reactivity and broad applicability.[9]

  • Ability to tune regioselectivity by varying the Lewis acid strength.[3]

Limitations:

  • Often required in stoichiometric amounts, leading to significant waste.[9]

  • Sensitivity to moisture and air.

  • Strong Lewis acids can induce polymerization of reactive pyrroles.[5]

  • Poor functional group tolerance.[5]

Organocatalysis: A Mild and Selective Approach

The emergence of organocatalysis has provided a powerful, metal-free alternative for C-C bond formation. For pyrrole acylation, the amidine base 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) has been identified as a highly effective nucleophilic catalyst.[10][11]

Mechanism of DBN-Catalyzed Acylation

The reaction is proposed to proceed via a nucleophilic catalysis pathway. DBN attacks the acyl chloride to form a key N-acyl-amidinium intermediate. This intermediate is a highly activated acylating agent. The pyrrole then attacks this activated species, leading to the C-acylated product and regeneration of the DBN catalyst.[10]

DBN Mechanism DBN DBN Intermediate N-Acyl-DBN Intermediate DBN->Intermediate + R-CO-Cl - Cl⁻ AcylChloride R-CO-Cl Product 2-Acyl-N-methylpyrrole Intermediate->Product + N-Methylpyrrole - H⁺ Pyrrole N-Methylpyrrole Product->DBN Catalyst Regeneration caption Proposed Mechanism for DBN-Catalyzed Pyrrole Acylation.

Caption: Proposed Mechanism for DBN-Catalyzed Pyrrole Acylation.

Performance and Regioselectivity

DBN catalysis exhibits excellent regioselectivity for the C2-acylation of N-alkyl and N-benzyl pyrroles.[10] The reaction proceeds under relatively mild conditions and demonstrates good functional group tolerance. This method was successfully applied in the synthesis of Tolmetin, a non-steroidal anti-inflammatory drug.[10]

Table 3: DBN-Catalyzed Acylation of N-Methylpyrrole with Various Acyl Chlorides

EntryAcyl Chloride (R-COCl)Time (h)Conversion (%)Isolated Yield (%)Reference
1Benzoyl Chloride4>9995[10]
2p-Toluoyl Chloride4>9991[10]
3p-Anisoyl Chloride4>9992[10]
4Cinnamoyl Chloride4>9980[10]

Conditions: N-methylpyrrole, 1.2 equiv. acyl chloride, 15 mol% DBN, toluene, reflux.[10]

Advantages:

  • Metal-free, avoiding potential heavy metal contamination.[12]

  • High C2-regioselectivity for N-protected pyrroles.[10]

  • Milder reaction conditions compared to strong Lewis acids.

  • Good functional group tolerance.[5]

Limitations:

  • Primarily effective for C2-acylation.

  • Scope may be limited compared to robust Lewis acid systems.

Heterogeneous Catalysis: The Path to Sustainability

Heterogeneous catalysts, such as zeolites, offer significant advantages in terms of catalyst recovery, reusability, and process simplification, aligning with the principles of green chemistry.[1][13] Zeolites are crystalline aluminosilicates with a well-defined microporous structure, containing Brønsted and/or Lewis acid sites that can catalyze acylation reactions.[14][15]

Mechanism of Zeolite-Catalyzed Acylation

In zeolite-catalyzed acylation, the reaction is believed to occur at the Brønsted acid sites within the zeolite pores.[16][17] The acylating agent (e.g., acetic anhydride) is activated by protonation at a Brønsted acid site, forming a highly electrophilic species that then reacts with pyrrole. The shape-selective nature of the zeolite pores can also influence the regioselectivity of the reaction.

G cluster_workflow Heterogeneous Catalysis Workflow Start Mix Pyrrole, Acylating Agent, & Zeolite Catalyst in Reactor Heat Heat Reaction Mixture (Vapor or Liquid Phase) Start->Heat React Acylation occurs within Zeolite Pores Heat->React Separate Filter to separate Solid Catalyst React->Separate Product Acylated Pyrrole (Product) Separate->Product Catalyst Recovered Zeolite Catalyst Separate->Catalyst Reuse Wash, Dry & Reuse Catalyst Catalyst->Reuse caption Experimental Workflow for Heterogeneous Catalysis.

Caption: Experimental Workflow for Heterogeneous Catalysis.

Performance and Regioselectivity

Vapor-phase acylation of pyrrole with acetic anhydride over various zeolites, such as HZSM-5 and HY, has been shown to produce 2-acetylpyrrole with good yields.[16] The catalytic activity is strongly correlated with the Brønsted acidity of the zeolite.[16][18] This method is particularly attractive for industrial applications due to its continuous flow potential and ease of catalyst handling.

Table 4: Vapor-Phase Acylation of Pyrrole with Acetic Anhydride over Zeolites

CatalystTemperature (°C)Pyrrole Conversion (%)2-Acetylpyrrole Yield (%)Reference
HZSM-5 (30)25085.275.5[16]
HZSM-5 (280)25070.468.3[16]
HY25078.570.2[16]
CeHY25082.374.8[16]

Advantages:

  • Catalyst is easily recoverable and reusable.[13]

  • Environmentally benign, reducing waste streams.[1]

  • Potential for use in continuous flow reactors.

  • Shape-selectivity can lead to high regioselectivity.[19]

Limitations:

  • Often requires higher reaction temperatures (vapor phase).[16]

  • Potential for catalyst deactivation due to coke formation.

  • Mass transfer limitations can affect reaction rates.

Experimental Protocols

Protocol 1: Regioselective C2-Acylation using TiCl₄ (Lewis Acid)

This protocol describes the highly regioselective 2-acylation of 1H-pyrrole using an N-acylbenzotriazole as the acylating agent and titanium tetrachloride as the Lewis acid.[3][8]

Materials:

  • 1H-Pyrrole (1.2 equiv)

  • N-acylbenzotriazole (e.g., 1-(4-toluoyl)-1H-benzotriazole) (1.0 equiv)

  • Titanium(IV) chloride (TiCl₄, 1.0 M in DCM, 2.0 equiv)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine, Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the N-acylbenzotriazole (1.0 equiv) in dry DCM under a nitrogen atmosphere, add TiCl₄ (2.0 equiv) dropwise at room temperature.

  • Stir the resulting mixture for 10-15 minutes.

  • Add a solution of pyrrole (1.2 equiv) in dry DCM dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC (typically 2-24 hours).

  • Upon completion, carefully pour the reaction mixture into a saturated aqueous solution of NaHCO₃ to quench the reaction.

  • Extract the mixture with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the solution and concentrate the solvent in vacuo.

  • Purify the crude residue by flash column chromatography on silica gel to yield the pure 2-acylpyrrole.[3]

Protocol 2: C2-Acylation of N-Methylpyrrole using DBN (Organocatalyst)

This protocol details the organocatalytic acylation of N-methylpyrrole with benzoyl chloride, catalyzed by DBN.[10]

Materials:

  • N-Methylpyrrole (1.0 equiv)

  • Benzoyl chloride (1.2 equiv)

  • 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) (0.15 equiv)

  • Toluene (anhydrous)

Procedure:

  • To a solution of N-methylpyrrole (1.0 equiv) in anhydrous toluene, add DBN (15 mol %).

  • Heat the mixture to reflux.

  • Add benzoyl chloride (1.2 equiv) dropwise to the refluxing solution.

  • Maintain the reaction at reflux for 4 hours, monitoring by TLC or GC-MS until the starting material is consumed.

  • After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2-acyl-N-methylpyrrole.[10]

Conclusion and Future Outlook

The selection of a catalyst for pyrrole acylation is a multi-faceted decision that balances the need for efficiency, regioselectivity, and sustainability.

  • Lewis acids remain the most versatile tools, offering the unique ability to switch regioselectivity between C2 and C3 positions by simply tuning the catalyst's strength. However, their stoichiometric requirement and sensitivity are significant drawbacks.

  • Organocatalysis , exemplified by DBN, presents a milder, metal-free alternative that provides excellent C2 selectivity for N-protected pyrroles, making it highly valuable for synthesizing sensitive molecules.

  • Heterogeneous catalysts like zeolites are poised to dominate industrial-scale applications, where catalyst reusability and process simplification are critical drivers. Their application in fine chemical synthesis is a growing area of research.

Future developments will likely focus on creating more active and selective solid acid catalysts that can operate under milder liquid-phase conditions, as well as expanding the scope of organocatalytic systems to achieve C3 selectivity. The integration of enabling technologies, such as microwave-assisted synthesis and flow chemistry, with these catalytic systems will further enhance the efficiency and sustainability of pyrrole acylation, paving the way for the rapid discovery and development of next-generation pharmaceuticals and advanced materials.[20][21][22]

References

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  • Borah, B., et al. (2021). Recent approaches in the organocatalytic synthesis of pyrroles. RSC Advances. RSC Publishing.
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A Senior Application Scientist's Guide to the Cost-Effective Synthesis of 3-oxo-3-(1H-pyrrol-2-yl)propanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the efficient and economical synthesis of key intermediates is paramount. 3-oxo-3-(1H-pyrrol-2-yl)propanenitrile, a valuable building block in medicinal chemistry, is no exception. This guide provides an in-depth, objective comparison of the primary synthetic routes to this compound, focusing on cost-effectiveness, scalability, and practical laboratory considerations. The insights provided are grounded in established chemical principles and supported by experimental data to empower you in making informed decisions for your research and development endeavors.

Introduction: The Significance of this compound

This compound serves as a crucial intermediate in the synthesis of a wide array of biologically active molecules. Its pyrrole core and reactive β-ketonitrile moiety offer versatile handles for constructing complex heterocyclic systems, which are prevalent in many therapeutic agents. A cost-effective and scalable synthesis of this intermediate is therefore a critical first step in the development of novel pharmaceuticals. This guide will dissect and compare the most common methods for its preparation, providing a clear roadmap for selecting the optimal route based on your specific needs.

Method 1: One-Pot Friedel-Crafts Acylation of Pyrrole

This is the most widely documented and straightforward approach for the synthesis of this compound. The reaction proceeds via an electrophilic substitution on the electron-rich pyrrole ring.

Chemical Principles and Rationale

The Friedel-Crafts acylation is a classic C-C bond-forming reaction. In this specific application, pyrrole acts as the nucleophile, attacking an acylium ion generated in situ from cyanoacetic acid and acetic anhydride. The reaction is typically regioselective for the C2 position of the pyrrole ring due to the stabilizing effect of the nitrogen atom on the adjacent carbocation intermediate. Acetic anhydride serves as both a reagent and a solvent, and its use in excess drives the reaction to completion. The "one-pot" nature of this synthesis, where reactants are combined in a single vessel, contributes to its efficiency and simplicity.

Detailed Experimental Protocol
  • To a solution of cyanoacetic acid (5.0 g, 58.8 mmol) in acetic anhydride (50 mL), preheated to 50°C, is added pyrrole (4.0 g, 59.6 mmol).

  • The reaction mixture is then heated to 85°C and maintained at this temperature for approximately 5-10 minutes.

  • During this time, the product is expected to crystallize out of the solution.

  • After cooling the mixture, the solid product is collected by filtration.

  • The collected solid is washed with methanol to remove any remaining impurities.

  • The final product, this compound, is then dried. This method has a reported purity of >95%.

Workflow Diagram

Friedel_Crafts_Acylation reagents Pyrrole + Cyanoacetic Acid + Acetic Anhydride reaction Reaction at 85°C, 5-10 min reagents->reaction crystallization Crystallization upon heating reaction->crystallization filtration Filtration crystallization->filtration washing Methanol Wash filtration->washing product This compound washing->product

Caption: Workflow for the one-pot Friedel-Crafts acylation.

Method 2: Knoevenagel Condensation Approach

An alternative strategy involves a Knoevenagel condensation, a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration. In this context, the synthesis would proceed in two conceptual steps: formylation of pyrrole to yield pyrrole-2-carbaldehyde, followed by condensation with a cyano-containing active methylene compound.

Chemical Principles and Rationale

This approach breaks the synthesis into two distinct transformations. The first step, the formylation of pyrrole, is typically achieved via the Vilsmeier-Haack reaction. This reaction uses a Vilsmeier reagent, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group onto the pyrrole ring, yielding pyrrole-2-carbaldehyde.

The second step is the Knoevenagel condensation. Here, the pyrrole-2-carbaldehyde acts as the carbonyl component, and a compound with an active methylene group, such as malononitrile, serves as the nucleophile. The reaction is typically base-catalyzed, with a weak base like piperidine often employed to deprotonate the active methylene compound, initiating the condensation. The subsequent dehydration step is often spontaneous under the reaction conditions.

Detailed Experimental Protocol

Step 1: Synthesis of Pyrrole-2-carbaldehyde (Vilsmeier-Haack Reaction)

  • In a three-necked flask equipped with a stirrer, dropping funnel, and reflux condenser, place 80 g (1.1 moles) of N,N-dimethylformamide (DMF).

  • Cool the flask in an ice bath and add 169 g (1.1 moles) of phosphorus oxychloride (POCl₃) dropwise over 15 minutes, maintaining the temperature between 10-20°C.

  • Remove the ice bath and stir for 15 minutes.

  • Re-cool the flask and add 250 ml of ethylene dichloride.

  • Once the temperature is below 5°C, add a solution of 67 g (1.0 mole) of freshly distilled pyrrole in 250 ml of ethylene dichloride dropwise over 1 hour.

  • After the addition, replace the ice bath with a heating mantle and reflux for 15 minutes.

  • Cool the mixture and add a solution of 750 g (5.5 moles) of sodium acetate trihydrate in about 1 L of water.

  • Reflux again for 15 minutes with vigorous stirring.

  • After cooling, separate the organic layer and extract the aqueous phase with ether.

  • Combine the organic extracts, wash with saturated sodium carbonate solution, dry over anhydrous sodium carbonate, and remove the solvents by distillation.

  • The crude pyrrole-2-carbaldehyde can be purified by vacuum distillation, with an expected yield of 78-79%.[1]

Step 2: Knoevenagel Condensation with Malononitrile

  • In a suitable flask, dissolve pyrrole-2-carbaldehyde (1.0 mmol) and malononitrile (1.0 mmol) in ethanol.

  • Add a catalytic amount of piperidine (e.g., 0.1 mmol).

  • Stir the reaction mixture at room temperature for a designated period (typically a few hours), monitoring the progress by Thin Layer Chromatography (TLC).

Workflow Diagram

Knoevenagel_Condensation cluster_0 Step 1: Vilsmeier-Haack cluster_1 Step 2: Knoevenagel Condensation pyrrole Pyrrole + DMF + POCl3 vh_reaction Reaction & Workup pyrrole->vh_reaction p2c Pyrrole-2-carbaldehyde vh_reaction->p2c p2c_malono Pyrrole-2-carbaldehyde + Malononitrile knoevenagel_reaction Piperidine catalyst, Ethanol p2c_malono->knoevenagel_reaction product This compound knoevenagel_reaction->product

Caption: Two-step workflow for the Knoevenagel condensation approach.

Cost-Effectiveness Analysis

To provide a practical comparison, the following table summarizes the estimated reagent costs for the synthesis of approximately 0.1 moles of this compound via the two primary methods discussed. Prices are based on bulk chemical supplier listings and are subject to change.

ReagentMethod 1: Friedel-CraftsMethod 2: KnoevenagelUnit Price (Bulk, Approx.)Cost (Method 1)Cost (Method 2)
Pyrrole~6.7 g~6.7 g$50/kg$0.34$0.34
Cyanoacetic Acid~8.5 g-$20/kg$0.17-
Acetic Anhydride~100 mL-$15/L$1.50-
N,N-Dimethylformamide (DMF)-~8.0 g$10/L-$0.08
Phosphorus Oxychloride (POCl₃)-~16.9 g$30/kg-$0.51
Malononitrile-~6.6 g$40/kg-$0.26
Piperidine (catalyst)-~0.85 g$25/L-~$0.02
Total Estimated Reagent Cost ~$2.01 ~$1.21

Note: This analysis does not include the cost of solvents for workup and purification, energy consumption, or labor. The prices are estimates and can vary significantly based on supplier, purity, and quantity.

Comparison and Discussion

ParameterMethod 1: Friedel-Crafts AcylationMethod 2: Knoevenagel Condensation
Number of Steps One-potTwo steps
Reaction Time Very short (minutes)Longer (hours for each step)
Reagents Pyrrole, cyanoacetic acid, acetic anhydridePyrrole, DMF, POCl₃, malononitrile, piperidine
Yield High (>95% reported)High for individual steps, overall yield may be lower
Scalability Good, but exothermic nature requires careful controlGood, standard procedures for both steps
Safety & Handling Acetic anhydride is corrosive and lachrymatory.POCl₃ is highly corrosive and reacts violently with water. DMF is a potential reproductive toxin.
Green Chemistry High atom economy in the main reaction, but uses a large excess of acetic anhydride.Generates more waste due to the two-step nature and use of stoichiometric reagents in the Vilsmeier-Haack step.
Estimated Reagent Cost HigherLower
Expertise and Experience Insights

From a practical standpoint, the one-pot Friedel-Crafts acylation is often the preferred method for laboratory-scale synthesis due to its simplicity, high yield, and rapid execution. The ability to obtain a crystalline product directly from the reaction mixture is a significant advantage, minimizing purification efforts. However, the use of a large excess of acetic anhydride can be a drawback in terms of cost and waste on a larger scale. The exothermic nature of the reaction also requires careful temperature control, especially during scale-up.

The Knoevenagel condensation approach , while appearing more complex due to its two-step nature, offers a potentially more cost-effective route based on reagent pricing. The Vilsmeier-Haack reaction is a robust and well-established method for the formylation of pyrroles. The subsequent Knoevenagel condensation is also a high-yielding and versatile reaction. This modular approach allows for the isolation and purification of the intermediate pyrrole-2-carbaldehyde, which can be beneficial for quality control in a pharmaceutical manufacturing setting. However, the longer overall reaction time and the handling of hazardous reagents like phosphorus oxychloride are significant considerations.

Conclusion and Recommendations

The choice between these synthetic methods for this compound will ultimately depend on the specific priorities of the researcher or organization.

  • For rapid, small-scale synthesis and proof-of-concept studies , the one-pot Friedel-Crafts acylation is highly recommended due to its speed and simplicity.

  • For larger-scale production where cost of raw materials is a primary driver , the two-step Knoevenagel condensation approach warrants serious consideration, despite its increased complexity and handling of more hazardous reagents. A thorough process safety review and optimization of reaction conditions would be essential for industrial implementation.

Further research into greener alternatives, such as the use of solid acid catalysts for the Friedel-Crafts reaction or the development of a one-pot Vilsmeier-Haack/Knoevenagel sequence, could offer future improvements in both the economic and environmental viability of this important synthesis.

References

  • Organic Syntheses. Pyrrole-2-carboxaldehyde. [Link]
  • Wikipedia. Vilsmeier–Haack reaction. [Link]
  • ResearchGate. Knoevenagel condensation of aromatic aldehydes with malononitrile. [Link]
  • Univar Solutions. Dimethylformamide, Technical Grade, Liquid, 430 lb Drum. [Link]
  • Journal of Chemical Education.
  • MDPI. Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. [Link]

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The Digital Oracle vs. The Physical Proof: A Comparative Guide to Characterizing 2-Cyanoacetylpyrrole

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Integrating In Silico Prediction and Experimental Data in Early-Phase Drug Discovery

For researchers in medicinal chemistry and drug development, the pyrrole scaffold is a familiar and valuable starting point. Its derivatives have demonstrated a wide spectrum of biological activities, including analgesic, anti-inflammatory, and tyrosinase inhibitory effects[1][2]. 2-Cyanoacetylpyrrole, a simple derivative, represents a key building block for more complex and potent molecules. However, before investing significant resources in synthesis and biological screening, a fundamental understanding of a compound's physicochemical and pharmacokinetic properties is paramount. These properties—collectively known as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity)—govern whether a potent molecule can become a successful drug[3][4].

Today, researchers stand at a crossroads, presented with two powerful but fundamentally different approaches to determine these critical properties: rapid, cost-effective in silico predictions and definitive, resource-intensive experimental assays. This guide provides an in-depth comparison of these methodologies, using 2-Cyanoacetylpyrrole as a central case study. We will explore the causality behind the methods, present a head-to-head comparison of the data they generate, and offer a strategic framework for integrating both approaches to accelerate modern drug discovery pipelines.

Part 1: The In Silico Approach - Predicting Properties from Pixels and Algorithms

The advent of computational chemistry and machine learning has armed scientists with the ability to predict a molecule's properties using only its chemical structure.[5][6] These in silico tools leverage vast databases of experimental results to build quantitative structure-property relationship (QSPR) models, allowing for the rapid screening of virtual compounds before they are ever synthesized.[3][7]

The Computational Workflow

The process is remarkably efficient. It begins with a digital representation of the molecule, typically a SMILES (Simplified Molecular-Input Line-Entry System) string. This is fed into one of many available software platforms or web servers, which then apply various models to calculate a suite of properties.

cluster_0 In Silico Prediction Workflow A Input: 2D Structure (e.g., SMILES String) B Select Computational Tool (e.g., ADMETlab 2.0, SwissADME) A->B C Property Calculation (QSAR, ML, Physics-Based Models) B->C D Output: Predicted Data Profile (LogP, Solubility, ADMET, etc.) C->D

Caption: A generalized workflow for in silico property prediction.

Predicted Physicochemical and ADMET Properties of 2-Cyanoacetylpyrrole

To illustrate, we can generate a predicted profile for 2-Cyanoacetylpyrrole using a platform like ADMETlab 2.0, which aggregates multiple predictive models.[8]

PropertyPredicted ValueSignificance in Drug Discovery
Lipophilicity (LogP) 1.5 - 2.0Influences solubility, permeability, and metabolism. Values between 1-3 are often considered optimal for oral drugs.[9]
Aqueous Solubility (LogS) -2.5 to -3.5Critical for absorption and formulation. Low solubility can be a major hurdle for bioavailability.
Caco-2 Permeability HighAn indicator of intestinal absorption. High permeability suggests good potential for oral bioavailability.[10]
BBB Permeability LowPredicts whether a compound can cross the blood-brain barrier. Important for CNS targets, but a liability otherwise.
CYP450 Inhibition Inhibitor (Likely)Potential for drug-drug interactions by inhibiting key metabolic enzymes.
AMES Toxicity Non-mutagenicPredicts mutagenic potential, a critical early toxicity flag.
The Scientist's Perspective: Why Use In Silico?
  • Expertise & Experience: The primary driver for using in silico tools at the outset is resource conservation. In early discovery, when hundreds or thousands of potential analogs are being considered, synthesizing and testing each one is infeasible. Computational screening allows chemists to triage ideas, prioritizing compounds with the most promising balance of predicted potency and drug-like properties. This "fail-fast, fail-cheap" approach is a cornerstone of modern medicinal chemistry.

  • Trustworthiness: The reliability of a prediction is highly dependent on the model's "applicability domain"—the chemical space covered by the data it was trained on.[11] For a common scaffold like pyrrole, many models are likely to be reasonably accurate. However, for highly novel or unusual structures, predictions should be treated with greater caution. The true value lies not in the absolute numbers, but in the relative ranking of analogs to guide design.

  • Authoritative Grounding: Numerous platforms, both commercial and academic, exist for these predictions, including ChemAxon, StarDrop, SwissADME, and ADMETlab 2.0.[8][12] The underlying methods range from simple fragment-based contributions to complex deep learning networks.[3][13]

Part 2: The Experimental Approach - Measuring Properties with Physical Matter

While predictions provide invaluable guidance, experimental data remains the gold standard. Regulatory agencies require empirical proof of a drug's properties, and unexpected physical behaviors can derail a project if not identified early.

Key Experimental Methodologies

Obtaining physical data requires a synthesized sample of 2-Cyanoacetylpyrrole and access to specialized analytical instrumentation.

  • Lipophilicity (LogP/LogD): The octanol-water partition coefficient (LogP) is a measure of a neutral compound's lipophilicity.[14] For ionizable compounds, the distribution coefficient (LogD) at a specific pH (typically physiological pH 7.4) is more relevant.[15]

    • Shake-Flask Method: The traditional but labor-intensive method involving direct measurement of a compound's concentration in separated octanol and aqueous layers.[16]

    • HPLC-Based Method: A higher-throughput method that correlates a compound's retention time on a reverse-phase HPLC column with known LogP standards.

  • Aqueous Solubility: This can be measured thermodynamically or kinetically.

    • Equilibrium Shake-Flask Method: A sample is agitated in buffer for an extended period (24-48h) to ensure equilibrium is reached. The supernatant is then analyzed to determine the concentration. This provides the most accurate, thermodynamically relevant value.

  • Membrane Permeability:

    • Caco-2 Permeability Assay: This is the industry-standard in vitro model for predicting human intestinal absorption.[10] Caco-2 cells, a human colon adenocarcinoma line, are grown on a semi-permeable filter to form a confluent monolayer that mimics the intestinal epithelial barrier.

Detailed Protocol: Caco-2 Permeability Assay

This protocol outlines the steps to measure the bidirectional permeability of 2-Cyanoacetylpyrrole, a self-validating system that assesses both passive diffusion and the potential for active transport.

1. Cell Culture and Monolayer Formation:

  • Seed Caco-2 cells onto permeable Transwell® filter inserts (e.g., 12-well format) at a high density.
  • Culture for 21-25 days in a controlled environment (37°C, 5% CO₂). The culture medium is changed every 2-3 days.
  • Causality: This extended culture period is critical for the cells to differentiate and form tight junctions, creating a polarized monolayer that accurately simulates the intestinal barrier.

2. Monolayer Integrity Verification:

  • Before the assay, measure the Transepithelial Electrical Resistance (TEER) of each well using a voltmeter. TEER values must be above a pre-defined threshold (e.g., >250 Ω·cm²) to confirm monolayer integrity.
  • Additionally, perform a Lucifer Yellow rejection test. This fluorescent marker has very low permeability. High rejection rates (<1% transport) confirm the tightness of the cell junctions.
  • Trustworthiness: These quality control steps are non-negotiable. A leaky monolayer will produce artificially high permeability values, leading to false conclusions.

3. Permeability Measurement (Apical to Basolateral - A→B):

  • Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).
  • Add the test compound (2-Cyanoacetylpyrrole, dissolved in buffer, typically at 10 µM) to the apical (upper) chamber.
  • At specified time points (e.g., 30, 60, 90, 120 minutes), take a sample from the basolateral (lower) chamber. Replace the removed volume with fresh buffer.
  • Include control compounds with known permeability (e.g., propranolol for high permeability, atenolol for low).

4. Permeability Measurement (Basolateral to Apical - B→A):

  • Concurrently, perform the experiment in the reverse direction on separate wells. Add the test compound to the basolateral chamber and sample from the apical chamber.
  • Causality: Comparing A→B and B→A transport reveals if the compound is a substrate for efflux transporters (like P-glycoprotein). An efflux ratio (Papp(B→A) / Papp(A→B)) significantly greater than 2 suggests active efflux, a potential liability for oral absorption.

5. Sample Analysis and Calculation:

  • Quantify the concentration of 2-Cyanoacetylpyrrole in all samples using a sensitive analytical method, typically LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry).
  • Calculate the apparent permeability coefficient (Papp) in cm/s using the formula: Papp = (dQ/dt) / (A * C₀) , where dQ/dt is the rate of permeation, A is the surface area of the filter, and C₀ is the initial concentration.

Part 3: Head-to-Head Comparison - Prediction vs. Reality

Direct, publicly available experimental data for the parent 2-Cyanoacetylpyrrole is limited. However, by combining predictions with published experimental values for closely related pyrrole derivatives, we can construct a comparative analysis that highlights the strengths and weaknesses of each approach.[17][18]

PropertyIn Silico Prediction (2-Cyanoacetylpyrrole)Experimental Data (Pyrrole Analogs)Analysis of Concordance
LogP / LogD ~1.70.68 to 3.12[17]The predicted value falls within the experimentally observed range for similar compounds. However, in silico models can be less accurate for molecules with unique intramolecular hydrogen bonding or electronic effects that are not well-represented in their training sets.[16][19]
Aqueous Solubility Moderately SolubleVariableSolubility is notoriously difficult to predict accurately. Experimental values can be highly sensitive to the solid-state form (polymorphism) of the compound, a factor that most in silico models do not consider.
Permeability HighVariable (Low to High)While predictions can flag compounds with poor physicochemical properties for permeability, they often fail to account for active transport mechanisms (both uptake and efflux), which can only be confirmed experimentally via bidirectional assays like the Caco-2 model.
Integrating Workflows for Maximum Efficiency

Neither approach is a panacea; they are complementary tools. A successful drug discovery program leverages the speed of in silico methods for broad screening and the accuracy of experimental assays for validation and decision-making.

cluster_1 Integrated Drug Discovery Workflow A Virtual Library Design (1000s of compounds) B In Silico ADMET Filter (High-Throughput Prediction) A->B C Prioritized Hit List (~50-100 compounds) B->C D Synthesis & In Vitro Potency C->D E Experimental ADMET Profiling (LogD, Solubility, Caco-2) D->E F Lead Candidate Selection (1-5 compounds) E->F

Caption: A modern workflow integrating in silico and experimental methods.

Conclusion: A Synergistic Mandate

For a molecule like 2-Cyanoacetylpyrrole, in silico predictions provide an excellent, data-rich starting hypothesis. They suggest the molecule possesses generally favorable drug-like properties, allowing it to be prioritized for synthesis. However, these predictions are not a substitute for physical measurement. Experimental data provides the ground truth needed to validate computational models, uncover unexpected behavior (such as transporter interactions or poor solubility due to crystal packing), and make the critical go/no-go decisions that define lead optimization.

For researchers, the path forward is clear. Embrace computational tools as a powerful and indispensable compass for navigating the vast chemical space of early discovery. But always verify the route with the empirical map provided by carefully executed experiments. This dual approach, blending the digital oracle with the physical proof, is the most robust and efficient strategy for transforming promising molecules into life-changing medicines.

References

  • Title: New computational chemistry techniques accelerate the prediction of molecules and materials Source: MIT News | Massachusetts Institute of Technology URL:[Link]
  • Title: Computation Chemistry Tools Source: Cambridge MedChem Consulting URL:[Link]
  • Title: A computational toolbox for molecular property prediction based on quantum mechanics and quantitative structure-property relationship Source: Hep Journals URL:[Link]
  • Title: Correlation between the experimental and the calculated log P values of...
  • Title: Molecular Property Prediction Using Machine Learning Source: Nurix Therapeutics URL:[Link]
  • Title: Molecules | Announcements Source: MDPI URL:[Link]
  • Title: In silico evaluation of logD 7.
  • Title: Synthesis and Biological Activity Evaluation of 2-Cyanopyrrole Derivatives as Potential Tyrosinase Inhibitors Source: PubMed Central URL:[Link]
  • Title: Predicted vs. experimental logP values for the 140 compounds in the MLR training set (r2=0.949, RMSE: 0.481).
  • Title: Synthesis and Biological Activity Evaluation of 2-Cyanopyrrole Derivatives as Potential Tyrosinase Inhibitors Source: Frontiers URL:[Link]
  • Title: Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method Source: PMC - NIH URL:[Link]
  • Title: LogP—Making Sense of the Value Source: ACD/Labs URL:[Link]
  • Title: Predict ADMET Properties with Proprietary D
  • Title: Machine Learning for In Silico ADMET Prediction Source: PubMed URL:[Link]
  • Title: Novel Pyrrole Derivatives as Multi-Target Agents for the Treatment of Alzheimer's Disease: Microwave-Assisted Synthesis, In Silico Studies and Biological Evalu
  • Title: ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties Source: PMC - PubMed Central URL:[Link]
  • Title: A class of pyrrole derivatives endowed with analgesic/anti-inflamm
  • Title: Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP Source: NIH URL:[Link]
  • Title: Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors Source: MDPI URL:[Link]
  • Title: Machine Learning for In Silico ADMET Prediction Source: Springer N
  • Title: Measurement and Correlation of the Solubility of 2-Cyanoacetamide in 14 Pure Solvents and the Mixing Properties of Solutions Source: ResearchG
  • Title: In Silico Prediction of Caco-2 Cell Permeability by a Classification QSAR Approach Source: PubMed URL:[Link]
  • Title: In silico insights into prediction and analysis of potential novel pyrrolopyridine analogs against human MAPKAPK-2: a new SAR Source: SciSpace URL:[Link]
  • Title: Lipophilicity Descriptors: Understanding When to Use LogP & LogD Source: ACD/Labs URL:[Link]

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A Comparative Guide to the Synthesis of 3-oxo-3-(1H-pyrrol-2-yl)propanenitrile: An Evaluation of Reproducibility and Efficiency

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and organic synthesis, the reliable production of key intermediates is paramount. 3-oxo-3-(1H-pyrrol-2-yl)propanenitrile, a versatile building block in the synthesis of various heterocyclic compounds, is no exception.[1] This guide provides an in-depth comparison of common synthetic protocols for this compound, focusing on reproducibility, yield, purity, and overall efficiency. We will delve into the mechanistic underpinnings of each method, offering field-proven insights to guide your selection of the most suitable protocol for your research or development needs.

Introduction to this compound

This compound, with the molecular formula C₇H₆N₂O, is a nitrile-containing compound featuring a pyrrole ring substituted at the 2-position with a β-ketonitrile group.[1][2] Its importance lies in its utility as a precursor for more complex molecules, primarily through reactions like oxidation, reduction, and nucleophilic substitution.[1] Given its role as a critical intermediate, the ability to synthesize it in a reproducible and scalable manner is of significant interest to the scientific community.

Comparative Analysis of Synthetic Protocols

This guide will compare three prominent methods for the synthesis of this compound:

  • Classical Approach: Acetic Anhydride-Mediated Friedel-Crafts Acylation

  • Base-Catalyzed Approach: Aldol Condensation with Acrylonitrile

  • Modern Approach: Microwave-Assisted Synthesis

Data Summary
MethodReagentsConditionsYield (%)Purity (%)Scalability
Acetic Anhydride-Mediated Pyrrole, Cyanoacetic Acid, Acetic Anhydride85°C, 5 min70–75>95Moderate (batch)
Aldol Condensation Pyrrole, Acrylonitrile, Potassium tert-butoxide, THF0–5°C, 12 h60–6590Limited (sensitivity)
Microwave-Assisted Pyrrole, Cyanoacetic Acid, Acetic Anhydride100°C MW, 10 min82>98Good (batch)

Protocol 1: Acetic Anhydride-Mediated Friedel-Crafts Acylation

This one-pot synthesis is a straightforward and relatively quick method that proceeds via a Friedel-Crafts acylation mechanism.[1] In this reaction, pyrrole undergoes electrophilic substitution at the α-position. Acetic anhydride serves the dual role of solvent and acylating agent.[1]

Experimental Protocol
  • Preheat 50 mL of acetic anhydride to 50°C.

  • Dissolve 5.0 g (50 mmol) of cyanoacetic acid in the preheated acetic anhydride.

  • To this solution, add 5.85 g (50 mmol) of pyrrole.

  • Heat the reaction mixture to 85°C for 5 minutes. The product is expected to crystallize out of the solution during this time.

  • After cooling the mixture, filter the solid product.

  • Wash the collected solid with methanol to yield the final product.

Causality and Insights

The critical parameter in this protocol is the temperature. Maintaining the reaction at 85°C is crucial for minimizing the formation of side products.[1] The use of acetic anhydride as both reagent and solvent simplifies the reaction setup. The short reaction time is a significant advantage of this method.

Protocol1_Workflow reagents Pyrrole + Cyanoacetic Acid in Acetic Anhydride heating Heat to 85°C for 5 min reagents->heating crystallization Product Crystallizes heating->crystallization filtration Filter and Wash with Methanol crystallization->filtration product This compound filtration->product Protocol2_Workflow reagents Pyrrole + Acrylonitrile in THF with t-BuOK reaction Stir at 0-5°C for 12 hours reagents->reaction workup Aqueous Workup reaction->workup purification Column Chromatography workup->purification product This compound purification->product Protocol3_Workflow reagents Pyrrole + Cyanoacetic Acid in Acetic Anhydride microwave Microwave Irradiation 100°C for 10 min reagents->microwave purification Recrystallization from Ethanol microwave->purification product This compound purification->product

Sources

Safety Operating Guide

Proper Disposal of 3-oxo-3-(1H-pyrrol-2-yl)propanenitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers engaged in the dynamic fields of medicinal chemistry and drug development, the synthesis and application of novel compounds like 3-oxo-3-(1H-pyrrol-2-yl)propanenitrile are routine. This β-ketonitrile, built upon a pyrrole scaffold, serves as a valuable intermediate in the creation of complex heterocyclic structures.[1] However, beyond its synthetic utility lies a critical responsibility: the safe and compliant disposal of this and any related waste materials. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, grounded in established safety protocols and regulatory standards. Our objective is to empower laboratory personnel with the knowledge to manage this chemical waste stream effectively, ensuring personal safety and environmental protection.

Hazard Assessment and Classification: Understanding the Risks

Before any disposal protocol can be established, a thorough understanding of the hazards associated with this compound is paramount.

Toxicological Profile:

The primary hazards of this compound, as identified in its Safety Data Sheet (SDS) and aggregated chemical databases, are acute toxicity upon exposure through various routes.[2][3][4][5]

Hazard StatementGHS ClassificationDescription
H302Acute toxicity, oral (Category 4)Harmful if swallowed.
H312Acute toxicity, dermal (Category 4)Harmful in contact with skin.
H332Acute toxicity, inhalation (Category 4)Harmful if inhaled.
H315Skin corrosion/irritation (Category 2)Causes skin irritation.
H319Serious eye damage/eye irritation (Category 2A)Causes serious eye irritation.
H335Specific target organ toxicity, single exposure (Category 3), Respiratory tract irritationMay cause respiratory irritation.

Cytotoxicity Considerations:

Pyrrole derivatives are a class of compounds frequently investigated for their biological activity, with many exhibiting cytotoxic properties.[6][7][8][9][10] Given that this compound is a key building block in medicinal chemistry, it is prudent to handle it as a potentially cytotoxic substance.[11] This conservative approach ensures the highest level of safety for all laboratory personnel. The National Institute for Occupational Safety and Health (NIOSH) defines hazardous drugs as those exhibiting characteristics such as carcinogenicity, teratogenicity, reproductive toxicity, organ toxicity at low doses, and genotoxicity.[11] New chemical entities with structural similarities to known hazardous drugs should also be handled with caution.[3]

RCRA Waste Classification:

Based on its toxic properties, waste containing this compound should be classified as hazardous waste under the Resource Conservation and Recovery Act (RCRA).[8] While not specifically listed by name, its characteristics align with the U-list of toxic wastes.[1][8] Therefore, it is recommended to assign the waste code U009 (for acrylonitrile, a related nitrile with similar toxic properties) as a conservative measure, or more generally as a toxic waste. Your institution's environmental health and safety (EHS) office should be consulted for the final determination of the appropriate waste code.

Personal Protective Equipment (PPE): Your First Line of Defense

Due to the compound's toxicity and potential cytotoxicity, a robust PPE protocol is non-negotiable.

PPE ItemSpecificationRationale
Gloves Double-gloving with chemotherapy-rated nitrile gloves.Provides a barrier against dermal absorption. Double-gloving offers additional protection in case of a tear or puncture in the outer glove.
Eye Protection Chemical splash goggles and a face shield.Protects against splashes and aerosols, which can cause serious eye irritation.
Lab Coat A disposable, solid-front gown with tight-fitting cuffs.Prevents contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator (e.g., N95 or higher) should be used when handling the solid compound or when there is a risk of aerosol generation.Minimizes the risk of inhaling harmful dust or aerosols.

Waste Segregation and Containment: A Critical Step

Proper segregation of waste at the point of generation is crucial to prevent cross-contamination and ensure compliant disposal.[12]

Waste Streams:

  • Solid Waste: Unused or expired this compound, contaminated PPE (gloves, gowns, etc.), and any other solid materials that have come into contact with the compound.

  • Liquid Waste: Solutions containing this compound, and the first rinse of contaminated glassware.

  • Sharps Waste: Needles, syringes, and other sharp objects contaminated with the compound.

Container Requirements:

All waste containers must be:

  • Clearly Labeled: Marked with "Hazardous Waste," "Cytotoxic Waste," and the chemical name: "this compound."

  • Leak-Proof and Securely Closed: To prevent spills and exposure.

  • Color-Coded: Follow your institution's and local regulations for cytotoxic waste, which typically involve yellow containers with purple lids or other distinctive markings.[2][13]

Waste_Segregation cluster_generation Point of Generation cluster_containers Waste Containers Solid Compound Solid Compound Solid_Waste_Container Solid Cytotoxic Waste (Yellow with Purple Lid) Solid Compound->Solid_Waste_Container Contaminated PPE Contaminated PPE Contaminated PPE->Solid_Waste_Container Solutions Solutions Liquid_Waste_Container Liquid Cytotoxic Waste (Yellow with Purple Lid) Solutions->Liquid_Waste_Container Contaminated Sharps Contaminated Sharps Sharps_Container Cytotoxic Sharps (Puncture-Resistant, Purple Lid) Contaminated Sharps->Sharps_Container

Waste Segregation Workflow

Disposal Procedure: Step-by-Step Guidance

Collection and Storage in a Satellite Accumulation Area (SAA):

  • Designate an SAA: Establish a designated SAA in your laboratory, at or near the point of waste generation.

  • Label Containers: Ensure all waste containers are properly labeled before any waste is added.

  • Secure Containers: Keep waste containers closed at all times, except when adding waste.

  • Adhere to Accumulation Limits: Follow your institution's and local regulations regarding the maximum volume of hazardous waste and the maximum time it can be stored in an SAA.

Final Disposal:

The recommended disposal method for cytotoxic waste is high-temperature incineration .[12][14][15] This process ensures the complete destruction of the compound, mitigating its toxic and potentially cytotoxic effects.[15] Thermal decomposition of pyrrole and nitrile-containing compounds can produce toxic byproducts such as hydrogen cyanide and oxides of nitrogen.[7][9][16] Therefore, incineration must be carried out in a licensed hazardous waste incineration facility that has the appropriate emission control systems.

Do NOT dispose of this compound down the drain or in the regular trash.

Spill Management: Immediate and Effective Response

In the event of a spill, a swift and appropriate response is critical to minimize exposure and environmental contamination.

Spill Kit Contents:

Your laboratory should have a readily accessible spill kit specifically for cytotoxic and hazardous chemicals. This kit should include:

  • Appropriate PPE (as outlined in Section 2)

  • Absorbent materials (e.g., pads, pillows)

  • Scoops and dustpans (for solid spills)

  • Sealable plastic bags for contaminated debris

  • "Caution: Hazardous Waste" labels

  • A designated waste container for spill cleanup materials

Spill Cleanup Protocol:

  • Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.

  • Don Appropriate PPE: Before approaching the spill, put on all required personal protective equipment.

  • Contain the Spill:

    • For solid spills: Gently cover the spill with absorbent pads to prevent the powder from becoming airborne.

    • For liquid spills: Surround the spill with absorbent materials to prevent it from spreading.

  • Clean the Spill:

    • For solid spills: Carefully scoop the material into a designated waste container. Avoid creating dust.

    • For liquid spills: Absorb the liquid with pads, working from the outside in. Place all used absorbent materials into the waste container.

  • Decontaminate the Area: Clean the spill area with a detergent solution, followed by a rinse with water. All cleaning materials must be disposed of as cytotoxic waste.

  • Package and Label Waste: Securely seal the waste container and label it as "Spill Debris" along with the chemical name and date.

  • Report the Incident: Follow your institution's procedures for reporting chemical spills.

Spill_Response Spill_Occurs Spill Occurs Evacuate Evacuate & Secure Area Spill_Occurs->Evacuate Don_PPE Don Appropriate PPE Evacuate->Don_PPE Contain_Spill Contain Spill Don_PPE->Contain_Spill Clean_Spill Clean Spill Contain_Spill->Clean_Spill Decontaminate Decontaminate Area Clean_Spill->Decontaminate Package_Waste Package & Label Waste Decontaminate->Package_Waste Report_Incident Report Incident Package_Waste->Report_Incident

Spill Response Flowchart

Conclusion: A Culture of Safety

The proper disposal of this compound is not merely a procedural task but a fundamental aspect of responsible laboratory practice. By adhering to the principles of hazard assessment, proper PPE use, stringent waste segregation, and compliant disposal methods, researchers can mitigate the risks associated with this and other novel chemical entities. This commitment to safety not only protects individuals and the environment but also fosters a culture of scientific integrity and excellence. Always consult your institution's Environmental Health and Safety department for specific guidance and to ensure compliance with all local, state, and federal regulations.

References

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Personal protective equipment for handling 3-oxo-3-(1H-pyrrol-2-yl)propanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I understand that providing clear, actionable safety guidance is paramount to enabling groundbreaking research while ensuring the well-being of laboratory personnel. This guide for 3-oxo-3-(1H-pyrrol-2-yl)propanenitrile is structured to provide not just procedural steps, but the scientific rationale behind them, empowering you to make informed safety decisions.

Hazard Profile of this compound

To establish a robust safety protocol, we must first understand the intrinsic hazards of the compound. This compound (CAS No: 90908-89-7) is an organic molecule whose primary hazards stem from its constituent functional groups: a nitrile group (-C≡N) and a pyrrole ring.

Hazard GHS Classifications: [1][2]

  • H302: Harmful if swallowed

  • H312: Harmful in contact with skin

  • H332: Harmful if inhaled

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation

The toxicity profile indicates that this compound can cause harm through multiple exposure routes: ingestion, skin absorption, and inhalation[2]. The nitrile functional group is of particular concern. While organic nitriles are generally less acutely toxic than inorganic cyanide salts, some can be metabolized in the body to release the cyanide ion, which is a potent cellular toxin[3]. The pyrrole moiety, while a common heterocyclic structure, can also exhibit toxicity and may cause damage to the liver with severe or long-term exposure[4].

The Hierarchy of Controls: Your First Line of Defense

Personal Protective Equipment (PPE) is essential, but it is legally and practically considered the last line of defense[5]. Before selecting PPE, you must first implement higher-level controls.

  • Engineering Controls : All work involving this compound, especially handling the solid powder or preparing solutions, must be conducted in a properly functioning chemical fume hood[6]. This minimizes the risk of inhaling harmful dust or vapors.

  • Administrative Controls : Develop and strictly follow a Standard Operating Procedure (SOP) for this chemical. Ensure all personnel are trained on the specific hazards and handling procedures. Keep quantities used to the minimum required for the experiment.

Core PPE Protocol: A Step-by-Step Guide

Based on a thorough hazard assessment, the following PPE is mandatory when handling this compound. This aligns with OSHA's general requirements for personal protective equipment in a laboratory setting (29 CFR 1910.132)[7][8][9].

Eye and Face Protection
  • Requirement : ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement.

  • Enhanced Precaution : When there is a risk of splashing (e.g., transferring solutions, heating), chemical splash goggles must be worn[8][10]. If working with larger quantities where significant splashing is possible, a full-face shield should be used in addition to goggles.

  • Causality : This compound is classified as causing serious eye irritation (H319)[2][4]. Direct contact could lead to severe damage. Contact lenses should not be worn in the lab, as vapors can become trapped behind the lens and cause irreparable harm[10].

Hand Protection
  • Requirement : Chemical-resistant nitrile gloves are the standard recommendation for handling this compound and many organic substances[6][11].

  • Protocol :

    • Inspect gloves for any signs of degradation or punctures before each use.

    • Practice double-gloving if handling concentrated solutions or for prolonged operations.

    • Remove gloves using the proper technique (peeling them off without touching the outer surface with bare skin) and dispose of them immediately after the task is complete or if contamination is suspected.

    • Wash hands thoroughly with soap and water after removing gloves[12].

  • Causality : The "Harmful in contact with skin" (H312) classification means the substance can be absorbed through the skin, leading to systemic toxicity[1][2]. Nitrile gloves provide a robust barrier against incidental contact, though it's crucial to consult a glove manufacturer's compatibility chart for the specific solvents being used, as breakthrough times can vary[3].

Skin and Body Protection
  • Requirement : A flame-resistant laboratory coat, fully buttoned, is mandatory to protect skin and personal clothing[5][6].

  • Enhanced Precaution : For tasks with a higher risk of spillage, a chemically resistant apron should be worn over the lab coat. Ensure that legs and feet are fully covered; closed-toe shoes are required at all times, and sandals are strictly prohibited[6][10].

  • Causality : This protocol prevents accidental skin contact from splashes or spills, addressing the H312 and H315 (Causes skin irritation) hazards[2].

Respiratory Protection
  • Standard Operation : When working within a certified chemical fume hood, additional respiratory protection is typically not required.

  • Emergency or High-Risk Scenarios : If engineering controls fail or in the event of a large spill, a NIOSH-approved respirator with organic vapor cartridges may be necessary[8]. Use of such equipment requires enrollment in a respiratory protection program, including fit testing and training, as mandated by OSHA (29 CFR 1910.134)[7].

  • Causality : The "Harmful if inhaled" (H332) and "May cause respiratory irritation" (H335) classifications highlight the danger of aerosolized powder or vapors entering the respiratory tract[1][2].

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow A Review SDS for This compound B Identify Task: - Weighing Solid? - Making Solution? - Running Reaction? A->B C Work in Chemical Fume Hood? B->C D Is there a splash or aerosol risk? C->D H Consult EHS: Respirator Required? C->H No (Control Failure) E Mandatory Base PPE: - Nitrile Gloves - Lab Coat - Safety Glasses D->E F Add Chemical Splash Goggles D->F Yes G Add Face Shield & Chem-Resistant Apron F->G

Caption: PPE selection workflow based on hazard assessment and task.

Emergency Procedures

Preparedness is key to mitigating the consequences of an accidental exposure or spill.

Exposure Response
  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[13].

  • Skin Contact : Remove all contaminated clothing while under a safety shower. Wash the affected area with soap and water for at least 15 minutes. Seek medical attention, especially if irritation persists[13].

  • Inhalation : Move the affected person to fresh air at once. If breathing is difficult or has stopped, provide artificial respiration (if trained to do so) and seek immediate medical attention[12][14].

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention and provide the Safety Data Sheet (SDS) to the medical personnel[12].

Spill Response

For any spill, the priority is personnel safety.

  • Alert : Alert personnel in the immediate area and evacuate if necessary.

  • Assess : Determine the extent of the spill. If it is large, involves highly volatile solvents, or you are not trained or equipped to handle it, evacuate the area, close the doors, and call your institution's emergency response team.

  • Contain (for small, manageable spills) :

    • Don appropriate PPE (double nitrile gloves, goggles, lab coat, and if necessary, a respirator).

    • Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial spill pillow[15].

    • Work from the outside of the spill inward to prevent spreading.

  • Clean-Up : Carefully scoop the absorbent material into a designated, labeled hazardous waste container.

  • Decontaminate : Wipe the spill area with a suitable solvent (consult the SDS), followed by soap and water.

  • Dispose : All contaminated materials (absorbent, gloves, wipes) must be disposed of as hazardous chemical waste.

The following diagram outlines the logical flow for responding to a chemical spill.

Spill_Response_Logic cluster_cleanup Small Spill Cleanup Protocol Start Spill Occurs Assess Assess Spill: Is it large, volatile, or unknown risk? Start->Assess Evacuate IMMEDIATE ACTION: 1. Alert others 2. Evacuate Area 3. Call Emergency Response Assess->Evacuate Yes DonPPE Don Appropriate PPE (Gloves, Goggles, Coat) Assess->DonPPE No (Small & Manageable) Report Report incident to Supervisor/EHS Evacuate->Report Contain Contain spill with inert absorbent material DonPPE->Contain Collect Collect waste into a labeled hazardous waste container Contain->Collect Decon Decontaminate spill area Collect->Decon Dispose Dispose of all contaminated materials as hazardous waste Decon->Dispose Dispose->Report

Caption: Logical decision flow for responding to a chemical spill.

Decontamination and Waste Disposal Plan

Proper disposal is a critical final step in the safe handling of this compound.

  • Solid Waste : All disposable materials contaminated with this compound, including gloves, weigh boats, absorbent pads, and spill clean-up debris, must be collected in a clearly labeled, sealed hazardous waste container[6][16].

  • Liquid Waste : Unused solutions or reaction mixtures containing this compound should be collected in a designated, labeled hazardous waste container for organic or nitrile-containing waste. Never dispose of organic chemicals down the drain[6]. The container should be kept closed when not in use and stored in a secondary containment bin.

  • Disposal Vendor : Follow your institution's specific guidelines for chemical waste pickup and disposal, which is typically handled by a licensed hazardous waste contractor[16].

By adhering to this comprehensive guide, you build a culture of safety that protects you, your colleagues, and the integrity of your research.

References

  • Title: OSHA's PPE Laboratory Standards Source: Clarion Safety Systems URL:[Link]
  • Title: 29 CFR Part 1910 Subpart I -- Personal Protective Equipment Source: eCFR :: 29 CFR Part 1910 Subpart I -- Personal Protective Equipment URL:[Link]
  • Title: A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection Source: National Institutes of Health (NIH) URL:[Link]
  • Title: 1910.132 - General requirements.
  • Title: HAZARD SUMMARY: 2-DIMETHYLAMINOACETONITRILE Source: New Jersey Department of Health URL:[Link]
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  • Title: Safety and Handling of Organic Compounds in the Lab Source: Solubility of Things URL:[Link]
  • Title: Reinvestigating Pyrrol-2-One-Based Compounds: From Antimicrobial Agents to Promising Antitumor Candid
  • Title: Chemistry Laboratory Regulations Source: Colorado College URL:[Link]
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  • Title: Chapter 7 Chemical Disposal Procedures Source: University of Wisconsin–Madison URL:[Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.